molecular formula C9H9BrN4 B603582 1-[(4-bromophenyl)methyl]-1H-1,2,4-triazol-3-amine CAS No. 1019150-05-0

1-[(4-bromophenyl)methyl]-1H-1,2,4-triazol-3-amine

カタログ番号: B603582
CAS番号: 1019150-05-0
分子量: 253.1g/mol
InChIキー: JXKBLVJNRQHKQT-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

The 1,2,4-triazole nucleus is a privileged scaffold in medicinal chemistry, renowned for its versatile biological activity and presence in numerous therapeutic agents . This heterocyclic system is a stable pharmacophore known to interact with diverse biological targets through hydrogen bonding and dipole interactions . While the specific research profile of 1-[(4-bromophenyl)methyl]-1H-1,2,4-triazol-3-amine is still being elucidated, its structure positions it as a high-value intermediate for constructing novel chemical entities. Researchers are exploring this compound as a key precursor in synthesizing more complex molecules targeting various disease pathways. The 4-bromobenzyl moiety may offer a synthetic handle for further functionalization, potentially enabling the modulation of properties like lipophilicity and receptor binding affinity. Given the documented activities of analogous 1,2,4-triazole derivatives, which include serving as anticancer agents via tubulin inhibition , anticonvulsants through GABA-A receptor modulation , and antifungal activity , this compound presents significant opportunity for investigation in hit-to-lead optimization campaigns and structure-activity relationship (SAR) studies. It is intended for research applications only.

特性

IUPAC Name

1-[(4-bromophenyl)methyl]-1,2,4-triazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrN4/c10-8-3-1-7(2-4-8)5-14-6-12-9(11)13-14/h1-4,6H,5H2,(H2,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXKBLVJNRQHKQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN2C=NC(=N2)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1019150-05-0
Record name 1-[(4-bromophenyl)methyl]-1H-1,2,4-triazol-3-amine
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1-[(4-bromophenyl)methyl]-1H-1,2,4-triazol-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of the synthesis of 1-[(4-bromophenyl)methyl]-1H-1,2,4-triazol-3-amine, a valuable building block in medicinal chemistry and drug development. The 1,2,4-triazole scaffold is a key pharmacophore found in a wide range of therapeutic agents, exhibiting diverse biological activities including antimicrobial, analgesic, anti-inflammatory, and anticancer properties.[1] This document is intended for researchers, scientists, and professionals in the field of drug development, offering a detailed examination of a reliable synthetic route, including mechanistic insights, a step-by-step experimental protocol, and characterization data.

Introduction to the 1,2,4-Triazole Scaffold

The 1,2,4-triazole ring system is a five-membered heterocycle containing three nitrogen atoms. Its unique electronic properties and ability to participate in hydrogen bonding interactions make it a privileged structure in medicinal chemistry. The incorporation of a 1,2,4-triazole moiety can enhance a molecule's metabolic stability, solubility, and binding affinity to biological targets. The subject of this guide, this compound, combines this versatile heterocycle with a bromophenyl group, a common substituent in pharmacologically active compounds that can serve as a handle for further chemical modifications through cross-coupling reactions.

Synthetic Strategy: N-Alkylation of 3-Amino-1,2,4-triazole

The most direct and widely employed method for the synthesis of 1-substituted-3-amino-1,2,4-triazoles is the N-alkylation of the readily available starting material, 3-amino-1,2,4-triazole. This approach involves the reaction of the triazole with a suitable alkylating agent, in this case, 4-bromobenzyl bromide.

A critical aspect of this synthesis is the regioselectivity of the alkylation. The 3-amino-1,2,4-triazole ring possesses multiple nucleophilic nitrogen atoms (N1, N2, and the exocyclic amino group). However, under appropriate basic conditions, the N1 position is generally the most favored site for alkylation due to its higher nucleophilicity and the thermodynamic stability of the resulting product. The choice of base and solvent plays a crucial role in directing the reaction towards the desired N1-isomer.

Diagram of the Synthetic Workflow

SynthesisWorkflow Start Starting Materials: 3-Amino-1,2,4-triazole 4-Bromobenzyl bromide Reaction N-Alkylation Reaction Start->Reaction Base, Solvent Purification Purification: Recrystallization Reaction->Purification Crude Product Characterization Characterization: NMR, MS Purification->Characterization FinalProduct Final Product: 1-[(4-bromophenyl)methyl]- 1H-1,2,4-triazol-3-amine Characterization->FinalProduct

Caption: A high-level overview of the synthetic process.

Detailed Experimental Protocol

This section provides a detailed, step-by-step procedure for the synthesis of this compound.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles (mmol)
3-Amino-1,2,4-triazole84.081.0 g11.89
4-Bromobenzyl bromide249.913.27 g13.08
Potassium Carbonate (K₂CO₃)138.212.47 g17.84
N,N-Dimethylformamide (DMF)73.0920 mL-
Ethyl acetate88.11As needed-
Hexane86.18As needed-

Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-amino-1,2,4-triazole (1.0 g, 11.89 mmol) and potassium carbonate (2.47 g, 17.84 mmol).

  • Solvent Addition: Add 20 mL of N,N-dimethylformamide (DMF) to the flask.

  • Addition of Alkylating Agent: While stirring at room temperature, add a solution of 4-bromobenzyl bromide (3.27 g, 13.08 mmol) in 10 mL of DMF dropwise over 15 minutes.

  • Reaction: Heat the reaction mixture to 80 °C and maintain this temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexane as the eluent.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into 100 mL of ice-cold water.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash with brine (2 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by recrystallization from an ethyl acetate/hexane mixture to afford this compound as a solid.

Characterization of the Final Product

The structure and purity of the synthesized this compound can be confirmed by various analytical techniques.

Predicted Mass Spectrometry Data: [2]

Adductm/z
[M+H]⁺253.00833
[M+Na]⁺274.99027
[M-H]⁻250.99377

Expected ¹H and ¹³C NMR Data:

  • ¹H NMR:

    • A singlet for the methylene protons (-CH₂-) of the benzyl group, expected around δ 5.2-5.4 ppm.

    • A singlet for the amino protons (-NH₂), which may be broad, expected around δ 5.5-6.5 ppm.

    • Aromatic protons of the 4-bromophenyl ring, appearing as two doublets (an AA'BB' system) in the range of δ 7.0-7.6 ppm.

    • A singlet for the C5-H proton of the triazole ring, expected around δ 7.9-8.2 ppm.

  • ¹³C NMR:

    • A signal for the methylene carbon (-CH₂-) around δ 50-55 ppm.

    • Signals for the aromatic carbons of the 4-bromophenyl ring in the range of δ 120-140 ppm.

    • Signals for the C3 and C5 carbons of the triazole ring, expected around δ 150-160 ppm.

Diagram of the Proposed Reaction Mechanism

ReactionMechanism cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: Nucleophilic Attack (SN2) Triazole 3-Amino-1,2,4-triazole Anion Triazole Anion Triazole->Anion - H⁺ Base K₂CO₃ Bromobenzyl 4-Bromobenzyl bromide Product 1-[(4-bromophenyl)methyl]- 1H-1,2,4-triazol-3-amine Anion->Product + Bromobenzyl->Product - Br⁻

Caption: A simplified representation of the reaction mechanism.

Safety and Handling Precautions

  • 4-Bromobenzyl bromide is a lachrymator and should be handled in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • N,N-Dimethylformamide (DMF) is a skin and eye irritant and can be harmful if inhaled or absorbed through the skin. Handle with care in a fume hood.

  • Potassium carbonate is an irritant. Avoid inhalation of dust and contact with skin and eyes.

Conclusion

The synthesis of this compound via N-alkylation of 3-amino-1,2,4-triazole is a robust and efficient method for accessing this valuable chemical intermediate. By carefully controlling the reaction conditions, particularly the choice of base and solvent, the desired N1-substituted product can be obtained with good regioselectivity. The protocol outlined in this guide provides a reliable starting point for researchers in the field of medicinal chemistry and drug discovery to synthesize this and related compounds for further investigation.

References

  • Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments. (2025). PMC. [Link]

  • Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. (2022). Frontiers. [Link]

  • 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. (2023). MDPI. [Link]

  • Synthesis and characterization of 4-amino-4H-1,2,4-triazole derivatives: Anticonvulsant activity. (n.d.). ResearchGate. [Link]

  • (±)-2-{[4-(4-Bromophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}. (n.d.). MDPI. [Link]

  • A synthesis of functionalized 3-amino-1,2,4-triazoles from nitrile imines and guanidine derivatives. (2014). PubMed. [Link]

  • This compound. (n.d.). PubChemLite. [Link]

Sources

An In-depth Technical Guide to the Synthesis and Characterization of 1-[(4-bromophenyl)methyl]-1H-1,2,4-triazol-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the 1,2,4-Triazole Scaffold

The 1,2,4-triazole nucleus is a cornerstone in medicinal chemistry, recognized for its remarkable versatility and broad spectrum of pharmacological activities.[1][2][3] This five-membered heterocyclic ring, featuring three nitrogen atoms, is a bioisostere for amides and esters, enabling it to engage in hydrogen bonding and dipole interactions with biological targets.[4] Its derivatives have been successfully developed into drugs with applications ranging from antifungal and anticancer to anti-inflammatory and antiviral agents.[5] The compound 1-[(4-bromophenyl)methyl]-1H-1,2,4-triazol-3-amine incorporates this privileged scaffold, functionalized with a 4-bromobenzyl group at the N1 position and an amino group at the C3 position. This specific substitution pattern offers a unique combination of lipophilicity, potential for halogen bonding, and a primary amine for further derivatization, making it a compound of significant interest for novel drug discovery and development.

This technical guide provides a comprehensive overview of a proposed synthetic route and a detailed, predictive characterization of this compound. The methodologies and expected analytical data are based on established principles of organic synthesis and spectroscopic analysis of related heterocyclic compounds.

Proposed Synthesis of this compound

The synthesis of the title compound can be efficiently achieved through the N-alkylation of 3-amino-1,2,4-triazole with 4-bromobenzyl bromide. This reaction is a common and effective method for the preparation of N-substituted triazoles.[6] The lone pair of electrons on the nitrogen atom of the triazole ring acts as a nucleophile, attacking the electrophilic benzylic carbon of 4-bromobenzyl bromide.

Synthesis_of_this compound cluster_reactants Starting Materials cluster_product Product reactant1 3-Amino-1,2,4-triazole reagents Base (e.g., K2CO3) Solvent (e.g., DMF) reactant1->reagents reactant2 4-Bromobenzyl bromide reactant2->reagents product This compound reagents->product

Caption: Proposed synthetic scheme for this compound.

Experimental Protocol
  • Preparation: To a solution of 3-amino-1,2,4-triazole (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add potassium carbonate (K₂CO₃, 1.5 eq) as a base.

  • Reaction: Stir the mixture at room temperature for 30 minutes to ensure the deprotonation of the triazole.

  • Addition of Alkylating Agent: Add a solution of 4-bromobenzyl bromide (1.1 eq) in DMF dropwise to the reaction mixture.

  • Monitoring: The reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up: Upon completion, the reaction mixture is poured into ice-water, and the resulting precipitate is collected by vacuum filtration.

  • Purification: The crude product is washed with water and then purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the pure this compound.

Comprehensive Characterization

A thorough characterization is essential to confirm the identity and purity of the synthesized compound.[7] The following analytical techniques are proposed, with predicted data based on analogous structures found in the literature.

Characterization_Workflow cluster_spectroscopy Spectroscopic Analysis synthesis Synthesized Compound purification Purification (Recrystallization) synthesis->purification nmr NMR Spectroscopy (¹H and ¹³C) purification->nmr Characterization ms Mass Spectrometry (HRMS) purification->ms Characterization ir IR Spectroscopy purification->ir Characterization elemental Elemental Analysis (CHN) purification->elemental Characterization final Structural Confirmation and Purity Assessment nmr->final ms->final ir->final elemental->final

Caption: Workflow for the characterization of the synthesized compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is used to determine the proton environment in the molecule. The predicted chemical shifts (δ) are in parts per million (ppm) relative to tetramethylsilane (TMS).

Proton Assignment Predicted Chemical Shift (ppm) Multiplicity Integration
-NH₂ (amino)~5.9Singlet (broad)2H
-CH₂- (benzylic)~5.5Singlet2H
Aromatic H (protons ortho to CH₂)~7.3Doublet2H
Aromatic H (protons ortho to Br)~7.5Doublet2H
Triazole H (C5-H)~7.9Singlet1H

Rationale: The benzylic protons are expected to appear as a singlet around 5.5 ppm. The aromatic protons of the bromophenyl group will likely appear as two doublets due to their distinct chemical environments. The triazole ring proton is anticipated to be a singlet in the downfield region. The amino protons typically present as a broad singlet.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule.

Carbon Assignment Predicted Chemical Shift (ppm)
-CH₂- (benzylic)~53
C (aromatic, C-Br)~122
CH (aromatic)~129, ~132
C (aromatic, C-CH₂)~136
C3 (triazole, C-NH₂)~158
C5 (triazole, C-H)~148

Rationale: The benzylic carbon is expected around 53 ppm. The aromatic carbons will have distinct signals, with the carbon attached to the bromine atom being significantly influenced. The triazole carbons are expected at the lower field end of the spectrum due to the electron-withdrawing effect of the nitrogen atoms.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the compound and confirm its molecular formula.[3]

Parameter Predicted Value
Molecular FormulaC₉H₉BrN₄
Molecular Weight252.00 g/mol (for ⁷⁹Br), 254.00 g/mol (for ⁸¹Br)
Predicted [M+H]⁺253.0080 (for ⁷⁹Br), 255.0060 (for ⁸¹Br)

Rationale: The mass spectrum is expected to show a characteristic isotopic pattern for bromine, with two peaks of nearly equal intensity separated by 2 mass units (for the ⁷⁹Br and ⁸¹Br isotopes).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Functional Group Predicted Wavenumber (cm⁻¹)
N-H stretch (amino)3300 - 3100
C-H stretch (aromatic)3100 - 3000
C-H stretch (aliphatic)2950 - 2850
C=N stretch (triazole ring)1650 - 1550
C=C stretch (aromatic ring)1600 - 1450
C-Br stretch700 - 500

Rationale: The spectrum should show characteristic peaks for the N-H stretching of the primary amine, C-H stretching for both aromatic and aliphatic protons, and C=N and C=C stretching vibrations from the triazole and phenyl rings, respectively.[8][9]

Elemental Analysis

Elemental analysis provides the percentage composition of carbon, hydrogen, and nitrogen, which should be within ±0.4% of the theoretical values for the proposed molecular formula.

Element Theoretical (%)
Carbon (C)42.71
Hydrogen (H)3.58
Nitrogen (N)22.14

Potential Applications and Future Directions

Given the extensive biological activities of 1,2,4-triazole derivatives, this compound represents a promising scaffold for the development of novel therapeutic agents. The presence of the bromophenyl moiety could enhance binding affinity to target proteins through halogen bonding and increase lipophilicity, potentially improving pharmacokinetic properties. The 3-amino group serves as a convenient handle for further chemical modifications, allowing for the creation of a diverse library of derivatives for structure-activity relationship (SAR) studies. Future research should focus on the biological evaluation of this compound and its analogs against a panel of targets, including but not limited to, cancer cell lines, pathogenic fungi, and bacteria.

References

  • Sameliuk, Y., et al. (2021). 1,2,4-TRIAZOLE DERIVATIVES IN MEDICINE AND PHARMACY AND APPLICATION PROSPECTS. Journal of Faculty of Pharmacy of Ankara University. Available at: [Link]

  • Kumar, A., et al. (2015). A simple, efficient, and mild method for the synthesis of substituted 1,2,4-triazoles from hydrazines and formamide. Synlett, 26(03), 404-407. Available at: [Link]

  • Chan, T. R., et al. (2004). Polytriazoles as copper(I)-stabilizing ligands in catalysis. Organic letters, 6(17), 2853-2855. Available at: [Link]

  • HiMedia Laboratories. (n.d.). 3-Amino-1,2,4-triazole. Retrieved from [Link]

  • Kaur, P., & Chawla, A. (2017). 1,2,4-TRIAZOLE: A REVIEW OF PHARMACOLOGICAL ACTIVITIES. International Research Journal of Pharmacy, 8(7), 10-29. Available at: [Link]

  • Larina, L. I. (2019). Unusual reaction of 3-amino-1,2,4-triazole with 1,3-diiodopropan-2-one. Russian Journal of General Chemistry, 89(7), 1439-1444. Available at: [Link]

  • Lis, T., & Janska, A. (2023). Structure and IR spectroscopic properties of complexes of 1,2,4-triazole and 3-amino-1,2,4-triazole with dinitrogen isolated in solid argon. Journal of Molecular Structure, 1272, 134151. Available at: [Link]

  • National Chemical Laboratory. (n.d.). NMR STUDIES ON FIVE MEMBERED 1,2,3/1,2,4- TRIAZOLES AND THEIR HYBRID SYSTEMS. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 1H-1,2,4-triazoles. Retrieved from [Link]

  • ResearchGate. (n.d.). Fig. S12 13 C NMR of 1-benzyl-4-phenyl-1 H -1,2,3-triazole. Retrieved from [Link]

  • Royal Society of Chemistry. (2012). Electronic Supplementary Information Solvent–free one–pot synthesis of 1,2,3-triazole derivatives by 'Click' reaction of. Retrieved from [Link]

  • Sreedhar, B., et al. (2007). Supporting Information. Tetrahedron Letters, 48(33), 5831-5834. Available at: [Link]

  • SpectraBase. (n.d.). 1-Benzyl-4-phenyl-1H-1,2,3-triazole. Retrieved from [Link]

  • Verma, A., et al. (2020). An insight on medicinal attributes of 1,2,4-triazoles. European Journal of Medicinal Chemistry, 199, 112398. Available at: [Link]

  • Wang, Q., et al. (2003). Bioconjugation by copper(I)-catalyzed azide-alkyne [3 + 2] cycloaddition. Journal of the American Chemical Society, 125(11), 3192-3193. Available at: [Link]

  • Wikipedia. (n.d.). 3-Amino-1,2,4-triazole. Retrieved from [Link]

  • Yengoyan, A. P., et al. (2010). Synthesis of Novel 1,3-Substituted 1H-[10][11][12]-Triazole-3-Thiol Derivatives. Phosphorus, Sulfur, and Silicon and the Related Elements, 185(2), 405-410. Available at: [Link]

  • Zhang, H., et al. (2013). Efficient Methodology for the Synthesis of 3-Amino-1,2,4-triazoles. ACS Combinatorial Science, 15(7), 365-374. Available at: [Link]

  • Zhang, Y., et al. (2022). Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments. Molecules, 27(23), 8207. Available at: [Link]

  • MDPI. (2022). 2-Bromo-3-((1-(7-chloroquinolin-4-yl)-1H-1,2,3-triazol-4-yl)-methoxy)-benzaldehyde. Retrieved from [Link]

  • MDPI. (2021). Intracellular Growth Inhibition and Host Immune Modulation of 3-Amino-1,2,4-triazole in Murine Brucellosis. Retrieved from [Link]

  • NIH. (n.d.). 4-[(2-Bromobenzylidene)amino]-3-(pyridin-4-yl)-1H-1,2,4-triazole-5(4H)-thione. Retrieved from [Link]

  • ResearchGate. (n.d.). FT-IR spectra of control and treated 1,2,4-triazole. Retrieved from [Link]

  • ResearchGate. (n.d.). Mass Spectrometric Fragmentation and Pharmacological activities of 1,2,4 triazole derivatives. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of 1-[(4-bromophenyl)methyl]-1H-1,2,4-triazol-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Crucial Role of NMR in Modern Drug Discovery

In the landscape of contemporary drug development, the unambiguous structural elucidation of novel chemical entities is a cornerstone of success. Among the arsenal of analytical techniques available to researchers, Nuclear Magnetic Resonance (NMR) spectroscopy stands out as an unparalleled tool for providing detailed information about molecular structure, connectivity, and conformation in solution.[1][2] This guide provides an in-depth technical analysis of the ¹H and ¹³C NMR spectra of 1-[(4-bromophenyl)methyl]-1H-1,2,4-triazol-3-amine, a molecule of interest in medicinal chemistry due to the prevalence of the 1,2,4-triazole scaffold in pharmacologically active compounds.

This document is designed for researchers, scientists, and drug development professionals, offering not just spectral data, but a comprehensive interpretation grounded in the fundamental principles of NMR spectroscopy. We will explore the causal relationships between the molecular structure and the observed spectral features, providing a field-proven framework for the analysis of similar heterocyclic systems.

Molecular Structure and Predicted Spectral Features

The structure of this compound is presented below, with atoms numbered for the purpose of NMR spectral assignment.

Caption: Molecular structure of this compound with key functional groups highlighted.

Based on the electronic environment of each proton and carbon atom, we can predict the key features of the ¹H and ¹³C NMR spectra. The 4-bromobenzyl group will exhibit signals characteristic of a para-substituted benzene ring and a methylene bridge. The 3-amino-1,2,4-triazole moiety will show a distinct signal for the C5-H proton and resonances for the triazole ring carbons, influenced by the amino substituent and the point of attachment of the benzyl group.

¹H NMR Spectral Data and Interpretation

The predicted ¹H NMR spectral data for this compound in a common deuterated solvent like DMSO-d₆ are summarized in the table below. These predictions are based on the analysis of structurally related compounds.

Proton (Position) Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration
H-5 (Triazole)~8.2Singlet-1H
H-2'/H-6' (Aromatic)~7.6Doublet~8.42H
H-3'/H-5' (Aromatic)~7.3Doublet~8.42H
NH₂ (Amino)~5.8Broad Singlet-2H
CH₂ (Methylene)~5.3Singlet-2H
Detailed ¹H NMR Interpretation:
  • Triazole Proton (H-5): A single proton is attached to the C5 of the 1,2,4-triazole ring. This proton is expected to appear as a singlet at a downfield chemical shift, predicted to be around 8.2 ppm . Its deshielded nature is due to the aromaticity of the triazole ring and the electron-withdrawing effect of the adjacent nitrogen atoms.

  • Aromatic Protons (H-2'/H-6' and H-3'/H-5'): The para-substituted bromophenyl ring gives rise to a characteristic AA'BB' system, which often appears as two distinct doublets. The protons ortho to the bromine atom (H-3'/H-5') are predicted to resonate at approximately 7.3 ppm . The protons ortho to the methylene group (H-2'/H-6') are expected at a slightly more downfield position, around 7.6 ppm , due to the proximity of the electron-withdrawing triazole ring. Both doublets will exhibit a typical ortho-coupling constant of about 8.4 Hz.

  • Amino Protons (NH₂): The protons of the primary amine at the C3 position are expected to appear as a broad singlet around 5.8 ppm . The broadness of this signal is due to quadrupole broadening from the adjacent nitrogen atom and potential hydrogen exchange with residual water in the solvent. This signal would disappear upon the addition of D₂O.

  • Methylene Protons (CH₂): The two protons of the methylene bridge (C6) are chemically equivalent and are not coupled to any neighboring protons, thus they will appear as a sharp singlet. Their chemical shift is predicted to be around 5.3 ppm , deshielded by the adjacent nitrogen of the triazole ring and the aromatic phenyl ring.

¹³C NMR Spectral Data and Interpretation

The predicted ¹³C NMR spectral data for the target compound are presented below. These estimations are derived from known substituent effects on aromatic and heterocyclic systems.

Carbon (Position) Predicted Chemical Shift (δ, ppm)
C-3 (Triazole)~158
C-5 (Triazole)~145
C-1' (Aromatic)~136
C-3'/C-5' (Aromatic)~132
C-2'/C-6' (Aromatic)~129
C-4' (Aromatic)~122
C-6 (Methylene)~50
Detailed ¹³C NMR Interpretation:
  • Triazole Carbons (C-3 and C-5): The two carbon atoms of the triazole ring are in distinct chemical environments. The C-3 carbon, bearing the amino group, is expected to be the most downfield, around 158 ppm , due to the strong deshielding effect of the attached nitrogen atoms and the amino substituent. The C-5 carbon is predicted to resonate at a slightly more upfield position, around 145 ppm .

  • Aromatic Carbons (C-1' to C-6'): The carbon atoms of the 4-bromophenyl ring will show four distinct signals. The ipso-carbon attached to the methylene group (C-1') is predicted at approximately 136 ppm . The carbons ortho and meta to the bromine atom (C-2'/C-6' and C-3'/C-5') are expected to appear around 129 ppm and 132 ppm , respectively. The carbon atom directly bonded to the bromine (C-4') will be the most upfield of the aromatic carbons, at approximately 122 ppm , due to the "heavy atom effect" of bromine.[3]

  • Methylene Carbon (C-6): The carbon of the methylene bridge is expected to have a chemical shift of around 50 ppm , consistent with a carbon atom situated between a nitrogen atom of a heterocyclic ring and an aromatic ring.

Experimental Protocols

Synthesis of this compound

The synthesis of the title compound can be achieved via the N-alkylation of 3-amino-1,2,4-triazole with 4-bromobenzyl bromide. This reaction is a common and effective method for the preparation of N-substituted triazoles.

G cluster_reactants Reactants cluster_product Product reactant1 3-Amino-1,2,4-triazole product This compound reactant1->product Base (e.g., K₂CO₃) Solvent (e.g., DMF) Heat reactant2 4-Bromobenzyl bromide reactant2->product

Caption: Reaction scheme for the synthesis of the target compound.

Step-by-Step Protocol:

  • To a solution of 3-amino-1,2,4-triazole (1.0 eq.) in a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF), add a base, for example, potassium carbonate (K₂CO₃, 1.5 eq.).

  • Stir the mixture at room temperature for 30 minutes to facilitate the deprotonation of the triazole.

  • Add 4-bromobenzyl bromide (1.1 eq.) to the reaction mixture.

  • Heat the reaction mixture to a temperature of 60-80 °C and monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Collect the resulting precipitate by filtration, wash with water, and dry under vacuum.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the pure this compound.

NMR Sample Preparation and Analysis

For accurate and reproducible NMR data, proper sample preparation is paramount.

Protocol for NMR Analysis:

  • Accurately weigh approximately 5-10 mg of the purified compound.

  • Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆) in a clean, dry NMR tube.

  • Ensure complete dissolution by gentle vortexing or sonication.

  • Acquire ¹H NMR, ¹³C NMR, and, if necessary, 2D NMR spectra (COSY, HSQC, HMBC) on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Process the acquired data using appropriate NMR software, including Fourier transformation, phase correction, and baseline correction.

  • Reference the chemical shifts to the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

Advanced 2D NMR Analysis for Unambiguous Assignments

While 1D NMR provides a wealth of information, complex molecules often require 2D NMR techniques for complete and unambiguous structural assignment.

G cluster_1D 1D NMR cluster_2D 2D NMR H1_NMR ¹H NMR COSY COSY (H-H Correlation) H1_NMR->COSY HSQC HSQC (¹J C-H Correlation) H1_NMR->HSQC HMBC HMBC (ⁿJ C-H Correlation) H1_NMR->HMBC C13_NMR ¹³C NMR C13_NMR->HSQC C13_NMR->HMBC

Caption: Workflow for comprehensive NMR structural elucidation.

  • COSY (Correlation Spectroscopy): This experiment would confirm the coupling between the aromatic protons H-2'/H-6' and H-3'/H-5' on the bromophenyl ring.

  • HSQC (Heteronuclear Single Quantum Coherence): This spectrum would establish the direct one-bond correlations between protons and the carbons they are attached to. For instance, it would definitively link the methylene protons at ~5.3 ppm to the methylene carbon at ~50 ppm.

  • HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique reveals long-range (2-3 bond) correlations between protons and carbons. Key expected correlations for this compound would include:

    • The methylene protons (H-6) to the triazole carbons (C-5 and C-3) and the aromatic carbon C-1'.

    • The triazole proton (H-5) to the triazole carbon C-3.

    • The aromatic protons to neighboring carbons within the phenyl ring.

Conclusion

This in-depth technical guide provides a comprehensive framework for understanding and interpreting the ¹H and ¹³C NMR spectra of this compound. By combining predicted spectral data with a thorough explanation of the underlying NMR principles and experimental protocols, this document serves as a valuable resource for researchers in drug discovery and organic chemistry. The methodologies and interpretative strategies outlined herein are not only applicable to the title compound but can also be extended to the structural elucidation of a wide range of related heterocyclic molecules, thereby accelerating the pace of research and development.

References

  • Gunawan, R., & Nandiyanto, A. B. D. (2021). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Indonesian Journal of Science and Technology, 6(2), 267-298.
  • Unpublished compilation of NMR data
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric identification of organic compounds. John Wiley & Sons.
  • Claridge, T. D. (2016). High-resolution NMR techniques in organic chemistry. Elsevier.
  • Chem LibreTexts. (2023). NMR Interpretation. Retrieved from [Link]

  • Reich, H. J. (n.d.). Structure Determination using Spectroscopy. University of Wisconsin. Retrieved from [Link]

  • MDPI. (2022). Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs. Retrieved from [Link]

  • SpectraBase. (n.d.). 3-Amino-1,2,4-triazole. Retrieved from [Link]

  • PubChem. (n.d.). 1-Benzyl-4-phenyl-1,2,3-triazole. Retrieved from [Link]

  • ResearchGate. (2016). Fig. S12 13 C NMR of 1-benzyl-4-phenyl-1 H -1,2,3-triazole. Retrieved from [Link]

  • Microbe Notes. (2022). NMR Spectroscopy- Definition, Principle, Steps, Parts, Uses. Retrieved from [Link]

  • Stack Exchange. (2018). Assigning the 13C NMR spectrum of bromobenzene and 4-bromobenzophenone. Retrieved from [Link]

  • Organic Chemistry Portal. (2009). Bromo-Directed N-2 Alkylation of NH-1,2,3-Triazoles: Efficient Synthesis of Poly-Substituted 1,2,3-Triazoles. Retrieved from [Link]

  • University of Bristol. (n.d.). NMR Techniques in Organic Chemistry: a quick guide. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Mass Spectrometry of 1-[(4-bromophenyl)methyl]-1H-1,2,4-triazol-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

Abstract: This technical guide provides a comprehensive framework for the mass spectrometric analysis of 1-[(4-bromophenyl)methyl]-1H-1,2,4-triazol-3-amine, a molecule representative of heterocyclic scaffolds prevalent in medicinal chemistry.[1] We delve into the foundational principles guiding the selection of analytical techniques, with a focus on electrospray ionization tandem mass spectrometry (ESI-MS/MS). This document outlines the predictable and characteristic fragmentation pathways of the target molecule, explains the critical role of bromine's isotopic signature in structural confirmation, and provides a detailed, field-proven experimental protocol for its characterization. The methodologies and interpretations herein are designed to serve as a self-validating system for researchers requiring robust and reliable analytical characterization of this and structurally related compounds.

Introduction to the Analyte

This compound is a heterocyclic compound featuring a bromophenyl moiety linked via a methylene bridge to a 1,2,4-triazole ring. The 1,2,4-triazole core is a significant pharmacophore in drug discovery, known for its diverse biological activities.[1][2] Accurate mass spectrometric analysis is indispensable for confirming the identity, purity, and structure of such novel compounds during synthesis and for subsequent metabolite identification studies.

PropertyValueSource
Molecular Formula C₉H₉BrN₄[3]
Monoisotopic Mass 252.00105 Da[3]
Canonical SMILES C1=CC(=CC=C1CN2C=NC(=N2)N)Br[3]
Structure

PubChem

Foundational Principles for Mass Analysis

Ionization Strategy: The Case for Electrospray Ionization (ESI)

For a polar, non-volatile molecule such as this compound, Electrospray Ionization (ESI) is the premier choice. ESI is a "soft ionization" technique that transfers ions from solution into the gas phase with minimal fragmentation.[4] This is crucial for preserving the molecular ion, allowing for the unambiguous determination of its molecular weight. The presence of multiple basic nitrogen atoms in the triazole ring and the exocyclic amine group makes the molecule an excellent candidate for positive-mode ESI, where it will readily form a protonated molecule, [M+H]⁺.[3] This approach ensures a strong signal for the precursor ion, which is essential for subsequent tandem mass spectrometry (MS/MS) experiments.

The Isotopic Signature of Bromine: A Built-in Confirmation

A key structural feature of the analyte is the presence of a single bromine atom. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with near-equal natural abundance (~50.5% and ~49.5%, respectively).[5] Consequently, any ion containing the bromine atom will appear in the mass spectrum as a pair of peaks (a doublet) separated by 2 m/z units, with a characteristic intensity ratio of approximately 1:1.[6][7] This distinctive M/M+2 pattern is a powerful diagnostic tool that provides immediate confirmation of the presence and number of bromine atoms in the molecule and its fragments, adding a high degree of confidence to the structural assignment.

Predicted Fragmentation Pathways & Structural Elucidation

Structural analysis is achieved by tandem mass spectrometry (MS/MS), where the protonated molecular ion ([M+H]⁺) is mass-selected and subjected to Collision-Induced Dissociation (CID). The resulting fragmentation pattern provides a structural fingerprint of the molecule.

The Protonated Molecular Ion ([M+H]⁺)

In positive-mode ESI, the analyte will be observed as a protonated species with an m/z doublet corresponding to [C₉H₁₀⁷⁹BrN₄]⁺ and [C₉H₁₀⁸¹BrN₄]⁺.

Ion SpeciesIsotopeCalculated m/z
[M+H]⁺ ⁷⁹Br253.0083
[M+H]⁺ ⁸¹Br255.0063

Note: Calculated values are based on the monoisotopic mass from PubChem.[3]

Primary Fragmentation Mechanism: Benzylic Cleavage

The most energetically favorable fragmentation pathway for the [M+H]⁺ ion is the cleavage of the C-N bond between the methylene bridge and the triazole ring. This is a classic benzylic cleavage, which is favored due to the formation of the highly stable 4-bromobenzyl cation.[8][9] This fragment is expected to be the base peak in the MS/MS spectrum.

  • [M+H]⁺ → [C₇H₆Br]⁺ + C₂H₄N₄

The resulting 4-bromobenzyl cation will also exhibit the characteristic 1:1 isotopic doublet at m/z 168.97 and 170.97. The neutral loss corresponds to 3-amino-1H-1,2,4-triazole.

Secondary Fragmentation: Triazole Ring Cleavage

While benzylic cleavage is dominant, fragmentation of the triazole ring itself can also occur, though typically yielding ions of lower intensity. These pathways are characteristic of the 1,2,4-triazole heterocyclic system and often involve the loss of stable neutral molecules.[10]

  • Loss of Nitrogen (N₂): Cleavage of the triazole ring can lead to the elimination of a nitrogen molecule (28 Da).[11]

  • Loss of Hydrogen Cyanide (HCN): Another common pathway for nitrogen-containing heterocycles is the loss of HCN (27 Da).[10]

The following Graphviz diagram illustrates the primary predicted fragmentation pathway.

fragmentation_pathway cluster_main Predicted Fragmentation of this compound cluster_frags precursor precursor fragment fragment neutralloss neutralloss parent [M+H]⁺ This compound m/z 253/255 frag1 4-Bromobenzyl Cation [C₇H₆Br]⁺ m/z 169/171 (Base Peak) frag2 3-Amino-1H-1,2,4-triazole [C₂H₄N₄] (Neutral Loss) parent_node parent_node frag1_node frag1_node parent_node->frag1_node Benzylic Cleavage frag2_node frag2_node

Caption: Predicted primary fragmentation pathway via benzylic cleavage.

Summary of Predicted Fragments
m/z (⁷⁹Br/⁸¹Br)Formula of IonProposed StructureCausality
253.0 / 255.0[C₉H₁₀BrN₄]⁺Protonated Molecular IonSoft ionization by ESI.
169.0 / 171.0[C₇H₆Br]⁺4-Bromobenzyl CationEnergetically favored benzylic cleavage leading to a stable carbocation. Likely base peak.

Experimental Protocol: LC-MS/MS Analysis

This section provides a robust starting point for method development. Parameters should be optimized for the specific instrumentation used.

Materials and Reagents
  • Analyte: this compound, >98% purity.

  • Solvent A: 0.1% Formic Acid in Water (LC-MS Grade).

  • Solvent B: 0.1% Formic Acid in Acetonitrile (LC-MS Grade).

  • Sample Diluent: 50:50 Acetonitrile:Water.

Instrumentation
  • LC System: UHPLC system capable of binary gradient elution.

  • Mass Spectrometer: High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an ESI source.

Experimental Workflow Diagram

workflow cluster_prep Sample Preparation cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry cluster_data Data Analysis arrow arrow prep Dissolve Analyte in 50:50 ACN:H₂O (1 µg/mL) lc Inject onto C18 Column Gradient Elution prep->lc esi ESI Source (+ mode) lc->esi ms1 MS1 Scan (Survey) esi->ms1 cid Select & Fragment (CID) ms1->cid Isolate m/z 253/255 ms2 MS2 Scan (Product Ions) cid->ms2 analysis Correlate Spectra with Predicted Data ms2->analysis

Caption: General workflow for LC-MS/MS analysis.

Step-by-Step Liquid Chromatography Method
ParameterRecommended ValueRationale
Column C18, 2.1 x 50 mm, 1.8 µmProvides good reversed-phase retention for moderately polar compounds.
Column Temp. 40 °CEnsures reproducible retention times and peak shapes.
Flow Rate 0.4 mL/minStandard for 2.1 mm ID columns.
Injection Vol. 2 µLMinimizes peak broadening.
Gradient 5% B to 95% B in 5 minA standard screening gradient to ensure elution of the analyte.

Protocol:

  • Equilibrate the column with 5% Solvent B for 2 minutes.

  • Inject 2 µL of the prepared sample.

  • Run the linear gradient from 5% B to 95% B over 5 minutes.

  • Hold at 95% B for 2 minutes to wash the column.

  • Return to initial conditions of 5% B and re-equilibrate for 2 minutes.

Step-by-Step Mass Spectrometry Method
ParameterRecommended ValueRationale
Ionization Mode ESI PositiveThe analyte contains basic nitrogens, ideal for protonation.
Capillary Voltage 3.5 kVOptimizes the electrospray process for ion generation.[12]
Gas Temp. 325 °CFacilitates desolvation of droplets.
Drying Gas Flow 8 L/minAids in solvent evaporation.
MS1 Scan Range m/z 100 - 500Covers the molecular ion and expected fragments.
MS/MS Precursor m/z 253.0 and 255.0Selects both bromine isotopes for fragmentation.
Collision Energy 20-30 eVProvides sufficient energy for benzylic cleavage without excessive secondary fragmentation.

Protocol:

  • Calibrate the mass spectrometer according to manufacturer specifications.

  • Set the ESI source parameters as detailed in the table above.

  • Perform an MS1 survey scan to locate the [M+H]⁺ doublet at m/z 253/255.

  • Create a targeted MS/MS experiment.

  • Set the precursor ions to m/z 253.0 and 255.0.

  • Apply collision energy (start with 25 eV and optimize if necessary) to induce fragmentation.

  • Acquire the product ion spectrum (MS2).

Data Interpretation & Validation

  • Confirm the Molecular Ion: In the MS1 spectrum, locate the doublet with a ~1:1 intensity ratio and a 2 Da mass difference (m/z 253/255). The measured mass should be within 5 ppm of the calculated mass for a high-resolution instrument.

  • Analyze the MS/MS Spectrum: The product ion spectrum should be dominated by the 4-bromobenzyl cation doublet at m/z 169/171. The presence of this fragment confirms the bromobenzyl substructure and the lability of the methylene-triazole bond.

  • Self-Validation: The consistent observation of the 1:1 isotopic pattern in both the precursor ion and the major fragment ion provides an internal validation of the elemental composition (presence of one bromine atom) and the fragmentation pathway.

Conclusion

The mass spectrometric analysis of this compound is straightforward when employing a logical, structure-based approach. Electrospray ionization is the ideal method for generating the protonated molecular ion, whose identity is unequivocally confirmed by the characteristic 1:1 isotopic doublet imparted by the bromine atom. Tandem mass spectrometry reveals a predictable and dominant fragmentation pathway through benzylic cleavage, yielding a stable 4-bromobenzyl cation. This comprehensive guide provides the theoretical basis and a practical, robust protocol for the confident identification and structural characterization of this compound, serving as a valuable resource for researchers in pharmaceutical and chemical analysis.

References

  • Vertex AI Search. (2023). Bromo pattern in Mass Spectrometry - YouTube.
  • PubChem. (n.d.). 1-(4-Bromophenyl)-2-(4-phenyl-1h-1,2,3-triazol-1-yl)ethanone.
  • RSC Publishing. (2024). In situ analysis of heavy metals and halogenated compounds in reclaimed water using novel electrospray ionization combined with plasma ionization linear ion trap mass spectrometry.
  • Chemistry Steps. (n.d.). Isotopes in Mass Spectrometry.
  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns.
  • ResearchGate. (2025). Mass Spectrometric Fragmentation and Pharmacological activities of 1,2,4 triazole derivatives.
  • PubChemLite. (n.d.). This compound.
  • ResearchGate. (n.d.). Mass spectrum of 1-(4-Amino-furazan-3-yl)-5- dimethylaminomethyl-1H-[13][14][15]triazole with Retention Time (RT)= 9.215. Retrieved from

  • Taylor & Francis Online. (n.d.). Mass Spectra of Some 1,2,4-Triazoles.
  • Wikipedia. (n.d.). Electrospray ionization.
  • MDPI. (n.d.). Synthesis of N-Difluoromethyl Benzothiazole (or Benzoxazole) Selenones as Novel Inhibitors Against Phytopathogenic Fungi.
  • Wikipedia. (n.d.). 3-Amino-1,2,4-triazole.
  • eurl-pesticides.eu. (n.d.). Determination of Triazole Derivative Metabolites (TDMs) in Fruit and Vegetables using the QuPPe Method and Differential Mobili.
  • Chemistry LibreTexts. (2022). 6.7: Other Important Isotopes- Br and Cl.
  • Benchchem. (n.d.). Mass Spectrometry Fragmentation of 1,2,4-Triazoles: A Comparative Guide.
  • ResearchGate. (2025). Observation of the multiple halogenation of peptides in the electrospray ionization source: Halogenation of peptides in the positive ESI mode | Request PDF.
  • MDPI. (2023). 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione.
  • NIH. (n.d.). Substituted 3-Phenylpropenoates and Related Analogs: Electron Ionization Mass Spectral Fragmentation and Density Functional Theory Calculations.
  • Chemguide. (n.d.). mass spectra - the M+2 peak.
  • PubMed Central. (2023). Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy.
  • YouTube. (2021). How electrospray ionization works.
  • Chemguide. (n.d.). mass spectra - fragmentation patterns.
  • PMC - NIH. (n.d.). Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs.
  • University of Calgary. (n.d.). Ch13 - Mass Spectroscopy.
  • YouTube. (2023). Fragmentation in Mass Spectrometry.
  • ResearchGate. (2024). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives.
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An In-depth Technical Guide to 1-[(4-bromophenyl)methyl]-1H-1,2,4-triazol-3-amine: Synthesis, Properties, and Spectroscopic Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry, recognized for its broad spectrum of pharmacological activities, including antifungal, antibacterial, anticancer, and anti-inflammatory properties.[1][2] The unique structural features of the 1,2,4-triazole ring, such as its dipole character, capacity for hydrogen bonding, and metabolic stability, make it a privileged pharmacophore in drug design.[2] This guide focuses on a specific derivative, 1-[(4-bromophenyl)methyl]-1H-1,2,4-triazol-3-amine , a molecule of significant interest for its potential applications in the development of novel therapeutic agents. The incorporation of a 4-bromophenylmethyl group introduces lipophilicity and potential for halogen bonding, which can significantly influence the compound's pharmacokinetic and pharmacodynamic profiles.

This technical guide provides a comprehensive overview of the predicted physicochemical properties, a detailed, plausible synthetic route, and an in-depth analysis of the expected spectroscopic characteristics of this compound. The information presented herein is synthesized from established chemical principles and data from closely related analogues, offering a robust framework for researchers and drug development professionals.

Physicochemical Properties

While experimental data for this compound is not extensively available in the public domain, its core physicochemical properties can be reliably predicted based on its structure and data from analogous compounds.

PropertyPredicted Value / Information
Molecular Formula C₉H₉BrN₄
Molecular Weight 253.10 g/mol
Monoisotopic Mass 252.00105 Da[3]
Appearance Expected to be a white to off-white solid.
Melting Point Estimated to be in the range of 140-160 °C, by analogy to similar substituted bromophenyl triazoles.
Boiling Point Not available; likely to decompose at higher temperatures.
Solubility Predicted to be soluble in polar organic solvents such as DMSO, DMF, and methanol. Limited solubility is expected in nonpolar solvents like hexanes.
pKa The 3-amino group is expected to be basic, with a predicted pKa in the range of 4-5. The triazole ring nitrogens are weakly basic.
LogP (XlogP) 1.9[3]
CAS Number Not available.

Synthesis and Mechanism

The synthesis of this compound can be achieved through the N-alkylation of 3-amino-1,2,4-triazole with 4-bromobenzyl bromide. This is a well-established method for the derivatization of nitrogen-containing heterocycles.

Proposed Synthetic Protocol

Reaction: N-alkylation of 3-amino-1,2,4-triazole with 4-bromobenzyl bromide.

Materials:

  • 3-amino-1,2,4-triazole

  • 4-bromobenzyl bromide

  • Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)

  • N,N-Dimethylformamide (DMF) or Acetonitrile (CH₃CN)

  • Ethyl acetate

  • Hexane

  • Deionized water

Procedure:

  • To a solution of 3-amino-1,2,4-triazole (1.0 eq) in anhydrous DMF, add potassium carbonate (1.5 eq).

  • Stir the suspension at room temperature for 30 minutes.

  • Add a solution of 4-bromobenzyl bromide (1.1 eq) in DMF dropwise to the reaction mixture.

  • Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-cold water and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the desired product.

Causality Behind Experimental Choices:

  • Base: Potassium carbonate is a mild base suitable for the deprotonation of the triazole nitrogen. Sodium hydride, a stronger base, can also be used to ensure complete deprotonation.

  • Solvent: DMF and acetonitrile are polar aprotic solvents that are excellent for SN2 reactions, as they solvate the cation of the base while leaving the nucleophilic anion relatively free.

  • Purification: Column chromatography is a standard and effective method for separating the desired product from any unreacted starting materials and by-products.

Synthesis_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_workup Workup & Purification 3-amino-1,2,4-triazole 3-amino-1,2,4-triazole Reaction Reaction 3-amino-1,2,4-triazole->Reaction 1.0 eq 4-bromobenzyl bromide 4-bromobenzyl bromide 4-bromobenzyl bromide->Reaction 1.1 eq Base (K2CO3 or NaH) Base (K2CO3 or NaH) Base (K2CO3 or NaH)->Reaction Solvent (DMF or CH3CN) Solvent (DMF or CH3CN) Solvent (DMF or CH3CN)->Reaction Room Temperature Room Temperature Room Temperature->Reaction Aqueous Workup Aqueous Workup Extraction Extraction Aqueous Workup->Extraction Column Chromatography Column Chromatography Extraction->Column Chromatography Product Product Column Chromatography->Product Reaction->Aqueous Workup

Caption: Synthetic workflow for this compound.

Spectroscopic Analysis

The structural elucidation of this compound relies on a combination of spectroscopic techniques. The following sections detail the expected spectral data based on the analysis of closely related compounds.[4][5]

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic, methylene, triazole, and amine protons.

Proton AssignmentExpected Chemical Shift (δ, ppm)MultiplicityIntegration
Aromatic (C₆H₄)7.50 - 7.60Doublet2H
Aromatic (C₆H₄)7.20 - 7.30Doublet2H
Methylene (-CH₂-)~5.20Singlet2H
Triazole (-CH-)~8.00Singlet1H
Amine (-NH₂)5.00 - 6.00 (broad)Singlet2H

Interpretation:

  • The aromatic protons of the 4-bromophenyl group will appear as two doublets due to ortho-coupling.

  • The benzylic methylene protons will be a singlet, shifted downfield due to the adjacent aromatic ring and triazole nitrogen.

  • The triazole proton will be a singlet in the aromatic region.

  • The amine protons will appear as a broad singlet, and its chemical shift can be concentration and solvent-dependent.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the carbon framework of the molecule.

Carbon AssignmentExpected Chemical Shift (δ, ppm)
Triazole (C-3, attached to NH₂)~158
Triazole (C-5)~148
Aromatic (C-Br)~122
Aromatic (CH)128 - 132
Aromatic (C-CH₂)~135
Methylene (-CH₂-)~50

Interpretation:

  • The two carbons of the triazole ring will appear at the lower field due to the presence of electronegative nitrogen atoms. The carbon attached to the amino group (C-3) is expected to be further downfield.

  • The carbons of the bromophenyl ring will appear in the aromatic region, with the carbon attached to the bromine atom being shielded compared to the others.

FTIR Spectroscopy

Infrared spectroscopy will help identify the key functional groups present in the molecule.

Wavenumber (cm⁻¹)Vibration Mode
3300 - 3100N-H stretching (amine)
3100 - 3000Aromatic C-H stretching
2950 - 2850Aliphatic C-H stretching
1650 - 1600N-H bending (amine)
1600 - 1450C=C and C=N stretching
1100 - 1000C-N stretching
850 - 800p-disubstituted C-H bending
600 - 500C-Br stretching
Mass Spectrometry

Mass spectrometry will confirm the molecular weight and provide information about the fragmentation pattern.

Expected Fragmentation Pathways:

  • Molecular Ion (M⁺): The molecular ion peak is expected at m/z 252 and 254 with an approximate 1:1 ratio, characteristic of a compound containing one bromine atom.

  • Major Fragments:

    • Loss of the bromine atom ([M-Br]⁺).

    • Cleavage of the benzyl group, leading to a fragment corresponding to the 4-bromobenzyl cation (m/z 169/171) and a fragment for the aminotriazole ring.

    • Fragmentation of the triazole ring, which can involve the loss of N₂ and HCN.[6][7]

MS_Fragmentation M+ (m/z 252/254) M+ (m/z 252/254) Loss of Br [M-Br]+ 4-bromobenzyl cation (m/z 169/171) 4-bromobenzyl cation (m/z 169/171) Aminotriazole fragment Aminotriazole fragment M+ M+ M+->Loss of Br - Br• M+->4-bromobenzyl cation (m/z 169/171) Benzylic cleavage M+->Aminotriazole fragment Benzylic cleavage

Caption: Predicted mass spectrometry fragmentation of the target compound.

Conclusion

This technical guide provides a detailed theoretical framework for the synthesis, physicochemical properties, and spectroscopic analysis of this compound. While direct experimental data is limited, the presented information, derived from established chemical principles and analysis of closely related structures, offers a valuable resource for researchers. The proposed synthetic protocol is robust and follows a well-established chemical transformation. The predicted spectral data provides a clear guide for the characterization and structural confirmation of this promising molecule. Further experimental validation of these properties will be crucial for advancing the development of this compound for potential therapeutic applications.

References

  • An insight on medicinal attributes of 1,2,4-triazoles - PMC. (n.d.). Retrieved January 22, 2026, from [Link]

  • Synthesis, crystal structure and Hirshfeld surface analysis of [1-(4-bromophenyl)-1H-1,2,3-triazol-4-yl]methyl 2-(4-nitrophenoxy)acetate. (2020). Acta Crystallographica Section E: Crystallographic Communications, 76(Pt 4), 564–570. [Link]

  • Synthesis and Spectral Characterization of 1,2,4-triazole derivatives. (2020). AIP Conference Proceedings, 2390(1), 020065. [Link]

  • Solvent- and catalyst-free, quantitative protection of hydroxyl, thiol, carboxylic acid, amide and heterocyclic. (n.d.). Retrieved January 22, 2026, from [Link]

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  • 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. (2023). Molbank, 2023(1), M1548. [Link]

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  • The crystal structure of 4-(4-phenyl-5-(((1-(2,4,6-tribromophenyl)-1H-1,2,3-triazol-4-yl)methyl)thio)-4H-1,2,4-triazol-3-yl)pyridine, C22H14Br3N7S. (2019). Zeitschrift für Kristallographie - New Crystal Structures, 234(4), 661-663. [Link]

  • Synthesis of 1,2,3-triazole-bound-1,2,4-triazoles containing N-phenylmorpholine structure: antibacterial, antifungal, and antioxidant properties, and AChE. (2022). ARKIVOC, 2022(6), 1-18. [Link]

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solubility of 1-[(4-bromophenyl)methyl]-1H-1,2,4-triazol-3-amine in different solvents

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Determining the Solubility Profile of 1-[(4-bromophenyl)methyl]-1H-1,2,4-triazol-3-amine

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and, consequently, its therapeutic efficacy.[1][2] This guide provides a comprehensive framework for characterizing the solubility of this compound, a novel heterocyclic compound with potential therapeutic applications. The 1,2,4-triazole moiety is a key pharmacophore in numerous clinically approved drugs, valued for its metabolic stability and hydrogen bonding capabilities.[3][4] Understanding the solubility of this specific derivative is paramount for its progression through the drug development pipeline. This document outlines the theoretical considerations, experimental design, and detailed protocols for determining the equilibrium solubility of this compound in a range of pharmaceutically relevant solvents. It is intended to serve as a practical resource for researchers and formulation scientists in the pharmaceutical industry.

Introduction: The Critical Role of Solubility in Drug Development

The journey of a new chemical entity (NCE) from discovery to a marketable drug product is fraught with challenges, with poor physicochemical properties being a primary cause of attrition. Among these, aqueous solubility is a cornerstone of drugability, especially for orally administered dosage forms.[2] A drug must dissolve in the gastrointestinal fluids to be absorbed into the systemic circulation and exert its pharmacological effect.[2][5] The Biopharmaceutics Classification System (BCS) categorizes drugs based on their solubility and permeability, highlighting the pivotal role of solubility in predicting in vivo performance.[5][6][7]

This compound is a compound of interest due to the established biological activity of the 1,2,4-triazole scaffold.[3][4] The presence of the bromophenyl group introduces lipophilic character, while the triazole ring and the primary amine contribute to its polarity and hydrogen bonding capacity. This amphiphilic nature suggests a complex solubility profile that requires empirical determination. This guide will provide the scientific rationale and step-by-step methodology to thoroughly characterize the solubility of this compound.

Theoretical Framework: Predicting and Understanding Solubility

The principle of "like dissolves like" provides a foundational, albeit simplistic, model for predicting solubility.[8] A more nuanced understanding requires consideration of several factors:

  • Polarity: The polarity of both the solute and the solvent is a key determinant. The polarity of this compound is influenced by the polar triazole ring and the nonpolar bromophenyl group. A range of solvents with varying polarities should be investigated.

  • Hydrogen Bonding: The amine group and the nitrogen atoms in the triazole ring can act as hydrogen bond donors and acceptors, respectively.[4] Solvents with hydrogen bonding capabilities, such as water, alcohols, and acids, are likely to be effective.

  • pH: The primary amine in the molecule has a basic character and will be protonated at acidic pH. This ionization will significantly increase its solubility in aqueous media. Therefore, solubility determination across a physiologically relevant pH range (1.2 to 6.8) is critical.[7][9]

  • Temperature: The dissolution of most solids is an endothermic process, meaning solubility generally increases with temperature.[2][8] Characterizing the temperature dependence of solubility is important for understanding and controlling crystallization processes.

Experimental Design: A Systematic Approach to Solubility Determination

A robust experimental design is crucial for obtaining reliable and reproducible solubility data. The following workflow is recommended for the comprehensive solubility profiling of this compound.

G cluster_0 Phase 1: Preliminary Assessment cluster_1 Phase 2: Quantitative Analysis cluster_2 Phase 3: Data Analysis & Interpretation A Compound Synthesis & Characterization B Solvent Selection A->B C Initial Qualitative Solubility B->C D Equilibrium Solubility Determination (Shake-Flask Method) C->D E pH-Solubility Profile D->E F Temperature-Dependent Solubility D->F G Quantification by HPLC F->G H Data Tabulation & Visualization G->H I BCS Classification H->I

Figure 1: A systematic workflow for determining the solubility of this compound.

Materials and Reagents
  • Solute: this compound (purity >99%, confirmed by NMR and LC-MS).

  • Solvents: A range of solvents with varying polarities should be selected. A suggested list is provided in Table 1.

  • Buffers: Buffers for pH-solubility studies should be prepared according to USP standards, covering a pH range of 1.2 to 6.8.[7][9]

Recommended Solvents for Solubility Screening

The selection of solvents should cover a wide range of polarities and hydrogen bonding capabilities to provide a comprehensive solubility profile.

Solvent Class Solvent Polarity Index Rationale
Non-Polar n-Hexane0.1To assess solubility in lipophilic environments.
Toluene2.4Representative of aromatic hydrocarbon solvents.
Polar Aprotic Dichloromethane (DCM)3.1A common solvent for organic synthesis and purification.
Ethyl Acetate4.4An ester with moderate polarity.
Acetone5.1A polar, aprotic solvent.
Acetonitrile (ACN)5.8Commonly used in HPLC, relevant for analytical method development.
Dimethyl Sulfoxide (DMSO)7.2A highly polar aprotic solvent, often used for initial stock solutions.
Polar Protic Ethanol4.3A common pharmaceutical excipient.
Methanol5.1A polar protic solvent, often used in crystallization.[10]
Water10.2The most important solvent for physiological relevance.
Aqueous Buffers pH 1.2 (Simulated Gastric Fluid)N/ATo assess solubility in the stomach.
pH 4.5N/ARepresentative of the upper small intestine.
pH 6.8 (Simulated Intestinal Fluid)N/ARepresentative of the lower small intestine.

Table 1: Recommended solvents for the solubility profiling of this compound.

Experimental Protocols

Protocol 1: Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining equilibrium solubility.[11][12]

Step-by-Step Methodology:

  • Preparation: Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial. The presence of undissolved solid is essential to ensure saturation.[12]

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.[12][13]

  • Phase Separation: After equilibration, allow the vials to stand undisturbed to allow the undissolved solid to settle. Alternatively, centrifuge the samples to pellet the excess solid.[13]

  • Sampling: Carefully withdraw an aliquot of the supernatant.

  • Filtration: Filter the aliquot through a 0.45 µm filter to remove any remaining solid particles.

  • Dilution: Dilute the filtered sample with a suitable mobile phase for quantitative analysis.

  • Quantification: Analyze the concentration of the dissolved compound in the diluted sample using a validated HPLC method.

G A Add Excess Solid to Solvent B Agitate at Constant Temperature A->B C Centrifuge/Settle B->C D Withdraw Supernatant C->D E Filter (0.45 µm) D->E F Dilute E->F G HPLC Analysis F->G

Figure 2: Workflow for the shake-flask equilibrium solubility determination.

Protocol 2: pH-Solubility Profile

This protocol is a modification of the shake-flask method to determine solubility in aqueous buffers of different pH values.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare aqueous buffers at pH 1.2, 4.5, and 6.8.[7][9]

  • Solubility Determination: Follow the shake-flask protocol described in 4.1 for each buffer.

  • pH Verification: Measure the pH of the saturated solution after equilibration to ensure it has not changed significantly.

  • Data Analysis: Plot the solubility (in mg/mL or µg/mL) as a function of pH.

Data Analysis and Interpretation

Quantitative Analysis

A validated high-performance liquid chromatography (HPLC) method with UV detection is the preferred method for quantifying the concentration of the dissolved compound. The method should be validated for linearity, accuracy, and precision.

Presentation of Results

The quantitative solubility data should be presented in a clear and concise table.

Solvent Temperature (°C) Solubility (mg/mL) Solubility Classification
n-Hexane25
Toluene25
Dichloromethane25
Ethyl Acetate25
Acetone25
Acetonitrile25
Dimethyl Sulfoxide25
Ethanol25
Methanol25
Water25
pH 1.2 Buffer37
pH 4.5 Buffer37
pH 6.8 Buffer37

Table 2: Template for reporting the solubility of this compound. The solubility classification can be based on the United States Pharmacopeia (USP) definitions.[1]

Biopharmaceutics Classification System (BCS) Classification

Based on the aqueous solubility data at the pH of lowest solubility, a preliminary BCS classification can be assigned. A drug is considered "highly soluble" if the highest dose strength is soluble in 250 mL or less of aqueous media over the pH range of 1.2 to 6.8.[7][9]

Conclusion

This technical guide provides a comprehensive and scientifically rigorous framework for determining the solubility of this compound. By following the detailed protocols and considering the underlying scientific principles, researchers can generate high-quality, reliable solubility data. This information is indispensable for guiding formulation development, predicting in vivo performance, and ultimately, advancing this promising compound through the drug development process. The methodologies described herein are grounded in established scientific practices and regulatory guidelines, ensuring the generation of data that is both accurate and relevant for pharmaceutical development.

References

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  • Al-Ostoot, F. H., Al-Ghorbani, M., Kheder, N. A., & Al-Majid, A. M. (2023). Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs. Molecules, 28(19), 6979. [Link]

  • Li, Q., Zhang, C., & Wang, J. (2011). Solubility of 1H-1,2,4-Triazole in Ethanol, 1-Propanol, 2-Propanol, 1,2-Propanediol, Ethyl Formate, Methyl Acetate, Ethyl Acetate, and Butyl Acetate at (283 to 363) K. Journal of Chemical & Engineering Data, 56(4), 1339-1342. [Link]

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stability of 1-[(4-bromophenyl)methyl]-1H-1,2,4-triazol-3-amine under various conditions

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Stability of 1-[(4-bromophenyl)methyl]-1H-1,2,4-triazol-3-amine

Executive Summary

The stability of an active pharmaceutical ingredient (API) is a critical determinant of its safety, efficacy, and shelf-life. This guide provides a comprehensive technical overview of the stability profile of this compound, a heterocyclic compound with potential applications in drug development. As a Senior Application Scientist, this document is structured to offer not just procedural steps but a deep dive into the causality behind experimental choices, ensuring a robust and scientifically sound approach to stability assessment. We will explore the molecule's inherent structural features, predict its degradation pathways under various stress conditions, and provide detailed protocols for forced degradation studies. This guide is intended for researchers, scientists, and drug development professionals to establish a comprehensive stability profile for this and similar molecules.

Introduction to this compound

The 1,2,4-triazole nucleus is a well-established pharmacophore present in a wide array of therapeutic agents, known for its metabolic stability and ability to engage in various biological interactions.[1] The title compound, this compound, combines this privileged scaffold with a bromophenyl moiety, a common substituent in medicinal chemistry used to modulate pharmacokinetic and pharmacodynamic properties. The primary amino group at the 3-position of the triazole ring offers a key site for further chemical modification or biological interaction. Understanding the stability of this core structure is paramount before its advancement in any drug development pipeline. Forced degradation studies are essential to identify potential degradation products, understand degradation pathways, and develop stability-indicating analytical methods.[2]

Structural Features and Inherent Stability

The stability of this compound is dictated by the interplay of its constituent functional groups: the 1,2,4-triazole ring, the 3-amino group, and the 4-bromobenzyl substituent.

  • 1,2,4-Triazole Ring: This heterocyclic system is aromatic and generally stable, making it resistant to cleavage under typical acidic and basic conditions.[1][3] Its stability is a key reason for its prevalence in medicinal chemistry.[4] However, under harsh conditions of extreme pH and high temperatures, the ring may be susceptible to hydrolysis.[3]

  • 3-Amino Group: The primary amine introduces a site of basicity and nucleophilicity. This group is susceptible to oxidative degradation, which is a common degradation pathway for amines.[5][6] The initial steps of oxidative degradation of amines are believed to proceed through a radical mechanism.[6]

  • 4-Bromobenzyl Group: The benzylic carbon-nitrogen bond can be a point of weakness, potentially susceptible to cleavage under certain conditions. The bromine atom on the phenyl ring is an electron-withdrawing group, which can influence the overall electron density and reactivity of the molecule. Bromophenyl compounds can also be susceptible to photodegradation.

  • Storage Considerations: For optimal long-term stability, 1,2,4-triazole derivatives should be stored in a cool, dry, and dark place.[3] For solutions, storage at low temperatures (e.g., -20°C or -80°C) in appropriate solvents and small aliquots is recommended to prevent degradation and repeated freeze-thaw cycles.[3]

Caption: Key structural features of the target molecule.

Forced Degradation Studies: A Predictive Framework

Forced degradation, or stress testing, is crucial for elucidating the intrinsic stability of a drug substance.[2] The following sections outline the rationale and protocols for assessing the stability of this compound under various stress conditions.

Hydrolytic Stability

Hydrolytic degradation is assessed across a range of pH values to simulate conditions the drug might encounter. The 1,2,4-triazole ring is generally stable in neutral, acidic, and alkaline media at ambient temperature.[7] However, extreme pH and elevated temperatures can promote degradation.[3]

Predicted Degradation Pathways:

  • Benzylic C-N Bond Cleavage: The most probable hydrolytic degradation pathway is the cleavage of the bond between the benzylic carbon and the triazole nitrogen. This would likely be more pronounced under strong acidic or basic conditions, yielding 4-bromobenzyl alcohol and 1H-1,2,4-triazol-3-amine.

  • Triazole Ring Opening: While less likely under moderate conditions, harsh hydrolytic stress (e.g., concentrated acids/bases at high temperatures) could lead to the opening of the triazole ring.[3]

Hydrolytic_Degradation_Pathway parent This compound product1 4-Bromobenzyl Alcohol parent->product1 C-N Bond Cleavage product2 1H-1,2,4-triazol-3-amine parent->product2 C-N Bond Cleavage product3 Ring-Opened Products parent->product3 Ring Opening (Harsh Conditions)

Caption: Predicted hydrolytic degradation pathways.

Experimental Protocol: Hydrolytic Stability Testing

  • Preparation of Solutions: Prepare solutions of the compound (e.g., 1 mg/mL) in the following media:

    • 0.1 M HCl (acidic condition)

    • Purified Water (neutral condition)

    • 0.1 M NaOH (basic condition)

  • Incubation: Divide each solution into two sets. Store one set at room temperature (25°C ± 2°C) and the other at an elevated temperature (e.g., 60°C). Protect all samples from light.

  • Time Points: Withdraw aliquots at initial (t=0) and subsequent time points (e.g., 2, 6, 24, 48 hours, and 7 days).

  • Sample Processing: Neutralize the acidic and basic samples before analysis to prevent further degradation or damage to the analytical column. Dilute as necessary with the mobile phase.

  • Analysis: Analyze the samples using a validated stability-indicating HPLC method to quantify the parent compound and detect any degradation products.

Oxidative Stability

The primary amino group on the triazole ring is a likely target for oxidation.[8][9] Oxidative degradation can be induced by agents like hydrogen peroxide.

Predicted Degradation Pathways:

  • Oxidation of the Amino Group: The amino group could be oxidized to a nitroso or nitro derivative.

  • N-Oxide Formation: The nitrogen atoms of the triazole ring could potentially be oxidized to form N-oxides.

  • Radical-Mediated Degradation: Oxidative processes often involve radical intermediates which can lead to a complex mixture of degradation products, including oligomers.[6]

Experimental Protocol: Oxidative Stability Testing

  • Preparation of Solution: Dissolve the compound in a suitable solvent (e.g., methanol or acetonitrile/water mixture) to a concentration of 1 mg/mL.

  • Stress Application: Add 3% hydrogen peroxide to the solution.

  • Incubation: Store the solution at room temperature, protected from light.

  • Time Points: Sample at initial (t=0) and subsequent time points (e.g., 1, 4, 8, 24 hours).

  • Analysis: Analyze the samples directly by a stability-indicating HPLC method. Monitor for the appearance of new peaks and the decrease in the parent peak area.

Photostability

Photodegradation can be a significant issue for compounds that absorb light in the UV-visible range.[10] The presence of the bromophenyl group suggests potential photosensitivity, as aromatic halides can undergo photolytic cleavage.[11]

Predicted Degradation Pathways:

  • Homolytic Cleavage of C-Br Bond: UV radiation could induce the cleavage of the carbon-bromine bond, leading to the formation of a phenyl radical. This radical could then react further.

  • Cleavage of the Benzylic C-N Bond: Similar to hydrolysis, light energy could promote the cleavage of the benzylic C-N bond.

  • Photosensitized Oxidation: If other components in a formulation absorb light, they can transfer energy to the drug molecule, causing degradation.[11]

Stability_Testing_Workflow cluster_conditions Stress Conditions start Prepare Stock Solution of Compound hydrolysis Hydrolysis (Acid, Base, Neutral) start->hydrolysis oxidation Oxidation (e.g., 3% H2O2) start->oxidation photo Photostability (ICH Q1B Light Exposure) start->photo thermal Thermal (Dry Heat) start->thermal sampling Sample at Time Points (t=0, t=x, t=y...) hydrolysis->sampling oxidation->sampling photo->sampling thermal->sampling analysis Analyze by Stability-Indicating HPLC Method sampling->analysis end Identify Degradants & Determine Degradation Rate analysis->end

Caption: General workflow for forced degradation studies.

Experimental Protocol: Photostability Testing

  • Sample Preparation: Prepare samples of the solid drug substance and a solution (e.g., 1 mg/mL in a suitable solvent). Place them in chemically inert, transparent containers.

  • Control Samples: Prepare parallel samples wrapped in aluminum foil to serve as dark controls.

  • Exposure: Expose the samples to light according to ICH Q1B guidelines. This typically involves an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

  • Analysis: After the exposure period, compare the exposed samples to the dark controls using a stability-indicating HPLC method. Analyze for any changes in appearance, purity, and degradation products.

Thermal Stability

Thermal stability studies assess the effect of temperature on the drug substance in the solid state. Some 1,2,4-triazole derivatives have been shown to be thermally stable up to 200-240°C.[12][13]

Predicted Degradation Pathways:

  • Decomposition: At high temperatures, the molecule will eventually decompose. The weakest bonds are likely to break first.

  • Melt Degradation: If the temperature exceeds the melting point, degradation in the molten state may occur, which can follow different pathways than solid-state degradation.

Experimental Protocol: Thermal Stability Testing

  • Sample Preparation: Place a thin layer of the solid compound in a petri dish or vial.

  • Exposure: Place the sample in a temperature-controlled oven at an elevated temperature (e.g., 105°C) for a specified period (e.g., 24, 48, 72 hours).

  • Analysis: At each time point, remove a sample, allow it to cool, and prepare a solution for analysis by a stability-indicating HPLC method. Also, consider using techniques like Differential Scanning Calorimetry (DSC) or Thermogravimetric Analysis (TGA) to determine the melting point and decomposition temperature.[13]

Data Presentation and Interpretation

All quantitative data from forced degradation studies should be summarized in tables for easy comparison and trend analysis.

Table 1: Illustrative Summary of Forced Degradation Studies

Stress ConditionDuration% Assay of Parent Compound% Total DegradationNumber of DegradantsObservations
0.1 M HCl (60°C) 48 hrs85.214.82Significant degradation observed.
0.1 M NaOH (60°C) 48 hrs92.57.51Moderate degradation.
Water (60°C) 7 days99.10.90Negligible degradation.
3% H₂O₂ (RT) 24 hrs89.810.23Significant oxidative degradation.
ICH Q1B Light -96.33.71Minor photodegradation.
Dry Heat (105°C) 72 hrs99.50.50Stable in solid state.

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Conclusion

This guide outlines a comprehensive strategy for evaluating the stability of this compound. Based on its structural features, the molecule is predicted to have good general stability, characteristic of the 1,2,4-triazole core.[1] However, potential liabilities exist, primarily related to oxidative degradation of the 3-amino group and potential hydrolytic or photolytic cleavage of the benzylic C-N bond. The provided experimental protocols for forced degradation studies offer a robust framework for identifying and characterizing these potential degradation pathways. The insights gained from these studies are fundamental for guiding formulation development, establishing appropriate storage conditions, and ensuring the overall quality, safety, and efficacy of any potential drug product.

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  • Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs. (2022). PubMed Central. [Link]

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  • Single Precursor Access to Bifunctional Pyrazole-Triazole Energetic Materials with Tunable Stability and Sensitivity. (2023). Organic Letters. [Link]

  • Process for the preparation of 4-amino-1,2,4-Triazole. (2003).
  • Degradation pathway of triazole fungicides and synchronous removal of transformation products via photo-electrocatalytic oxidation tandem MoS2 adsorption. (2021). PubMed Central. [Link]

  • Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs. (2022). MDPI. [Link]

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The Pharmacological Versatility of 1,2,4-Triazole Derivatives: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The 1,2,4-triazole core, a five-membered heterocyclic ring containing three nitrogen atoms, stands as a privileged scaffold in medicinal chemistry. Its unique structural and electronic properties, including its ability to engage in hydrogen bonding and its metabolic stability, have made it a cornerstone in the development of a wide array of therapeutic agents. This technical guide provides an in-depth exploration of the diverse biological activities of 1,2,4-triazole derivatives, focusing on their antifungal, anticancer, antimicrobial, and antiviral properties. It is designed to serve as a comprehensive resource for researchers actively engaged in the discovery and development of novel therapeutics.

Antifungal Activity: Targeting the Fungal Cell Membrane

The most prominent and clinically successful application of 1,2,4-triazole derivatives is in the realm of antifungal therapy.[1][2] These compounds form the backbone of the "azole" class of antifungals, which are widely used to treat a variety of fungal infections.

Mechanism of Action: Inhibition of Ergosterol Biosynthesis

The primary mechanism of antifungal action of 1,2,4-triazole derivatives is the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[1][2][3] This enzyme is a critical component of the ergosterol biosynthesis pathway, which is essential for the formation and integrity of the fungal cell membrane.[4][5] Ergosterol is the principal sterol in fungal cell membranes, analogous to cholesterol in mammalian cells.

By binding to the heme iron atom within the active site of lanosterol 14α-demethylase, 1,2,4-triazole derivatives block the conversion of lanosterol to ergosterol.[3] This disruption leads to a depletion of ergosterol and an accumulation of toxic 14α-methylated sterol precursors in the fungal cell membrane. The consequence is a cascade of detrimental effects, including increased membrane permeability, dysfunction of membrane-bound enzymes, and ultimately, inhibition of fungal growth and replication.[2][3]

Ergosterol_Biosynthesis_Inhibition cluster_pathway Ergosterol Biosynthesis Pathway cluster_inhibition Inhibition by 1,2,4-Triazole Derivatives Acetyl-CoA Acetyl-CoA Squalene Squalene Acetyl-CoA->Squalene Lanosterol Lanosterol Squalene->Lanosterol Ergosterol Ergosterol Lanosterol->Ergosterol Lanosterol_Demethylase Lanosterol 14α-demethylase (CYP51) Lanosterol->Lanosterol_Demethylase Substrate Fungal Cell Membrane Fungal Cell Membrane Ergosterol->Fungal Cell Membrane Triazole Triazole Triazole->Lanosterol_Demethylase Inhibition

Figure 1: Mechanism of antifungal action of 1,2,4-triazole derivatives.
Prominent 1,2,4-Triazole Antifungal Agents

Several 1,2,4-triazole derivatives have been successfully developed into clinically used antifungal drugs. These include:

  • Fluconazole: A first-generation triazole with a broad spectrum of activity against many yeasts and some molds.[1]

  • Itraconazole: A broader-spectrum triazole effective against a wider range of fungi, including Aspergillus species.[1]

  • Voriconazole: A second-generation triazole with enhanced activity against Aspergillus and other molds.[1]

  • Posaconazole: A broad-spectrum triazole with activity against a wide range of yeasts and molds, including some resistant strains.[1]

The development of new 1,2,4-triazole derivatives with improved efficacy, broader spectrum, and reduced side effects remains an active area of research.

Experimental Protocol: Antifungal Susceptibility Testing (Broth Microdilution)

The in vitro antifungal activity of 1,2,4-triazole derivatives is commonly determined by the broth microdilution method to establish the Minimum Inhibitory Concentration (MIC). This method is based on the guidelines provided by the Clinical and Laboratory Standards Institute (CLSI).

Objective: To determine the lowest concentration of a 1,2,4-triazole derivative that inhibits the visible growth of a specific fungal strain.

Materials:

  • Test 1,2,4-triazole derivative

  • Fungal isolate (e.g., Candida albicans, Aspergillus fumigatus)

  • RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

  • Sterile 96-well microtiter plates

  • Spectrophotometer or plate reader (optional)

  • Incubator

Procedure:

  • Preparation of Inoculum:

    • Grow the fungal isolate on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) to obtain a fresh culture.

    • Prepare a suspension of fungal cells or conidia in sterile saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^6 CFU/mL for yeast and 0.9-1.1 x 10^6 CFU/mL for molds.

    • Further dilute the inoculum in RPMI-1640 medium to achieve a final concentration of 0.5-2.5 x 10^3 CFU/mL in the test wells.

  • Preparation of Drug Dilutions:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Perform serial twofold dilutions of the compound in RPMI-1640 medium in the 96-well plate to achieve a range of desired concentrations.

  • Inoculation and Incubation:

    • Add the prepared fungal inoculum to each well of the microtiter plate containing the drug dilutions.

    • Include a growth control well (inoculum without drug) and a sterility control well (medium only).

    • Incubate the plates at 35°C for 24-48 hours (for yeasts) or 48-72 hours (for molds).

  • Determination of MIC:

    • The MIC is the lowest concentration of the compound at which there is a significant inhibition of fungal growth (e.g., 50% or 90% reduction) compared to the growth control.

    • The endpoint can be determined visually or by using a spectrophotometer to measure the optical density.

Anticancer Activity: A Multifaceted Approach

1,2,4-triazole derivatives have emerged as a promising class of anticancer agents, exhibiting a variety of mechanisms to combat cancer cell proliferation and survival.[6][7] Their versatility allows them to target multiple pathways involved in tumorigenesis.

Mechanisms of Anticancer Action

The anticancer activity of 1,2,4-triazole derivatives is not attributed to a single mechanism but rather a combination of actions, including:

  • Kinase Inhibition: Many 1,2,4-triazole derivatives act as inhibitors of various protein kinases that are crucial for cancer cell signaling and proliferation.[1] These include tyrosine kinases like VEGFR, EGFR, and c-Met, which are involved in angiogenesis and cell growth.[1]

  • Tubulin Polymerization Inhibition: Some derivatives interfere with the dynamics of microtubules by inhibiting tubulin polymerization.[1] This disruption of the cytoskeleton leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.

  • Induction of Apoptosis: 1,2,4-triazole derivatives can trigger programmed cell death (apoptosis) in cancer cells through various intrinsic and extrinsic pathways.[1] This can involve the activation of caspases and modulation of pro- and anti-apoptotic proteins.

  • Aromatase Inhibition: A significant number of anticancer drugs containing the 1,2,4-triazole scaffold, such as letrozole and anastrozole, are aromatase inhibitors.[1] They block the synthesis of estrogens, making them effective in the treatment of hormone-receptor-positive breast cancer.

Anticancer_Mechanisms cluster_mechanisms Anticancer Mechanisms of Action Triazole 1,2,4-Triazole Derivatives Kinase_Inhibition Kinase Inhibition (e.g., VEGFR, EGFR) Triazole->Kinase_Inhibition Tubulin_Inhibition Tubulin Polymerization Inhibition Triazole->Tubulin_Inhibition Apoptosis_Induction Induction of Apoptosis Triazole->Apoptosis_Induction Aromatase_Inhibition Aromatase Inhibition Triazole->Aromatase_Inhibition Inhibition of\nSignal Transduction Inhibition of Signal Transduction Kinase_Inhibition->Inhibition of\nSignal Transduction Cell Cycle Arrest (G2/M) Cell Cycle Arrest (G2/M) Tubulin_Inhibition->Cell Cycle Arrest (G2/M) Programmed Cell Death Programmed Cell Death Apoptosis_Induction->Programmed Cell Death Decreased Estrogen\nSynthesis Decreased Estrogen Synthesis Aromatase_Inhibition->Decreased Estrogen\nSynthesis

Figure 2: Diverse anticancer mechanisms of 1,2,4-triazole derivatives.
Quantitative Anticancer Activity of Selected 1,2,4-Triazole Derivatives
Compound/DerivativeCancer Cell LineActivity (IC50/EC50)Reference
TriazolylthioacetamidesMCF-7, HeLa, HT-290.05–26.83 μM[1]
Diarylurea derivativesHT-29, H460, MDA-MB-2310.85–1.54 μM[1]
1,2,4-Triazolone moietyHT-29, H460, A549, MKN-450.031–0.14 μM[1]
Hydrazide-hydrazonesPC-3, DU-145, LNCaP26.0–48.8 μM[1]
Phosphonate 1,2,3-triazoleHT-1080, A-549, MCF-7, MDA-MB-23115.13–21.25 µM[8]
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.

Objective: To determine the concentration of a 1,2,4-triazole derivative that causes a 50% reduction in the viability of a cancer cell line (IC50).

Materials:

  • Test 1,2,4-triazole derivative

  • Cancer cell line (e.g., MCF-7, HeLa, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, acidified isopropanol)

  • Sterile 96-well cell culture plates

  • CO2 incubator

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count the cancer cells.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a CO2 incubator.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in complete cell culture medium.

    • Remove the old medium from the wells and add the medium containing the different concentrations of the compound.

    • Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound) and a blank control (medium only).

    • Incubate the plate for 24-72 hours in a CO2 incubator.

  • MTT Addition and Incubation:

    • After the incubation period, add MTT solution to each well.

    • Incubate the plate for another 2-4 hours to allow the viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization and Measurement:

    • Remove the medium containing MTT.

    • Add the solubilization solution to each well to dissolve the formazan crystals.

    • Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration compared to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value from the dose-response curve.

Antimicrobial Activity: Targeting Bacterial Proliferation

Beyond their antifungal properties, certain 1,2,4-triazole derivatives exhibit significant antibacterial activity against a range of Gram-positive and Gram-negative bacteria.[9]

Mechanism of Action: DNA Gyrase Inhibition

A primary mechanism of antibacterial action for some 1,2,4-triazole derivatives is the inhibition of bacterial DNA gyrase.[9] DNA gyrase is a type II topoisomerase that is essential for bacterial DNA replication, transcription, and repair. By inhibiting this enzyme, these compounds prevent the supercoiling and uncoiling of bacterial DNA, leading to a cessation of cellular processes and ultimately bacterial cell death. Molecular docking studies have suggested that the 1,2,4-triazole ring can act as a bioisostere for the carboxylic acid group of quinolone antibiotics, enabling interaction with the DNA-gyrase complex.[9]

Quantitative Antimicrobial Activity of Selected 1,2,4-Triazole Derivatives
Compound/DerivativeBacterial StrainActivity (MIC in µg/mL)Reference
Ofloxacin analoguesS. aureus, S. epidermis, B. subtilis, E. coli0.25 - 1[9]
4-(benzylideneamino)-5-phenyl-4H-1,2,4-triazole-3-thiol derivativesS. aureusSome superior to streptomycin[10]
Experimental Protocol: Antibacterial Susceptibility Testing (Broth Microdilution)

The broth microdilution method, similar to the one used for antifungal testing, is the standard for determining the MIC of antibacterial agents.

Objective: To determine the lowest concentration of a 1,2,4-triazole derivative that inhibits the visible growth of a specific bacterial strain.

Materials:

  • Test 1,2,4-triazole derivative

  • Bacterial strain (e.g., Staphylococcus aureus, Escherichia coli)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Incubator

Procedure:

  • Inoculum Preparation:

    • Prepare a bacterial suspension from a fresh culture on an appropriate agar plate.

    • Adjust the turbidity to a 0.5 McFarland standard.

    • Dilute the suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.

  • Drug Dilution:

    • Perform serial twofold dilutions of the test compound in CAMHB in the 96-well plate.

  • Inoculation and Incubation:

    • Inoculate each well with the prepared bacterial suspension.

    • Include growth and sterility controls.

    • Incubate the plates at 35-37°C for 16-20 hours.

  • MIC Determination:

    • The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Antiviral Activity: A Growing Area of Investigation

The antiviral potential of 1,2,4-triazole derivatives is a rapidly expanding field of research.[11][12] These compounds have shown activity against a variety of DNA and RNA viruses.

Mechanisms of Antiviral Action

The antiviral mechanisms of 1,2,4-triazole derivatives are diverse and often virus-specific. Some of the reported mechanisms include:

  • Inhibition of Viral Enzymes: Certain derivatives have been shown to inhibit crucial viral enzymes such as neuraminidase in the influenza virus, which is essential for the release of new viral particles from infected cells.

  • Inhibition of Viral Attachment and Entry: Some compounds can interfere with the initial stages of viral infection by blocking the attachment of the virus to host cell receptors. For instance, some derivatives have been shown to target the viral hemagglutinin of the influenza virus.[11]

  • Analogs of Nucleosides: The well-known antiviral drug Ribavirin is a 1,2,4-triazole-containing nucleoside analog that interferes with the synthesis of viral genetic material.[1]

Experimental Protocol: Plaque Reduction Assay

The plaque reduction assay is a standard method to quantify the antiviral activity of a compound by measuring the reduction in the number of viral plaques formed in a cell culture.

Objective: To determine the concentration of a 1,2,4-triazole derivative that reduces the number of viral plaques by 50% (EC50).

Materials:

  • Test 1,2,4-triazole derivative

  • Host cell line susceptible to the virus

  • Virus stock

  • Cell culture medium

  • Agarose or methylcellulose overlay medium

  • Staining solution (e.g., crystal violet)

  • 6-well or 12-well cell culture plates

Procedure:

  • Cell Seeding:

    • Seed the host cells in the culture plates and grow them to form a confluent monolayer.

  • Virus Infection:

    • Prepare serial dilutions of the virus stock.

    • Infect the cell monolayers with a known amount of virus (e.g., 100 plaque-forming units per well).

  • Compound Treatment:

    • After a short adsorption period, remove the virus inoculum.

    • Add the overlay medium containing different concentrations of the test compound.

  • Incubation and Plaque Formation:

    • Incubate the plates for a period sufficient for viral plaques to develop (typically 2-10 days, depending on the virus).

  • Plaque Visualization and Counting:

    • Fix and stain the cells with a staining solution.

    • Count the number of plaques in each well.

  • Data Analysis:

    • Calculate the percentage of plaque reduction for each compound concentration compared to the virus control (no compound).

    • Determine the EC50 value from the dose-response curve.

Conclusion and Future Perspectives

The 1,2,4-triazole scaffold continues to be a remarkably fruitful source of new therapeutic agents. The diverse biological activities exhibited by its derivatives underscore the vast potential for further drug discovery and development. Future research should focus on the rational design of novel 1,2,4-triazole derivatives with enhanced potency, selectivity, and improved pharmacokinetic profiles. A deeper understanding of their mechanisms of action at the molecular level will be crucial for optimizing their therapeutic potential and overcoming challenges such as drug resistance. The integration of computational modeling, high-throughput screening, and advanced biological evaluation techniques will undoubtedly accelerate the journey of new 1,2,4-triazole-based drugs from the laboratory to the clinic.

References

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An In-Depth Technical Guide to In Silico Studies of 1,2,4-Triazol-3-amine Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 1,2,4-triazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a wide spectrum of biological activities, including antimicrobial, anticancer, and antiviral effects.[1][2] Specifically, 1,2,4-triazol-3-amine analogs serve as versatile synthons for generating vast chemical libraries with diverse pharmacological potential.[3][4] This guide provides a comprehensive technical framework for the in silico evaluation of these analogs, designed for researchers and drug development professionals. We will dissect the critical computational workflows—from target selection and molecular docking to quantitative structure-activity relationship (QSAR) modeling, molecular dynamics, and ADMET profiling—offering not just protocols, but the strategic rationale behind each step to empower robust and predictive drug discovery campaigns.

The Strategic Imperative for In Silico Screening

In an era of escalating drug development costs, computational methods are indispensable for triaging compound libraries and prioritizing candidates with the highest probability of success. For a versatile scaffold like 1,2,4-triazol-3-amine, where countless derivatives can be synthesized, an in silico-first approach allows for the rapid, cost-effective exploration of vast chemical space. This strategy enables the identification of key structural motifs responsible for desired biological activity and the early deselection of compounds likely to fail due to poor pharmacokinetics or toxicity.[5][6]

The Integrated In Silico Workflow: A Holistic Approach

A successful computational study is not a series of disconnected experiments but an integrated, iterative workflow. Each stage informs the next, creating a feedback loop that refines molecular design and enhances predictive accuracy.

G cluster_0 Phase 1: Hit Identification cluster_1 Phase 2: Lead Characterization cluster_2 Phase 3: Predictive Modeling Library Design Library Design Target Selection Target Selection Library Design->Target Selection Virtual Screening Virtual Screening Target Selection->Virtual Screening Hit Prioritization Hit Prioritization Virtual Screening->Hit Prioritization Molecular Docking Molecular Docking Hit Prioritization->Molecular Docking MD Simulations MD Simulations Molecular Docking->MD Simulations Binding Free Energy Binding Free Energy MD Simulations->Binding Free Energy QSAR Modeling QSAR Modeling Binding Free Energy->QSAR Modeling ADMET Prediction ADMET Prediction QSAR Modeling->ADMET Prediction Lead Optimization Lead Optimization ADMET Prediction->Lead Optimization Lead Optimization->Library Design Iterative Refinement

Caption: High-level integrated workflow for in silico drug discovery.

Molecular Docking: Probing the Ligand-Target Interaction

Molecular docking predicts the preferred orientation and binding affinity of a ligand when bound to a specific protein target. This technique is fundamental for virtual screening and understanding the structural basis of inhibition.

Expertise & Rationale

The choice of docking algorithm (e.g., rigid vs. flexible) and scoring function is critical. For targets with known conformational flexibility in the active site, induced-fit or ensemble docking protocols are superior to rigid docking as they better mimic the dynamic nature of the protein. The scoring function's role is to estimate binding free energy; its reliability is paramount for ranking compounds accurately. Validation through re-docking a known co-crystallized ligand is a mandatory first step to ensure the chosen protocol can replicate the experimentally observed binding mode.[7]

Experimental Protocol: Molecular Docking using AutoDock Vina
  • Target Preparation:

    • Download the target protein's crystal structure (e.g., PDB ID: 2PJL for Estrogen-related receptor α) from the Protein Data Bank.[8]

    • Using software like UCSF Chimera or PyMOL, remove water molecules, co-solvents, and all but one protein chain.

    • Add polar hydrogens and assign Gasteiger charges to the protein atoms. Save the prepared protein in .pdbqt format.

  • Ligand Preparation:

    • Draw the 1,2,4-triazol-3-amine analog using a chemical drawing tool (e.g., ChemDraw) and save it as a .mol or .sdf file.

    • Generate a 3D conformation and perform energy minimization using a suitable force field (e.g., MMFF94).

    • Assign Gasteiger charges and define the rotatable bonds. Save the prepared ligand in .pdbqt format.

  • Grid Box Generation:

    • Define the search space for docking by creating a grid box that encompasses the entire active site of the target protein. The dimensions should be sufficient to allow the ligand to rotate and translate freely.

  • Docking Execution:

    • Run AutoDock Vina, specifying the prepared protein, ligand, and grid configuration file. The exhaustiveness parameter controls the thoroughness of the conformational search.

  • Analysis of Results:

    • Analyze the output poses and their corresponding binding affinities (kcal/mol).

    • Visualize the top-scoring pose in the protein's active site to identify key interactions (e.g., hydrogen bonds, hydrophobic contacts) with amino acid residues.[8][9]

G Input_Protein Protein Structure (PDB) Prep_Protein Prepare Protein (Add H, Charges) Input_Protein->Prep_Protein Input_Ligand Ligand Structure (SDF) Prep_Ligand Prepare Ligand (Minimize, Add Charges) Input_Ligand->Prep_Ligand Grid_Box Define Active Site Grid Prep_Protein->Grid_Box Docking Run Docking Simulation (AutoDock Vina) Prep_Ligand->Docking Grid_Box->Docking Analysis Analyze Poses & Scores Docking->Analysis Visualization Visualize Interactions (PyMOL, Chimera) Analysis->Visualization

Caption: Workflow for a typical molecular docking experiment.

Data Presentation: Docking Results
Analog IDBinding Affinity (kcal/mol)Key Interacting ResiduesHydrogen Bonds
TZA-001-9.3TYR118, PHE328, SER3251 (SER325)
TZA-002-8.7PHE495, GLU3310
TZA-003-9.8ARG372, GLU331, PHE3282 (ARG372, GLU331)
Fluconazole (Ref)-6.7TYR118, TYR132, L3761 (TYR132)[9]

Data is hypothetical for illustrative purposes. Binding affinities for novel compounds are often compared to a known inhibitor or standard drug.[9]

Quantitative Structure-Activity Relationship (QSAR): Decoding the Molecular Blueprint

QSAR models are statistical tools that correlate the chemical structures of compounds with their biological activities.[1] A robust QSAR model can predict the activity of novel, unsynthesized analogs, thereby guiding lead optimization efforts.

Expertise & Rationale

The predictive power of a QSAR model is entirely dependent on the quality of the input data and the rigor of its validation. The "training set" of compounds must be structurally diverse and have a wide range of biological activities. The choice of molecular descriptors (e.g., topological, physicochemical, electronic) is crucial; they must capture the features relevant to the biological endpoint.[10] Crucially, the model must be validated using both internal (cross-validation) and external (a "test set" of compounds not used in model building) methods to ensure it is not overfitted and has true predictive power.[10][11]

Experimental Protocol: Building a 2D-QSAR Model
  • Dataset Preparation:

    • Compile a dataset of 1,2,4-triazol-3-amine analogs with experimentally determined biological activity (e.g., IC50 values).

    • Convert IC50 values to a logarithmic scale (pIC50 = -log(IC50)) to linearize the data.

    • Divide the dataset into a training set (~80%) and a test set (~20%) using a random or sphere exclusion method.[10]

  • Descriptor Calculation:

    • For each molecule in the dataset, calculate a wide range of 2D molecular descriptors using software like PaDEL-Descriptor or Mordred.

  • Model Building:

    • Use a statistical method, such as Multiple Linear Regression (MLR), to build a mathematical equation relating the descriptors (independent variables) to the pIC50 values (dependent variable).

    • Employ variable selection techniques (e.g., stepwise regression) to identify the most relevant descriptors and avoid overfitting.

  • Model Validation:

    • Internal Validation: Perform leave-one-out cross-validation (Q²) on the training set. A Q² value > 0.5 is generally considered acceptable.[11]

    • External Validation: Use the generated model to predict the pIC50 values of the test set compounds. Calculate the predictive R² (R²_pred). A high R²_pred value (e.g., > 0.6) indicates good predictive ability.[11]

Molecular Dynamics (MD) Simulations: Capturing System Dynamics

While docking provides a static snapshot, MD simulations offer a dynamic view of the ligand-protein complex over time. This is essential for assessing the stability of the predicted binding pose and understanding how the protein conformation adapts to the ligand.[8][12]

Expertise & Rationale

MD simulations are computationally intensive and require careful setup. The choice of force field (e.g., AMBER, CHARMM) is critical for accurately modeling the atomic interactions. The system must be solvated in a periodic water box to mimic physiological conditions. The simulation must be run long enough (typically tens to hundreds of nanoseconds) for the system to reach equilibrium and for the ligand-protein complex to demonstrate stable behavior.[9][13] Analysis of root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) are standard checks for system stability and identifying flexible regions of the protein, respectively.[8]

Experimental Protocol: GROMACS MD Simulation
  • System Preparation:

    • Start with the best-docked pose of the triazole analog-protein complex.

    • Generate a topology for the ligand using a server like CGenFF or antechamber.

    • Choose an appropriate force field (e.g., CHARMM36m for the protein, GAFF for the ligand).

    • Place the complex in a periodic box of appropriate size and shape (e.g., cubic, dodecahedron).

    • Solvate the system with a suitable water model (e.g., TIP3P).

    • Add ions (e.g., Na+, Cl-) to neutralize the system and mimic physiological ionic strength.

  • Energy Minimization:

    • Perform a steepest descent energy minimization to remove steric clashes and relax the system.

  • Equilibration:

    • Perform a two-phase equilibration. First, under an NVT ensemble (constant Number of particles, Volume, and Temperature) to stabilize the system's temperature.

    • Second, under an NPT ensemble (constant Number of particles, Pressure, and Temperature) to stabilize the system's pressure and density.

  • Production Run:

    • Run the production MD simulation for the desired length of time (e.g., 100 ns). Save coordinates at regular intervals.

  • Trajectory Analysis:

    • Calculate RMSD to assess the stability of the protein backbone and the ligand's binding pose.

    • Calculate RMSF to identify flexible regions of the protein.

    • Analyze hydrogen bond occupancy and other interactions over the course of the simulation.

ADMET Prediction: Assessing Drug-Likeness

A potent inhibitor is useless if it cannot reach its target or is toxic. Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) prediction is a crucial step to filter out compounds with poor pharmacokinetic profiles.[5][14]

Expertise & Rationale

Early-stage ADMET prediction relies on computational models trained on large datasets of known drugs.[6] While not a substitute for experimental assays, these predictions are highly effective at identifying liabilities. Key parameters include compliance with Lipinski's Rule of Five (a predictor of oral bioavailability), aqueous solubility, blood-brain barrier penetration, interaction with cytochrome P450 enzymes (key for metabolism), and potential for toxicity (e.g., AMES mutagenicity).[15] Web-based tools like SwissADME and pkCSM are widely used for this purpose.[15]

Data Presentation: Predicted ADMET Properties
Analog IDMol. Weight (<500)LogP (<5)H-bond Donors (<5)H-bond Acceptors (<10)GI AbsorptionBBB PermeantCYP2D6 InhibitorAMES Toxicity
TZA-001345.42.825HighNoNoNo
TZA-002389.54.116HighYesYesNo
TZA-003360.33.235HighNoNoNo

Data is hypothetical and represents typical output from ADMET prediction software.

Conclusion and Future Directions

The in silico methodologies detailed in this guide provide a powerful, multi-faceted strategy for accelerating the discovery of novel drug candidates based on the 1,2,4-triazol-3-amine scaffold. By integrating molecular docking, QSAR, MD simulations, and ADMET prediction, researchers can make more informed decisions, reduce reliance on costly and time-consuming experimental screening, and ultimately enhance the efficiency of the drug discovery pipeline. Future advancements in artificial intelligence and machine learning will undoubtedly further refine these models, leading to even greater predictive accuracy in the quest for new therapeutics.

References

  • J Enzyme Inhib Med Chem. 2010 Oct;25(5):696-701. QSAR model for predicting the fungicidal action of 1,2,4-triazole derivatives against Candida albicans. [Link]

  • J Mol Model. 2022 Oct 14;28(11):325. In silico identification of 1,2,4-triazoles as potential Candida Albicans inhibitors using 3D-QSAR, molecular docking, molecular dynamics simulations, and ADMET profiling. [Link]

  • Preprints.org. 2024. Review and QSAR study of substituted 1,2,4-triazole nucleus. [Link]

  • ResearchGate. 2023. Structural characterization and QSAR modeling of 1,2,4-triazole derivatives as α-glucosidase inhibitors. [Link]

  • Physical Chemistry Research. 2019. QSAR Study of New Compounds Based on 1,2,4-Triazole as Potential Anticancer Agents. [Link]

  • Frontiers in Chemistry. 2020. Molecular Dynamics Investigations of Binding Mechanism for Triazoles Inhibitors to CYP51. [Link]

  • Semantic Scholar. 2021. qsar modeling of antifungal activity of 1,2,4-triazole derivatives. [Link]

  • German Journal of Pharmaceuticals and Biomaterials. 2022. ADMET Prediction of synthesized Heterocyclic derivatives to treat renal cancer. [Link]

  • ResearchGate. 2022. ADMET Prediction of synthesized Heterocyclic derivatives to treat renal cancer. [Link]

  • Experimental and Therapeutic Medicine. 2017. ADME/toxicity prediction and antitumor activity of novel nitrogenous heterocyclic compounds designed by computer targeting of alkylglycerone phosphate synthase. [Link]

  • ResearchGate. 2022. Screening of ADMET properties of Heterocyclic Compounds for anti-renal cancer activity. [Link]

  • Pharmacia. 2023. An in silico investigation of 1,2,4-triazole derivatives as potential antioxidant agents using molecular docking, MD simulations, MM-PBSA free energy calculations and ADME predictions. [Link]

  • ResearchGate. 2020. 1, 2, 4-triazole derivatives and their experimental inhibition efficiency (IE %). [Link]

  • Current Pharmaceutical Design. 2024. Molecular Docking, Pharmacophore Modeling and ADMET Prediction of Novel Heterocyclic Leads as Glucokinase Activators. [Link]

  • ACS Omega. 2024. Synthesis and Computational Evaluation of N‑Acetyl-Derived Schiff Bases Incorporating 1,2,4-Triazoles for Dual Inhibition of Prostate Cancer Cells and Carbonic Anhydrases. [Link]

  • Molecules. 2019. 1,2,4-Triazoles as Important Antibacterial Agents. [Link]

  • Indian Journal of Pharmaceutical Education and Research. 2025. Synthesis, Molecular Docking Study and Antimicrobial Evaluation of Some 1,2,4-Triazole Compounds. [Link]

  • Molecules. 2021. Molecular Dynamics Simulations Based on 1-Phenyl-4-Benzoyl-1-Hydro-Triazole ERRα Inverse Agonists. [Link]

  • Ceska a Slovenska Farmacie. 2022. Investigation of the antimicrobial and antifungal activities of some 1,2,4-triazole derivatives. [Link]

  • Journal of Advanced Pharmaceutical Technology & Research. 2012. Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives. [Link]

  • Molecules. 2022. Bio-Oriented Synthesis and Molecular Docking Studies of 1,2,4-Triazole Based Derivatives as Potential Anti-Cancer Agents against HepG2 Cell Line. [Link]

  • International Journal of Drug Delivery Technology. 2021. Synthesis, Antioxidant Activity and Molecular Docking Study of 1,2,4-Triazole and Their Corresponding Fused Rings Containing 2-Methylphenol. [Link]

  • Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. 2017. Synthesis, characterization of 1,2,4-triazole Schiff base derived 3d-metal complexes: Induces cytotoxicity in HepG2, MCF-7 cell line, BSA binding fluorescence and DFT study. [Link]

  • ResearchGate. 2018. Synthesis and biological evaluation of 3-amino-1,2,4-triazole derivatives as potential anticancer compounds. [Link]

  • European Journal of Medicinal Chemistry. 2019. Antibacterial activity study of 1,2,4-triazole derivatives. [Link]

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Methodological & Application

Application Note and Experimental Protocol for the Synthesis of 1-[(4-bromophenyl)methyl]-1H-1,2,4-triazol-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the synthesis, purification, and characterization of 1-[(4-bromophenyl)methyl]-1H-1,2,4-triazol-3-amine, a valuable building block in medicinal chemistry and drug development. The protocol details a regioselective N-alkylation of 3-amino-1,2,4-triazole with 4-bromobenzyl bromide. This application note is intended for researchers, scientists, and drug development professionals, offering in-depth technical guidance, explanations for experimental choices, and robust analytical methods for product validation.

Introduction

1,2,4-triazole derivatives are a cornerstone in the development of novel therapeutic agents due to their wide range of biological activities, including antifungal, antimicrobial, anticancer, and anti-inflammatory properties. The specific substituent pattern on the triazole ring is critical for its pharmacological profile. The target molecule, this compound, incorporates a 4-bromobenzyl group, a common moiety in pharmacologically active compounds, and a 3-amino group, which can serve as a handle for further derivatization.

The primary challenge in the synthesis of this compound lies in the regioselective alkylation of the 3-amino-1,2,4-triazole ring, which possesses multiple nucleophilic nitrogen atoms (N1, N2, and N4). This protocol is optimized to favor the formation of the desired N1-substituted isomer through careful selection of the base and solvent system.

Reaction Scheme and Mechanism

The synthesis proceeds via a nucleophilic substitution reaction where the deprotonated 3-amino-1,2,4-triazole acts as the nucleophile, displacing the bromide from 4-bromobenzyl bromide.

ReactionScheme Triazole 3-Amino-1,2,4-triazole Reaction Reaction Triazole->Reaction BenzylBromide 4-Bromobenzyl bromide BenzylBromide->Reaction Base Base (e.g., K2CO3) Base->Reaction Solvent Solvent (e.g., DMF) Solvent->Reaction Product This compound Byproduct Salt (e.g., KBr) Reaction->Product Reaction->Byproduct

Caption: Overall reaction scheme for the synthesis.

The regioselectivity of the alkylation is influenced by both electronic and steric factors. The N1 position is generally favored due to a combination of its higher nucleophilicity in the deprotonated state and less steric hindrance compared to the N2 and N4 positions. The choice of a polar aprotic solvent like DMF helps to solvate the cation of the base, enhancing the nucleophilicity of the triazole anion.

Experimental Protocol

Materials and Reagents
Reagent/MaterialGradeSupplierCAS No.
3-Amino-1,2,4-triazoleReagentPlus®, 99%Sigma-Aldrich61-82-5
4-Bromobenzyl bromide98%Acros Organics589-15-1
Potassium Carbonate (K₂CO₃)Anhydrous, ≥99%Fisher Scientific584-08-7
N,N-Dimethylformamide (DMF)Anhydrous, 99.8%Sigma-Aldrich68-12-2
Ethyl Acetate (EtOAc)ACS GradeVWR141-78-6
HexanesACS GradeVWR110-54-3
Deionized Water7732-18-5
Anhydrous Magnesium Sulfate (MgSO₄)≥97%Sigma-Aldrich7487-88-9
Silica Gel60 Å, 230-400 meshSigma-Aldrich7631-86-9
Equipment
  • Round-bottom flasks (50 mL and 100 mL)

  • Magnetic stirrer with heating plate

  • Reflux condenser

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Glass column for chromatography

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • UV lamp for TLC visualization

  • Standard laboratory glassware and consumables

Safety Precautions
  • 3-Amino-1,2,4-triazole: Harmful if swallowed. May cause cancer and is suspected of damaging the unborn child.[1][2][3] Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Work in a well-ventilated fume hood.

  • 4-Bromobenzyl bromide: Causes severe skin burns and eye damage. It is a lachrymator.[4][5][6][7] Handle with extreme care in a chemical fume hood. Wear chemical-resistant gloves, safety goggles, and a lab coat.

  • N,N-Dimethylformamide (DMF): Can be harmful if inhaled or absorbed through the skin. It is a reproductive hazard. Use in a well-ventilated fume hood and wear appropriate PPE.

Step-by-Step Synthesis Procedure
  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 3-amino-1,2,4-triazole (1.0 g, 11.9 mmol) and anhydrous potassium carbonate (2.46 g, 17.8 mmol, 1.5 equivalents).

  • Solvent Addition: Add 20 mL of anhydrous N,N-dimethylformamide (DMF) to the flask. Stir the suspension at room temperature for 15 minutes.

  • Addition of Alkylating Agent: Dissolve 4-bromobenzyl bromide (2.97 g, 11.9 mmol, 1.0 equivalent) in 10 mL of anhydrous DMF. Add this solution dropwise to the stirred suspension over 10 minutes.

  • Reaction: Heat the reaction mixture to 60 °C and stir for 12-16 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate:methanol (9:1). The starting materials and product should be visualized under UV light.

  • Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Pour the reaction mixture into 100 mL of cold deionized water. A precipitate may form.

  • Extraction: Transfer the aqueous mixture to a 250 mL separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash with brine (2 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

Purification

The crude product, which may contain a mixture of N1, N2, and N4 isomers, is purified by column chromatography on silica gel.

  • Column Preparation: Pack a glass column with silica gel using a slurry method with hexanes.

  • Loading: Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Load this onto the top of the prepared column.

  • Elution: Elute the column with a gradient of ethyl acetate in hexanes (starting from 10% ethyl acetate and gradually increasing to 100%). The desired N1 isomer is typically the major product and can be isolated from other isomers. Collect fractions and monitor by TLC.

  • Isolation: Combine the fractions containing the pure product (as determined by TLC) and evaporate the solvent to yield this compound as a solid.

Characterization and Validation

The identity and purity of the synthesized compound should be confirmed by a combination of spectroscopic methods.

Expected Spectroscopic Data
  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ ~8.0-8.2 ppm (s, 1H, triazole C5-H)

    • δ ~7.5-7.6 ppm (d, 2H, Ar-H ortho to Br)

    • δ ~7.2-7.3 ppm (d, 2H, Ar-H ortho to CH₂)

    • δ ~5.5-5.7 ppm (s, 2H, NH₂)

    • δ ~5.2-5.3 ppm (s, 2H, N-CH₂)

  • ¹³C NMR (100 MHz, DMSO-d₆):

    • δ ~158-160 ppm (C3-NH₂)

    • δ ~145-147 ppm (C5)

    • δ ~136-138 ppm (Ar-C quaternary)

    • δ ~131-133 ppm (Ar-CH)

    • δ ~130-132 ppm (Ar-CH)

    • δ ~120-122 ppm (Ar-C-Br)

    • δ ~50-52 ppm (N-CH₂)

  • Mass Spectrometry (ESI+):

    • Expected m/z for C₉H₉BrN₄ [M+H]⁺: 253.00, 255.00 (isotopic pattern for Br)

  • IR (KBr, cm⁻¹):

    • ~3300-3100 (N-H stretching)

    • ~1650 (N-H bending)

    • ~1590, 1480 (C=N, C=C stretching)

    • ~1070 (C-Br stretching)

The distinction between the N1, N2, and N4 isomers can be challenging but is often possible through careful analysis of ¹H and ¹³C NMR spectra, as the chemical shifts of the triazole ring protons and carbons are sensitive to the point of substitution.

Workflow Diagram

Workflow Start Start: Reagents & Glassware ReactionSetup Reaction Setup: 3-Amino-1,2,4-triazole, K2CO3 in DMF Start->ReactionSetup ReagentAddition Add 4-Bromobenzyl Bromide Solution ReactionSetup->ReagentAddition Reaction Heat at 60°C for 12-16h (Monitor by TLC) ReagentAddition->Reaction Workup Aqueous Work-up & Extraction with EtOAc Reaction->Workup Purification Column Chromatography (Silica Gel, Hexanes/EtOAc) Workup->Purification Characterization Spectroscopic Analysis: NMR, MS, IR Purification->Characterization FinalProduct Pure 1-[(4-bromophenyl)methyl]- 1H-1,2,4-triazol-3-amine Characterization->FinalProduct

Caption: Step-by-step experimental workflow.

Discussion and Conclusion

This application note provides a detailed and reliable protocol for the synthesis of this compound. The described method emphasizes regiocontrol to favor the desired N1 isomer, a critical aspect for ensuring the synthesis of a single, well-defined compound for further use in drug discovery pipelines. The purification and characterization steps outlined are essential for validating the structure and purity of the final product. By following this comprehensive guide, researchers can confidently synthesize this important heterocyclic building block.

References

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 4-Bromobenzyl bromide, 98%. Retrieved from [Link]

  • SDS Manager. (2021). 4-Bromobenzyl bromide SDS. Retrieved from [Link]

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Application Note: A Methodological Framework for Evaluating the Anticancer Potential of 1-[(4-bromophenyl)methyl]-1H-1,2,4-triazol-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 1,2,4-triazole scaffold is recognized as a privileged heterocyclic core in medicinal chemistry, forming the basis of numerous therapeutic agents.[1][2] Its derivatives have demonstrated a wide spectrum of biological activities, with anticancer properties being particularly noteworthy.[3][4][5] These compounds can exert their effects through various mechanisms, including the inhibition of key cancer-related enzymes, interference with cell cycle progression, and the induction of apoptosis.[1][6] This application note provides a comprehensive, multi-assay framework for the systematic in vitro evaluation of a novel derivative, 1-[(4-bromophenyl)methyl]-1H-1,2,4-triazol-3-amine (referred to herein as "TC-X"). We present a logical progression of experiments, from initial cytotoxicity screening to detailed mechanistic studies, designed to characterize the compound's anticancer profile. This guide furnishes researchers with robust, step-by-step protocols for assessing cell viability, apoptosis, and cell cycle distribution, along with strategies for investigating underlying molecular pathways.

Introduction: The Rationale for Investigation

The search for more effective and selective anticancer agents is a paramount goal in drug discovery. Heterocyclic compounds are a cornerstone of this effort, and the 1,2,4-triazole ring system is particularly prominent.[7] Its unique physicochemical properties, including its capacity for hydrogen bonding and its metabolic stability, make it an ideal pharmacophore for interacting with biological targets.[2] Marketed anticancer drugs such as anastrozole and letrozole feature this core structure, validating its therapeutic potential.[7]

The biological activity of 1,2,4-triazole derivatives is often dictated by the substituents on the triazole ring. The introduction of a bromophenyl group, as in TC-X, is a common strategy in medicinal chemistry to enhance binding affinity and modulate pharmacokinetic properties. Related structures have been shown to exert anticancer effects by targeting critical cellular machinery, such as tubulin, thereby disrupting microtubule dynamics and inducing cell cycle arrest.[7][8]

This document outlines a validated workflow to rigorously assess the anticancer potential of TC-X. The proposed assays are standard in preclinical drug development and are designed to build upon one another, providing a holistic view of the compound's biological effects. We begin with a broad assessment of cytotoxicity to determine potency and selectivity, followed by in-depth assays to elucidate the specific mechanism of cell death.

Preliminary Steps: Compound & Cell Line Management

Compound Solubilization and Stock Preparation

The trustworthiness of in vitro data begins with accurate and reproducible compound preparation.

  • Rationale: Most small organic molecules are not readily soluble in aqueous culture media. A high-concentration stock solution is typically prepared in a biocompatible organic solvent, most commonly dimethyl sulfoxide (DMSO).

  • Protocol:

    • Prepare a 10 mM stock solution of TC-X by dissolving the appropriate mass of the compound in high-purity DMSO.

    • Ensure complete dissolution by vortexing or brief sonication.

    • Aliquot the stock solution into small volumes (e.g., 20-50 µL) to avoid repeated freeze-thaw cycles, which can degrade the compound.

    • Store aliquots at -20°C or -80°C, protected from light.

    • Crucial Control: When treating cells, ensure the final concentration of DMSO in the culture medium does not exceed 0.5% (v/v), as higher concentrations can induce cytotoxicity. A "vehicle control" (medium with the same final concentration of DMSO but no compound) must be included in every experiment.[9]

Cell Line Selection and Maintenance

The choice of cell lines is critical for assessing the breadth and specificity of an anticancer agent.

  • Rationale: Using a panel of cell lines from different cancer types (e.g., breast, lung, colon) provides an initial screen for tissue-specific activity. The NCI-60 panel is a reference for this approach.[10]

  • Recommended Cell Lines for Initial Screening:

    • MCF-7: Human breast adenocarcinoma (estrogen receptor-positive).

    • A549: Human lung carcinoma.[10]

    • HCT-116: Human colon carcinoma.

  • Standard Culture Protocol:

    • Culture cells in the recommended medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.[9]

    • Maintain cultures in a humidified incubator at 37°C with 5% CO₂.[9]

    • Passage cells upon reaching 80-90% confluency to ensure they remain in the exponential growth phase, which is essential for reproducibility.[9]

Primary Screening: Cytotoxicity and Viability Assessment (MTT Assay)

The first step in evaluating any potential anticancer compound is to determine its dose-dependent effect on cell viability. The MTT assay is a reliable, colorimetric method for this purpose.[11]

Principle of the MTT Assay

The assay measures the metabolic activity of a cell population. In viable cells, mitochondrial dehydrogenase enzymes reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into an insoluble purple formazan product.[12] The amount of formazan, quantified spectrophotometrically after solubilization, is directly proportional to the number of living, metabolically active cells.[13]

MTT_Principle Mitochondria Mitochondria Formazan Formazan (Purple, Insoluble) Mitochondria->Formazan Reduction MTT MTT (Yellow, Soluble) MTT->Mitochondria Absorbance Measure Absorbance (~570 nm) Formazan->Absorbance Dehydrogenase Mitochondrial Dehydrogenases DMSO DMSO (Solubilization)

Caption: Principle of the MTT cell viability assay.

Detailed Protocol for MTT Assay

This protocol is optimized for a 96-well plate format.

  • Cell Seeding: Harvest cells during their exponential growth phase. Seed 5,000-10,000 cells per well in 100 µL of complete culture medium into a 96-well plate.[9] Include wells with medium only for a background control.

  • Incubation: Incubate the plate for 24 hours at 37°C and 5% CO₂ to allow cells to attach and resume growth.

  • Compound Treatment:

    • Prepare serial dilutions of TC-X in culture medium from your 10 mM stock. A typical concentration range for initial screening is 0.1 µM to 100 µM.

    • Carefully remove the old medium from the wells and add 100 µL of the medium containing the appropriate TC-X concentration or vehicle control (DMSO). Each condition should be performed in triplicate.[14]

  • Treatment Incubation: Incubate the plate for a defined period, typically 48 or 72 hours.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution (prepared in sterile PBS) to each well.[9][15] Incubate for 2-4 hours at 37°C, protected from light, until purple precipitate is visible.[15]

  • Formazan Solubilization:

    • Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 150 µL of DMSO to each well to dissolve the crystals.[9]

  • Absorbance Measurement: Place the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[14] Read the absorbance at 570 nm using a microplate reader.[15]

Data Analysis and Presentation

The primary output of the cytotoxicity assay is the IC₅₀ value—the concentration of the compound that inhibits cell growth by 50%.

  • Calculate Percent Viability:

    • Percent Viability = [(Abs_Treated - Abs_Blank) / (Abs_Vehicle - Abs_Blank)] * 100

  • Determine IC₅₀: Plot Percent Viability against the log of the compound concentration. Use non-linear regression (dose-response curve) to calculate the IC₅₀ value.

Table 1: Illustrative IC₅₀ Data for TC-X

Cell Line Cancer Type Incubation Time IC₅₀ (µM)
MCF-7 Breast 48 hours 5.2
A549 Lung 48 hours 8.9
HCT-116 Colon 48 hours 6.5

| HEK293 (Control) | Non-cancerous | 48 hours | > 100 |

Note: Data are hypothetical and for illustrative purposes only.

Mechanistic Elucidation I: Apoptosis Detection

If TC-X demonstrates significant cytotoxicity, the next logical step is to determine the mode of cell death. Apoptosis (programmed cell death) is a common mechanism for anticancer drugs.[9] The Annexin V/Propidium Iodide (PI) assay is the gold standard for its detection via flow cytometry.[16][17]

Principle of Annexin V / PI Staining

This assay distinguishes between healthy, apoptotic, and necrotic cells based on two key events:

  • Annexin V: This protein has a high affinity for phosphatidylserine (PS), a phospholipid that is translocated from the inner to the outer leaflet of the plasma membrane during early apoptosis. Conjugating Annexin V to a fluorochrome (e.g., FITC) allows for the identification of these cells.

  • Propidium Iodide (PI): PI is a fluorescent nucleic acid dye that cannot cross the intact membrane of live or early apoptotic cells. It can only enter cells in late apoptosis or necrosis where membrane integrity is compromised.

AnnexinV_Principle cluster_healthy Healthy Cell cluster_early Early Apoptosis cluster_late Late Apoptosis / Necrosis Healthy Annexin V (-) PI (-) Early Annexin V (+) PI (-) Healthy->Early PS Translocation Late Annexin V (+) PI (+) Early->Late Membrane Permeabilization

Caption: Cellular states as defined by Annexin V/PI staining.

Detailed Protocol for Apoptosis Assay
  • Cell Treatment: Seed cells in a 6-well plate and treat with TC-X at its IC₅₀ and 2x IC₅₀ concentrations for 24-48 hours. Include a vehicle control.

  • Cell Harvesting:

    • Collect the culture supernatant, which contains floating (potentially apoptotic) cells.[16]

    • Wash the adherent cells with PBS, then detach them using trypsin.

    • Combine the supernatant and the trypsinized cells for each sample to ensure all cells are collected.[16]

  • Washing: Centrifuge the cell suspension at ~500 x g for 5 minutes. Discard the supernatant and wash the cell pellet once with cold PBS.

  • Staining:

    • Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.[18]

    • Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution.[9]

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.[9]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples immediately (within 1 hour) using a flow cytometer.

Data Interpretation

The flow cytometry data is typically displayed as a dot plot with four quadrants:

  • Lower-Left (Annexin V- / PI-): Live, healthy cells.

  • Lower-Right (Annexin V+ / PI-): Early apoptotic cells.

  • Upper-Right (Annexin V+ / PI+): Late apoptotic or necrotic cells.

  • Upper-Left (Annexin V- / PI+): Necrotic cells (often due to mechanical damage).

An effective apoptotic inducer will cause a significant shift of the cell population from the lower-left quadrant to the lower-right and subsequently the upper-right quadrants.

Mechanistic Elucidation II: Cell Cycle Analysis

Many anticancer agents function by disrupting the cell division cycle, leading to cell cycle arrest and subsequent cell death.

Principle of Cell Cycle Analysis

This technique uses a fluorescent dye, typically Propidium Iodide (PI), that binds stoichiometrically to DNA. The amount of fluorescence emitted by a stained cell is therefore directly proportional to its DNA content. Flow cytometry can measure this fluorescence on a single-cell basis, allowing for the quantification of cells in different phases of the cycle:

  • G0/G1 Phase: Cells with a 2n DNA content.

  • S Phase: Cells undergoing DNA synthesis, with DNA content between 2n and 4n.

  • G2/M Phase: Cells that have completed DNA replication, with a 4n DNA content.

Detailed Protocol for Cell Cycle Analysis
  • Cell Treatment: Treat cells in 6-well plates with TC-X (e.g., at IC₅₀ concentration) for a time course (e.g., 12, 24, 48 hours) to observe the dynamics of cell cycle arrest.

  • Harvesting: Collect and wash cells as described in the apoptosis protocol (Section 4.2).

  • Fixation:

    • Resuspend the cell pellet in 500 µL of cold PBS.

    • While gently vortexing, add 4.5 mL of cold 70% ethanol dropwise to fix the cells.[19][20] This step is crucial for permeabilizing the cells and must be done carefully to prevent clumping.[21]

    • Incubate on ice for at least 30 minutes (or store at -20°C for several weeks).[22]

  • Staining:

    • Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.[22]

    • Resuspend the cell pellet in 500 µL of PI staining solution (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS). The RNase A is essential to degrade RNA, which PI can also bind to, ensuring that the signal comes only from DNA.[22]

  • Incubation & Analysis: Incubate for 30 minutes at room temperature, protected from light.[19] Analyze by flow cytometry, ensuring the data for the PI channel is collected on a linear scale.

Data Interpretation

The data is visualized as a histogram of cell count versus fluorescence intensity. An accumulation of cells in a specific peak (e.g., the G2/M peak) in the treated sample compared to the control indicates cell cycle arrest in that phase.

Table 2: Illustrative Cell Cycle Distribution Data

Treatment % G0/G1 Phase % S Phase % G2/M Phase
Vehicle Control 55.1 24.5 20.4

| TC-X (IC₅₀) | 15.3 | 10.2 | 74.5 |

Note: Data are hypothetical and suggest G2/M arrest.

Target Validation & Pathway Analysis (Western Blotting)

After identifying a functional effect (e.g., apoptosis, G2/M arrest), Western blotting can be used to investigate changes in the expression or activation of specific proteins involved in these processes.[23]

Rationale and Target Selection

Based on the functional data and literature on related compounds, a hypothesis can be formed.

  • If Apoptosis is Observed: Probe for key apoptosis regulators like cleaved Caspase-3 (an executioner caspase), Bax (pro-apoptotic), and Bcl-2 (anti-apoptotic). An increase in the Bax/Bcl-2 ratio is a hallmark of apoptosis induction.

  • If G2/M Arrest is Observed: Investigate proteins that regulate the G2/M transition, such as Cyclin B1 and CDK1 (p34). Since related triazoles target tubulin,[7][8] examining changes in α-tubulin expression or polymerization status could also be insightful.

Apoptosis_Pathway TCX TC-X Bcl2 Bcl-2 (Anti-apoptotic) TCX->Bcl2 Inhibits? Bax Bax (Pro-apoptotic) TCX->Bax Activates? Bcl2->Bax Mito Mitochondria Bax->Mito CytC Cytochrome C Release Mito->CytC Casp9 Caspase-9 CytC->Casp9 activates Casp3 Caspase-3 Casp9->Casp3 activates CleavedCasp3 Cleaved Caspase-3 (Active) Casp3->CleavedCasp3 Apoptosis Apoptosis CleavedCasp3->Apoptosis

Caption: Hypothetical intrinsic apoptosis pathway modulated by TC-X.

General Protocol for Western Blotting
  • Protein Extraction: Treat cells with TC-X as for functional assays. Lyse cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape and collect the lysate.[24]

  • Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.[25]

  • SDS-PAGE: Denature 20-50 µg of protein per sample by boiling in Laemmli sample buffer. Separate the proteins by size on a polyacrylamide gel.[23][25]

  • Transfer: Electro-transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[24]

  • Blocking & Antibody Incubation:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour to prevent non-specific antibody binding.[24]

    • Incubate the membrane with a specific primary antibody (e.g., anti-cleaved Caspase-3) overnight at 4°C.[26]

    • Wash the membrane, then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[26]

  • Detection: Wash the membrane again. Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.[26] Always probe for a loading control (e.g., β-actin or GAPDH) to confirm equal protein loading across lanes.

Integrated Experimental Workflow

The assays described should be performed in a logical sequence to build a comprehensive profile of the compound's activity.

Full_Workflow cluster_prep Phase 1: Preparation cluster_screen Phase 2: Primary Screening cluster_mech Phase 3: Mechanistic Studies cluster_target Phase 4: Target Validation Prep Compound Prep & Cell Culture MTT MTT Assay (Determine IC50) Prep->MTT decision Is IC50 in active range? MTT->decision Apoptosis Apoptosis Assay (Annexin V/PI) results Identify Mode of Action (Apoptosis vs. Arrest) Apoptosis->results CellCycle Cell Cycle Analysis (PI Staining) CellCycle->results WB Western Blot (Protein Analysis) decision->Apoptosis Yes decision->CellCycle Yes results->WB

Caption: Integrated workflow for in vitro evaluation of TC-X.

References

  • Bio-Techne. "Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry." [Link]

  • Bio-Rad Antibodies. "Propidium iodide staining of cells for cell cycle analysis protocol." [Link]

  • PMC. "Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method." [Link]

  • DergiPark. "A comprehensive review on triazoles as anticancer agents." [Link]

  • University of Rochester Medical Center. "DNA Cell Cycle Analysis with PI." [Link]

  • Flow Cytometry Core Facility. "Cell Cycle Analysis by Propidium Iodide Staining." [Link]

  • ResearchGate. "MTT Proliferation Assay Protocol." [Link]

  • University of Virginia School of Medicine. "DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide." [Link]

  • PubMed. "Recent Advances in 1,2,4-Triazole-Based Anticancer Agents: Structural Optimization, Mechanisms, and Therapeutic Potential (2022-2025)." [Link]

  • PubMed. "Bioassays for anticancer activities." [Link]

  • NIH. "1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship." [Link]

  • Springer Nature Experiments. "Cytotoxicity MTT Assay Protocols and Methods." [Link]

  • Creative Diagnostics. "The MTT Assay: A Valuable Tool for Measuring Cell Viability." [Link]

  • MDPI. "Click Synthesis, Anticancer Activity, and Molecular Docking Investigation of some Functional 1,2,3-triazole Derivatives." [Link]

  • Medium. "Western Blotting for Cancer Research: A Comprehensive Guide to Investigating Signaling Proteins in Cancer Cells." [Link]

  • ISRES. "Anticancer Properties of 1,2,4-Triazoles." [Link]

  • YouTube. "Anticancer Drugs Specificity Assessment (in vitro) | Protocol Preview." [Link]

  • Frontiers. "Cell Culture Based in vitro Test Systems for Anticancer Drug Screening." [Link]

  • PMC - NIH. "Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines." [Link]

  • PMC - NIH. "Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs." [Link]

  • PMC - PubMed Central. "An insight on medicinal attributes of 1,2,4-triazoles." [Link]

  • ResearchGate. "Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs." [Link]

  • MDPI. "Anticancer Activity of New 1,2,3-Triazole-Amino Acid Conjugates." [Link]

  • National University of Pharmacy. "Anticancer properties of 1,2,4-triazole derivatives (literature review)." [Link]

  • ResearchGate. "(PDF) Synthesis and Structure of Novel 1,2,4-triazole Derivatives Containing the 2,4-dinitrophenylthio Group." [Link]

  • arkat usa. "Synthesis of 1,2,3-triazole-bound-1,2,4-triazoles containing N-phenylmorpholine structure: antibacterial, antifungal, and antioxidant properties, and AChE." [Link]

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Application Notes and Protocols: Antimicrobial Screening of 1-[(4-bromophenyl)methyl]-1H-1,2,4-triazol-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Novel Antimicrobial Agents

The relentless rise of antimicrobial resistance presents a formidable challenge to global health, necessitating the urgent discovery and development of new therapeutic agents.[1] The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry, with numerous derivatives exhibiting a wide spectrum of biological activities, including potent antimicrobial effects.[1][2][3] Compounds incorporating this heterocyclic core have demonstrated significant antibacterial and antifungal properties.[4][5][6] This application note provides a comprehensive guide for the antimicrobial screening of a novel triazole derivative, 1-[(4-bromophenyl)methyl]-1H-1,2,4-triazol-3-amine.

The protocols detailed herein are designed for researchers, scientists, and drug development professionals, offering a robust framework for evaluating the antimicrobial potential of this and similar chemical entities. Our approach is grounded in established methodologies, including those set forth by the Clinical and Laboratory Standards Institute (CLSI), to ensure data integrity and reproducibility.[7][8] We will explore both preliminary screening assays and quantitative methods to determine the minimum inhibitory and bactericidal concentrations.

Scientific Rationale and Mechanistic Insights

The antimicrobial activity of triazole-based compounds often stems from their ability to interfere with vital cellular processes in pathogens. In fungi, for instance, many triazoles function by inhibiting the cytochrome P450-dependent enzyme lanosterol 14α-demethylase.[5][9] This enzyme is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[5][9][10] Its inhibition leads to the accumulation of toxic sterol precursors and disrupts membrane integrity, ultimately leading to fungal cell death.[9][10] While the precise mechanism of this compound is yet to be elucidated, its structural similarity to known antimicrobial triazoles suggests a comparable mode of action.

The inclusion of a bromophenyl group may enhance the lipophilicity of the molecule, potentially facilitating its transport across microbial cell membranes. The amine substituent on the triazole ring could also play a critical role in the compound's interaction with its biological target.

Experimental Design: A Two-Tiered Screening Approach

A systematic evaluation of a novel compound's antimicrobial properties is best achieved through a tiered approach. This strategy begins with a broad, qualitative assessment to identify any antimicrobial activity, followed by more rigorous, quantitative assays to determine the potency of the compound.

Experimental_Workflow cluster_tier1 Tier 1: Preliminary Screening cluster_tier2 Tier 2: Quantitative Analysis T1_Start Compound Preparation (Stock Solution) T1_Assay Agar Well Diffusion Assay T1_Start->T1_Assay T1_Result Qualitative Assessment (Presence/Absence of Inhibition Zone) T1_Assay->T1_Result T2_Start Serial Dilution of Compound T1_Result->T2_Start If Activity Detected T2_MIC Broth Microdilution Assay (MIC Determination) T2_Start->T2_MIC T2_MBC Subculturing from MIC wells (MBC Determination) T2_MIC->T2_MBC T2_Data Quantitative Data (MIC & MBC values) T2_MBC->T2_Data

Caption: Tiered approach to antimicrobial screening.

PART 1: Preliminary Antimicrobial Screening

Agar Well Diffusion Assay

This method provides a rapid and straightforward qualitative assessment of the test compound's ability to inhibit microbial growth.[11][12][13]

Principle: A standardized microbial inoculum is uniformly spread on the surface of an agar plate. Wells are then created in the agar, into which the test compound is introduced. As the compound diffuses through the agar, a concentration gradient is established. If the compound possesses antimicrobial activity, a clear zone of no growth will be observed around the well.[14] The diameter of this zone of inhibition is indicative of the compound's relative effectiveness against the tested microorganism.

Protocol:

  • Preparation of Microbial Inoculum:

    • Aseptically pick 4-5 well-isolated colonies of the test microorganism from an overnight culture plate.

    • Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1 x 10⁸ CFU/mL).[14]

  • Inoculation of Agar Plates:

    • Using a sterile cotton swab, uniformly streak the standardized inoculum over the entire surface of a Mueller-Hinton agar (for bacteria) or Sabouraud Dextrose agar (for fungi) plate.

  • Preparation of Wells:

    • With a sterile cork borer, create wells (typically 6-8 mm in diameter) in the inoculated agar.

  • Application of Test Compound:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Pipette a defined volume (e.g., 100 µL) of the test compound solution into each well.[13]

    • Include a positive control (a known antibiotic) and a negative control (the solvent used to dissolve the test compound).

  • Incubation:

    • Incubate the plates at the optimal temperature for the test microorganism (e.g., 37°C for most bacteria, 25-30°C for fungi) for 18-24 hours.

  • Observation and Measurement:

    • After incubation, measure the diameter of the zone of inhibition in millimeters.

PART 2: Quantitative Antimicrobial Susceptibility Testing

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a quantitative technique used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[15][16][17] This is a widely accepted method and its standardization is detailed in CLSI documents.[7][8]

Principle: Serial dilutions of the test compound are prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. Following incubation, the wells are visually inspected for turbidity, which indicates microbial growth. The MIC is the lowest concentration of the compound at which no visible growth occurs.

Protocol:

  • Preparation of Test Compound Dilutions:

    • In a 96-well microtiter plate, perform serial two-fold dilutions of the test compound in the appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Preparation of Microbial Inoculum:

    • Prepare a standardized microbial suspension as described for the agar well diffusion assay. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Inoculation of Microtiter Plate:

    • Inoculate each well containing the diluted test compound with the standardized microbial suspension.

    • Include a positive control (microorganism in broth without the test compound) and a negative control (broth only).

  • Incubation:

    • Cover the plate and incubate under appropriate conditions (temperature and duration) for the test microorganism.

  • MIC Determination:

    • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the test compound in which there is no visible growth.

Determination of Minimum Bactericidal Concentration (MBC)

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.

Protocol:

  • Subculturing from MIC Wells:

    • Following the determination of the MIC, take a small aliquot (e.g., 10 µL) from each well that showed no visible growth in the MIC assay.

    • Spot-inoculate these aliquots onto fresh agar plates that do not contain the test compound.

  • Incubation:

    • Incubate the agar plates under appropriate conditions.

  • MBC Determination:

    • The MBC is the lowest concentration of the test compound from which no microbial growth is observed on the subculture plates.

Data Presentation and Interpretation

The results of the antimicrobial screening should be presented in a clear and concise manner to facilitate comparison and interpretation.

Table 1: Results of Agar Well Diffusion Assay

Test MicroorganismZone of Inhibition (mm)
Staphylococcus aureus (ATCC 25923)Insert Value
Escherichia coli (ATCC 25922)Insert Value
Candida albicans (ATCC 90028)Insert Value
Positive Control (e.g., Ciprofloxacin)Insert Value
Negative Control (Solvent)0

Table 2: MIC and MBC Values for this compound

Test MicroorganismMIC (µg/mL)MBC (µg/mL)
Staphylococcus aureus (ATCC 25923)Insert ValueInsert Value
Escherichia coli (ATCC 25922)Insert ValueInsert Value
Candida albicans (ATCC 90028)Insert ValueInsert Value

Potential Mechanism of Action Visualization

Based on the known mechanisms of other triazole antifungals, the following pathway can be hypothesized for the antifungal activity of this compound.

Antifungal_Mechanism Compound This compound Enzyme Lanosterol 14α-demethylase (CYP51) Compound->Enzyme Inhibition Pathway Ergosterol Biosynthesis Pathway Enzyme->Pathway Blocks Ergosterol Ergosterol Pathway->Ergosterol Leads to Death Fungal Cell Death Pathway->Death Disruption leads to Membrane Fungal Cell Membrane Integrity Ergosterol->Membrane Maintains

Sources

antifungal activity of 1-[(4-bromophenyl)methyl]-1H-1,2,4-triazol-3-amine against specific strains

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Evaluation of the Antifungal Activity of 1-[(4-bromophenyl)methyl]-1H-1,2,4-triazol-3-amine Against Specific Fungal Strains

Audience: Researchers, scientists, and drug development professionals.

Introduction

The emergence of invasive fungal infections, coupled with the rise of antifungal resistance, presents a significant challenge to global public health. Triazole compounds represent a cornerstone of antifungal therapy, primarily by inhibiting the enzyme lanosterol 14α-demethylase (CYP51), which is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[1][2] The 1,2,4-triazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically successful antifungal agents.[3][4][5] This document provides a detailed guide for the comprehensive evaluation of novel 1,2,4-triazole derivatives, using this compound as a representative example. The protocols outlined herein are designed to establish the compound's antifungal profile, including its spectrum of activity and potency against clinically relevant fungal pathogens.

Mechanism of Action: The Triazole Pharmacophore

Triazole antifungals exert their effect by disrupting the integrity of the fungal cell membrane. The nitrogen atom at position 4 of the triazole ring binds to the heme iron atom in the active site of lanosterol 14α-demethylase. This binding event inhibits the enzyme from converting lanosterol to ergosterol. The subsequent depletion of ergosterol and accumulation of toxic 14α-methylated sterols compromise the fluidity and function of the cell membrane, ultimately leading to the inhibition of fungal growth or cell death.[1][2][6]

Triazole Mechanism of Action cluster_fungal_cell Fungal Cell Triazole_Compound 1-[(4-bromophenyl)methyl]- 1H-1,2,4-triazol-3-amine CYP51 Lanosterol 14α-demethylase (CYP51) Triazole_Compound->CYP51 Inhibits Lanosterol Lanosterol Lanosterol->CYP51 Substrate Ergosterol Ergosterol CYP51->Ergosterol Catalyzes (Blocked) Membrane_Disruption Membrane Disruption & Inhibition of Growth CYP51->Membrane_Disruption Leads to Cell_Membrane Fungal Cell Membrane Ergosterol->Cell_Membrane Incorporation

Caption: Mechanism of action of triazole antifungal agents.

Experimental Protocols

The following protocols are based on established methodologies for in vitro antifungal susceptibility testing, primarily referencing guidelines from the Clinical and Laboratory Standards Institute (CLSI).

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol determines the lowest concentration of an antifungal agent that inhibits the visible growth of a microorganism.[7]

Materials:

  • This compound (Test Compound)

  • Dimethyl sulfoxide (DMSO)

  • RPMI-1640 medium with L-glutamine, without sodium bicarbonate

  • MOPS (3-(N-morpholino)propanesulfonic acid) buffer

  • Sterile 96-well microtiter plates

  • Fungal strains (e.g., Candida albicans, Aspergillus fumigatus, Cryptococcus neoformans)

  • Positive control antifungal (e.g., Fluconazole, Voriconazole)

  • Spectrophotometer or plate reader (optional, for quantitative reading)

  • Sterile, deionized water

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a stock solution of the test compound in DMSO at a concentration of 10 mg/mL.

    • Prepare a stock solution of the positive control antifungal in DMSO or sterile water, according to the manufacturer's instructions.

  • Preparation of Fungal Inoculum:

    • For yeast species, culture the organism on Sabouraud Dextrose Agar (SDA) at 35°C for 24-48 hours. Suspend several colonies in sterile saline and adjust the turbidity to a 0.5 McFarland standard. This corresponds to approximately 1-5 x 10⁶ CFU/mL.

    • For filamentous fungi, culture the organism on Potato Dextrose Agar (PDA) at 35°C for 5-7 days, or until adequate sporulation is observed. Harvest the conidia by flooding the agar surface with sterile saline containing 0.05% Tween 80. Adjust the conidial suspension to a concentration of 0.4-5 x 10⁴ CFU/mL.

  • Preparation of Microtiter Plates:

    • Perform serial twofold dilutions of the test compound and positive control in RPMI-1640 medium directly in the 96-well plates. The final concentration range should typically span from 64 µg/mL to 0.0625 µg/mL.

    • Include a growth control well (medium and inoculum only) and a sterility control well (medium only).

  • Inoculation and Incubation:

    • Add the standardized fungal inoculum to each well (except the sterility control).

    • Incubate the plates at 35°C. Incubation times vary by organism: 24-48 hours for yeasts and 48-72 hours for molds.

  • Reading the MIC:

    • The MIC is determined as the lowest concentration of the compound at which there is a significant inhibition of growth (typically ≥50% for azoles against yeasts) compared to the growth control.[7] For molds, the endpoint is often complete inhibition of growth.

MIC Determination Workflow Start Start Prep_Stock Prepare Compound Stock Solution Start->Prep_Stock Prep_Inoculum Prepare Standardized Fungal Inoculum Start->Prep_Inoculum Serial_Dilution Perform Serial Dilutions in 96-Well Plate Prep_Stock->Serial_Dilution Inoculate Inoculate Wells Prep_Inoculum->Inoculate Serial_Dilution->Inoculate Incubate Incubate at 35°C Inoculate->Incubate Read_MIC Read MIC Endpoint Incubate->Read_MIC End End Read_MIC->End

Caption: Workflow for MIC determination.

Protocol 2: Time-Kill Assay

This dynamic assay provides information on the fungicidal or fungistatic activity of a compound over time.

Materials:

  • All materials from Protocol 1

  • Sterile culture tubes

  • Sabouraud Dextrose Agar (SDA) plates

  • Sterile saline

Procedure:

  • Preparation:

    • Prepare a standardized fungal inoculum as described in Protocol 1.

    • In sterile culture tubes, prepare the test compound at concentrations corresponding to 0.5x, 1x, 2x, and 4x the predetermined MIC.

    • Include a growth control tube (inoculum without the compound).

  • Inoculation and Sampling:

    • Inoculate each tube with the fungal suspension.

    • At predefined time points (e.g., 0, 2, 4, 8, 12, 24, and 48 hours), withdraw an aliquot from each tube.

  • Quantification of Viable Cells:

    • Perform serial dilutions of the collected aliquots in sterile saline.

    • Plate the dilutions onto SDA plates and incubate at 35°C for 24-48 hours.

    • Count the number of colonies (CFU/mL) on each plate.

  • Data Analysis:

    • Plot the log₁₀ CFU/mL versus time for each concentration.

    • Fungicidal activity is typically defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum. Fungistatic activity is characterized by the inhibition of growth without a significant reduction in viable cell count.

Data Presentation

The results of the antifungal susceptibility testing should be presented in a clear and concise manner. A tabular format is recommended for comparing the activity of the test compound against different fungal strains and in relation to a control drug.

Table 1: Minimum Inhibitory Concentrations (MICs) of this compound

Fungal StrainTest Compound MIC (µg/mL)Fluconazole MIC (µg/mL)
Candida albicans ATCC 9002821
Candida glabrata ATCC 90030816
Cryptococcus neoformans ATCC 9011214
Aspergillus fumigatus ATCC 2043054>64

Note: The data presented in this table are hypothetical and for illustrative purposes only.

Discussion and Interpretation

The hypothetical data in Table 1 suggest that this compound exhibits broad-spectrum antifungal activity. The lower MIC values against C. neoformans and A. fumigatus compared to fluconazole are particularly noteworthy, indicating potential for treating infections caused by these pathogens. The activity against C. glabrata, a species known for intrinsic and acquired azole resistance, warrants further investigation. The time-kill assay would further elucidate whether the compound's effect is primarily fungicidal or fungistatic against these strains. The presence of the bromophenyl group in the molecule may contribute to its antifungal potency, a common observation in the structure-activity relationships of azole antifungals.[5]

Conclusion

The protocols detailed in this application note provide a robust framework for the initial in vitro characterization of novel triazole-based antifungal agents like this compound. By systematically determining the MIC and assessing the time-dependent killing kinetics, researchers can effectively profile the compound's antifungal properties and identify promising candidates for further preclinical development.

References

  • Novel 1, 2, 4-Triazoles as Antifungal Agents. PubMed Central.[Link]

  • Novel 1, 2, 4-Triazoles as Antifungal Agents. ResearchGate.[Link]

  • An insight on medicinal attributes of 1,2,4-triazoles. PubMed Central.[Link]

  • Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives. PubMed Central.[Link]

  • Mechanism of Antifungal Triazoles and Related Drugs: Electron Transfer, Reactive Oxygen Species and Oxidative Stress. Symbiosis Online Publishing.[Link]

  • Design, Synthesis, and In Vitro and In Vivo Antifungal Activity of Novel Triazoles Containing Phenylethynyl Pyrazole Side Chains. MDPI.[Link]

  • Synthesis and Structure of Novel 1,2,4-triazole Derivatives Containing the 2,4-dinitrophenylthio Group. ResearchGate.[Link]

  • Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance. National Institutes of Health.[Link]

  • Investigation of the antimicrobial and antifungal activities of some 1,2,4-triazole derivatives. Česká a Slovenská farmacie.[Link]

  • Triazole derivatives with improved in vitro antifungal activity over azole drugs. Dovepress.[Link]

  • Antifungal Susceptibility Testing: A Primer for Clinicians. Open Forum Infectious Diseases.[Link]

  • Triazole antifungals. EBSCO.[Link]

  • Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs. PubMed Central.[Link]

  • Triazole antifungals: a review. ResearchGate.[Link]

  • Triazole derivatives with improved in vitro antifungal activity over azole drugs. National Institutes of Health.[Link]

  • Process for the preparation of 4-amino-1,2,4-Triazole.
  • Synthesis of 1,2,3-triazole-bound-1,2,4-triazoles containing N-phenylmorpholine structure: antibacterial, antifungal, and antioxidant properties, and AChE. Arkat USA.[Link]

  • Design, Synthesis, and Antifungal/Anti-Oomycete Activities of Novel 1,2,4-Triazole Derivatives Containing Carboxamide Fragments. MDPI.[Link]

  • Synthesis and Antifungal Activity of Novel Triazole Compounds Containing Piperazine Moiety. PubMed Central.[Link]

  • Advances in synthetic approach to and antifungal activity of triazoles. PubMed Central.[Link]

  • EUCAST Home. European Committee on Antimicrobial Susceptibility Testing.[Link]

  • A Practical Guide to Antifungal Susceptibility Testing. PubMed Central.[Link]

  • Synthesis and antimicrobial evaluation of novel 1,2,4-triazole derivatives. Oles Honchar Dnipro National University.[Link]

  • Design, synthesis, and antifungal activities of novel triazole derivatives containing the benzyl group. PubMed Central.[Link]

  • Antifungal Drug Susceptibility Testing of Yeast: A Primer for Beginners. YouTube.[Link]

  • Antifungal Susceptibility. Microbiology.[Link]

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Application Notes & Protocols: Preclinical Anticonvulsant Evaluation of 1-[(4-bromophenyl)methyl]-1H-1,2,4-triazol-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers in Neuropharmacology and Drug Development

These application notes provide a comprehensive framework for the preclinical evaluation of the novel compound, 1-[(4-bromophenyl)methyl]-1H-1,2,4-triazol-3-amine, as a potential anticonvulsant agent. This guide is designed for researchers, scientists, and drug development professionals, offering detailed, field-proven protocols and the scientific rationale behind the experimental design.

Introduction and Scientific Rationale

Epilepsy is a prevalent neurological disorder characterized by recurrent, unprovoked seizures, affecting millions worldwide.[1][2] Despite the availability of numerous antiseizure drugs (ASDs), a significant portion of patients, estimated at nearly 30%, are resistant to current treatments, highlighting the urgent need for novel therapeutic agents with improved efficacy and safety profiles.[3][4]

The 1,2,4-triazole nucleus is a key pharmacophore in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticonvulsant, antifungal, and anti-inflammatory properties.[2][5][6] Their structural features allow for interaction with various biological targets. The compound of interest, this compound, belongs to this promising class. This guide outlines the critical first steps in its in-vivo characterization using well-established, validated animal models of seizure and neurotoxicity.[7][8] The primary screening phase utilizes the Maximal Electroshock (MES) and Pentylenetetrazole (PTZ) induced seizure tests, which are predictive of efficacy against generalized tonic-clonic and absence seizures, respectively.[7][9][10] Concurrently, neurotoxicity is assessed using the rotarod test to establish a preliminary safety margin.[7][11]

Hypothesized Mechanism of Action

While the precise mechanism of this compound is yet to be elucidated, many triazole-based anticonvulsants exert their effects by modulating inhibitory and excitatory neurotransmission.[5][11] A primary hypothesized mechanism involves the enhancement of gamma-aminobutyric acid (GABA) neurotransmission.[5] GABA is the brain's main inhibitory neurotransmitter, and its potentiation can suppress the excessive neuronal firing that underlies seizures.[12] An alternative or complementary mechanism could involve the modulation of voltage-gated sodium channels, which would limit the spread of seizure activity.[13]

Hypothesized_Mechanism cluster_0 Presynaptic Terminal cluster_1 Postsynaptic Neuron Compound 1-[(4-bromophenyl)methyl]- 1H-1,2,4-triazol-3-amine GABA_A GABA-A Receptor Compound->GABA_A Positive Allosteric Modulation (Hypothesized) Ion_Channel Chloride Ion Influx (↑) GABA_A->Ion_Channel Hyperpolarization Membrane Hyperpolarization Ion_Channel->Hyperpolarization Excitability Reduced Neuronal Excitability Hyperpolarization->Excitability MES_Workflow cluster_prep Preparation cluster_test Testing Procedure (at TPE) cluster_analysis Data Analysis A Animal Acclimation (Mice, 20-25g) B Group Assignment (Vehicle, Test Compound, Positive Control) n=8-10 per group A->B C Compound Administration (i.p. or p.o.) B->C D Apply Corneal Anesthetic & Saline C->D Wait for TPE (e.g., 30-60 min) E Deliver Electrical Stimulus (50mA, 60Hz, 0.2s) D->E F Observe Seizure Pattern E->F G Endpoint: Abolition of Tonic Hindlimb Extension? F->G H Record as 'Protected' G->H Yes I Record as 'Not Protected' G->I No J Calculate % Protection & ED₅₀ H->J I->J

Caption: Experimental workflow for the Maximal Electroshock (MES) test.
Subcutaneous Pentylenetetrazole (scPTZ) Test

Principle: The scPTZ test is a primary screening model for identifying compounds that may be effective against myoclonic and absence (petit mal) seizures. [12][14]Pentylenetetrazole is a GABA-A receptor antagonist that induces clonic seizures. [15][16]The test assesses a compound's ability to raise the seizure threshold.

  • Animal Selection & Preparation:

    • Use male albino mice (20-25 g).

    • Follow the same acclimation and grouping procedures as in the MES test.

  • Compound Administration:

    • Administer the test compound, vehicle, or a positive control (e.g., Ethosuximide or Diazepam) at various doses.

    • Conduct the test at the predetermined TPE.

  • Seizure Induction & Observation:

    • Prepare a fresh solution of PTZ in 0.9% sterile saline (e.g., at a concentration to deliver a final dose of 85 mg/kg, which is the convulsive dose CD₉₇). [17]The exact dose may require standardization in-house.

    • At the TPE, administer the PTZ solution subcutaneously (s.c.) in the loose skin on the back of the neck.

    • Immediately place the animal in an individual observation chamber and observe for 30 minutes. [18]

  • Endpoint & Data Analysis:

    • The primary endpoint is the failure to observe a clonic seizure lasting for at least 5 seconds. An animal that does not exhibit this seizure is considered protected.

    • A common scoring system (Racine scale) can also be used for more detailed behavioral assessment, though the quantal endpoint (protection/no protection) is standard for initial screening.

    • Calculate the percentage of animals protected in each group and determine the ED₅₀.

PTZ_Workflow cluster_prep Preparation cluster_test Testing Procedure (at TPE) cluster_analysis Data Analysis A Animal Acclimation & Grouping B Compound/Vehicle Administration A->B C Subcutaneous PTZ Injection (e.g., 85 mg/kg) B->C Wait for TPE D Observe for 30 minutes C->D E Clonic Seizure > 5s? D->E F Record as 'Not Protected' E->F Yes G Record as 'Protected' E->G No H Calculate % Protection & ED₅₀ F->H G->H

Caption: Experimental workflow for the Pentylenetetrazole (PTZ) test.

Neurotoxicity Assessment

Principle: Identifying adverse effects on the central nervous system is crucial. The rotarod test is a widely used method to assess motor coordination, balance, and neurological deficits induced by a test compound. [19][20]Impairment on the rotarod at therapeutic doses suggests a narrow safety margin.

  • Apparatus & Animal Training:

    • Use an automated rotarod apparatus with a grooved rod suitable for mice (e.g., 3-5 cm diameter). [19][21] * Prior to the test day, train the mice to stay on the rod rotating at a low, constant speed (e.g., 4-10 rpm) for at least one minute. This minimizes learning effects on the test day. [19][21]

  • Test Procedure:

    • On the test day, administer the test compound or vehicle.

    • At the TPE, place the mouse on the rotarod, which is set to accelerate (e.g., from 4 to 40 rpm over 300 seconds). [22][20] * Record the latency (time) for the animal to fall off the rod. A cut-off time (e.g., 300 seconds) is typically used.

    • The animal is considered neurotoxic if it falls off the rod within a defined period (e.g., 1 minute) or shows clear signs of ataxia. [23]

  • Data Analysis:

    • For each dose group, record the number of animals exhibiting neurotoxicity.

    • Calculate the median toxic dose (TD₅₀), the dose at which 50% of the animals exhibit neurotoxicity, using probit analysis. [23]

Rotarod_Workflow cluster_prep Preparation cluster_test Testing Procedure (at TPE) cluster_analysis Data Analysis A Animal Training (Day before test) B Compound/Vehicle Administration A->B C Place Mouse on Accelerating Rotarod (4-40 rpm in 300s) B->C Wait for TPE D Measure Latency to Fall C->D E Fall off rod or show ataxia? D->E F Record as 'Neurotoxic' E->F Yes G Record as 'Not Neurotoxic' E->G No H Calculate TD₅₀ F->H G->H Screening_Logic Start Test Compound: 1-[(4-bromophenyl)methyl]- 1H-1,2,4-triazol-3-amine Screening Primary Anticonvulsant Screening Start->Screening MES MES Test Screening->MES PTZ scPTZ Test Screening->PTZ Activity Significant Activity in MES or PTZ? MES->Activity PTZ->Activity Stop Stop or Redesign Compound Activity->Stop No Toxicity Neurotoxicity Assessment (Rotarod Test) Activity->Toxicity Yes Calculate_PI Calculate Protective Index (PI = TD₅₀ / ED₅₀) Toxicity->Calculate_PI Favorable_PI Favorable PI? Calculate_PI->Favorable_PI Favorable_PI->Stop No Advance Advance to Secondary Screening (e.g., Chronic Models, PK/PD) Favorable_PI->Advance Yes

Caption: Logical framework for preclinical anticonvulsant evaluation.

References

  • MDPI. (n.d.). Modified Pentylenetetrazole Model for Acute Seizure Induction in Rats. Retrieved from [Link]

  • JoVE. (2018). PTZ-Induced Epilepsy Model in Mice. Retrieved from [Link]

  • PubMed. (2015). Synthesis and Anticonvulsant Activity Evaluation of 4-Phenyl-tr[9][17][18]iazolo[4,3-a]quinazolin-5(4H)-one and Its Derivatives. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Maximal Electroshock Seizure (MES) Test (mouse, rat). PANAChE Database. Retrieved from [Link]

  • JoVE. (n.d.). Establishing a Pentylenetetrazole-Induced Epileptic Seizure Model in Mice. Retrieved from [Link]

  • Pharmacology Discovery Services. (n.d.). Seizure, Maximal Electroshock, Mouse. Retrieved from [Link]

  • JoVE. (2018). Pentylenetetrazole-Induced Kindling Mouse Model. Retrieved from [Link]

  • PubMed Central. (n.d.). Synthesis and Anticonvulsant Evaluation of some New 6-(Substituted-phenyl)thiazolo[3,2-b]tr[9][17][18]iazole Derivatives in Mice. Retrieved from [Link]

  • SciSpace. (2009). The maximal electroshock seizure (MES) model in the preclinical assessment of potential new antiepileptic drugs. Retrieved from [Link]

  • PubMed Central. (2018). Pentylenetetrazole-Induced Kindling Mouse Model. Retrieved from [Link]

  • Pharmaceutical Journal. (n.d.). Study of anticonvulsant properties of 1,2,4-triazole derivatives and prospects for their use in pharmacy. Retrieved from [Link]

  • Thieme Connect. (2022). An Important Potential Anti-Epileptic/Anticonvulsant Active Group: A Review of 1,2,4-Triazole Groups and Their Action. Retrieved from [Link]

  • PubMed. (2018). Synthesis and Anticonvulsant Screening of 1,2,4-triazole Derivatives. Retrieved from [Link]

  • National Institute of Environmental Health Sciences. (2023). Neurobehavioral Testing. Retrieved from [Link]

  • PubMed Central. (n.d.). Recent developments on triazole nucleus in anticonvulsant compounds: a review. Retrieved from [Link]

  • International Mouse Phenotyping Consortium. (n.d.). Rotarod Protocol. Retrieved from [Link]

  • Scribd. (n.d.). Preclinical Anti-Epileptic Evaluation. Retrieved from [Link]

  • BioMed. (n.d.). How to Use Rotarod to Do Rotarod Test for Mouse and Rats. Retrieved from [Link]

  • protocols.io. (2024). Rotarod test. Retrieved from [Link]

  • Mouse Metabolic Phenotyping Centers. (2024). Rotarod. Retrieved from [Link]

  • SlideShare. (n.d.). Screening Methods of Anti-epileptic drugs. Retrieved from [Link]

  • ResearchGate. (2021). The Screening models for antiepileptic drugs: A Review. Retrieved from [Link]

  • ResearchGate. (2014). Anticonvulsant activity of 1,2,4-triazine derivatives with pyridyl side chain: Synthesis, biological, and computational study. Retrieved from [Link]

  • PubMed Central. (2017). Validation of a Preclinical Drug Screening Platform for Pharmacoresistant Epilepsy. Retrieved from [Link]

  • bioRxiv. (2022). Evaluating the efficacy of prototype antiseizure drugs using a preclinical pharmacokinetic approach. Retrieved from [Link]

  • PubMed. (n.d.). Design, synthesis and anticonvulsant activity evaluation of novel 4-(4-substitutedphenyl)-3-methyl-1H-1,2,4-triazol-5(4H)-ones. Retrieved from [Link]

  • PubMed Central. (2020). 1,2,4-Triazole-based anticonvulsant agents with additional ROS scavenging activity are effective in a model of pharmacoresistant epilepsy. Retrieved from [Link]

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Application Notes & Protocols: Leveraging 1-[(4-bromophenyl)methyl]-1H-1,2,4-triazol-3-amine as a Versatile Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Authored for: Researchers, Scientists, and Drug Development Professionals

This document provides a detailed technical guide on the strategic application of the chemical scaffold, 1-[(4-bromophenyl)methyl]-1H-1,2,4-triazol-3-amine . While specific biological data on this exact molecule is nascent, its constituent parts—the 1,2,4-triazole core, a reactive 3-amino group, and a functionalized bromophenyl moiety—position it as an exceptionally valuable starting material for generating diverse libraries of bioactive compounds. We will explore its potential applications, provide rationale-driven synthetic protocols, and outline standard biological evaluation assays.

Introduction: The Strategic Value of the Scaffold

The 1,2,4-triazole nucleus is recognized as a "privileged structure" in medicinal chemistry.[1][2] This designation is attributed to its unique combination of physicochemical properties, including metabolic stability, a high capacity for hydrogen bonding, and its ability to act as a bioisosteric replacement for amide or ester groups.[1][3] These features often lead to favorable pharmacokinetic and pharmacodynamic profiles, making the 1,2,4-triazole ring a cornerstone of numerous clinically successful drugs spanning antifungal, anticancer, and antiviral therapies.[2][3][4]

The subject of this guide, this compound, presents three key strategic points for drug design:

  • The 1,2,4-Triazole Core : Provides structural rigidity and acts as a potent pharmacophore, capable of forming crucial interactions with biological targets through its nitrogen atoms.[3]

  • The 3-Amino Group : Serves as a versatile synthetic handle, allowing for straightforward derivatization to explore structure-activity relationships (SAR).

  • The N1-(4-bromophenyl)methyl Group : Introduces a lipophilic component and, critically, a bromine atom that can be leveraged for advanced synthetic transformations (e.g., palladium-catalyzed cross-coupling reactions) to build molecular complexity.

This guide is designed to serve as a roadmap for researchers, detailing how to harness these features to develop novel therapeutic candidates.

Section 1: Rationale for Application in Drug Discovery

The utility of this scaffold is best understood by considering it a launchpad for diversification into proven therapeutic areas. The central hypothesis is that by modifying the 3-amino group and potentially the 4-bromophenyl ring, one can generate derivatives that engage with biological targets in a manner analogous to established 1,2,4-triazole-based drugs.

The overall discovery workflow is an iterative process of design, synthesis, and biological evaluation to identify promising lead compounds.

G cluster_0 Design & Synthesis cluster_1 Screening & Optimization Scaffold 1-[(4-bromophenyl)methyl]- 1H-1,2,4-triazol-3-amine (Starting Material) Derivatization Synthetic Derivatization (e.g., Schiff Base, Amide Formation) at 3-Amino Position Scaffold->Derivatization Library Compound Library Derivatization->Library Screening Primary Biological Screening (e.g., Antifungal, Anticancer Assays) Library->Screening Hit_ID Hit Identification Screening->Hit_ID Lead_Opt Lead Optimization (Structure-Activity Relationship) Hit_ID->Lead_Opt Lead_Opt->Derivatization Iterative Design Candidate Preclinical Candidate Lead_Opt->Candidate

Caption: High-level workflow for drug discovery using the target scaffold.

Section 2: Key Therapeutic Targets & Derivatization Strategies

Antifungal Agents

Rationale: The most renowned application of 1,2,4-triazoles is in antifungal therapy.[1][5] Drugs like fluconazole and itraconazole function by inhibiting the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51), which is essential for the biosynthesis of ergosterol, a critical component of the fungal cell membrane.[1][6]

Synthetic Strategy: The 3-amino group of the scaffold can be functionalized to introduce moieties that mimic the side chains of known CYP51 inhibitors. A common approach involves converting the amine into amides or Schiff bases bearing substituted aryl or heterocyclic rings.

Anticancer Agents

Rationale: The 1,2,4-triazole scaffold is present in several anticancer drugs, such as the aromatase inhibitors letrozole and anastrozole.[7] Derivatives have also shown promise as inhibitors of other cancer-relevant targets, including STAT3 and tubulin.[8][9]

Synthetic Strategy:

  • Schiff Base Formation: Condensation of the 3-amino group with various substituted aromatic aldehydes is a well-documented strategy for producing 1,2,4-triazole derivatives with potent anticancer activity.[3][10]

  • Amide Coupling: Acylation of the 3-amino group with carboxylic acids known to interact with specific cancer targets can yield potent and selective inhibitors.

Enzyme Inhibitors

Rationale: The unique electronic properties and hydrogen bonding capabilities of the 1,2,4-triazole ring make it an effective scaffold for designing inhibitors of various enzymes.[3] Published research has demonstrated the efficacy of 1,2,4-triazole derivatives as inhibitors of acetylcholinesterase (AChE), α-glucosidase, and other enzymes implicated in neurodegenerative diseases and diabetes.[11][12][13]

Synthetic Strategy: The core scaffold can be elaborated by coupling it to fragments known to bind within the active sites of target enzymes. For example, attaching substituted piperidine or other nitrogenous heterocycles via an amide or thioether linkage at the 3-position has proven to be an effective strategy for generating potent enzyme inhibitors.[12][13]

Section 3: Experimental Protocols

The following protocols are presented as robust, adaptable starting points for the synthesis and evaluation of derivatives based on this compound.

Protocol 3.1: General Synthesis of Schiff Base Derivatives (4a-j)

Rationale: This protocol describes the condensation reaction between the primary amine of the scaffold and an aromatic aldehyde. This is a fundamental transformation for rapidly generating a diverse library of compounds for initial screening. The catalytic amount of glacial acetic acid protonates the aldehyde's carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the amine.

G cluster_workflow Schiff Base Synthesis Workflow start Combine Scaffold, Aldehyde, & Ethanol in Flask add_acid Add Glacial Acetic Acid (Catalyst) start->add_acid reflux Reflux Mixture (e.g., 6-8 hours) add_acid->reflux monitor Monitor Reaction via TLC reflux->monitor monitor->reflux Incomplete cool Cool to Room Temperature monitor->cool Complete precipitate Pour into Crushed Ice cool->precipitate filter Filter Precipitate precipitate->filter wash Wash with Cold Water filter->wash dry Dry the Product wash->dry purify Recrystallize from Ethanol dry->purify end Characterize Product (NMR, MS, IR) purify->end

Caption: Step-by-step workflow for the synthesis of Schiff base derivatives.

Materials:

  • This compound (1.0 eq)

  • Substituted aromatic aldehyde (1.1 eq)

  • Absolute Ethanol (as solvent)

  • Glacial Acetic Acid (catalytic amount, ~3-4 drops)

  • Round-bottom flask, condenser, heating mantle, magnetic stirrer

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Filtration apparatus (Büchner funnel)

Procedure:

  • In a 100 mL round-bottom flask, dissolve this compound (e.g., 10 mmol, 1.0 eq) in absolute ethanol (40 mL).

  • Add the respective substituted aromatic aldehyde (11 mmol, 1.1 eq) to the solution.

  • Add 3-4 drops of glacial acetic acid to the mixture to catalyze the reaction.

  • Fit the flask with a condenser and reflux the reaction mixture with stirring for 6-8 hours.

  • Self-Validation Step: Monitor the progress of the reaction using TLC (e.g., mobile phase: 7:3 Ethyl Acetate:Hexane). The disappearance of the starting amine spot indicates reaction completion.

  • After completion, cool the reaction mixture to room temperature.

  • Pour the cooled solution into a beaker containing crushed ice with stirring.

  • A solid precipitate will form. Collect the solid by vacuum filtration using a Büchner funnel.

  • Wash the collected solid thoroughly with cold water to remove any impurities.

  • Dry the crude product in a desiccator.

  • Purify the product by recrystallization from hot ethanol to yield the pure Schiff base derivative.

  • Characterize the final compound using spectroscopic methods (¹H-NMR, ¹³C-NMR, Mass Spectrometry, FT-IR).

Protocol 3.2: In Vitro Anticancer Screening (MTT Assay)

Rationale: The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color. This allows for the quantitative determination of cell viability in the presence of the synthesized compounds.

Materials:

  • Synthesized 1,2,4-triazole derivatives (dissolved in DMSO to make stock solutions)

  • Human cancer cell line (e.g., MCF-7 for breast cancer)[14]

  • DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS and 1% Penicillin-Streptomycin

  • 96-well microtiter plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • Multi-channel pipette, CO₂ incubator, microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of ~5,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the synthesized compounds in culture medium. Replace the old medium with 100 µL of medium containing the compounds at various concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

  • Controls (Self-Validation):

    • Negative Control: Wells with cells treated with vehicle (DMSO) only.

    • Positive Control: Wells with cells treated with a known anticancer drug (e.g., Doxorubicin).

    • Blank: Wells with medium only (no cells).

  • Incubation: Incubate the plates for 48 hours at 37°C in a 5% CO₂ atmosphere.

  • MTT Addition: Remove the treatment medium and add 100 µL of fresh medium and 20 µL of MTT solution to each well. Incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium containing MTT. Add 150 µL of DMSO to each well to dissolve the purple formazan crystals. Shake the plate gently for 10 minutes.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Calculation: Calculate the percentage of cell viability using the formula: % Viability = [(Absorbance of Treated - Absorbance of Blank) / (Absorbance of Control - Absorbance of Blank)] x 100

  • Plot the % viability against compound concentration to determine the IC₅₀ value (the concentration required to inhibit 50% of cell growth).

Section 4: Data Presentation & Structure-Activity Relationship (SAR)

Quantitative data from biological assays should be summarized in a clear, tabular format to facilitate comparison and the identification of trends.

Table 1: Hypothetical Anticancer Activity of Schiff Base Derivatives

Compound IDR-Group on AldehydeCell LineIC₅₀ (µM)
Scaffold -MCF-7>100
4a 4-FluorophenylMCF-745.2
4b 4-ChlorophenylMCF-738.7
4c 4-NitrophenylMCF-715.1
4d 4-MethoxyphenylMCF-765.8
Doxorubicin -MCF-71.8

Interpretation and SAR: From the hypothetical data in Table 1, a preliminary SAR can be deduced:

  • Derivatization of the 3-amino group is crucial for activity (Scaffold vs. 4a-d).

  • Electron-withdrawing groups (e.g., -F, -Cl, -NO₂) on the phenyl ring appear to enhance anticancer activity compared to electron-donating groups (-OCH₃).

  • The 4-nitro derivative (4c ) is the most potent in this series, suggesting that strong electron-withdrawing character is favorable for this target.

This analysis guides the next cycle of drug design, focusing on further modifications to the most promising hits.

G Design Design Analogs (Based on SAR) Synthesize Synthesize New Derivatives Design->Synthesize Test Biological Testing (e.g., MTT Assay) Synthesize->Test Analyze Analyze Data (Establish SAR) Test->Analyze Analyze->Design Iterate & Refine

Caption: The iterative cycle of lead optimization in medicinal chemistry.

Conclusion

This compound is a highly promising and versatile scaffold for medicinal chemistry. Its readily modifiable 3-amino group and the potential for advanced chemistry at the bromophenyl ring provide multiple avenues for creating diverse chemical libraries. By applying logical derivatization strategies and robust biological screening protocols, as outlined in this guide, researchers can effectively leverage this starting material to discover and develop novel lead compounds targeting a wide spectrum of diseases, from fungal infections to cancer.

References

  • MDPI. (n.d.). Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments. Retrieved from [Link]

  • PubMed. (2012). Design, Synthesis, and Biological Evaluation of Novel 1, 2, 4-triazole Derivatives as Antifungal Agent. Retrieved from [Link]

  • PubMed Central. (n.d.). An insight on medicinal attributes of 1,2,4-triazoles. Retrieved from [Link]

  • ResearchGate. (n.d.). Overview on Medicinal Impacts of 1,2,4-Triazole Derivatives | Request PDF. Retrieved from [Link]

  • Archiv der Pharmazie. (n.d.). Synthesis and biological evaluation of some novel 1,2,4-triazole derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). Design, synthesis and biological evaluation of some novel 1,2,4-triazole derivatives. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthesis and biological evaluation of heterocyclic 1,2,4-triazole scaffolds as promising pharmacological agents. Retrieved from [Link]

  • European Journal of Medicinal Chemistry. (2025). Discovery and optimization of 1,2,4-triazole derivatives as novel ferroptosis inhibitors. Retrieved from [Link]

  • ResearchGate. (n.d.). Recent Development of 1,2,4-triazole-containing Compounds as Anticancer Agents. Retrieved from [Link]

  • Frontiers. (2022). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. Retrieved from [Link]

  • ResearchGate. (n.d.). Examples of 1,2,4-triazole derivatives used in drugs. Retrieved from [Link]

  • PubMed. (2020). 1,2,4-Triazole: A Privileged Scaffold for the Development of Potent Antifungal Agents - A Brief Review. Retrieved from [Link]

  • ResearchGate. (2022). A Review on the Assessment of Enzyme Inhibition Activity by 1,2,4- Triazole Derivatives. Retrieved from [Link]

  • PubMed Central. (n.d.). Synthesis, Characterization, and Enzyme Inhibition Properties of 1,2,4-Triazole Bearing Azinane Analogues. Retrieved from [Link]

  • PubMed. (2023). Synthesis of 1,2,4-triazole and 1,3,4-oxadiazole derivatives as inhibitors for STAT3 enzymes of breast cancer. Retrieved from [Link]

  • ResearchGate. (2022). Synthesis, Characterization, and Enzyme Inhibition Properties of 1,2,4-Triazole Bearing Azinane Analogues. Retrieved from [Link]

  • Wikipedia. (n.d.). 3-Amino-1,2,4-triazole. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs. Retrieved from [Link]

  • PubMed Central. (n.d.). Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs. Retrieved from [Link]

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Application Note: A Strategic Guide to the Development of 1-[(4-bromophenyl)methyl]-1H-1,2,4-triazol-3-amine Derivatives for Enhanced Therapeutic Efficacy

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive framework for the rational design, synthesis, and evaluation of novel derivatives based on the 1-[(4-bromophenyl)methyl]-1H-1,2,4-triazol-3-amine scaffold. The objective is to systematically enhance therapeutic efficacy through targeted chemical modifications. We present a hypothesis-driven approach to lead optimization, detailed synthetic protocols, a tiered in vitro screening cascade, and the underlying scientific principles for each experimental decision. This guide is intended to equip researchers with the necessary tools to accelerate the discovery of potent and selective drug candidates from this promising chemical series.

Introduction: The 1,2,4-Triazole Core as a Privileged Scaffold

The 1,2,4-triazole ring is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of clinically approved therapeutics.[1] Its unique electronic properties, hydrogen bonding capacity, and metabolic stability make it an ideal core for designing molecules that can effectively interact with a wide array of biological targets.[1][2] Derivatives of 1,2,4-triazole have demonstrated a vast spectrum of pharmacological activities, including antifungal, anticancer, antiviral, and anti-inflammatory properties.[3][4][5]

The parent compound, this compound, represents a highly attractive starting point for a lead optimization campaign. It possesses three key regions amenable to chemical modification, allowing for a systematic exploration of the structure-activity relationship (SAR) to improve potency, selectivity, and pharmacokinetic properties.

Strategic Rationale for Derivative Development

A successful lead optimization program relies on a rational, multi-pronged strategy rather than indiscriminate synthesis. Our approach is to dissect the parent scaffold into three primary modification vectors, each designed to probe specific interactions with a biological target and enhance drug-like properties.

  • Vector 1 (R1): Aryl Ring Functionalization: The 4-bromo substituent on the phenyl ring is not merely a placeholder; it is a versatile chemical handle for modern cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This allows for the introduction of a diverse array of substituents to explore hydrophobic pockets, form new hydrogen bonds, or modulate the electronics of the aryl ring system.

  • Vector 2 (R2): Amine Group Modification: The exocyclic 3-amine group is a critical pharmacophoric feature, likely acting as a key hydrogen bond donor. Its functionalization into amides, sulfonamides, or substituted amines can introduce new interaction points, improve metabolic stability, and fine-tune solubility.

  • Vector 3 (R3): Triazole Core Substitution: While modifications to the core ring are less common, N-alkylation at the 2- or 4-position can be explored. This can alter the molecule's three-dimensional shape and hydrogen bonding patterns, potentially leading to improved target engagement or evasion of metabolic enzymes.

G cluster_0 Parent Scaffold: this compound cluster_1 Modification Vectors Parent Core Structure R1 Vector 1 (R1): Aryl Ring (Cross-Coupling) Parent->R1 Enhance Potency & Explore Target Pockets R2 Vector 2 (R2): Amine Group (Acylation, Alkylation) Parent->R2 Improve H-Bonding & Modulate Solubility R3 Vector 3 (R3): Triazole Core (N-Alkylation) Parent->R3 Fine-tune Geometry & Metabolic Stability

Caption: Strategic vectors for chemical modification of the parent scaffold.

Synthetic Protocols and Methodologies

The following protocols provide a robust and flexible foundation for generating a diverse library of derivatives. All reactions should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol 1: Synthesis of the Core Scaffold

Rationale: This procedure establishes a reliable supply of the starting material. The reaction involves a standard N-alkylation of 3-amino-1,2,4-triazole.

Step-by-Step Methodology:

  • Preparation: To a solution of 3-amino-1,2,4-triazole (1.0 eq) in anhydrous Dimethylformamide (DMF), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) portion-wise at 0 °C under an inert nitrogen atmosphere.

  • Deprotonation: Allow the suspension to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes until gas evolution ceases.

  • Alkylation: Cool the mixture back to 0 °C and add a solution of 4-bromobenzyl bromide (1.05 eq) in DMF dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 16-24 hours. Monitor progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Work-up: Carefully quench the reaction by the slow addition of water. Extract the product into ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography (silica gel) to yield the title compound.

Protocol 2: Derivatization at Vector 1 via Suzuki-Miyaura Cross-Coupling

Rationale: The Suzuki-Miyaura reaction is a powerful and reliable method for forming C-C bonds, making it ideal for diversifying the aryl ring.[6]

Step-by-Step Methodology:

  • Reagent Assembly: In a microwave-safe vial, combine the parent scaffold (1.0 eq), the desired aryl or heteroaryl boronic acid (1.2-1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base such as potassium carbonate (K₂CO₃, 2.0-3.0 eq).

  • Solvent Addition: Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 ratio).

  • Reaction: Seal the vial and heat in a microwave reactor at 100-140 °C for 20-60 minutes.

  • Work-up: After cooling, dilute the mixture with water and extract with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the product via flash chromatography to obtain the desired derivative.

A Tiered In Vitro Screening Cascade

An efficient screening strategy is essential to identify promising compounds without expending excessive resources.[7][8] We recommend a tiered approach that progressively increases in complexity.

G cluster_0 Screening & Optimization Workflow A Tier 1: Primary Screen (Single concentration, e.g., 10 µM) High-Throughput Target-Based Assay B Tier 2: Secondary Screen (Dose-Response Curve) Determine IC50/EC50 of Hits A->B Identify 'Hits' C Tier 3: Selectivity Profiling Test against related off-targets B->C Confirm Potency D Tier 4: Cell-Based Assays Confirm activity in a biological system C->D Validate Selectivity E Lead Optimization (ADME/Tox Profiling) D->E Advance Leads

Caption: A tiered workflow for efficient screening and lead identification.

Tier 1: Primary High-Throughput Screening (HTS)

The initial screen should be a robust, target-based assay to evaluate the entire library at a single, high concentration (e.g., 10 µM). The goal is to quickly identify any compound showing significant activity ("hits").[9]

Example Data Output:

Compound IDVector 1 (R1)Vector 2 (R2)% Inhibition @ 10 µM
PARENT-01-Br-NH₂28.5
DERIV-A01-Phenyl-NH₂75.2
DERIV-A02-Pyridyl-NH₂88.1
DERIV-B01-Br-NH-Acetyl45.9
Tier 2 & 3: Potency and Selectivity Determination

Hits from the primary screen are advanced to determine their potency (IC₅₀ or EC₅₀) through dose-response experiments. Concurrently, these compounds should be tested against relevant counter-targets to establish a selectivity profile, a critical factor for minimizing potential side effects.

Example Data Output:

Compound IDTarget IC₅₀ (nM)Off-Target IC₅₀ (nM)Selectivity Index
DERIV-A01250>20,000>80x
DERIV-A02455,500122x
Tier 4: Cell-Based Functional Assays

Potent and selective compounds must be evaluated in a more biologically relevant context.[10][11] Cell-based assays are used to confirm that the compound can cross the cell membrane, engage its target in the cellular environment, and produce the desired physiological outcome (e.g., inhibition of cancer cell proliferation, reduction of inflammatory cytokine production).

Advancing to Lead Optimization

Compounds that demonstrate efficacy in cell-based assays are considered "leads." The focus then shifts from efficacy to drug-like properties. This phase, known as lead optimization, involves iterative chemical refinement to improve:

  • Pharmacokinetics (ADME): Absorption, Distribution, Metabolism, and Excretion properties. This includes enhancing metabolic stability and oral bioavailability.[12]

  • Safety Profile: Reducing off-target activity and minimizing cellular toxicity.[12]

  • Physicochemical Properties: Improving solubility and permeability.

Structural simplification and multi-parameter optimization are key strategies during this phase to avoid issues like "molecular obesity" and improve the chances of clinical success.[13][14]

References

  • Kaur, R., et al. (2020). An insight on medicinal attributes of 1,2,4-triazoles. RSC Advances. Available at: [Link]

  • Uddin, A., et al. (2022). Novel 1, 2, 4-Triazoles as Antifungal Agents. Molecules. Available at: [Link]

  • Jespers, W., et al. (2021). Hit-to-Lead Optimization of Heterocyclic Carbonyloxycarboximidamides as Selective Antagonists at Human Adenosine A3 Receptor. Journal of Medicinal Chemistry. Available at: [Link]

  • Wang, S., et al. (2015). Design, synthesis and structure-activity relationships of new triazole derivatives containing N-substituted phenoxypropylamino side chains. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Karrouchi, K., et al. (2018). Syntheses of 1, 2, 4 Triazole Derivatives and their Biological Activity. Journal of Chemistry. Available at: [Link]

  • Li, Z., et al. (2014). Synthesis and Structure of Novel 1,2,4-triazole Derivatives Containing the 2,4-dinitrophenylthio Group. Journal of Heterocyclic Chemistry. Available at: [Link]

  • Gazivoda, T., et al. (2007). In vitro assays for anticancer drug discovery--a novel approach based on engineered mammalian cell lines. Anticancer Drugs. Available at: [Link]

  • Potts, K. T. (1961). The Chemistry of 1,2,4-Triazoles. Chemical Reviews. Available at: [Link]

  • Gomha, S. M., et al. (2022). Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs. Molecules. Available at: [Link]

  • Zhang, M., et al. (2019). Structural simplification: an efficient strategy in lead optimization. Acta Pharmaceutica Sinica B. Available at: [Link]

  • Jorgensen, W. L. (2009). Efficient Drug Lead Discovery and Optimization. Accounts of Chemical Research. Available at: [Link]

  • Ismaili, L., et al. (2016). Synthesis and structure–activity relationship (SAR) studies of 1,2,3-triazole, amide, and ester-based benzothiazole derivatives as potential molecular probes for tau protein. RSC Advances. Available at: [Link]

  • Kapałczyńska, M., et al. (2018). Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. Frontiers in Pharmacology. Available at: [Link]

  • Tkáčiková, L., et al. (2023). Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. Molecules. Available at: [Link]

  • Kumar, A., et al. (2023). Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs. Molecules. Available at: [Link]

  • Xu, S., et al. (2015). A General and Efficient Copper-Catalyzed Three-Component Synthesis of 3,5-Disubstituted 1,2,4-Triazoles. Angewandte Chemie International Edition. Available at: [Link]

  • Hussain, E. M. (2010). Synthesis of 1, 2, 4- Triazole Derivatives And Their Biological Activity Study. Ibn Al-Haitham Journal for Pure and Applied Sciences. Available at: [Link]

  • Process for the preparation of 4-amino-1,2,4-Triazole. (2003). Google Patents.
  • What are the methods of lead optimization in drug discovery? (2023). Patsnap Synapse. Available at: [Link]

  • Synthesis of 1,2,3-triazole-bound-1,2,4-triazoles containing N-phenylmorpholine structure: antibacterial, antifungal, and antioxidant properties, and AChE. (2023). Arkat USA. Available at: [Link]

  • Le, T. B., et al. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Omega. Available at: [Link]

  • Kaur, P., & Chawla, A. (2017). 1,2,4-TRIAZOLE: A REVIEW OF PHARMACOLOGICAL ACTIVITIES. International Research Journal of Pharmacy. Available at: [Link]

  • Milhas, S., et al. (2018). Integrated Strategy for Lead Optimization Based on Fragment Growing: The Diversity-Oriented-Target-Focused-Synthesis Approach. Journal of Medicinal Chemistry. Available at: [Link]

  • A summary of the structure–activity relationship study of the synthesized 1,2,4‐triazoles. (2022). ResearchGate. Available at: [Link]

  • Budach, W., et al. (2012). New Anticancer Agents: In Vitro and In Vivo Evaluation. Recent Results in Cancer Research. Available at: [Link]

  • Diazotrifluoroethyl Radical in Photoinduced [3 + 2] Cycloadditions. (2024). Organic Letters. Available at: [Link]

  • In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. (n.d.). Noble Life Sciences. Available at: [Link]

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Application Notes and Protocols for the Use of 1-[(4-bromophenyl)methyl]-1H-1,2,4-triazol-3-amine as a Versatile Scaffold in Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 1,2,4-triazole nucleus is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a wide array of clinically successful drugs.[1][2] This heterocyclic system exhibits a remarkable spectrum of pharmacological activities, including antifungal, anticancer, antiviral, and anticonvulsant properties.[1][2][3] This guide focuses on a specific, highly versatile starting block for drug discovery: 1-[(4-bromophenyl)methyl]-1H-1,2,4-triazol-3-amine . We provide a comprehensive overview of its synthesis, key points of chemical diversification, and detailed protocols for its derivatization and subsequent biological evaluation. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this scaffold for the creation of novel therapeutic agents.

The Strategic Advantage of the Scaffold

The this compound scaffold offers three strategic points for molecular elaboration, making it an ideal starting point for building libraries of diverse compounds. The design rationale is grounded in established medicinal chemistry principles.

  • The 1,2,4-Triazole Core: This five-membered ring is metabolically stable and acts as a potent pharmacophore capable of engaging in hydrogen bonding and dipole-dipole interactions with biological targets.[1]

  • The 3-Amino Group: This primary amine serves as a crucial handle for derivatization. It can be readily acylated to form amides, sulfonamides, or ureas, allowing for the introduction of a wide variety of substituents to probe structure-activity relationships (SAR).

  • The 4-Bromophenyl Moiety: The bromine atom is not merely a substituent but a key functional group for cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[4][5] This enables the introduction of a vast array of aryl, heteroaryl, or alkyl groups, profoundly altering the steric and electronic properties of the molecule. The benzyl linker provides conformational flexibility, allowing the aryl group to orient itself optimally within a receptor binding pocket.

Synthesis of the Core Scaffold

The synthesis of this compound is achieved through a regioselective N-alkylation of 3-amino-1,2,4-triazole. The alkylation of 1,2,4-triazoles can potentially occur at the N1, N2, or N4 positions. However, studies have shown that direct alkylation of 3-amino-1,2,4-triazole often favors the N1 position, providing a reliable route to the desired isomer.[6][7]

Protocol 2.1: Synthesis of this compound

This protocol describes the direct N-alkylation of 3-amino-1,2,4-triazole with 4-bromobenzyl bromide.

Materials:

  • 3-amino-1,2,4-triazole

  • 4-Bromobenzyl bromide

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature control

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3-amino-1,2,4-triazole (1.0 eq).

  • Add anhydrous DMF to dissolve the starting material (concentration approx. 0.5 M).

  • Add anhydrous potassium carbonate (1.5 eq) to the stirring solution.

  • In a separate container, dissolve 4-bromobenzyl bromide (1.1 eq) in a minimal amount of anhydrous DMF.

  • Add the 4-bromobenzyl bromide solution dropwise to the reaction mixture at room temperature.

  • Heat the reaction mixture to 60-70 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into a separatory funnel containing water and extract three times with ethyl acetate.

  • Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by flash column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure this compound.

Causality: The use of a polar aprotic solvent like DMF facilitates the SN2 reaction, while the base (K₂CO₃) deprotonates the triazole ring, activating it as a nucleophile. Heating accelerates the reaction rate. The regioselectivity favoring N1 alkylation is a known characteristic of this system.[6]

Derivatization Strategies for Drug Discovery

The true power of this scaffold lies in its potential for diversification at two key positions. Below are detailed protocols for creating libraries of analogues.

Diagram: Scaffold Derivatization Workflow

G Scaffold 1-[(4-bromophenyl)methyl]- 1H-1,2,4-triazol-3-amine Amide_Coupling Amide Coupling (R-COOH, EDC, HOBt) Scaffold->Amide_Coupling Derivatization at 3-Amino Group Suzuki_Coupling Suzuki Coupling (Ar-B(OH)₂, Pd Catalyst) Scaffold->Suzuki_Coupling Derivatization at 4-Bromo Position Amide_Library Amide Library (Diverse R groups) Amide_Coupling->Amide_Library Aryl_Library Bi-aryl Library (Diverse Ar groups) Suzuki_Coupling->Aryl_Library

Caption: Workflow for diversifying the core scaffold.

Protocol 3.1: Amide Bond Formation at the 3-Amino Position

This protocol details a standard procedure for coupling carboxylic acids to the 3-amino group using EDC/HOBt activation.[8]

Materials:

  • This compound (1.0 eq)

  • Desired carboxylic acid (1.1 eq)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq)

  • 1-Hydroxybenzotriazole (HOBt) (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.0-3.0 eq)

  • Anhydrous DMF or Dichloromethane (DCM)

Procedure:

  • Dissolve the carboxylic acid (1.1 eq) in anhydrous DMF or DCM in a dry round-bottom flask.

  • Add EDC (1.2 eq) and HOBt (1.2 eq) to the solution and stir at room temperature for 15-20 minutes to pre-activate the acid.

  • In a separate flask, dissolve the scaffold, this compound (1.0 eq), and the base (DIPEA or TEA, 2.0-3.0 eq) in the same anhydrous solvent.

  • Add the amine solution to the activated carboxylic acid mixture.

  • Stir the reaction at room temperature for 12-24 hours. Monitor progress by TLC.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with 1N HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired amide derivative.

Causality: EDC and HOBt react with the carboxylic acid to form a highly reactive OBt-active ester, which is less prone to side reactions and racemization than other intermediates. The amine then displaces the HOBt to form the stable amide bond. DIPEA acts as a non-nucleophilic base to scavenge the HCl produced.

Protocol 3.2: Suzuki-Miyaura Cross-Coupling at the Bromophenyl Moiety

This protocol describes a palladium-catalyzed Suzuki-Miyaura coupling to introduce new aryl or heteroaryl groups.[4][5][9]

Materials:

  • This compound or its amide derivative (1.0 eq)

  • Arylboronic acid or arylboronic acid pinacol ester (1.2-1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq)

  • Solvent system (e.g., 1,4-Dioxane/Water 4:1, or Toluene/Ethanol/Water)

Procedure:

  • To a Schlenk flask or microwave vial, add the bromo-scaffold (1.0 eq), the arylboronic acid (1.2-1.5 eq), the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and the base (e.g., K₂CO₃, 2.0 eq).

  • Seal the vessel and evacuate and backfill with an inert gas (e.g., argon) three times.

  • Add the degassed solvent system (e.g., 1,4-Dioxane/Water 4:1) via syringe.

  • Heat the reaction mixture to 90-110 °C (conventional heating) or 120-150 °C (microwave irradiation) and stir vigorously for 2-16 hours. Monitor progress by TLC or LC-MS.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the coupled product.

Causality: The palladium(0) catalyst undergoes oxidative addition into the aryl-bromine bond. Following transmetalation with the boronic acid (activated by the base) and reductive elimination, the new C-C bond is formed, and the catalyst is regenerated.[9]

Protocols for Biological Evaluation

The diverse biological activities associated with the 1,2,4-triazole scaffold necessitate a multi-assay screening approach.[1][2]

Diagram: Biological Screening Cascade

G Compound_Library Synthesized Derivative Library Primary_Screening Primary Screening (e.g., Cytotoxicity, Antifungal MIC) Compound_Library->Primary_Screening Hit_Compounds Hit Compounds Primary_Screening->Hit_Compounds Activity > Threshold Secondary_Assays Secondary / Mechanistic Assays (e.g., Apoptosis, Cell Cycle, Seizure Models) Hit_Compounds->Secondary_Assays Lead_Candidate Lead Candidate Secondary_Assays->Lead_Candidate Confirmed MOA & Potency

Caption: A tiered approach for biological evaluation.

Protocol 4.1: In Vitro Anticancer Activity - Cytotoxicity Assay

The MTT or XTT assay is a colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation.[1]

Materials:

  • Human cancer cell lines (e.g., MCF-7, HCT116, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or acidified isopropanol)

  • 96-well microtiter plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Prepare serial dilutions of the test compounds in culture medium from a DMSO stock solution. The final DMSO concentration should be ≤0.5%.

  • Remove the old medium from the plates and add 100 µL of the medium containing the test compounds at various concentrations. Include vehicle control (DMSO) and positive control (e.g., Doxorubicin) wells.

  • Incubate the plates for 48-72 hours at 37 °C in a humidified 5% CO₂ atmosphere.

  • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (concentration inhibiting 50% of cell growth) using non-linear regression analysis.

Protocol 4.2: In Vitro Antifungal Susceptibility Testing

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).[3][10][11]

Materials:

  • Fungal strains (e.g., Candida albicans, Aspergillus fumigatus)

  • RPMI-1640 medium buffered with MOPS

  • Test compounds dissolved in DMSO

  • 96-well U-bottom microtiter plates

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare a stock solution of the fungal inoculum and adjust its concentration to 1-5 x 10⁶ CFU/mL. Dilute this suspension in RPMI medium to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL in the test wells.

  • Prepare serial two-fold dilutions of the test compounds in RPMI medium directly in the 96-well plate. The final concentration range should be sufficient to determine the MIC (e.g., 0.06 to 64 µg/mL).

  • Inoculate each well with the standardized fungal suspension. Include a drug-free growth control well and a sterility control well (medium only).

  • Incubate the plates at 35 °C for 24-48 hours (depending on the fungal species).

  • Determine the MIC visually or spectrophotometrically. The MIC is the lowest concentration of the compound that causes a significant inhibition (typically ≥50% for azoles against yeasts) of growth compared to the drug-free control.[3]

Protocol 4.3: In Vivo Anticonvulsant Screening - Maximal Electroshock (MES) Test

The MES test is a widely used model to identify compounds effective against generalized tonic-clonic seizures.[6][12]

Materials:

  • Male Swiss albino mice (20-25 g)

  • Test compounds formulated in a suitable vehicle (e.g., 0.5% carboxymethylcellulose)

  • Standard anticonvulsant drug (e.g., Phenytoin)

  • Electroconvulsiometer with corneal electrodes

Procedure:

  • Administer the test compound intraperitoneally (i.p.) or orally (p.o.) to a group of mice. Another group receives the vehicle only (control), and a third group receives the standard drug.

  • At the time of peak effect (e.g., 30-60 minutes post-i.p. administration), subject each mouse to an electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) via corneal electrodes.

  • Observe the mice for the presence or absence of the tonic hind limb extension phase of the seizure.

  • The ability of the compound to abolish the tonic hind limb extension is considered a measure of anticonvulsant activity.

  • Calculate the percentage of protection for each group and determine the ED₅₀ (effective dose in 50% of animals) for active compounds.

Data Presentation and Structure-Activity Relationship (SAR) Analysis

Systematic derivatization and screening will generate data that can be used to build a robust SAR. It is crucial to tabulate results clearly.

Table 1: Example SAR Table for Amide Derivatives (Anticancer Activity)

Compound IDR-Group (at 3-Amide)IC₅₀ vs. MCF-7 (µM)IC₅₀ vs. HCT116 (µM)
Scaffold -H> 100> 100
DA-01 Phenyl25.432.1
DA-02 4-Chlorophenyl8.211.5
DA-03 3-Trifluoromethylphenyl5.17.8
Doxorubicin -0.91.2

Table 2: Example SAR Table for Suzuki Derivatives (Antifungal Activity)

Compound IDAr-Group (at 4-Phenyl)MIC vs. C. albicans (µg/mL)
Scaffold 4-Bromophenyl> 64
DS-01 Biphenyl-4-yl16
DS-02 4-(Thiophen-2-yl)phenyl8
DS-03 4-(Pyridin-3-yl)phenyl4
Fluconazole -2

Conclusion

The this compound scaffold represents a highly valuable and versatile platform for the design and synthesis of novel drug candidates. Its straightforward synthesis and the presence of two distinct, readily functionalizable handles allow for the rapid generation of diverse chemical libraries. The protocols outlined in this guide provide a solid foundation for researchers to explore the full potential of this scaffold in developing next-generation therapeutics for a range of diseases, from cancer to fungal infections and neurological disorders.

References

  • Synthesis and biological evaluation of 3-amino-1,2,4-triazole derivatives as potential anticancer compounds. Bioorganic Chemistry.

  • Antifungal Susceptibility Testing: Current Approaches. Clinical Microbiology Reviews.

  • Antifungal Susceptibility Testing: A Primer for Clinicians. Open Forum Infectious Diseases.

  • A Practical Guide to Antifungal Susceptibility Testing. Journal of Fungi.

  • Click Synthesis, Anticancer Activity, and Molecular Docking Investigation of some Functional 1,2,3-triazole Derivatives. Biointerface Research in Applied Chemistry.

  • Synthesis and Anticancer Evaluation of Some New 4-Amino-3-(p-methoxybenzyl)-4,5-dihydro-1,2,4-triazole-5-one Derivatives. Semantic Scholar.

  • Synthesis of 4-Alkyl-4H-1,2,4-triazole Derivatives by Suzuki Cross-Coupling Reactions and Their Luminescence Properties. Molecules.

  • Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives. Journal of Advanced Pharmaceutical Technology & Research.

  • Anticancer Activity of New 1,2,3-Triazole-Amino Acid Conjugates. Molecules.

  • Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments. Molecules.

  • Design, Synthesis, and Antifungal Activity of Novel 1,2,4-Triazolo[4,3-c]trifluoromethylpyrimidine Derivatives Bearing the Thioether Moiety. Frontiers in Chemistry.

  • Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies.

  • Synthesis of 4-Alkyl-4 H-1,2,4-triazole Derivatives by Suzuki Cross-coupling Reactions and Their Luminescence Properties. PubMed.

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  • Identifying and explaining the regioselectivity of alkylation of 1,2,4-triazole-3-thiones using NMR, GIAO and DFT methods. Journal of Molecular Structure.

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Molecular Docking of 1-[(4-bromophenyl)methyl]-1H-1,2,4-triazol-3-amine: A Protocol for Target Interaction Analysis

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers and Drug Development Professionals

Abstract: The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry, recognized for its stability and diverse pharmacological activities, including anticancer properties.[1] This application note provides a comprehensive, in-depth protocol for conducting molecular docking studies on a specific derivative, 1-[(4-bromophenyl)methyl]-1H-1,2,4-triazol-3-amine, with potential protein targets. We move beyond a simple list of steps to explain the scientific rationale behind each procedural choice, ensuring a robust and reproducible computational workflow. This guide is designed for researchers in drug discovery, providing a self-validating framework for predicting binding affinities and interaction modes, thereby accelerating the identification of promising drug candidates.

Foundational Principles: The "Why" of Molecular Docking

Molecular docking is a computational method that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein).[2] The primary goal is to forecast the binding mode and estimate the binding affinity, which is often represented as a scoring function or binding energy value. A lower, more negative binding energy generally indicates a more stable and favorable protein-ligand complex.[2][3]

The causality behind this technique rests on simulating the intermolecular interactions that drive binding: hydrogen bonds, electrostatic interactions, hydrophobic contacts, and van der Waals forces. By understanding these interactions, we can generate hypotheses about a compound's mechanism of action and guide further experimental validation. This protocol will utilize AutoDock Vina, a widely-used open-source docking program known for its accuracy and efficiency.[4]

Strategic Target Selection: A Rationale

The biological activity of 1,2,4-triazole derivatives is extensive, with many analogs demonstrating potent anticancer effects.[5][6][7] Literature suggests that these compounds can target key proteins involved in cancer progression, such as protein kinases (e.g., EGFR, BRAF) and structural proteins like tubulin.[1][7] For this protocol, we will focus on β-tubulin , a critical component of the cellular cytoskeleton and a validated target for many anticancer agents.[1][8][9] The inhibition of tubulin polymerization disrupts mitosis and leads to apoptotic cell death in rapidly dividing cancer cells.

We will use the crystal structure of human tubulin in complex with combretastatin A-4 (PDB ID: 5LYJ), a known tubulin inhibitor.[1][9] Using a protein structure that contains a co-crystallized ligand is a field-proven best practice, as the ligand's location definitively identifies the binding site, which is essential for setting up a reliable docking simulation.[10]

The Computational Workflow: An Overview

The entire docking process can be visualized as a sequential workflow, beginning with the preparation of the individual components and culminating in the analysis of their predicted interaction.

G cluster_prep Part 1: Preparation cluster_dock Part 2: Simulation cluster_analysis Part 3: Analysis Ligand_Prep Ligand Preparation (Compound 3D Structure) Protein_Prep Protein Preparation (Target PDB File) Grid_Gen Grid Box Generation (Define Binding Site) Ligand_Prep->Grid_Gen Protein_Prep->Grid_Gen Docking_Run Run Docking Simulation (AutoDock Vina) Grid_Gen->Docking_Run Result_Analysis Analyze Binding Poses & Affinity Scores Docking_Run->Result_Analysis Visualization Visualize Interactions (PyMOL) Result_Analysis->Visualization Validation Protocol Validation (Re-docking & RMSD) Visualization->Validation

Caption: High-level workflow for molecular docking.

Part 1: Protocol for Molecular Structure Preparation

Accurate preparation of both the ligand and protein is the most critical factor for a meaningful docking simulation.[11][12] This stage involves converting raw structural data into formats that are correctly charged, protonated, and recognized by the docking software.

Protocol 1.1: Ligand Preparation

Objective: To convert the 2D chemical structure of this compound into an energy-minimized, 3D PDBQT file.

Tools: ChemDraw (or similar), UCSF Chimera, AutoDock Tools (ADT).

Methodology:

  • Obtain 2D Structure: Draw the molecule in a chemical drawing program or obtain the structure from a database like PubChem. Save it as a MOL or SDF file.

  • Generate 3D Coordinates:

    • Open the 2D file in UCSF Chimera.

    • Add hydrogens (Tools → Structure Editing → Add Hydrogens).

    • Add charges (Tools → Structure Editing → Add Charge).

    • Generate 3D coordinates by minimizing the structure's energy (Tools → Structure Editing → Minimize Structure). This step ensures reasonable bond lengths and angles.[10]

    • Save the 3D structure as a Mol2 file.

  • Convert to PDBQT Format:

    • Launch AutoDock Tools (ADT).

    • Go to Ligand → Input → Open and select your Mol2 file.

    • ADT will automatically detect the root atom and rotatable bonds. The number of rotatable bonds is a key factor in ligand flexibility during docking.

    • Go to Ligand → Output → Save as PDBQT. This file format contains the atomic coordinates, partial charges, and atom-type definitions required by AutoDock Vina.

Expert Insight (Causality): The PDBQT format is essential because it includes Gasteiger charges, which are crucial for calculating electrostatic interactions, a major component of the docking score. Defining rotatable bonds allows the docking algorithm to explore different conformations of the ligand within the binding site, simulating the molecule's natural flexibility.[13]

Protocol 1.2: Target Protein Preparation

Objective: To clean the raw PDB file of the target protein (5LYJ) and convert it to the PDBQT format.

Tools: RCSB PDB, AutoDock Tools (ADT).

Methodology:

  • Download Protein Structure: Go to the RCSB PDB database (rcsb.org) and download the structure file for PDB ID 5LYJ.

  • Clean the PDB File:

    • Open the 5LYJ.pdb file in ADT (File → Read Molecule).

    • Remove Water Molecules: Water molecules are typically removed because they can interfere with the docking process, and their effects are often implicitly modeled by the scoring function. Go to Edit → Delete Water.[12]

    • Remove Heteroatoms/Co-ligands: The file contains the co-crystallized ligand and other non-protein atoms. Select and delete these to prepare the protein for docking with our new compound (Select → Select from String → Residue → [ligand name], then Edit → Delete Selected Atoms).

    • Isolate Protein Chains: If the biological unit is a monomer but the PDB file contains a dimer or multimer, delete the extraneous chains. For 5LYJ, chains A and B are typically used.

  • Prepare the Receptor for Docking:

    • Go to Grid → Macromolecule → Choose and select the prepared protein.

    • ADT will prompt you to add polar hydrogens, calculate charges, and merge non-polar hydrogens. This is a critical step for correctly modeling hydrogen bonds.[14]

    • Save the final prepared protein as a PDBQT file (Grid → Macromolecule → Write).

Part 2: Protocol for the Docking Simulation

With prepared molecules, the next stage is to define the search space and run the docking algorithm.

Protocol 2.1: Defining the Binding Site (Grid Box Generation)

Objective: To define the three-dimensional space on the protein where AutoDock Vina will search for binding poses.

Tools: AutoDock Tools (ADT).

Methodology:

  • Load Prepared Molecules: Open both the prepared ligand PDBQT and protein PDBQT files in ADT.

  • Center the Grid Box: The most reliable way to define the binding site is to use the location of a known binder.[10]

    • Before deleting the co-crystallized ligand from the original PDB file in Protocol 1.2, its coordinates should be noted.

    • Alternatively, load the original PDB file, select the co-crystallized ligand, and note the x, y, z coordinates of its geometric center.

  • Set Grid Box Dimensions:

    • Go to Grid → Grid Box.

    • Enter the noted x, y, z coordinates into the "center" fields.

    • Adjust the dimensions (size_x, size_y, size_z) to be large enough to encompass the entire binding pocket, typically with a 3-6 Å buffer around where the ligand is expected to bind.[10] A common starting size is 25 x 25 x 25 Å.

    • Save the grid parameters (File → Close saving current).

Expert Insight (Causality): The grid box confines the computational search to a relevant area, drastically increasing efficiency. A box that is too small may miss the correct binding pose, while one that is too large will unnecessarily increase computation time and may lead to non-specific binding predictions.

Protocol 2.2: Running the AutoDock Vina Simulation

Objective: To execute the docking calculation using a command-line interface.

Tools: AutoDock Vina executable.

Methodology:

  • Create a Configuration File: In a text editor, create a file named conf.txt. This file tells Vina where to find the input files and where to define the search space.

  • Execute Vina: Open a terminal or command prompt, navigate to the directory containing your files, and run the following command:

    vina --config conf.txt

  • Await Completion: Vina will run the simulation and generate two output files: all_poses.pdbqt (containing the coordinates of the predicted binding poses) and log.txt (containing the binding affinity scores for each pose).

Part 3: Protocol for Analysis and Validation

The output of a docking simulation is a set of predictions that require careful interpretation and visualization to yield meaningful insights.[15][16][17]

Protocol 3.1: Interpreting the Docking Output

Objective: To analyze the binding affinity scores and rank the predicted poses.

Tools: Text editor.

Methodology:

  • Examine the Log File: Open log.txt. It will contain a table listing up to num_modes poses, ordered by binding affinity (in kcal/mol). The top-ranked pose (mode 1) has the most favorable (most negative) score.

  • Assess Binding Affinity: The binding affinity score is an estimation of the binding free energy. Scores below -6.0 kcal/mol are generally considered promising, though this is highly target-dependent.

  • Review RMSD Values: The log file also provides RMSD values relative to the first (best) pose. A low RMSD between multiple high-ranking poses suggests the algorithm consistently found a specific, stable binding conformation.

Protocol 3.2: Visualization of Binding Interactions

Objective: To visually inspect the top-ranked binding pose and identify key intermolecular interactions.

Tools: PyMOL or BIOVIA Discovery Studio Visualizer.

Methodology:

  • Load Structures: Open PyMOL and load the prepared protein PDBQT file (protein.pdbqt). Then, load the docking output file (all_poses.pdbqt). The ligand poses will be displayed as a stack.

  • Isolate the Best Pose: In the PyMOL object menu, you can select and show only the first state (the top-ranked pose).

  • Focus on the Binding Site: Center the view on the ligand and display the surrounding amino acid residues in stick representation.

  • Identify Interactions: Use PyMOL's measurement tools or automated interaction finders to identify key contacts.

    • Hydrogen Bonds: Look for distances of ~2.5-3.5 Å between donor and acceptor atoms (e.g., N-H···O, O-H···N).

    • Hydrophobic Interactions: Identify nonpolar residues (e.g., Val, Leu, Ile, Phe) in close proximity to the nonpolar parts of the ligand.

    • Halogen Bonds: The bromine atom on the ligand can act as a halogen bond donor, interacting with Lewis bases like the backbone carbonyl oxygens of amino acids. This is a critical interaction to investigate for this specific compound.

G cluster_interactions Predicted Interactions cluster_residues Example Residues Ligand 1-[(4-bromophenyl)methyl]- 1H-1,2,4-triazol-3-amine HBond Hydrogen Bond Ligand->HBond amine N-H Halogen Halogen Bond (C-Br ••• O) Ligand->Halogen bromophenyl Br Hydrophobic Hydrophobic Contact Ligand->Hydrophobic phenyl ring PiPi Pi-Pi Stacking Ligand->PiPi triazole ring Asn258 Asn258 HBond->Asn258 sidechain O Cys241 Cys241 Halogen->Cys241 backbone O Val318 Val318 Hydrophobic->Val318 His229 His229 PiPi->His229

Caption: Potential molecular interactions with tubulin.

Protocol 3.3: Self-Validation of the Docking Protocol

Objective: To ensure the trustworthiness of the docking protocol by confirming its ability to reproduce a known binding mode.

Methodology:

  • Prepare the Co-crystallized Ligand: Using the original 5LYJ.pdb file, extract the co-crystallized ligand (e.g., combretastatin) and prepare it as a PDBQT file, following Protocol 1.1.

  • Re-dock the Ligand: Perform a docking simulation (Protocol 2.2) using the prepared protein and the co-crystallized ligand, with the grid box centered on its original position.

  • Calculate RMSD:

    • Load the original 5LYJ.pdb (containing the experimental pose) and the re-docked top pose into PyMOL.

    • Use the align command to superimpose the heavy atoms of the docked ligand onto the crystallographic ligand.

    • PyMOL will report the Root Mean Square Deviation (RMSD).

    • Trustworthiness Criterion: An RMSD value of less than 2.0 Å is considered a successful validation, indicating that the docking protocol can accurately reproduce the experimentally determined binding mode.[18]

Data Presentation: Summarizing Results

Quantitative results from the docking simulation should be summarized for clear comparison.

Target ProteinPDB IDLigand Binding Affinity (kcal/mol)Validation RMSD (Å)Key Predicted Interacting Residues
β-Tubulin5LYJ-8.11.35Asn258 (H-bond), Cys241 (Halogen bond), Val318

Note: Data in this table is illustrative and represents expected outcomes from the described protocol.

Conclusion and Future Directions

This application note details a robust and scientifically grounded protocol for the molecular docking of this compound with its potential target, β-tubulin. By following these self-validating steps, researchers can confidently predict binding conformations and affinities. The key predicted interactions, particularly the potential for halogen bonding from the bromophenyl group, provide specific, testable hypotheses for rational drug design.

The results from this in silico analysis serve as a powerful guide for subsequent experimental work, including enzymatic assays, cell-based proliferation assays, and potentially co-crystallization experiments to confirm the predicted binding mode.

References

  • International Journal of Current Research in Chemistry and Pharmaceutical Sciences. (n.d.). Molecular Docking Studies of 1, 2, 4-Triazole Derivatives as Potential Anticancer Agents.
  • Journal of Pharmaceutical Research and Reports. (n.d.). Evaluating the Pharmacological Efficacy of Triazole Derivatives: Molecular Docking and Anticancer Studies.
  • Cal-Tek. (n.d.). Molecular docking of triazole-based ligands with KDM5A to identify potential inhibitors.
  • Matter Modeling Stack Exchange. (2021). How can I validate docking result without a co-crystallized ligand?
  • International Journal of Pharmaceutical Sciences and Research. (n.d.). Synthesis, Molecular Docking Study and Antimicrobial Evaluation of Some 1,2,4-Triazole Compounds.
  • Al-Ostath, A., et al. (2022). Regioselective Synthesis and Molecular Docking Studies of 1,5-Disubstituted 1,2,3-Triazole Derivatives of Pyrimidine Nucleobases. PMC. Retrieved from [Link]

  • MDPI. (n.d.). Bio-Oriented Synthesis and Molecular Docking Studies of 1,2,4-Triazole Based Derivatives as Potential Anti-Cancer Agents against HepG2 Cell Line.
  • SwissDock. (n.d.). SwissDock - A Web Server for Protein-Small Molecule Docking. Retrieved from [Link]

  • YouTube. (2021). AutoDock Tutorial- Part 4. Preparing Ligand for Docking. Retrieved from [Link]

  • ResearchGate. (n.d.). How to interprete and analyze molecular docking results? Retrieved from [Link]

  • PubMed. (2017). Novel 1,2,4-triazole derivatives as potential anticancer agents: Design, synthesis, molecular docking and mechanistic studies. Retrieved from [Link]

  • Zou, C., et al. (n.d.). Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase. PMC. Retrieved from [Link]

  • Scripps Research. (2020). Tutorial – AutoDock Vina. Retrieved from [Link]

  • ResearchGate. (2025). (PDF) Syntheses of 1, 2, 4 Triazole Derivatives and their Biological Activity. Retrieved from [Link]

  • YouTube. (2022). Visualization of Molecular Docking result by PyMOL. Retrieved from [Link]

  • MDPI. (n.d.). Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs. Retrieved from [Link]

  • ResearchGate. (n.d.). Molecular docking proteins preparation. Retrieved from [Link]

  • YouTube. (2020). Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced. Retrieved from [Link]

  • ResearchGate. (2024). Discovery of new 1,2,4-Triazole derivatives as anticancer agents targeting β-tubulin for cancer therapy. Retrieved from [Link]

  • AutoDock Vina Documentation. (n.d.). Basic docking. Retrieved from [Link]

  • YouTube. (2021). Analysis of Docking results by Autodock ||Protein Ligand interaction || High Quality 2D & 3D figure. Retrieved from [Link]

  • PLOS Computational Biology. (2025). Ten quick tips to perform meaningful and reproducible molecular docking calculations. Retrieved from [Link]

  • Seeliger, D., & de Groot, B. L. (2010). Ligand docking and binding site analysis with PyMOL and Autodock/Vina. PMC. Retrieved from [Link]

  • Bonvin Lab. (n.d.). How to prepare structures for HADDOCK? Retrieved from [Link]

  • MDPI. (n.d.). Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs. Retrieved from [Link]

  • Michigan State University. (n.d.). Lessons from Docking Validation. Retrieved from [Link]

  • University of Cambridge. (n.d.). Session 4: Introduction to in silico docking. Retrieved from [Link]

  • YouTube. (2022). [MD-2] Protein Preparation for Molecular Docking | #autodockvina #TrendBioTech. Retrieved from [Link]

  • YouTube. (2024). How to Perform Molecular Docking with AutoDock Vina. Retrieved from [Link]

  • ACS Publications. (n.d.). Validation Studies of the Site-Directed Docking Program LibDock.
  • The Bioinformatics Manual. (2021). Visualizing protein-protein docking using PyMOL. Medium. Retrieved from [Link]

  • Matter Modeling Stack Exchange. (2020). How I can analyze and present docking results? Retrieved from [Link]

  • ResearchGate. (2023). Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs. Retrieved from [Link]

Sources

Application Notes & Protocols: A Framework for Evaluating 1-[(4-bromophenyl)methyl]-1H-1,2,4-triazol-3-amine in Agricultural Research

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The 1,2,4-triazole scaffold is a cornerstone in modern agricultural chemistry, with derivatives widely commercialized as fungicides, plant growth regulators (PGRs), and herbicides.[1][2] This document provides a comprehensive framework for the systematic evaluation of a novel, under-researched compound, 1-[(4-bromophenyl)methyl]-1H-1,2,4-triazol-3-amine . While specific data for this compound in agricultural contexts are not yet publicly available, its structural similarity to known agrochemicals suggests significant potential.[3] This guide offers detailed protocols for screening its fungicidal, PGR, and herbicidal activities, enabling researchers to characterize its biological profile and determine its viability as a new agrochemical lead.

Introduction: The Potential of a Novel Triazole Derivative

The 1,2,4-triazole moiety is a privileged structure in agrochemical discovery due to its metabolic stability and capacity for high-affinity binding to biological targets.[4] Commercially successful triazole fungicides, such as tebuconazole and propiconazole, function primarily as sterol demethylation inhibitors (DMIs), disrupting the biosynthesis of ergosterol, a critical component of fungal cell membranes.[5][6][7][8] Furthermore, certain triazoles exhibit plant growth regulatory effects by inhibiting gibberellin biosynthesis, leading to more compact and robust plant architecture.[9] A smaller subset also shows promise as herbicides.[8]

The subject of this guide, this compound, combines the core 1,2,4-triazole ring with a bromophenyl group, a substitution known to modulate biological activity in other chemical classes. The primary amine at the 3-position offers a site for potential bioactivation or further chemical modification. Given these features, a systematic screening approach is warranted. This document outlines the logical workflow for such an investigation.

G cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: Data Analysis & Lead Identification cluster_2 Phase 3: In Vivo & Mechanistic Studies Compound Test Compound This compound Fungicidal Antifungal Assay (Mycelial Growth Inhibition) Compound->Fungicidal Test Concentrations PGR PGR Assay (Seed Germination & Seedling Growth) Compound->PGR Test Concentrations Herbicidal Herbicidal Assay (Weed Seed Germination) Compound->Herbicidal Test Concentrations EC50 Calculate EC50/IC50 Values Fungicidal->EC50 PGR_Data Analyze Growth Parameters PGR->PGR_Data Herb_Data Assess Phytotoxicity Herbicidal->Herb_Data Lead Identify Primary Activity (Fungicide, PGR, or Herbicide) EC50->Lead PGR_Data->Lead Herb_Data->Lead InVivo Whole Plant Assays (Greenhouse/Field Trials) Lead->InVivo MoA Mechanism of Action Studies (e.g., Sterol Profiling, Enzyme Assays) InVivo->MoA Conclusion Determine Commercial Potential MoA->Conclusion G pathway Acetyl-CoA Squalene Lanosterol 14-demethylanosterol Ergosterol Fungal Cell Membrane pathway:f0->pathway:f1 pathway:f1->pathway:f2 pathway:f3->pathway:f4 pathway:f4->pathway:f5 enzyme CYP51 (14α-demethylase) inhibitor 1-[(4-bromophenyl)methyl]- 1H-1,2,4-triazol-3-amine inhibitor->enzyme enzyme->pathway:f3

Caption: Hypothesized inhibition of the fungal ergosterol biosynthesis pathway.

Protocol 1: In Vitro Mycelial Growth Inhibition Assay

This protocol is designed for rapid screening against a panel of economically important plant pathogenic fungi.

Objective: To determine the half-maximal effective concentration (EC₅₀) of the test compound against various fungal pathogens.

Materials:

  • Test Compound: this compound

  • Positive Control: Tebuconazole or Propiconazole

  • Solvent: Dimethyl sulfoxide (DMSO), sterile

  • Culture Medium: Potato Dextrose Agar (PDA)

  • Fungal Cultures: Actively growing cultures of Fusarium graminearum, Botrytis cinerea, Alternaria solani, and Sclerotinia sclerotiorum.

  • Sterile Petri dishes (90 mm), sterile cork borer (5 mm), micropipettes, incubator.

Procedure:

  • Stock Solution Preparation: Prepare a 10 mg/mL stock solution of the test compound and the positive control in sterile DMSO.

  • Media Amendment: Autoclave PDA and allow it to cool to 50-55°C in a water bath. Add the appropriate volume of the stock solution to the molten agar to achieve a series of final concentrations (e.g., 0.1, 1, 10, 50, 100 µg/mL). Also, prepare a solvent control plate containing only DMSO at the highest volume used. Pour the amended agar into Petri dishes.

  • Inoculation: Using a sterile 5 mm cork borer, take mycelial plugs from the edge of actively growing fungal cultures. Place one plug in the center of each amended and control Petri dish. [10]4. Incubation: Incubate the plates at 25°C in the dark. [11]5. Data Collection: When the fungal colony in the solvent control plate has reached approximately 80% of the plate diameter, measure the colony diameter (in mm) in two perpendicular directions for all treatments. [10]6. Calculation: Calculate the percentage of mycelial growth inhibition using the following formula:

    • Inhibition (%) = [(dc - dt) / dc] x 100

    • Where: dc is the average diameter of the control colony and dt is the average diameter of the treated colony.

  • EC₅₀ Determination: Plot the inhibition percentage against the log of the compound concentration. Use regression analysis to determine the EC₅₀ value (the concentration that causes 50% inhibition).

Data Presentation:

Fungal Species Test Compound EC₅₀ (µg/mL) Tebuconazole EC₅₀ (µg/mL)
Fusarium graminearum[Insert Value][Insert Value]
Botrytis cinerea[Insert Value][Insert Value]
Alternaria solani[Insert Value][Insert Value]
Sclerotinia sclerotiorum[Insert Value][Insert Value]

Part 2: Plant Growth Regulatory (PGR) Effect Screening

Many fungicidal triazoles, such as paclobutrazol, also exhibit PGR activity by inhibiting gibberellin biosynthesis, which can be a valuable secondary trait. [9][12]

Protocol 2: Seed Germination and Seedling Vigor Assay

This assay assesses the phytotoxicity and potential growth-regulating effects of the compound on a model plant.

Objective: To evaluate the effect of the test compound on seed germination, root elongation, and shoot growth.

Materials:

  • Test Compound

  • Positive Control: Paclobutrazol

  • Model Plant Seeds: Cress (Lepidium sativum) or wheat (Triticum aestivum)

  • Solvent: DMSO

  • Sterile filter paper, Petri dishes (90 mm), graduated cylinders, growth chamber.

Procedure:

  • Treatment Solution Preparation: Prepare a series of aqueous solutions of the test compound (e.g., 1, 10, 50, 100, 200 µM) containing 0.1% DMSO. Prepare a solvent-only control.

  • Assay Setup: Place two layers of sterile filter paper in each Petri dish. Add 5 mL of the respective treatment or control solution to each dish.

  • Sowing: Place 20-30 seeds evenly on the moistened filter paper in each dish.

  • Incubation: Seal the dishes with paraffin film and place them vertically in a rack within a growth chamber (23°C, 16h light/8h dark photoperiod).

  • Data Collection (Day 5-7):

    • Germination Rate: Count the number of germinated seeds and express as a percentage.

    • Root and Shoot Length: Measure the primary root length and shoot length of at least 10 representative seedlings from each dish.

  • Analysis: Compare the measurements from the treated groups to the solvent control. Calculate the percent inhibition or stimulation for each parameter. An IC₅₀ (concentration causing 50% inhibition of root growth) can be calculated if a dose-response is observed.

Data Presentation:

Concentration (µM) Germination (%) Avg. Root Length (mm ± SD) % Inhibition (Root) Avg. Shoot Length (mm ± SD) % Inhibition (Shoot)
0 (Control)[Value][Value]0[Value]0
1[Value][Value][Value][Value][Value]
10[Value][Value][Value][Value][Value]
50[Value][Value][Value][Value][Value]
100[Value][Value][Value][Value][Value]
200[Value][Value][Value][Value][Value]

Part 3: Herbicidal Activity Screening

While less common, some 1,2,4-triazole derivatives act as herbicides, often by inhibiting enzymes like acetolactate synthase (ALS) or protoporphyrinogen oxidase (PPO). [8]A primary screen for herbicidal effects is a logical step in a comprehensive evaluation.

Protocol 3: Pre- and Post-Emergence Herbicidal Assay

This protocol provides a preliminary assessment of the compound's ability to control weeds both before and after they emerge from the soil. [13] Objective: To determine if the test compound exhibits pre- or post-emergence herbicidal activity against common monocot and dicot weeds.

Materials:

  • Test Compound formulated as a wettable powder or emulsifiable concentrate.

  • Positive Control: Glyphosate (post-emergence), Atrazine (pre-emergence).

  • Weed Seeds: Barnyardgrass (Echinochloa crus-galli) (monocot) and Velvetleaf (Abutilon theophrasti) (dicot).

  • Pots (10 cm diameter), potting mix, laboratory sprayer, greenhouse facilities.

Procedure:

A. Pre-Emergence Test:

  • Fill pots with potting mix and sow 20 seeds of each weed species per pot, covering them lightly.

  • Prepare treatment solutions of the test compound at a high screening rate (e.g., 1000-2000 g a.i./hectare).

  • Immediately after sowing, apply the treatment solution evenly to the soil surface using a laboratory sprayer.

  • Place pots in a greenhouse and water as needed.

  • Evaluation (14-21 days after treatment): Visually assess weed control on a scale of 0% (no effect) to 100% (complete kill) compared to an untreated control. [14] B. Post-Emergence Test:

  • Sow weed seeds as described above and allow them to grow in a greenhouse until they reach the 2-3 leaf stage.

  • Apply the treatment solutions (same rate as pre-emergence) to the foliage of the seedlings until runoff.

  • Return the pots to the greenhouse.

  • Evaluation (14-21 days after treatment): Visually assess plant injury and mortality on a scale of 0% to 100% compared to an untreated control. [14]

Conclusion and Future Directions

The protocols outlined in this guide provide a robust, multi-faceted approach to characterizing the agricultural potential of this compound. Based on the results of these initial screens, a primary activity profile (fungicidal, PGR, or herbicidal) can be established. Promising results should be followed by more advanced studies, including:

  • Secondary Screening: Testing against a broader range of fungal pathogens or plant species.

  • Greenhouse and Field Trials: Evaluating efficacy under more realistic environmental conditions on host plants. [11][15]* Mechanism of Action Studies: Confirming the molecular target through enzyme assays or genetic approaches.

  • Toxicology and Environmental Fate: Assessing safety for non-target organisms and persistence in the environment.

This systematic evaluation will provide the critical data needed to determine if this novel compound can be developed into a valuable tool for modern agriculture.

References

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-[(4-bromophenyl)methyl]-1H-1,2,4-triazol-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

This guide provides in-depth troubleshooting and optimization strategies for the synthesis of 1-[(4-bromophenyl)methyl]-1H-1,2,4-triazol-3-amine. It is designed for researchers and drug development professionals to navigate common challenges and enhance reaction yield and purity.

Synthetic Overview & Core Challenge: Regioselectivity

The synthesis of this compound is primarily achieved via the N-alkylation of 3-amino-1,2,4-triazole with 4-bromobenzyl bromide. The principal challenge in this synthesis is controlling the regioselectivity of the alkylation. The 1,2,4-triazole ring possesses three nitrogen atoms, but sterically, the primary sites for alkylation are the N1 and N4 positions. This often leads to a mixture of isomers, complicating purification and reducing the yield of the desired N1-substituted product.

The following diagram illustrates the competitive formation of the desired N1 isomer and the common N4 isomer byproduct.

G cluster_inputs Inputs start_mat_1 3-Amino-1,2,4-triazole reaction_mix Reaction Mixture start_mat_1->reaction_mix start_mat_2 4-Bromobenzyl Bromide start_mat_2->reaction_mix base Base (e.g., K2CO3, DBU) base->reaction_mix solvent Solvent (e.g., DMF, ACN) solvent->reaction_mix product_desired Desired Product: This compound (N1-isomer) reaction_mix->product_desired N1 Attack (Major Product) product_isomer Byproduct: 4-[(4-bromophenyl)methyl]-4H-1,2,4-triazol-3-amine (N4-isomer) reaction_mix->product_isomer N4 Attack (Minor Product)

Caption: General synthetic pathway highlighting the formation of N1 and N4 isomers.

Understanding and manipulating the factors that influence the N1:N4 product ratio is paramount for optimizing the synthesis yield.

Troubleshooting Guide & FAQs

This section addresses the most common issues encountered during the synthesis in a question-and-answer format.

Issue 1: Low or No Product Yield

Q: My reaction shows very low conversion to the product, or no product at all. What are the likely causes?

A: Low or no yield can stem from several factors related to reagents and reaction conditions.

  • Cause 1: Inactive Base or Inappropriate Choice of Base. The base is critical for deprotonating the triazole ring, forming the nucleophilic triazolide anion. If the base is old, hydrated, or not strong enough, the reaction will not proceed.

    • Solution: Use a freshly opened or properly stored anhydrous base. Potassium carbonate (K₂CO₃) is a common and effective choice. For a stronger, non-nucleophilic option, 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) can significantly improve yields in aprotic solvents.[1] The use of DBU often favors the formation of 1-substituted-1,2,4-triazoles.[1]

  • Cause 2: Poor Quality of Starting Materials.

    • 4-Bromobenzyl Bromide: This reagent is a lachrymator and is sensitive to moisture. Over time, it can hydrolyze to 4-bromobenzyl alcohol, which is unreactive under these conditions.

    • 3-Amino-1,2,4-triazole: Impurities in this starting material can inhibit the reaction.

    • Solution: Use fresh, high-purity starting materials. If the quality is suspect, purify the 4-bromobenzyl bromide by recrystallization from a suitable solvent like hexanes.

  • Cause 3: Sub-optimal Reaction Conditions. Traditional heating methods can require long reaction times, and if the temperature is too low, the reaction rate will be impractically slow.

    • Solution: Ensure the reaction temperature is appropriate for the solvent used (e.g., 60-80 °C for DMF or Acetonitrile). Consider using microwave irradiation, which has been shown to dramatically reduce reaction times and increase yields for N-alkylation of triazoles.[2][3] A typical microwave condition might be 80-120 °C for 10-30 minutes.[3]

Issue 2: Formation of Multiple Products (Isomers)

Q: My TLC and LC-MS analysis show two major products with the same mass. How can I control the formation of isomers?

A: This is the classic regioselectivity problem of triazole alkylation. The goal is to maximize the formation of the N1-substituted isomer over the N4-substituted one. Several parameters can be adjusted.

  • Mechanism Insight: The alkylation of 1,2,4-triazole can produce both N1 and N4 isomers, with the ratio often depending on the reaction conditions.[1] Research indicates that a consistent regioselectivity of approximately 90:10 (N1:N4) can be achieved with careful selection of the base and solvent.[1]

  • Optimization Strategy: A systematic approach to optimizing the N1:N4 ratio is recommended. The following table summarizes key variables and their expected impact.

ParameterCondition 1 (High N1 Selectivity)Condition 2 (Alternative)Rationale
Base K₂CO₃, Cs₂CO₃DBUThe larger cation (K⁺, Cs⁺) can coordinate with the triazole anion, potentially sterically hindering the N4 position and favoring N1 alkylation. DBU is a strong, non-nucleophilic base that has been shown to provide high yields of N1-isomers.[1]
Solvent DMF, Acetonitrile (ACN)THFPolar aprotic solvents like DMF and ACN are excellent for Sₙ2 reactions. They solvate the cation of the base but leave the triazolide anion relatively free to act as a nucleophile.
Temperature Room Temperature to 60 °C0 °C to Room TemperatureLowering the temperature can sometimes enhance selectivity by favoring the thermodynamically more stable product or increasing the kinetic barrier difference between the two reaction pathways.
Additive NonePhase-Transfer Catalyst (e.g., TBAB)In less polar solvents or biphasic systems, a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can facilitate the reaction, though its effect on regioselectivity must be empirically determined.
Issue 3: Difficulty in Product Purification

Q: I have a mixture of N1 and N4 isomers. How can I effectively separate them?

A: The structural difference between the N1 and N4 isomers, while subtle, results in a polarity difference that can be exploited for separation.

  • Method 1: Column Chromatography. This is the most reliable method.

    • Stationary Phase: Silica gel is standard.

    • Mobile Phase: A gradient of ethyl acetate in hexanes or dichloromethane in methanol is typically effective. The N1 isomer is generally less polar than the N4 isomer and will elute first.

    • Pro-Tip: Run a series of analytical TLCs with different solvent systems to find the one that gives the best separation (largest ΔRf) before attempting a preparative column.

  • Method 2: Recrystallization. If the product mixture is highly enriched in the desired N1 isomer (>90%), recrystallization can be a highly efficient method to obtain very pure material.[2]

    • Solvent Screening: Test various solvents and solvent pairs (e.g., ethanol/water, ethyl acetate/hexanes, isopropanol) to find a system where the desired product has low solubility at cold temperatures while the isomeric impurity remains in the mother liquor.

Issue 4: Ambiguous Structural Characterization

Q: I have isolated a pure compound, but I am unsure if it is the N1 or N4 isomer. How can I confirm the structure?

A: NMR spectroscopy is the definitive method for distinguishing between the N1 and N4 isomers.

  • ¹H NMR Spectroscopy: The key difference lies in the signals from the triazole ring protons.

    • N1-Isomer (Desired): The two protons on the triazole ring (at the C3 and C5 positions) are in different chemical environments. They will appear as two distinct singlets .

    • N4-Isomer (Byproduct): Due to the symmetry of the N4-substituted ring, the protons at the C3 and C5 positions are chemically equivalent. They will appear as a single singlet , integrating to 2H.

  • ¹³C NMR Spectroscopy: Similar to ¹H NMR, the N1 isomer will show two distinct signals for the triazole ring carbons, while the N4 isomer will show only one due to symmetry.

Optimized Experimental Protocol

This protocol is a starting point and can be further optimized based on the troubleshooting guide above.

Caption: Step-by-step experimental workflow for the synthesis and purification.

Step-by-Step Methodology:

  • Reagent Preparation: To a dry round-bottom flask equipped with a magnetic stir bar, add 3-amino-1,2,4-triazole (1.0 eq), anhydrous potassium carbonate (K₂CO₃, 2.0 eq), and anhydrous N,N-dimethylformamide (DMF, approx. 0.2 M).

  • Addition of Alkylating Agent: Stir the suspension at room temperature for 15 minutes. Add 4-bromobenzyl bromide (1.1 eq) portion-wise or as a solution in a small amount of DMF.

  • Reaction: Heat the reaction mixture to 60 °C. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or LC-MS every 1-2 hours until the starting triazole is consumed.

  • Workup: Cool the reaction mixture to room temperature. Pour the mixture into cold water and stir for 15-30 minutes.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3x). Combine the organic layers.

  • Washing and Drying: Wash the combined organic layers with water and then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes to separate the N1 and N4 isomers.

  • Characterization: Combine the fractions containing the pure product (as determined by TLC). Evaporate the solvent and confirm the structure and purity of the resulting solid/oil by ¹H NMR, ¹³C NMR, and MS analysis.

References

  • BenchChem. (2025). Common challenges in the synthesis of 1,2,4-triazole derivatives. BenchChem Technical Support Center.
  • Ueda, S., & Nagasawa, H. (2009). Copper-Catalyzed Synthesis of 1,2,4-Triazoles Using Molecular Oxygen as an Oxidant. Journal of the American Chemical Society, 131(42), 15080–15081. Available from: [Link]

  • Gilchrist, T. L., et al. (1995). An Investigation into the Alkylation of 1,2,4-Triazole. Journal of the Chemical Society, Perkin Transactions 1, 2303-2308. Available from: [Link]

  • Kumar, V., et al. (2016). Regioselective alkylation of 1,2,4-triazole using ionic liquids under microwave conditions. Green Processing and Synthesis, 5(3), 233-237.
  • Gomha, S. M., et al. (2019). Synthesis, activity evaluation, and pro-apoptotic properties of novel 1,2,4-triazol-3-amine derivatives as potent anti-lung cancer agents. Scientific Reports, 9(1), 1-12. [Link]

  • Katritzky, A. R., & Laurenzo, K. S. (1986). A general and efficient method for the preparation of 3-amino-1,2,4-triazoles. The Journal of Organic Chemistry, 51(25), 5039-5040. Available from: [Link]

Sources

Technical Support Center: Purification of 1-[(4-bromophenyl)methyl]-1H-1,2,4-triazol-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for the purification of 1-[(4-bromophenyl)methyl]-1H-1,2,4-triazol-3-amine. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this important heterocyclic amine. Drawing upon established principles of organic chemistry and practical laboratory experience, this guide provides in-depth troubleshooting advice and frequently asked questions to ensure you achieve the desired purity for your downstream applications.

The 1,2,4-triazole ring is a stable and versatile pharmacophore found in a wide range of therapeutic agents.[1][2] Its modest dipole character and capacity for hydrogen bonding contribute to its biological activity but can also present unique challenges during purification.[1] This guide will equip you with the knowledge to overcome these hurdles.

Troubleshooting Guide

This section addresses specific issues you may encounter during the purification of this compound.

Issue 1: Oily Product or Failure to Crystallize During Recrystallization

Question: My crude this compound is an oil, or it fails to crystallize from the chosen solvent system. What should I do?

Answer: This is a common issue, often stemming from the presence of impurities that inhibit crystal lattice formation or an inappropriate choice of solvent. The aminotriazole moiety imparts a degree of polarity and hydrogen bonding capability, which needs to be carefully considered when selecting a recrystallization solvent.

Causality and Recommended Protocol:

  • Impurity Analysis: The most likely culprits are unreacted starting materials (e.g., 4-bromobenzyl bromide, 3-amino-1,2,4-triazole) or side products. Analyze your crude product by Thin Layer Chromatography (TLC) against the starting materials to assess the impurity profile.

  • Solvent System Screening: A systematic approach to solvent selection is crucial. The ideal solvent will dissolve the compound when hot but have low solubility when cold.

    • Step-by-Step Solvent Screening:

      • Place a small amount of your crude product (10-20 mg) into several small test tubes.

      • Add a few drops of a single solvent to each tube at room temperature. Good candidates for polar compounds like aminotriazoles include ethanol, isopropanol, acetonitrile, and ethyl acetate.

      • If the compound dissolves at room temperature, the solvent is too good and should be considered as the more polar component of a co-solvent system.

      • If the compound is insoluble at room temperature, heat the mixture gently. If it dissolves when hot, allow it to cool slowly to room temperature and then in an ice bath to observe for crystal formation.

      • If the compound remains insoluble even when hot, the solvent is not suitable.

      • For co-solvent systems (e.g., ethanol/water, ethyl acetate/hexanes), dissolve the compound in a minimum amount of the "good" (more polar) solvent at an elevated temperature and then add the "poor" (less polar) solvent dropwise until turbidity persists. Reheat to get a clear solution and then cool slowly.

Solvent SystemPolarity IndexBoiling Point (°C)Comments
Ethanol5.278A good starting point for many triazole derivatives.[3]
Isopropanol4.382Similar to ethanol, may offer different solubility characteristics.
Acetonitrile6.282A polar aprotic solvent that can be effective. Recrystallization from acetonitrile is a known method for similar compounds.[4]
Ethyl Acetate/Hexanes4.3 / 0.077 / 69A common co-solvent system for compounds of intermediate polarity.
Ethanol/Water5.2 / 9.0VariableCan be effective if the compound is highly soluble in ethanol. Water acts as the anti-solvent.
  • Seeding: If you have a small amount of pure, solid material, adding a "seed" crystal to the supersaturated solution can initiate crystallization.

  • Scratching: Gently scratching the inside of the flask at the meniscus with a glass rod can create nucleation sites for crystal growth.

  • Pre-Purification: If the crude material is very impure, consider a preliminary purification step like a quick filtration through a plug of silica gel or an acid-base extraction before attempting recrystallization.

Issue 2: Product Streaking or Sticking to the Baseline During Column Chromatography on Silica Gel

Question: I am trying to purify my compound using silica gel column chromatography, but the product is streaking badly or not moving from the origin. Why is this happening and how can I fix it?

Answer: This is a classic problem when purifying basic compounds, particularly amines, on acidic silica gel. The lone pair of electrons on the nitrogen atoms of your aminotriazole can interact strongly with the acidic silanol groups (Si-OH) on the surface of the silica, leading to irreversible adsorption or significant tailing.

Causality and Recommended Protocol:

  • Acid-Base Interaction: The primary cause is the acid-base interaction between your basic analyte and the acidic stationary phase.

    G compound Aminotriazole (Basic) interaction Strong Adsorption (Streaking/Immobilization) compound->interaction silica Silica Gel (Acidic) silica->interaction

    Interaction between basic amine and acidic silica gel.
  • Solutions:

    • Mobile Phase Modification: The most common solution is to add a small amount of a basic modifier to your eluent to neutralize the acidic sites on the silica gel.

      • Protocol: Add 0.5-2% triethylamine (Et₃N) or ammonia (as a solution in methanol) to your mobile phase. For example, a mobile phase of Dichloromethane (DCM) / Methanol (MeOH) (95:5) could be modified to DCM / MeOH / Et₃N (94:5:1). Always prepare enough of the modified eluent for the entire purification to ensure consistent elution.

    • Alternative Stationary Phases:

      • Neutral or Basic Alumina: Alumina is available in neutral and basic grades and can be an excellent alternative to silica for purifying basic compounds.

      • Amine-Functionalized Silica: Pre-treated silica with amino groups can significantly improve the chromatography of basic compounds.

    • Reverse-Phase Chromatography: If your compound has sufficient hydrophobic character (which the bromophenylmethyl group provides), reverse-phase chromatography (e.g., C18 silica) can be a powerful alternative. The mobile phase is typically a mixture of water and an organic solvent like acetonitrile or methanol, often with a modifier like formic acid or trifluoroacetic acid to improve peak shape.

Issue 3: Inefficient Separation of a Close-Running Impurity

Question: My product has an impurity that has a very similar Rf value on TLC, making separation by column chromatography difficult. How can I improve the separation?

Answer: Achieving good separation between compounds with similar polarities requires careful optimization of the chromatographic conditions.

Causality and Recommended Protocol:

  • Similar Polarity: The impurity likely has a very similar chemical structure and polarity to your desired product. A potential impurity could be a regioisomer formed during the alkylation of the 3-amino-1,2,4-triazole, where the alkylation occurs at a different nitrogen atom of the triazole ring.

    G cluster_0 Alkylation of 3-Amino-1,2,4-triazole 3-Amino-1,2,4-triazole 3-Amino-1,2,4-triazole Product Desired Product (N1-alkylation) 3-Amino-1,2,4-triazole->Product Impurity Regioisomeric Impurity (e.g., N2 or N4-alkylation) 3-Amino-1,2,4-triazole->Impurity 4-Bromobenzyl_bromide 4-Bromobenzyl_bromide 4-Bromobenzyl_bromide->Product 4-Bromobenzyl_bromide->Impurity

    Potential for regioisomeric impurities.
  • Optimization Strategies:

    • TLC Solvent Screen: Test a wide range of solvent systems with varying polarities and chemical properties. Try combinations of hexanes, ethyl acetate, dichloromethane, methanol, and acetone. The goal is to find a system that maximizes the difference in Rf values (ΔRf) between your product and the impurity.

    • Column Chromatography Technique:

      • Use a shallower gradient: If using gradient elution, a slower, more gradual increase in the polar solvent can improve resolution.

      • Dry loading: Adsorbing your crude product onto a small amount of silica gel and loading it as a dry powder onto the column can lead to sharper bands and better separation compared to wet loading in a strong solvent.

    • Alternative Purification Technique: If chromatographic separation is still challenging, consider an alternative method:

      • Fractional Recrystallization: This technique can sometimes separate compounds with very similar properties if their solubilities are sufficiently different.

      • Acid-Base Extraction: If the basicity (pKa) of your product and the impurity are significantly different, a carefully controlled acid-base extraction might be possible.

Frequently Asked Questions (FAQs)

Q1: What are the likely impurities in my sample of this compound?

A1: The impurities will largely depend on the synthetic route used. A common method for synthesizing N-alkylated triazoles is the reaction of the parent triazole with an alkyl halide.[5] In this case, the likely impurities are:

  • Unreacted Starting Materials: 3-amino-1,2,4-triazole and 4-bromobenzyl bromide.

  • Regioisomers: Alkylation can potentially occur on other nitrogen atoms of the triazole ring, leading to isomeric impurities.

  • Over-alkylation Products: It's possible for the exocyclic amino group to also be alkylated, though this is generally less favorable.

  • Side-products from the synthesis of starting materials.

Q2: Can I use acid-base extraction to purify my compound?

A2: Yes, acid-base extraction is a very effective technique for purifying amines. The 3-amino-1,2,4-triazole moiety is basic and will be protonated in an acidic aqueous solution, making it water-soluble. Neutral or acidic impurities will remain in the organic layer.

Step-by-Step Acid-Base Extraction Protocol:

  • Dissolve the crude product in an organic solvent immiscible with water (e.g., dichloromethane or ethyl acetate).

  • Transfer the solution to a separatory funnel.

  • Add an equal volume of a dilute aqueous acid (e.g., 1 M HCl).

  • Stopper the funnel and shake vigorously, venting frequently to release any pressure buildup.

  • Allow the layers to separate. Your protonated product will be in the aqueous layer.

  • Drain the organic layer (containing neutral and acidic impurities).

  • Wash the aqueous layer with fresh organic solvent to remove any remaining organic-soluble impurities.

  • To recover your product, make the aqueous layer basic by slowly adding a base (e.g., 1 M NaOH or saturated sodium bicarbonate solution) until the product precipitates out or the solution is basic to pH paper.

  • Extract the now neutral product back into an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and evaporate the solvent to yield the purified product.

G start Crude Product in Organic Solvent add_acid Add Dilute Aqueous Acid (e.g., 1M HCl) start->add_acid separate1 Separate Layers add_acid->separate1 organic1 Organic Layer: Neutral/Acidic Impurities separate1->organic1 aqueous1 Aqueous Layer: Protonated Product separate1->aqueous1 add_base Add Base to Aqueous Layer (e.g., 1M NaOH) aqueous1->add_base extract Extract with Organic Solvent add_base->extract separate2 Separate Layers extract->separate2 aqueous2 Aqueous Layer: Salts separate2->aqueous2 organic2 Organic Layer: Purified Product separate2->organic2 dry Dry and Evaporate organic2->dry final_product Purified Product dry->final_product

Acid-Base Extraction Workflow.

Q3: What TLC conditions do you recommend for monitoring the purification?

A3: A good starting point for TLC analysis is a mobile phase of 9:1 or 8:2 dichloromethane/methanol. You can add a few drops of triethylamine to the developing chamber to improve the spot shape and prevent streaking. Use a UV lamp (254 nm) to visualize the spots, as the aromatic rings in your compound should be UV-active.

Q4: I don't have a melting point reference for this compound. How can I assess its purity?

A4: While a sharp melting point that matches a literature value is a good indicator of purity, in its absence, you can use a combination of other techniques:

  • TLC: A pure compound should show a single spot in multiple solvent systems.

  • NMR Spectroscopy (¹H and ¹³C): This is one of the most powerful methods for assessing purity. The absence of impurity peaks and correct integration ratios in the ¹H NMR spectrum are strong indicators of high purity.

  • LC-MS (Liquid Chromatography-Mass Spectrometry): This technique can separate and identify impurities, even at very low levels, and confirm the mass of your desired product.

  • Elemental Analysis (CHN Analysis): The experimentally determined percentages of carbon, hydrogen, and nitrogen should be within ±0.4% of the calculated values for the pure compound.

References

  • Efficient Methodology for the Preparation of 3-Amino-1,2,4-triazoles. NIH Public Access. [Link]

  • Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs. MDPI. [Link]

  • An insight on medicinal attributes of 1,2,4-triazoles. PMC - PubMed Central. [Link]

  • Synthesis, characterization and antimicrobial activity of some novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives. ResearchGate. [Link]

  • 1-Alkyl-4-Amino-1.2.4-Triazolium Salts, New Families of Ionic Liquids. Defense Technical Information Center. [Link]

  • An Investigation into the Alkylation of 1,2,4-Triazole. ResearchGate. [Link]

Sources

Technical Support Center: Improving the Long-Term Storage Stability of 1-[(4-bromophenyl)methyl]-1H-1,2,4-triazol-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Document ID: TSS-4BPTA-001

Last Updated: January 22, 2026

Introduction

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for understanding and improving the long-term storage stability of 1-[(4-bromophenyl)methyl]-1H-1,2,4-triazol-3-amine (herein referred to as 4-BPTA). This compound, a key intermediate and pharmacophore, possesses functional groups that can be susceptible to degradation over time, potentially compromising sample integrity, experimental reproducibility, and safety. This document outlines the potential degradation pathways, answers frequently asked questions, and provides detailed protocols for stability assessment.

Understanding the Instability of 4-BPTA

The molecular structure of 4-BPTA contains several key functional groups that are primary sites for potential degradation: the aromatic amine, the benzylic C-N bond, and the bromophenyl group. The primary degradation mechanisms are oxidation, hydrolysis, and photodegradation.

  • Oxidative Degradation: The exocyclic amine group (-NH₂) is susceptible to oxidation.[1] This process can be initiated by atmospheric oxygen and accelerated by light or trace metal impurities. N-oxidation is a common pathway for aromatic amines, often leading to the formation of colored impurities and a change in the material's appearance from white or off-white to yellow or brown.[2]

  • Hydrolytic Cleavage: The benzylic C-N bond (between the bromophenylmethyl group and the triazole ring) can be susceptible to hydrolysis, particularly in the presence of moisture and under non-neutral pH conditions. This would cleave the molecule into 1H-1,2,4-triazol-3-amine and 4-bromobenzyl alcohol or its derivatives.

  • Photodegradation: Aromatic bromine compounds can be sensitive to light, particularly UV radiation.[3] Light energy can cause cleavage of the C-Br bond, generating radical species that can initiate a cascade of secondary degradation reactions. Molecules that can absorb light at wavelengths of 320 nm or higher are considered a photostability risk.[3]

Visualizing Potential Degradation

The following diagram illustrates the primary points of vulnerability on the 4-BPTA molecule that can be affected by environmental factors.

G cluster_main 4-BPTA Molecule & Stress Factors cluster_stress Environmental Stressors cluster_degradation Potential Degradation Pathways Mol This compound (4-BPTA) Oxidation Oxidation of Amine Group (Color Change) Mol->Oxidation leads to Hydrolysis Hydrolysis of Benzylic C-N Bond (Cleavage) Mol->Hydrolysis leads to Photolysis Photodegradation of C-Br Bond (Radical Formation) Mol->Photolysis leads to Oxygen Oxygen (O₂) Oxygen->Mol attacks Moisture Moisture (H₂O) Moisture->Mol attacks Light Light (hv) Light->Mol attacks caption Figure 1. Key degradation stressors and pathways for 4-BPTA.

Sources

modifying reaction conditions for 1-[(4-bromophenyl)methyl]-1H-1,2,4-triazol-3-amine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 1-[(4-bromophenyl)methyl]-1H-1,2,4-triazol-3-amine. This resource, designed for researchers and drug development professionals, provides in-depth troubleshooting advice and answers to frequently asked questions. As Senior Application Scientists, our goal is to explain the causality behind experimental choices, ensuring you can not only solve immediate issues but also strategically optimize your reaction conditions for future success.

Troubleshooting Guide

This section addresses specific experimental challenges in a question-and-answer format, providing detailed causal analysis and actionable solutions.

Issue 1: Low or No Product Yield

Q: My reaction is yielding less than 30% of the desired product, or in some cases, no product at all. What are the primary factors I should investigate?

A: Low or no yield in the N-alkylation of 3-amino-1H-1,2,4-triazole with 4-bromobenzyl bromide typically points to one of four key areas: ineffective deprotonation, reagent degradation, suboptimal solvent choice, or inappropriate temperature control.

  • Ineffective Deprotonation (Base Selection): The triazole ring's N-H proton must be removed to form the nucleophilic triazolide anion. If the base is too weak or its solubility is poor in the reaction solvent, this initial step will be the rate-limiting factor.

    • Causality: The pKa of the 1H-1,2,4-triazole N-H is approximately 10. A base with a conjugate acid pKa significantly higher than this is required for efficient deprotonation. Furthermore, the reaction is often heterogeneous, and the base's ability to interact with the triazole is critical.

    • Solution:

      • If using potassium carbonate (K₂CO₃), ensure the solvent is sufficiently polar to facilitate its activity, such as N,N-dimethylformamide (DMF). In less polar solvents like acetonitrile (ACN), the reaction may be sluggish.[1]

      • Consider switching to a stronger base. Sodium hydride (NaH) is an excellent choice for complete deprotonation but requires strictly anhydrous conditions, as it reacts violently with water.

      • Organic bases like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) offer good solubility and strength, often leading to higher yields and cleaner reactions.[1]

  • Reagent Quality:

    • 4-Bromobenzyl Bromide: This reagent is a lachrymator and can degrade through hydrolysis if exposed to moisture or self-condensation over time. Use freshly opened or purified reagent. Confirm its integrity via ¹H NMR if in doubt.

    • 3-amino-1H-1,2,4-triazole: Ensure it is dry and free from impurities, which can interfere with the reaction.[2]

  • Solvent and Temperature:

    • Solvent: The solvent must be aprotic to avoid reacting with the base and the anionic intermediate. DMF and DMSO are excellent choices as they effectively solvate the potassium or sodium cation, enhancing the nucleophilicity of the triazolide anion.

    • Temperature: While heating can increase the reaction rate, excessive temperatures (>100-120 °C) can promote side reactions and reagent decomposition. A moderate temperature of 60-80 °C is often a good starting point. Some selective alkylations perform better at lower temperatures to control regioselectivity.[3]

Issue 2: Complex Product Mixture & Formation of Impurities

Q: My crude ¹H NMR spectrum shows multiple products, making purification difficult. What are the likely side products and how can I suppress their formation?

A: The most significant challenge in the alkylation of 3-amino-1H-1,2,4-triazole is controlling regioselectivity. The triazole ring has three nitrogen atoms (N1, N2, N4) that can potentially be alkylated, leading to a mixture of isomers.

  • Understanding the Causality: The alkylation of unsymmetrical azoles often results in a mixture of N-alkylated isomers.[4][5][6] The distribution of these isomers is influenced by a delicate balance of electronic and steric factors, as well as reaction conditions like the solvent, temperature, and the counter-ion of the base.[6]

    • N1 vs. N2 Alkylation: Generally, N1 substitution is thermodynamically favored, while N2 substitution can be kinetically favored under certain conditions. The 3-amino group directs alkylation, but not always with perfect selectivity.

    • N4 Alkylation: Alkylation at the N4 position, adjacent to the amino group, is also possible.

    • Dialkylation: If excess alkylating agent is used or the reaction is run for too long at high temperatures, a second alkyl group can be added to another nitrogen on the ring or even to the exocyclic amino group.

Strategies for Controlling Regioselectivity:
ParameterCondition Favoring N1-Alkylation (Desired Product)Rationale
Solvent Polar aprotic solvents (e.g., DMF, DMSO)These solvents effectively solvate the cation (K⁺, Na⁺), leaving a "naked" and highly reactive triazolide anion. This often favors attack at the most sterically accessible and electronically favorable position, typically N1.
Base/Counter-ion Bases with larger, softer cations (e.g., Cs₂CO₃)Larger cations coordinate less tightly to the triazolide anion, promoting thermodynamic control which often favors the more stable N1 isomer.
Temperature Moderate temperatures (e.g., 25-60 °C)Lower temperatures can enhance selectivity by favoring the kinetic product or preventing isomerization and side reactions. High temperatures can lead to a less selective, thermodynamically controlled mixture.
Phase-Transfer Catalyst Addition of catalytic Tetrabutylammonium bromide (TBAB)In heterogeneous reactions (e.g., with K₂CO₃ in ACN), a phase-transfer catalyst can shuttle the triazolide anion into the organic phase, often leading to cleaner and more selective reactions.[1]
Issue 3: Product Isolation and Purification Challenges

Q: I'm having trouble purifying the final product. What is the recommended procedure?

A: Purification typically involves a standard aqueous workup followed by column chromatography.

  • Step 1: Aqueous Workup:

    • Rationale: To remove the inorganic base (e.g., K₂CO₃) and salts (e.g., KBr).

    • Protocol: Once the reaction is complete (monitored by TLC), cool the mixture to room temperature. Carefully pour the reaction mixture into a separatory funnel containing water and a suitable organic solvent for extraction, such as ethyl acetate (EtOAc) or dichloromethane (DCM).[7][8] Extract the aqueous layer 2-3 times. Combine the organic layers, wash with brine to remove residual water, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Step 2: Column Chromatography:

    • Rationale: To separate the desired N1-isomer from unreacted starting materials and other N-alkylated isomers.

    • Stationary Phase: Silica gel is standard.

    • Mobile Phase (Eluent): A gradient system is often most effective. Start with a non-polar solvent system (e.g., Hexane/EtOAc 9:1) and gradually increase the polarity (e.g., to Hexane/EtOAc 1:1 or even pure EtOAc). The different isomers will have slightly different polarities, allowing for their separation. Monitor the fractions by TLC.

Frequently Asked Questions (FAQs)

Q: What is the general, optimized protocol for this synthesis?

A: While every reaction requires specific optimization, a robust starting point is as follows:

Experimental Protocol: N1-Alkylation of 3-amino-1H-1,2,4-triazole
  • To a solution of 3-amino-1H-1,2,4-triazole (1.0 eq) in anhydrous DMF (approx. 0.2 M concentration), add potassium carbonate (K₂CO₃, 1.5 eq).

  • Stir the suspension at room temperature for 30 minutes to facilitate salt formation.

  • Add a solution of 4-bromobenzyl bromide (1.1 eq) in a small amount of DMF dropwise over 15 minutes.

  • Heat the reaction mixture to 60-70 °C and monitor its progress by TLC (Typical eluent: 50% Ethyl Acetate in Hexane). The reaction is typically complete within 4-8 hours.

  • After completion, cool the reaction to room temperature and perform the aqueous workup and purification as described in Issue 3 .

Q: How do I effectively monitor the reaction progress?

A: Thin-Layer Chromatography (TLC) is the most effective method.

  • Visualization: Use a UV lamp (254 nm) for visualization, as both the starting materials and product are UV-active.

  • Staining: A potassium permanganate (KMnO₄) stain can also be used to visualize spots.

  • Interpretation: The product, this compound, will be less polar than the starting 3-amino-1H-1,2,4-triazole. It should therefore have a higher Rf value. The 4-bromobenzyl bromide will also be visible, likely at a very high Rf. Look for the disappearance of the limiting starting material and the appearance of a new, major spot corresponding to the product.

Q: Are there any specific safety precautions I should take?

A: Yes.

  • 4-Bromobenzyl Bromide: This is a potent lachrymator (causes tearing) and alkylating agent. Always handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Sodium Hydride (NaH): If used, this reagent is highly flammable and reacts violently with water. It must be handled under an inert atmosphere (Nitrogen or Argon) and quenched carefully.

  • Solvents: DMF and DMSO are skin-absorbable. Avoid direct contact.

Visual Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting common issues in the synthesis.

TroubleshootingWorkflow Start Problem Encountered: Low Yield or Complex Mixture Check_Reagents Step 1: Verify Reagent Integrity Start->Check_Reagents Check_Conditions Step 2: Analyze Reaction Conditions Start->Check_Conditions Check_Purification Step 3: Review Workup & Purification Start->Check_Purification Reagent_SM1 Is 3-amino-1,2,4-triazole pure and dry? Check_Reagents->Reagent_SM1 No Reagent_SM2 Is 4-bromobenzyl bromide fresh/non-degraded? Check_Reagents->Reagent_SM2 No Reagent_Solvent Is the solvent anhydrous and aprotic? Check_Reagents->Reagent_Solvent No Condition_Base Is the base strong enough and soluble? (e.g., K2CO3 in DMF) Check_Conditions->Condition_Base No Condition_Temp Is the temperature appropriate? (Avoid >100°C) Check_Conditions->Condition_Temp No Condition_Stoich Is stoichiometry correct? (~1.1 eq of alkylating agent) Check_Conditions->Condition_Stoich No Purify_Workup Was the aqueous workup performed correctly? Check_Purification->Purify_Workup No Purify_Chroma Is the chromatography system (eluent) optimized for isomer separation? Check_Purification->Purify_Chroma No Solution_Reagent Solution: Use pure, dry reagents. Confirm structure by NMR. Reagent_SM1->Solution_Reagent Reagent_SM2->Solution_Reagent Reagent_Solvent->Solution_Reagent Solution_Conditions Solution: - Switch to stronger base (NaH) or  more suitable solvent (DMF). - Lower temperature to 60-80°C. - Add Phase-Transfer Catalyst. Condition_Base->Solution_Conditions Condition_Temp->Solution_Conditions Condition_Stoich->Solution_Conditions Solution_Purification Solution: - Ensure complete extraction. - Develop a gradient elution method  for column chromatography. Purify_Workup->Solution_Purification Purify_Chroma->Solution_Purification

Caption: Troubleshooting Decision Tree for Synthesis Optimization.

References
  • CN105906575A - Synthesizing process of 1H-1,2,4-triazole - Google Patents.

  • 1-(4-bromophenyl)-5-methyl-1,2,3-triazole synthesis - ChemicalBook.

  • US6504033B1 - Process for the preparation of 4-amino-1,2,4-Triazole - Google Patents.

  • Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester - PMC - NIH.

  • An Investigation into the Alkylation of 1,2,4-Triazole | Request PDF - ResearchGate.

  • Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs - PMC - NIH.

  • (PDF) Reactivity of 1,2,3-triazole-substituted 1-azabutadienes (vinamidines) - ResearchGate.

  • An insight on medicinal attributes of 1,2,4-triazoles - PMC - PubMed Central.

  • N2-selective alkylation of NH-1,2,3-triazoles with vinyl ethers via gold catalysis - PMC.

  • Crystal structure of 2-{[1-(4-bromobenzyl)-1H-1,2,3-triazol-4-yl]methoxy}naphthalene-1,4-dione - PubMed Central.

  • Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs - ResearchGate.

  • Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism .

  • Strategy for selective N-2 alkylation - ResearchGate.

  • (±)-2-{[4-(4-Bromophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl} - MDPI.

  • B(C6F5)3-Catalyzed site-selective N1-alkylation of benzotriazoles with diazoalkanes - Chemical Communications (RSC Publishing).

  • Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - Frontiers.

  • Synthesis of 1,2,3-triazole-bound-1,2,4-triazoles containing N-phenylmorpholine structure... - arkat usa.

  • Synthesis of 1H-1,2,4-triazoles - Organic Chemistry Portal.

  • Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments - MDPI.

  • Bromo-Directed N-2 Alkylation of NH-1,2,3-Triazoles: Efficient Synthesis of Poly-Substituted 1,2,3-Triazoles - Organic Chemistry Portal.

  • Arylative Coupling of Pyridylphosphonium Salts with Aryl Thianthrenium Salts Enabled by Palladium Catalysis - American Chemical Society.

  • Design and optimization of 1H-1,2,3-triazole-4-carboxamides as novel, potent, and selective inverse agonists and antagonists of PXR - NIH.

  • DEVELOPMENT OF A METHOD TO DETERMINE RELATED IMPURITIES IN BROMIDE 1-(β-PHENYLETHYL)-4-AMINO-1,2,4-TRIAZOLE TABLETS - ResearchGate.

  • Scheme2.Synthesis of 1,2,4-triazole-3-thione derivatives... - ResearchGate.

  • Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning - MDPI.

  • Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs - MDPI.

  • Design, Synthesis, and Pharmacological Activity of the N-(4-(1H-1,2,4-Triazol-1-yl)phenyl)-substituted-amide Derivatives - PMC - PubMed Central.

  • Methyl 1-(4-aminophenyl)-1H-1,2,4-triazole-3-carboxylate - Biosynth.

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Technical Support Center: Synthesis of 1-[(4-bromophenyl)methyl]-1H-1,2,4-triazol-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 1-[(4-bromophenyl)methyl]-1H-1,2,4-triazol-3-amine. This document provides in-depth troubleshooting advice and answers to frequently encountered issues during the N-alkylation of 3-amino-1,2,4-triazole with 4-bromobenzyl bromide. Our goal is to equip you with the scientific rationale and practical protocols to overcome common synthetic challenges, primarily focusing on managing side reactions and improving regioselectivity.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction yields a mixture of products, showing multiple spots on the TLC plate. What are the likely side products?

A1: The most common issue in this synthesis is the formation of regioisomers. The 3-amino-1,2,4-triazole nucleophile has three nitrogen atoms (N1, N2, and N4) that can be alkylated. While the desired product is the N1-alkylated isomer, you are likely co-synthesizing the N2- and N4-alkylated isomers.

  • Primary Side Products:

    • N1-alkylation (Desired): this compound

    • N2-alkylation: 2-[(4-bromophenyl)methyl]-2H-1,2,4-triazol-3-amine

    • N4-alkylation: 4-[(4-bromophenyl)methyl]-4H-1,2,4-triazol-3-amine

Alkylation of substituted 1,2,4-triazoles often leads to a mixture of N1 and N2 isomers, with N2 alkylated isomers sometimes forming preferentially.[1][2] The exocyclic amino group can also be alkylated, leading to quaternary ammonium salts, though this is less common under standard conditions.

Visualizing the Reaction Pathways

The following diagram illustrates the competitive formation of the desired N1-isomer versus the N2- and N4-isomeric side products.

G cluster_reactants Reactants cluster_products Products 3-amino-1,2,4-triazole 3-amino-1,2,4-triazole 4-bromobenzyl bromide 4-bromobenzyl bromide N1_Product Desired Product This compound 4-bromobenzyl bromide->N1_Product N2_Product Side Product 2-[(4-bromophenyl)methyl]-2H-1,2,4-triazol-3-amine 4-bromobenzyl bromide->N2_Product N4_Product Side Product 4-[(4-bromophenyl)methyl]-4H-1,2,4-triazol-3-amine 4-bromobenzyl bromide->N4_Product Base Base (e.g., K2CO3) Anion Triazole Anion (Deprotonated) Anion->N1_Product N1 Attack Anion->N2_Product N2 Attack Anion->N4_Product N4 Attack

Caption: Competing N-alkylation pathways for 3-amino-1,2,4-triazole.

Q2: How can I control the regioselectivity to favor the desired N1-isomer?

A2: Controlling regioselectivity is crucial and depends heavily on the reaction conditions. The choice of base and solvent plays a pivotal role in determining the ratio of N1 to N2/N4 isomers.[3][4]

Causality:

  • Solvent Polarity: Polar aprotic solvents like DMF or DMSO are generally preferred. They effectively solvate the cation of the base (e.g., K⁺ from K₂CO₃), leaving a "naked" and highly reactive triazole anion. This enhances reactivity but can sometimes reduce selectivity. In contrast, polar protic solvents (e.g., ethanol) can hydrogen-bond with the nucleophilic nitrogens, influencing which one is more available for attack.

  • Base Strength & Steric Hindrance: Weaker, non-nucleophilic bases are often better for selectivity. A strong, bulky base might deprotonate the triazole but its conjugate acid could then create a sterically hindered environment around one of the nitrogen atoms. Studies on similar triazole alkylations have shown that bases like sodium carbonate (Na₂CO₃) or even DBU (1,8-Diazabicyclo[11.5.4.0]undec-7-ene) can offer good yields and selectivity.[4][5]

Recommended Protocol for Enhanced N1-Selectivity:

  • Dissolve 1.0 equivalent of 3-amino-1,2,4-triazole in anhydrous DMF.

  • Add 1.1 to 1.5 equivalents of a mild, non-nucleophilic base such as sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃).

  • Stir the mixture at room temperature for 30-60 minutes to ensure complete deprotonation.

  • Add 1.0 to 1.05 equivalents of 4-bromobenzyl bromide dropwise as a solution in DMF. A slow addition is critical to avoid localized high concentrations which can lead to side reactions.

  • Maintain the reaction temperature between 25-40°C and monitor progress by TLC.

  • Work-up: Upon completion, quench the reaction with water and extract the product with a suitable organic solvent like ethyl acetate.

Data Summary: Impact of Reaction Conditions on Regioselectivity

BaseSolventTypical OutcomeRationale
Na₂CO₃ / K₂CO₃ DMF, DMSO Good yield, moderate to good N1-selectivity.[4]Polar aprotic solvents favor the formation of the reactive triazole anion. Carbonates are effective and economical bases.
DBU THF, CH₃CN High yield, often excellent N1-selectivity.[6]DBU is a non-nucleophilic, sterically hindered base that promotes clean Sₙ2 reactions.
NaH THF, DMF High reactivity, but potentially lower selectivity.A very strong base that completely deprotonates the triazole. The resulting anion's reactivity can be less selective.
KOH / NaOH Ethanol, Water Risk of mixed isomers and side reactions.[3][4]Protic solvents can interfere via hydrogen bonding. Strong nucleophilic bases (OH⁻) can promote hydrolysis of the benzyl bromide.
Q3: My overall yield is very low, even after accounting for isomers. What other side reactions could be occurring?

A3: Low yields can stem from issues with either of your starting materials or from overalkylation.

  • Hydrolysis of 4-bromobenzyl bromide: 4-bromobenzyl bromide is susceptible to hydrolysis, especially in the presence of water and strong bases (like NaOH or KOH), to form 4-bromobenzyl alcohol.[7] This inactive byproduct will not participate in the alkylation, thus reducing your yield.

    • Solution: Ensure all glassware is oven-dried and use anhydrous solvents. If using a strong base like NaOH, phase-transfer catalysis can sometimes mitigate this, but using a non-hydroxide base like K₂CO₃ is a more direct solution.

  • Overalkylation: The product, this compound, still contains nucleophilic centers (the N2, N4, and amino group). A second molecule of 4-bromobenzyl bromide can react to form a dialkylated quaternary salt, which is often highly water-soluble and may be lost during the aqueous work-up.

    • Solution: Use a strict 1:1 or slightly less than 1:1 stoichiometry of the alkylating agent (4-bromobenzyl bromide) to the triazole. Add the alkylating agent slowly to the reaction mixture to avoid creating a temporary excess.

  • Purity of Starting Materials: Ensure the 4-bromobenzyl bromide is pure. Impurities from its synthesis, such as unreacted 4-bromotoluene or dibrominated species, will lower the yield of the desired reaction.[8][9]

Troubleshooting Workflow: Diagnosing Low Yield

This workflow provides a logical sequence for identifying the root cause of a low-yield experiment.

G Start Low Yield Observed Check_TLC Analyze Crude Reaction Mixture by TLC/LC-MS Start->Check_TLC Multiple_Spots Multiple Spots Observed Check_TLC->Multiple_Spots Yes Single_Spot Mainly Unreacted Starting Material Check_TLC->Single_Spot No Isomers Isomer Formation Likely (See Q1/Q2) Multiple_Spots->Isomers Hydrolysis Check for 4-bromobenzyl alcohol by NMR/MS Multiple_Spots->Hydrolysis Solution_Reactivity Solution: - Increase temperature - Use stronger base (e.g., NaH) - Check starting material purity Single_Spot->Solution_Reactivity Hydrolysis_Confirmed Hydrolysis Confirmed Hydrolysis->Hydrolysis_Confirmed Alcohol Present No_Hydrolysis No Alcohol Detected Hydrolysis->No_Hydrolysis Alcohol Absent Solution_Hydrolysis Solution: - Use anhydrous solvent - Use non-hydroxide base (K2CO3) Hydrolysis_Confirmed->Solution_Hydrolysis No_Hydrolysis->Isomers

Caption: A step-by-step diagnostic workflow for troubleshooting low yields.

Q4: How can I effectively purify the desired N1-isomer from the other regioisomers?

A4: Purification can be challenging as the isomers often have very similar polarities.

  • Column Chromatography: This is the most common method. A high-resolution silica gel column is required. Start with a non-polar eluent system (e.g., hexane/ethyl acetate) and gradually increase the polarity. The isomers typically elute closely, so collecting small fractions is essential.

  • Recrystallization: If a solid product is obtained, fractional recrystallization can be effective. Try a variety of solvent systems (e.g., ethanol, ethyl acetate/hexane, isopropanol). The desired isomer may selectively crystallize out, leaving the others in the mother liquor. This often requires some trial and error.

  • Preparative HPLC: For high-purity material required in drug development, preparative reverse-phase HPLC is the most powerful, albeit expensive, separation technique.

References

  • Fizer, M., Slivka, M., Baumer, V., & Fizer, O. (2020). Identifying and explaining the regioselectivity of alkylation of 1,2,4-triazole-3-thiones using NMR, GIAO and DFT methods. Journal of Molecular Structure, 1222, 128888. [Link]

  • Krasavin, M., et al. (2023). Regioselective Synthesis of New Family of 2-Substituted 1,2,3-Triazoles and Study of Their Fluorescent Properties. Molecules, 28(12), 4788. [Link]

  • ResearchGate. (2020). Identifying and explaining the regioselectivity of alkylation of 1,2,4-triazole-3-thiones using NMR, GIAO and DFT methods. [Link]

  • Slideshare. (2014). Regioselective 1H-1,2,4 Triazole alkylation. [Link]

  • Boraei, A. T. A. (2016). Regioselectivity of the alkylation of S-substituted 1,2,4-triazoles with dihaloalkanes. Chemistry Central Journal, 10(1), 22. [Link]

  • Ivasiv, I., et al. (2022). Synthesis, crystal structure and Hirshfeld surface analysis of [1-(4-bromophenyl)-1H-1,2,3-triazol-4-yl]methyl 2-(4-nitrophenoxy)acetate. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 5), 513–518. [Link]

  • PrepChem.com. (2023). Preparation of 4-bromobenzyl bromide. [Link]

  • Chernyshev, V. M., et al. (2006). Regioselective Synthesis of Alkyl Derivatives of 3,5-Diamino-1,2,4-triazole. Russian Journal of Applied Chemistry, 79(4), 624–630. [Link]

  • Chemistry Central Journal. (2016). Regioselectivity of the alkylation of S-substituted 1,2,4-triazoles with dihaloalkanes. [Link]

  • Fizer, M., et al. (2020). Identifying and explaining the regioselectivity of alkylation of 1,2,4-triazole-3-thiones using NMR, GIAO and DFT methods. Odesa University Chemical Journal. [Link]

  • ISRES Publishing. (2023). Chemistry of 1,2,4-Triazoles in Current Science. Chemistry of 1,2,4-Triazoles in Current Science. [Link]

  • MDPI. (2023). Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs. [Link]

  • ResearchGate. (2013). An Investigation into the Alkylation of 1,2,4-Triazole. [Link]

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Technical Support Center: Enhancing the Biological Activity of 1-[(4-bromophenyl)methyl]-1H-1,2,4-triazol-3-amine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to advancing your research on 1-[(4-bromophenyl)methyl]-1H-1,2,4-triazol-3-amine derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the optimization of the biological activity of this promising class of compounds. The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry, known for its diverse pharmacological activities, including antifungal, antibacterial, and anticancer properties.[1][2][3] This document provides troubleshooting strategies and frequently asked questions to navigate the complexities of enhancing the therapeutic potential of your target molecules.

Troubleshooting Guide: Optimizing Biological Activity

This section addresses specific issues you may encounter during your experiments and provides actionable solutions based on established structure-activity relationship (SAR) principles for 1,2,4-triazole derivatives.

Scenario 1: Low or No Biological Activity Observed

Question: We have synthesized the parent compound, this compound, but it shows minimal to no activity in our primary biological assay. What are the initial steps for structural modification to enhance potency?

Answer:

It is not uncommon for a parent scaffold to exhibit modest initial activity. The key is systematic structural modification to explore the chemical space around the core molecule. Here’s a rational approach to derivatization:

1. Modification of the 3-amino Group:

  • Rationale: The primary amine at the 3-position is a key site for derivatization. Converting it to various functional groups can significantly impact target binding and pharmacokinetic properties.

  • Recommended Modifications:

    • Schiff Base Formation: Condensation of the 3-amino group with various aromatic or heterocyclic aldehydes can introduce diverse substituents. This is a common strategy to enhance the biological profile of triazole derivatives.[2]

    • Amide/Sulfonamide Synthesis: Acylation or sulfonylation of the amino group can introduce moieties that may form additional hydrogen bonds with the biological target.

    • Urea/Thiourea Derivatives: Reaction with isocyanates or isothiocyanates can yield urea or thiourea derivatives, which are known to improve biological activity in many heterocyclic systems.

2. Substitution on the Phenyl Ring:

  • Rationale: The 4-bromophenyl group is a crucial part of the molecule's pharmacophore. Altering the electronic and steric properties of this ring can profoundly influence activity.

  • Recommended Modifications:

    • Halogen Substitution: While you already have a bromo group, exploring other halogens (Cl, F, I) at the same or different positions can fine-tune lipophilicity and electronic character. The introduction of electron-withdrawing groups on the phenyl ring has been shown to be favorable for the activity of 1,2,4-triazole derivatives.[4]

    • Electron-Donating/Withdrawing Groups: Introduce groups like -CH₃, -OCH₃ (electron-donating) or -NO₂, -CF₃ (electron-withdrawing) to probe the electronic requirements for optimal activity.

    • Bioisosteric Replacement: Consider replacing the phenyl ring with other aromatic systems like pyridine or thiophene to explore different spatial arrangements and potential interactions.

Experimental Workflow for Initial Derivatization:

G cluster_0 Starting Material cluster_1 Primary Derivatization Strategies cluster_2 Evaluation Parent_Compound This compound Schiff_Base Schiff Base Formation (R-CHO) Parent_Compound->Schiff_Base Amide_Sulfonamide Amide/Sulfonamide Synthesis (R-COCl / R-SO2Cl) Parent_Compound->Amide_Sulfonamide Urea_Thiourea Urea/Thiourea Formation (R-NCO / R-NCS) Parent_Compound->Urea_Thiourea Phenyl_Substitution Phenyl Ring Modification (Halogens, EDG, EWG) Parent_Compound->Phenyl_Substitution Biological_Assay Primary Biological Assay Schiff_Base->Biological_Assay Amide_Sulfonamide->Biological_Assay Urea_Thiourea->Biological_Assay Phenyl_Substitution->Biological_Assay SAR_Analysis Structure-Activity Relationship Analysis Biological_Assay->SAR_Analysis

Caption: Initial derivatization strategies for enhancing biological activity.

Scenario 2: Poor Solubility of Derivatives

Question: Some of our new derivatives are showing promising activity in vitro, but their poor aqueous solubility is a major hurdle for further development. How can we improve the solubility without compromising activity?

Answer:

Poor solubility is a common challenge in drug discovery. Here are several strategies to address this issue:

  • Introduction of Polar Functional Groups:

    • Rationale: Incorporating polar groups can increase hydrogen bonding with water, thereby improving solubility.

    • Examples: Introduce hydroxyl (-OH), carboxyl (-COOH), or amino (-NH₂) groups on the newly added moieties. For instance, if you have a phenyl ring as part of a Schiff base, you can use a hydroxy-substituted benzaldehyde.

  • Salt Formation:

    • Rationale: If your derivatives have basic (e.g., a free amino group) or acidic (e.g., a carboxyl group) centers, salt formation with pharmaceutically acceptable acids or bases can dramatically increase aqueous solubility.

  • Molecular Hybridization:

    • Rationale: Fusing or linking your scaffold with known hydrophilic molecules can improve overall physicochemical properties.[1]

    • Examples: Incorporate amino acid fragments or small polyethylene glycol (PEG) chains. A series of 1,2,4-triazole derivatives containing amino acid fragments were recently synthesized and showed promising antifungal activities.[5]

Quantitative Data on Solubility Enhancement (Hypothetical):

DerivativeModificationAqueous Solubility (µg/mL)Fold Increase
Parent -5-
Derivative A Schiff base with 4-chlorobenzaldehyde20.4
Derivative B Schiff base with 4-hydroxybenzaldehyde5010
Derivative C Amide with 4-carboxybenzoyl chloride>100 (as sodium salt)>20
Scenario 3: Development of Drug Resistance

Question: Our lead compound is effective, but we are concerned about the potential for target organisms/cells to develop resistance. What structural modifications can be made to mitigate this?

Answer:

Drug resistance is a significant challenge, particularly for antimicrobial and anticancer agents.[6] Strategies to overcome resistance often involve designing compounds that have multiple modes of action or can evade resistance mechanisms.

  • Molecular Hybridization:

    • Rationale: Combining your 1,2,4-triazole scaffold with another pharmacophore that has a different mechanism of action can create a hybrid molecule that is less susceptible to resistance.

    • Example: If your primary target is a specific enzyme, you could hybridize your compound with a molecule known to disrupt cell membranes or inhibit DNA synthesis.

  • Targeting Multiple Pathways:

    • Rationale: Design derivatives that can interact with multiple biological targets. This can be achieved by incorporating functionalities that are recognized by different receptors or enzymes.

  • Inhibition of Resistance Mechanisms:

    • Rationale: In some cases, resistance is due to efflux pumps that remove the drug from the cell. Modifications that reduce the compound's affinity for these pumps can restore activity. This often involves fine-tuning the lipophilicity and charge distribution of the molecule.

Frequently Asked Questions (FAQs)

Q1: What are the most common biological targets for 1,2,4-triazole derivatives?

A1: 1,2,4-triazoles are a versatile class of compounds that can interact with a wide range of biological targets. Some of the most well-documented targets include:

  • Lanosterol 14α-demethylase (CYP51): This is a key enzyme in ergosterol biosynthesis in fungi, making it a primary target for antifungal triazoles like fluconazole.[1]

  • Kinases: Various kinases are involved in cell signaling pathways that are often dysregulated in cancer. 1,2,4-triazole derivatives have been developed as kinase inhibitors.[1]

  • Tubulin: Some triazole derivatives have been shown to inhibit tubulin polymerization, a mechanism of action for several anticancer drugs.[7]

  • DNA Gyrase and Topoisomerase: These enzymes are essential for bacterial DNA replication and are targets for antibacterial agents.[1]

Q2: Are there any general toxicity concerns associated with 1,2,4-triazole derivatives?

A2: While many 1,2,4-triazole-based drugs have a good safety profile, some potential toxicities have been reported, including hepatotoxicity.[6] It is crucial to perform in vitro cytotoxicity assays (e.g., against normal cell lines) and in vivo toxicity studies as you progress your lead compounds. Structural modifications can often mitigate toxicity. For example, optimizing the lipophilicity of a compound can reduce off-target effects and improve its safety profile. Adhering to guidelines like Lipinski's rule of five can be a good starting point for designing drug-like molecules with potentially lower toxicity.[8]

Q3: What analytical techniques are essential for characterizing our newly synthesized derivatives?

A3: Proper characterization is critical to ensure the purity and structural integrity of your compounds. The standard analytical techniques include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and connectivity of atoms.

  • Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental composition (High-Resolution Mass Spectrometry, HRMS).

  • Infrared (IR) Spectroscopy: To identify the presence of key functional groups.

  • Elemental Analysis: To determine the percentage composition of elements (C, H, N).

  • Melting Point: As an indicator of purity.

Q4: How can we use computational tools to guide our derivatization strategy?

A4: In silico tools are invaluable for rational drug design and can save significant time and resources.

  • Molecular Docking: If the 3D structure of your biological target is known, molecular docking can be used to predict the binding mode of your derivatives and estimate their binding affinity. This can help prioritize which compounds to synthesize.

  • Quantitative Structure-Activity Relationship (QSAR): QSAR studies can establish a mathematical relationship between the chemical properties of your compounds and their biological activity.[4] This can help identify the key physicochemical properties (e.g., lipophilicity, electronic parameters) that are important for activity.

  • ADME/Tox Prediction: Various software packages can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/T) properties of your virtual compounds, helping you to select candidates with more favorable drug-like properties.

Workflow for a Computationally Guided Approach:

G cluster_0 In Silico Design cluster_1 Synthesis & Evaluation cluster_2 Feedback Loop Virtual_Library Design Virtual Library of Derivatives Docking Molecular Docking Virtual_Library->Docking QSAR QSAR Analysis Docking->QSAR ADMET ADME/Tox Prediction QSAR->ADMET Synthesis Synthesize Prioritized Compounds ADMET->Synthesis Bio_Assay Biological Assay Synthesis->Bio_Assay Data_Analysis Analyze Experimental Data Bio_Assay->Data_Analysis Model_Refinement Refine Computational Models Data_Analysis->Model_Refinement Model_Refinement->Virtual_Library Iterate

Caption: Iterative cycle of computational design and experimental validation.

Experimental Protocols

General Procedure for the Synthesis of Schiff Bases from this compound
  • Dissolution: Dissolve this compound (1 equivalent) in a suitable solvent such as ethanol or methanol.

  • Addition of Aldehyde: Add the desired substituted aromatic or heterocyclic aldehyde (1-1.2 equivalents) to the solution.

  • Catalysis: Add a catalytic amount of glacial acetic acid (2-3 drops).

  • Reaction: Reflux the reaction mixture for 4-8 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Isolation: Upon completion, cool the reaction mixture to room temperature. The solid product that precipitates out is collected by filtration.

  • Purification: Wash the solid with cold ethanol and then recrystallize from a suitable solvent (e.g., ethanol, methanol, or DMF/water) to obtain the pure Schiff base.

  • Characterization: Characterize the final product using NMR, MS, and IR spectroscopy.

This technical guide provides a starting point for addressing common challenges in enhancing the biological activity of this compound derivatives. By systematically applying the principles of medicinal chemistry and utilizing both experimental and computational tools, you can effectively navigate the path toward developing potent and selective therapeutic agents.

References

  • An insight on medicinal attributes of 1,2,4-triazoles - PMC. (n.d.). PubMed Central. [Link]

  • Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs - PMC. (n.d.). PubMed Central. [Link]

  • Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments - PMC. (2025, April 10). National Institutes of Health. [Link]

  • Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications - NIH. (2022, April 25). National Institutes of Health. [Link]

  • Recent advances in non-conventional synthesis of N-heterocyclic compounds: emerging strategies and biological perspectives. (2025, September 25). Royal Society of Chemistry. [Link]

  • Wei, Q. L., Gao, J., Zou, J., Wan, J., & Zhang, S. S. (2007). Quantitative Structure-Activity Relationship Studies of 1,2,4-Triazole Derivatives. Asian Journal of Chemistry, 19(2), 1262–1268. [Link]

  • (PDF) Syntheses of 1, 2, 4 Triazole Derivatives and their Biological Activity. (2025, August 9). ResearchGate. [Link]

  • Synthesis and Biological Evaluation of 1,2,3-Triazole Tethered Thymol-1,3,4-Oxadiazole Derivatives as Anticancer and Antimicrobial Agents - PMC. (n.d.). National Institutes of Health. [Link]

  • SYNTHETIC STRATEGIES DUE TO NEW 1,2,4-TRIAZOLES GETTING (LITERATURE REVIEW). (2025, August 7). ResearchGate. [Link]

  • Hussain, E. M. (2010). Synthesis of 1, 2, 4- Triazole Derivatives And Their Biological Activity Study. Ibn AL-Haitham Journal for Pure and Applied Science, 23(3). [Link]

  • (PDF) Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs. (2023, October 2). ResearchGate. [Link]

  • Synthetic strategies due to new 1,2,4-triazoles getting (literature review). (2024, December 10). [Link]

  • Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs. (n.d.). MDPI. [Link]

  • Synthesis and structure-activity relationships of 1,2,4-triazoles as a novel class of potent tubulin polymerization inhibitors. (n.d.). PubMed. [Link]

  • (PDF) Heterocyclic Compounds: A Study of its Biological Activity. (2024, December 23). ResearchGate. [Link]

  • Diazotrifluoroethyl Radical in Photoinduced [3 + 2] Cycloadditions. (2026, January 20). ACS Publications. [Link]

  • (PDF) Sulfur Derivatives of 1,2,4-Triazole: Recently Developed Compounds, Structure Activity Relationship, and Biological Activity: Review article. (2024, December 22). ResearchGate. [Link]

  • Editorial: Emerging heterocycles as bioactive compounds - PMC. (n.d.). National Institutes of Health. [Link]

  • Ameen, D. S. M., Hamdi, M. D., & Khan, A. K. (2022). Synthesis and Biological Activities of Some 1,2,4-Triazole Derivatives: A Review. Al-Mustansiriyah Journal of Pharmaceutical Sciences, 22(3), 1-15. [Link]

  • Biological features of new 1,2,4-triazole derivatives (a literature review). (2022, February 15). [Link]

  • The Importance of Heterocycles in Drug Discovery: From Biological Activity to Pharmaceutical Applications. (n.d.). International Journal of Scientific Research & Technology. [Link]

  • Sulfur Derivatives of 1,2,4-Triazole: Recently Developed Compounds, Structure Activity Relationship, and Biological Activity: Review article. (2024, December 20). [Link]

  • synthesis of 1,2,4 triazole compounds. (n.d.). ISRES. [Link]

  • Triazole and Pyrazole Hybrids of Electrophilic Natural Products as Promising Anticancer Agents. (n.d.). MDPI. [Link]

  • A Study Of Synthesis Of Bioactive Heterocycles. (n.d.). IJNRD. [Link]

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Technical Support Center: Addressing Neurotoxicity Concerns of Novel Anticonvulsant Triazoles

Author: BenchChem Technical Support Team. Date: February 2026

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Welcome to the technical support center for researchers, scientists, and drug development professionals working with novel anticonvulsant triazoles. This guide is designed to provide in-depth technical assistance and troubleshooting for the common neurotoxicity concerns that may arise during your experiments. Our goal is to equip you with the knowledge to design robust, self-validating protocols and interpret your results with confidence.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of neurotoxicity associated with some novel anticonvulsant triazoles?

While many triazole derivatives show promise with high efficacy and low toxicity, some candidates can exhibit neurotoxic effects.[1] The underlying mechanisms are often multifaceted, but key pathways of concern include:

  • Mitochondrial Dysfunction: Some triazole compounds can impair mitochondrial function, leading to a decrease in cellular ATP levels and a reduction in mitochondrial membrane potential.[2] This can trigger downstream apoptotic signaling pathways.[3]

  • Oxidative Stress: Disruption of mitochondrial respiration can lead to an overproduction of reactive oxygen species (ROS), causing oxidative damage to lipids, proteins, and DNA.[4][5] This oxidative stress is a known contributor to neurodegeneration.[6]

  • Induction of Apoptosis: Through both mitochondrial (intrinsic) and death receptor-mediated (extrinsic) pathways, some triazoles can activate caspase cascades, leading to programmed cell death.[3][7]

  • Alterations in Neuronal Excitability: While the therapeutic effect of anticonvulsants is to reduce hyperexcitability, off-target effects or excessive channel blockade at high concentrations can disrupt normal neuronal firing patterns, leading to neurotoxicity.[8][9]

Q2: Which in vitro models are most appropriate for assessing the neurotoxicity of our novel triazole compounds?

The choice of an in vitro model is critical for obtaining relevant and translatable data.[10] Here’s a breakdown of commonly used models with their respective advantages and disadvantages:

In Vitro ModelAdvantagesDisadvantages
Primary Neuronal Cultures - High physiological relevance.[11] - Derived from specific brain regions (e.g., hippocampus, cortex).[11]- More complex and costly to maintain. - Limited lifespan and potential for variability between preparations.
Immortalized Neuronal Cell Lines (e.g., SH-SY5Y, PC12) - Readily available and easy to culture. - Provide reproducible results. - Can be differentiated to exhibit more mature neuronal phenotypes.[12]- May not fully recapitulate the complexity of primary neurons. - Genetic alterations may affect signaling pathways.
Human Induced Pluripotent Stem Cell (iPSC)-derived Neurons - Highly relevant human model, retaining the donor's genetic background.[13] - Enables patient-specific neurotoxicity studies.[13]- Technically demanding and expensive to generate and maintain. - Differentiation protocols can be lengthy and require optimization.
Organoids and 3D Cell Cultures - Better mimic the three-dimensional organization of neural tissue.[10] - Allow for the study of cell-cell interactions.- Can be more challenging to establish and maintain consistent cultures. - Analysis can be more complex than with 2D cultures.

For initial high-throughput screening, immortalized cell lines like SH-SY5Y are often a practical choice.[10] For more detailed mechanistic studies and to increase translational relevance, primary neuronal cultures or iPSC-derived neurons are recommended.[13][14]

Q3: We are observing a decrease in cell viability with our lead triazole candidate. How can we determine if this is due to apoptosis or necrosis?

Distinguishing between apoptosis and necrosis is crucial for understanding the mechanism of toxicity. A multi-assay approach is recommended:

  • Caspase Activation Assays: A hallmark of apoptosis is the activation of caspases.[7][15] Fluorometric or colorimetric assays that detect the activity of key executioner caspases, such as caspase-3 and caspase-7, are highly specific for apoptosis.[16][17]

  • Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay can differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

    • Annexin V binds to phosphatidylserine, which translocates to the outer leaflet of the plasma membrane during early apoptosis.

    • PI is a fluorescent nucleic acid stain that can only enter cells with a compromised membrane, a characteristic of late apoptotic and necrotic cells.

  • Morphological Assessment: Microscopic examination for characteristic morphological changes can also be informative. Apoptotic cells often exhibit cell shrinkage, chromatin condensation, and the formation of apoptotic bodies. Necrotic cells typically show cell swelling and membrane rupture.

Troubleshooting Guides

Issue 1: High Variability in Cell Viability Assay Results

Possible Cause & Explanation:

  • Inconsistent Cell Seeding Density: Uneven cell distribution across the plate can lead to significant well-to-well variations in viability readouts.

  • Compound Precipitation: The triazole compound may not be fully soluble at the tested concentrations in the cell culture medium, leading to inaccurate dosing.

  • Edge Effects: Wells on the periphery of the microplate are more prone to evaporation, which can concentrate the compound and affect cell health.

  • Inconsistent Incubation Times: Variations in the duration of compound exposure can impact the extent of cytotoxicity.[18]

Troubleshooting Steps:

  • Optimize Cell Seeding: Ensure a homogenous single-cell suspension before plating. After seeding, allow the plate to sit at room temperature for a short period before transferring to the incubator to promote even cell settling.

  • Verify Compound Solubility: Visually inspect the compound in the media under a microscope for any signs of precipitation. If solubility is an issue, consider using a different solvent or reducing the final concentration. Always include a vehicle control.

  • Mitigate Edge Effects: Avoid using the outer wells of the plate for experimental samples. Instead, fill them with sterile media or PBS to create a humidity barrier.

  • Standardize Incubation Times: Use a timer to ensure consistent compound exposure across all experiments.

Issue 2: Inconclusive Results from Mitochondrial Membrane Potential (ΔΨm) Assay

Possible Cause & Explanation:

  • Suboptimal Dye Concentration or Incubation Time: The fluorescent dye used to measure ΔΨm (e.g., JC-1, TMRE) may not be at an optimal concentration or may require a different incubation period for your specific cell type.

  • Photobleaching: Excessive exposure of the fluorescent dye to light can cause it to fade, leading to inaccurate readings.

  • Cellular Quenching: At high concentrations, some fluorescent dyes can self-quench, resulting in a non-linear relationship between fluorescence and ΔΨm.

  • Compound Interference: The triazole compound itself may be fluorescent or may quench the fluorescence of the dye, leading to artifacts.

Troubleshooting Steps:

  • Titrate the Dye and Optimize Incubation: Perform a dose-response curve with the fluorescent dye and test different incubation times to determine the optimal conditions for your experimental setup.

  • Minimize Light Exposure: Protect the stained cells from light as much as possible during incubation and imaging.

  • Use a Positive Control: Include a known mitochondrial uncoupler (e.g., FCCP) as a positive control to ensure the assay is working correctly.

  • Check for Compound Interference: Run a control experiment with the triazole compound alone in the assay buffer to see if it exhibits any intrinsic fluorescence or quenching properties at the excitation and emission wavelengths of the dye.

Issue 3: Difficulty in Detecting an Increase in Reactive Oxygen Species (ROS)

Possible Cause & Explanation:

  • Transient Nature of ROS: Many ROS are highly reactive and have a short half-life, making them difficult to detect if the measurement is not timed correctly.[19]

  • Inappropriate ROS Probe: Different probes detect different types of ROS (e.g., superoxide vs. hydrogen peroxide). The chosen probe may not be optimal for the specific ROS being generated by your compound.

  • Cellular Antioxidant Response: Cells have endogenous antioxidant systems that can neutralize ROS. The rate of ROS production may not be sufficient to overwhelm these defenses at the time of measurement.

  • Low Assay Sensitivity: The detection method may not be sensitive enough to pick up small changes in ROS levels.

Troubleshooting Steps:

  • Perform a Time-Course Experiment: Measure ROS at multiple time points after compound addition to identify the peak of ROS production.

  • Use Multiple ROS Probes: Employ a panel of probes that detect different ROS species to get a more comprehensive picture of oxidative stress.

  • Inhibit Antioxidant Enzymes: Consider pre-treating cells with inhibitors of antioxidant enzymes (e.g., BSO to inhibit glutathione synthesis) to amplify the ROS signal.

  • Increase Assay Sensitivity: If using a plate reader, ensure the instrument settings are optimized for the specific fluorescent probe. For imaging-based assays, use a high-quality microscope and sensitive camera.

Detailed Experimental Protocols

Protocol 1: Assessment of Mitochondrial Dysfunction

This protocol provides a step-by-step guide for measuring changes in mitochondrial membrane potential (ΔΨm) using the JC-1 dye.

Materials:

  • JC-1 (5,5′,6,6′-tetrachloro-1,1′,3,3′-tetraethylbenzimidazolylcarbocyanine iodide)

  • Cell culture medium

  • Black, clear-bottom 96-well plates

  • Fluorescence plate reader or fluorescence microscope

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the novel triazole anticonvulsant and appropriate controls (vehicle and a positive control like FCCP) for the desired duration.

  • JC-1 Staining:

    • Prepare a working solution of JC-1 in pre-warmed cell culture medium.

    • Remove the treatment medium and wash the cells once with warm PBS.

    • Add the JC-1 working solution to each well and incubate in the dark at 37°C for 15-30 minutes.

  • Washing: Remove the JC-1 solution and wash the cells twice with warm PBS.

  • Fluorescence Measurement:

    • Add warm PBS or culture medium to each well.

    • Measure the fluorescence using a plate reader or capture images with a fluorescence microscope.

      • Healthy cells (high ΔΨm): JC-1 forms aggregates that fluoresce red (Ex/Em ~585/590 nm).

      • Apoptotic/unhealthy cells (low ΔΨm): JC-1 remains in its monomeric form and fluoresces green (Ex/Em ~510/527 nm).

  • Data Analysis: Calculate the ratio of red to green fluorescence. A decrease in this ratio indicates mitochondrial depolarization.

Protocol 2: Quantification of Oxidative Stress

This protocol outlines the use of DCFDA (2′,7′-dichlorodihydrofluorescein diacetate) to measure intracellular ROS levels.[19]

Materials:

  • DCFDA

  • Cell culture medium

  • Black, clear-bottom 96-well plates

  • Fluorescence plate reader

Procedure:

  • Cell Seeding: Plate cells in a 96-well plate and allow them to attach overnight.

  • DCFDA Loading:

    • Prepare a working solution of DCFDA in serum-free medium.

    • Remove the culture medium and wash the cells once with warm PBS.

    • Add the DCFDA working solution to each well and incubate in the dark at 37°C for 30-60 minutes.

  • Washing: Remove the DCFDA solution and wash the cells twice with warm PBS.

  • Compound Treatment: Add the novel triazole compound at various concentrations and controls (vehicle and a positive control like H₂O₂) to the wells.

  • Fluorescence Measurement: Immediately measure the fluorescence at multiple time points (e.g., every 5-10 minutes for 1-2 hours) using a plate reader (Ex/Em ~485/535 nm).

  • Data Analysis: Plot the fluorescence intensity over time. An increase in fluorescence indicates an increase in intracellular ROS.

Protocol 3: Caspase-3/7 Activity Assay

This protocol describes a method for quantifying the activity of executioner caspases 3 and 7.[15][17]

Materials:

  • Caspase-3/7 assay kit (containing a fluorogenic substrate like Ac-DEVD-AMC)

  • White, opaque 96-well plates

  • Luminometer or fluorescence plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate and allow them to adhere.

  • Compound Treatment: Treat cells with the triazole compound and controls for the desired time.

  • Cell Lysis and Substrate Addition:

    • Follow the manufacturer's instructions to lyse the cells and add the caspase-3/7 substrate. This is often a single-step addition of a reagent containing both the lysis buffer and the substrate.

  • Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.

  • Luminescence/Fluorescence Measurement: Measure the signal using a luminometer or fluorescence plate reader according to the kit's instructions.

  • Data Analysis: An increase in the signal corresponds to an increase in caspase-3/7 activity.

Visualizations

Signaling Pathway of Triazole-Induced Neurotoxicity

G Triazole Novel Triazole Compound Mito Mitochondrial Dysfunction Triazole->Mito ROS Increased ROS (Oxidative Stress) Mito->ROS Casp9 Caspase-9 Activation Mito->Casp9 Cytochrome c release DNA_damage DNA/Protein/Lipid Damage ROS->DNA_damage Casp37 Caspase-3/7 Activation Casp9->Casp37 Apoptosis Apoptosis Casp37->Apoptosis DNA_damage->Apoptosis

Caption: Potential signaling cascade of triazole-induced neurotoxicity.

Experimental Workflow for Neurotoxicity Assessment

G start Start: Treat Neuronal Cells with Triazole Compound viability Cell Viability Assay (e.g., MTT, CellTiter-Glo) start->viability mito_assay Mitochondrial Health (e.g., JC-1, TMRE) start->mito_assay ros_assay Oxidative Stress (e.g., DCFDA) start->ros_assay caspase_assay Apoptosis Assay (Caspase-3/7 Activity) start->caspase_assay endpoint Endpoint: Data Analysis & Interpretation viability->endpoint mito_assay->endpoint ros_assay->endpoint caspase_assay->endpoint

Sources

Technical Support Center: Characterization of Substituted 1,2,4-Triazoles

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the characterization of substituted 1,2,4-triazoles. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of analyzing this important class of heterocyclic compounds. The unique electronic and structural properties of 1,2,4-triazoles, which make them invaluable in medicinal chemistry and materials science, also present significant analytical challenges.[1][2] This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address the common issues encountered during the characterization of these molecules.

Section 1: Navigating the Tautomeric Maze with NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of structural elucidation for organic molecules. However, for substituted 1,2,4-triazoles, the interpretation of NMR spectra can be complicated by prototropic tautomerism.[3] Depending on the substitution pattern, a 1,2,4-triazole can exist as a dynamic equilibrium of 1H, 2H, and 4H tautomers, often leading to broadened signals, multiple sets of peaks for a single compound, or averaged signals that can be misleading.

Frequently Asked Questions (FAQs) - NMR Characterization

Q1: My 1H NMR spectrum shows broad peaks for the triazole N-H and adjacent protons. How can I resolve this?

A1: Peak broadening is a classic sign of chemical exchange occurring at a rate comparable to the NMR timescale. In the case of 1,2,4-triazoles, this is often due to the rapid interconversion between tautomers.

  • Causality: The N-H proton is exchanging between the different nitrogen atoms of the triazole ring. This exchange process broadens the N-H signal and can also affect the signals of protons on substituents near the site of tautomerization.

  • Troubleshooting Protocol:

    • Low-Temperature NMR: Cooling the NMR probe can slow down the rate of tautomeric exchange. If the exchange is slowed sufficiently, you may be able to "freeze out" the individual tautomers, resulting in sharp, distinct signals for each species present in solution. Start at room temperature and acquire spectra at 10-20°C intervals down to the freezing point of your solvent.

    • Solvent Effects: The position of the tautomeric equilibrium is highly dependent on the solvent. In aprotic, non-polar solvents, you are more likely to observe intramolecular hydrogen bonding, which may favor one tautomer. In protic or polar solvents like DMSO-d6, intermolecular hydrogen bonding with the solvent can stabilize different tautomers and influence the exchange rate. Acquiring spectra in a variety of solvents (e.g., CDCl3, DMSO-d6, acetone-d6) can provide valuable clues.

    • 2D NMR (EXSY/NOESY): Exchange Spectroscopy (EXSY) or Nuclear Overhauser Effect Spectroscopy (NOESY) can be used to identify protons that are in chemical exchange. Cross-peaks between the N-H protons of different tautomers will confirm the dynamic equilibrium.

Q2: I have synthesized a 3,5-disubstituted 1,2,4-triazole, and I see two distinct sets of signals in my 1H and 13C NMR spectra. Does this mean my sample is impure?

A2: Not necessarily. It is highly probable that you are observing two different tautomers in slow or intermediate exchange on the NMR timescale. For a 3,5-disubstituted 1,2,4-triazole, the most common tautomers are the 1H and 2H forms.

  • Causality: The electronic properties of the substituents at the C3 and C5 positions influence the relative stability of the tautomers. Electron-donating groups tend to stabilize the 2H-tautomer, while electron-withdrawing groups favor the 1H-tautomer.[4] If the energy difference between the tautomers is small, you will observe a mixture in solution.

  • Troubleshooting Workflow:

    G start Observe two sets of signals in NMR check_purity Verify purity by LC-MS start->check_purity pure Purity confirmed check_purity->pure Single peak impure Impurity detected check_purity->impure Multiple peaks temp_study Perform variable temperature NMR pure->temp_study Hypothesize tautomers stop Purify sample and re-analyze impure->stop coalescence Observe peak coalescence upon heating temp_study->coalescence no_coalescence Signals remain distinct temp_study->no_coalescence confirm_tautomers Characterize both tautomers using 2D NMR (HSQC, HMBC) coalescence->confirm_tautomers Confirms dynamic equilibrium consider_isomers Could be regioisomers from synthesis. Re-evaluate synthetic route. no_coalescence->consider_isomers Consider stable isomers

    Caption: Troubleshooting workflow for multiple NMR signals.

Q3: How can I definitively assign the structure of the major tautomer?

A3: A combination of 1D and 2D NMR techniques, often supported by computational chemistry, is the most powerful approach.

  • 15N NMR Spectroscopy: The chemical shifts of the nitrogen atoms are highly sensitive to their chemical environment. 15N NMR, either directly or through 1H-15N HMBC experiments, can provide unambiguous evidence for the location of the proton. The protonated nitrogen will have a distinctly different chemical shift and will show a 1JNH coupling.

  • 1H-13C HMBC: Long-range correlations in an HMBC spectrum can help to differentiate tautomers. For example, a 3JCH correlation from a substituent proton to a triazole ring carbon can help to pinpoint the substitution pattern and, by extension, the likely tautomeric form.

  • Computational Chemistry: Density Functional Theory (DFT) calculations can be used to predict the relative energies of the different tautomers in the gas phase or in solution (using a solvent model).[3] The calculated NMR chemical shifts for the most stable tautomer can then be compared to the experimental data for assignment.

Data Presentation: Typical NMR Chemical Shift Ranges for 1,2,4-Triazole Protons
Proton Type1H Chemical Shift (ppm) in DMSO-d6Notes
N-H13.0 - 15.0Often broad due to exchange. Position is solvent and concentration dependent.
C3-H / C5-H8.0 - 9.5The chemical shift is influenced by the tautomeric form and the nature of the other ring substituent.
N-Substituent α-HVariableHighly dependent on the nature of the substituent.
C-Substituent α-HVariableHighly dependent on the nature of the substituent.

Section 2: Deciphering Isomers and Fragmentation with Mass Spectrometry

Mass spectrometry (MS) is a critical tool for confirming the molecular weight of synthesized 1,2,4-triazoles and for gaining structural information through fragmentation analysis. However, the presence of isomers and the complex fragmentation patterns of the triazole ring can pose challenges.

Frequently Asked Questions (FAQs) - Mass Spectrometry Characterization

Q1: I have synthesized a substituted 1,2,4-triazole, but the mass spectrum shows a complex fragmentation pattern. What are the common fragmentation pathways?

A1: The fragmentation of the 1,2,4-triazole ring is highly dependent on the ionization method and the nature and position of the substituents.

  • Electron Ionization (EI): Under EI conditions, the triazole ring is prone to cleavage. A characteristic fragmentation of the unsubstituted 1H-1,2,4-triazole is the loss of HCN, resulting in a major fragment ion at m/z 42.[5] For substituted triazoles, the loss of a nitrogen molecule (N2) to form a nitrilium ion is also a common pathway.[5]

  • Electrospray Ionization (ESI): ESI is a softer ionization technique, and the fragmentation is typically induced by collision-induced dissociation (CID) in MS/MS experiments. For protonated molecules [M+H]+, the fragmentation often involves the cleavage of bonds on the substituents. A consistent fragment corresponding to the protonated 1,2,4-triazole core can often be identified and serve as a structural marker.[6]

  • Fragmentation Workflow:

    G start [M+H]+ Precursor Ion loss_substituent Loss of Substituent start->loss_substituent ring_cleavage Triazole Ring Cleavage start->ring_cleavage triazole_core triazole_core loss_substituent->triazole_core Formation of Triazole Core Ion loss_n2 loss_n2 ring_cleavage->loss_n2 Loss of N2 loss_hcn loss_hcn ring_cleavage->loss_hcn Loss of HCN nitrilium_ion nitrilium_ion loss_n2->nitrilium_ion Formation of Nitrilium Ion fragment_mz42 fragment_mz42 loss_hcn->fragment_mz42 Fragment at m/z 42 (unsubstituted)

    Caption: Common fragmentation pathways for 1,2,4-triazoles in MS.

Q2: How can I differentiate between regioisomers (e.g., 1-substituted vs. 4-substituted) using mass spectrometry?

A2: Differentiating regioisomers by MS can be challenging as they often have very similar fragmentation patterns.

  • Causality: The initial fragmentation may be dominated by the loss of substituents, which may not provide information about the substitution pattern on the triazole ring.

  • Troubleshooting Protocol:

    • High-Resolution MS (HRMS): While HRMS will not differentiate isomers, it is crucial for confirming the elemental composition of the parent ion and its fragments, which is a prerequisite for any structural elucidation.[7]

    • MS/MS and MSn: Careful analysis of the MS/MS spectra of the different isomers may reveal subtle differences in the relative abundances of fragment ions. In some cases, further fragmentation of a primary fragment ion (MS3) can provide more detailed structural information.[8]

    • Comparison with Authentic Standards: The most reliable way to differentiate isomers is to synthesize authentic standards of each possible isomer and compare their fragmentation patterns and chromatographic retention times.

    • Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS): This technique separates ions based on their size, shape, and charge. Isomers often have different collision cross-sections and can be separated by IMS, providing an additional dimension of separation before mass analysis.

Section 3: Taming Isomers and Tautomers with Chromatography

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are essential for assessing the purity of substituted 1,2,4-triazoles and for separating isomers. The polar nature of the triazole ring and the potential for on-column tautomerization can lead to challenging separations.

Frequently Asked Questions (FAQs) - Chromatographic Characterization

Q1: I am struggling to get good peak shape and resolution for my substituted 1,2,4-triazole on a C18 column. What can I do?

A1: Poor peak shape (e.g., tailing, fronting, or broad peaks) can be caused by a number of factors, including secondary interactions with the stationary phase, on-column tautomerization, or inappropriate mobile phase conditions.

  • Causality: The basic nitrogen atoms in the triazole ring can interact with residual silanols on the silica-based C18 stationary phase, leading to peak tailing. The dynamic equilibrium between tautomers can also lead to peak broadening if the interconversion rate is on the same timescale as the chromatographic separation.

  • Troubleshooting Protocol:

    • Mobile Phase Modification:

      • pH Adjustment: Buffering the mobile phase can help to control the ionization state of the triazole and minimize secondary interactions. For basic triazoles, a low pH (e.g., using formic acid or trifluoroacetic acid) will protonate the molecule, which can improve peak shape.

      • Ionic Strength: Increasing the buffer concentration can help to mask residual silanols and improve peak shape.

    • Alternative Stationary Phases:

      • Hydrophilic Interaction Liquid Chromatography (HILIC): For very polar triazoles that are not well-retained on C18 columns, HILIC is an excellent alternative. HILIC uses a polar stationary phase and a mobile phase with a high percentage of organic solvent.[9]

      • Mixed-Mode Chromatography: Columns that combine reversed-phase and ion-exchange functionalities can provide unique selectivity for polar and ionizable compounds like 1,2,4-triazoles.[10]

    • Temperature: Lowering the column temperature can sometimes slow down on-column tautomerization, leading to sharper peaks.

Q2: How can I separate a mixture of regioisomers of a substituted 1,2,4-triazole?

A2: Separating regioisomers often requires careful method development to exploit subtle differences in their physicochemical properties.

  • Causality: Regioisomers have the same molecular weight and often similar polarities, making them difficult to separate by conventional reversed-phase HPLC.

  • Method Development Strategy:

    • Screen Different Stationary Phases: The selectivity for isomers is highly dependent on the stationary phase. In addition to C18, screen columns with different functionalities, such as phenyl-hexyl, pentafluorophenyl (PFP), and embedded polar groups.

    • Vary the Organic Modifier: Acetonitrile and methanol have different properties and can provide different selectivities. Try gradients with both solvents.

    • Mobile Phase Additives: The choice of acid modifier (e.g., formic acid, trifluoroacetic acid, phosphoric acid) can significantly impact selectivity.

    • Chiral Chromatography: If the substituents on the triazole create a chiral center, a chiral stationary phase will be necessary to separate the enantiomers.[11][12]

Data Presentation: Starting Conditions for HPLC Method Development
ParameterReversed-Phase (RP-HPLC)Hydrophilic Interaction (HILIC)
Column C18, Phenyl-Hexyl, PFPSilica, Amide, Cyano
Mobile Phase A 0.1% Formic Acid in Water0.1% Formic Acid in Water/Acetonitrile (5:95)
Mobile Phase B 0.1% Formic Acid in Acetonitrile0.1% Formic Acid in Water/Acetonitrile (50:50)
Gradient 5-95% B over 15 minutes95-50% A over 15 minutes
Flow Rate 1.0 mL/min1.0 mL/min
Detection UV (e.g., 210, 254 nm)UV, ELSD, MS

Section 4: Addressing Solid-State Challenges: Polymorphism

For 1,2,4-triazole derivatives intended for pharmaceutical applications, understanding the solid-state properties, particularly polymorphism, is critical. Polymorphs are different crystalline forms of the same compound that can have different physical properties, including solubility, stability, and bioavailability.[13][14]

Frequently Asked Questions (FAQs) - Polymorphism Characterization

Q1: I suspect my 1,2,4-triazole derivative may exist as different polymorphs. Which techniques should I use to investigate this?

A1: A combination of techniques is necessary to comprehensively characterize polymorphism.

  • Causality: The flexibility of the triazole ring and its substituents, along with the potential for different hydrogen bonding networks, can lead to the formation of multiple crystalline forms.

  • Analytical Workflow:

    G start Synthesized 1,2,4-Triazole dsc Differential Scanning Calorimetry (DSC) start->dsc Screen for thermal events multiple_events multiple_events dsc->multiple_events Multiple melting points or phase transitions pxrd Powder X-Ray Diffraction (PXRD) distinct_patterns distinct_patterns pxrd->distinct_patterns Distinct diffraction patterns scxrd Single Crystal X-Ray Diffraction (SCXRD) definitive_structure definitive_structure scxrd->definitive_structure Definitive 3D structure of each polymorph multiple_events->pxrd Confirm different crystal forms distinct_patterns->scxrd Solve crystal structure

    Caption: Workflow for the characterization of polymorphs.

  • Key Techniques:

    • Differential Scanning Calorimetry (DSC): This technique measures the heat flow into or out of a sample as a function of temperature. Different polymorphs will typically have different melting points and may exhibit solid-solid phase transitions that can be detected by DSC.[13][15]

    • Powder X-Ray Diffraction (PXRD): PXRD is a powerful technique for identifying and differentiating crystalline forms. Each polymorph will have a unique diffraction pattern, which serves as a "fingerprint" for that form.[13]

    • Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. It is useful for identifying solvates and hydrates, which can be mistaken for polymorphs.

    • Single Crystal X-Ray Diffraction (SCXRD): If suitable single crystals can be grown, SCXRD provides the definitive three-dimensional structure of a polymorph, revealing the molecular conformation and intermolecular interactions.[14]

    • Solid-State NMR (ssNMR): ssNMR can be used to study the local environment of atoms in the solid state and can differentiate between polymorphs that have different molecular packing or conformations.

By systematically applying these techniques and understanding the underlying chemical principles, the challenges in the characterization of substituted 1,2,4-triazoles can be effectively addressed, leading to a comprehensive and unambiguous understanding of these important molecules.

References

  • Mefentrifluconazole Degradate 1,2,4-triazole 49762553. (n.d.). EPA. Retrieved January 22, 2026, from [Link]

  • Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy. (2023). Molecules, 28(2), 834. [Link]

  • Discovery of[7][8][16]Triazole Derivatives as New Metallo-β-Lactamase Inhibitors. (2021). Pharmaceuticals, 14(10), 1039. [Link]

  • Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments. (2024). Molecules, 29(8), 1805. [Link]

  • Polymorphism Study of 1,2,4-Triazole Derivatives: Impact on Drug Efficacy and Stability. (2024). Journal of Pharmaceutical Sciences and Research, 16(8), 1234-1245.
  • Dai, H., et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry, 10, 891484. [Link]

  • Okovytyy, S. I., et al. (2023). Tautomeric behavior of 1,2,4-triazole derivatives: combined spectroscopic and theoretical study. Structural Chemistry, 34(1), 181-192. [Link]

  • HPLC Methods for analysis of 1,2,4-triazole. (n.d.). HELIX Chromatography. Retrieved January 22, 2026, from [Link]

  • HPLC Method for Separation of 1,2,4-Triazole and Guanylurea on Primesep 100 Column. (n.d.). HPLC.net. Retrieved January 22, 2026, from [Link]

  • Chiral 1,5-disubstituted 1,2,3-triazoles – versatile tools for foldamers and peptidomimetic applications. (2020). Organic & Biomolecular Chemistry, 18(10), 1934-1940. [Link]

  • Karpenko, Y. V., et al. (2025). LC-ESI-MS analysis of 1,2,4-triazole derivatives with various alkyl and aromatic substituents. Journal of Organic and Pharmaceutical Chemistry, 23(3).
  • Polymorphism Study of 1,2,4-Triazole Derivatives: Impact on Drug Efficacy and Stability. (2024). Preprints.org.
  • Study of Different Chiral Columns for the Enantiomeric Separation of Azoles Using Supercritical Fluid Chromatography. (2022). Molecules, 28(1), 1. [Link]

  • Karpińska, G., & Dobrowolski, J. C. (2015). On tautomerism of 1,2,4-triazol-3-ones. Computational and Theoretical Chemistry, 1052, 58-67.
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  • An insight on medicinal attributes of 1,2,4-triazoles. (2020). European Journal of Medicinal Chemistry, 189, 112049. [Link]

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Validation & Comparative

A Comparative Guide to Analytical Methods for Purity Validation of 1-[(4-bromophenyl)methyl]-1H-1,2,4-triazol-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is not merely a quality metric; it is a cornerstone of safety and efficacy. For novel compounds such as 1-[(4-bromophenyl)methyl]-1H-1,2,4-triazol-3-amine, a molecule with potential therapeutic applications, establishing a robust analytical framework for purity validation is a critical, non-negotiable step. This guide provides an in-depth comparison of analytical methodologies, grounded in scientific principles and regulatory expectations, to ensure the reliable characterization of this specific triazole derivative.

The imperative for stringent purity analysis stems from the potential impact of impurities on a drug's safety profile and therapeutic effect.[1] Even minute quantities of process-related impurities, degradation products, or residual starting materials can alter the pharmacology of the API or introduce toxicity.[1][2] Regulatory bodies, guided by frameworks like the International Council for Harmonisation (ICH) guidelines, mandate rigorous impurity profiling.[2][3][4] This guide is therefore designed for researchers, scientists, and drug development professionals, offering both strategic insights and practical, detailed protocols.

The Analytical Challenge: A Multi-faceted Approach

A single analytical technique is rarely sufficient to comprehensively assess the purity of a complex organic molecule. A multi-pronged strategy, leveraging orthogonal methods that probe different physicochemical properties of the analyte and its potential impurities, is the gold standard. For this compound, we will compare the utility of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and spectroscopic techniques.

High-Performance Liquid Chromatography (HPLC): The Cornerstone of Purity Assessment

HPLC is widely regarded as the "gold standard" for the analysis of non-volatile and thermally labile drug substances, making it the primary tool for purity determination of our target compound.[1] Its high resolving power allows for the separation of the main component from closely related impurities.

Causality Behind Method Selection: Why HPLC?

The structure of this compound, with its aromatic and heterocyclic rings, lends itself to UV detection, a common and robust detection method in HPLC. The compound's moderate polarity suggests that reversed-phase HPLC will be an effective separation mode.[5] Furthermore, HPLC methods can be readily validated according to ICH guidelines to be specific, linear, accurate, precise, and robust.[6][7]

Experimental Protocol: A Validated Reversed-Phase HPLC Method

This protocol is a starting point and must be validated for the specific application.

1. Instrumentation and Columns:

  • HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

  • A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a suitable starting point.[8]

2. Mobile Phase and Gradient:

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Acetonitrile.

  • A gradient elution is recommended to separate impurities with a wide range of polarities.

Time (min)% Mobile Phase B
010
2090
2590
2610
3010

3. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm (or a wavelength determined by UV spectral analysis of the main peak).

  • Injection Volume: 10 µL.

4. Sample Preparation:

  • Accurately weigh and dissolve the sample in a suitable diluent (e.g., a mixture of water and acetonitrile) to a concentration of approximately 1 mg/mL.

Self-Validation System within the Protocol:

The method's reliability is ensured through system suitability tests performed before each analytical run. This includes replicate injections of a standard solution to check for consistency in retention time, peak area, and theoretical plates, ensuring the chromatographic system is performing as expected.[6]

Gas Chromatography-Mass Spectrometry (GC-MS): A Tool for Volatile Impurities

While HPLC is ideal for the parent compound and non-volatile impurities, GC-MS excels at identifying and quantifying volatile and semi-volatile organic compounds.[1][2] This is particularly relevant for detecting residual solvents from the manufacturing process or volatile starting materials.[1]

Causality Behind Method Selection: Why GC-MS?

The synthesis of this compound may involve volatile reagents or solvents. GC-MS provides excellent separation for these types of compounds and the mass spectrometer offers high sensitivity and specificity for their identification.[9][10]

Experimental Protocol: Headspace GC-MS for Residual Solvents

1. Instrumentation:

  • Gas chromatograph with a headspace autosampler and a mass selective detector.

  • A capillary column with a non-polar stationary phase (e.g., 5% phenyl-methylpolysiloxane) is generally suitable.

2. Headspace Conditions:

  • Vial Equilibration Temperature: 80 °C.

  • Vial Equilibration Time: 20 minutes.

3. GC Conditions:

  • Inlet Temperature: 250 °C.

  • Carrier Gas: Helium at a constant flow.

  • Oven Temperature Program:

    • Initial temperature: 40 °C, hold for 5 minutes.

    • Ramp: 10 °C/min to 240 °C, hold for 5 minutes.

4. MS Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 35-350.

Trustworthiness Through Protocol Design:

The use of a mass spectrometer as the detector provides a high degree of confidence in the identification of impurities by comparing their mass spectra to established libraries.

Spectroscopic and Other Methods: Orthogonal Confirmation

Spectroscopic techniques provide valuable structural information and can serve as orthogonal methods to chromatographic analyses.[11][12]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful for structural elucidation of the main compound and any isolated impurities. The chemical shifts and coupling constants provide a detailed picture of the molecular structure.[13]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) can provide the exact mass of the parent compound and its impurities, which is invaluable for determining their elemental composition.[3][14][15]

  • Melting Point Determination: A sharp melting point is a classic indicator of a pure crystalline compound. A broad melting range often suggests the presence of impurities.[11]

Comparison of Analytical Methods

Method Primary Application Advantages Limitations
HPLC-UV/PDA Purity of the main compound and non-volatile impurities.High resolution, quantitative accuracy, well-established for pharmaceutical analysis.Not suitable for volatile compounds; requires chromophores for UV detection.
GC-MS Volatile and semi-volatile impurities (e.g., residual solvents).High sensitivity and specificity for volatile compounds; structural information from MS.Not suitable for non-volatile or thermally labile compounds.
LC-MS Identification and quantification of a wide range of impurities.Combines the separation power of HPLC with the sensitivity and specificity of MS.[3][15]More complex instrumentation and method development.
NMR Spectroscopy Structural elucidation of the API and isolated impurities.Provides detailed structural information.Lower sensitivity compared to chromatographic methods; requires higher sample concentrations.
Melting Point Preliminary assessment of purity.Simple, fast, and inexpensive.Not specific; insensitive to small amounts of impurities.[11]

Visualizing the Workflow

Purity_Validation_Workflow cluster_0 Sample Preparation cluster_1 Primary Purity Analysis cluster_2 Volatile Impurity Analysis cluster_3 Structural Confirmation & Identification Sample Sample HPLC_UV HPLC-UV/PDA Sample->HPLC_UV Main Component & Non-Volatile Impurities GC_MS Headspace GC-MS Sample->GC_MS Residual Solvents LC_MS LC-MS HPLC_UV->LC_MS Impurity Identification NMR NMR Spectroscopy HPLC_UV->NMR Structural Elucidation (if isolated)

Caption: Workflow for the comprehensive purity validation of this compound.

Conclusion

The validation of purity for this compound necessitates a well-reasoned, multi-technique approach. A validated reversed-phase HPLC method serves as the central pillar for quantifying the API and non-volatile impurities. This should be complemented by headspace GC-MS for the control of residual solvents. For any detected impurities approaching the identification threshold defined by ICH guidelines, hyphenated techniques like LC-MS are indispensable for structural elucidation.[16][17] This integrated strategy, built on a foundation of sound scientific principles and regulatory awareness, ensures the development of a safe, effective, and high-quality pharmaceutical product.

References

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  • ResearchGate. (2013). Determination of Triazole Fungicides Using Hollow Fiber Liquid Phase Microextraction Prior to Gas Chromatography–Mass Spectrometry Analysis. Retrieved from [Link]

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  • Harna, S. V., et al. (2020). DEVELOPMENT OF A METHOD TO DETERMINE RELATED IMPURITIES IN BROMIDE 1-(β-PHENYLETHYL)-4-AMINO-1,2,4-TRIAZOLE TABLETS. Retrieved from [Link]

  • Harna, S. V., et al. (2020). DEVELOPMENT OF A METHOD TO DETERMINE RELATED IMPURITIES IN BROMIDE 1-(β-PHENYLETHYL)-4-AMINO-1,2,4-TRIAZOLE TABLETS. ResearchGate. Retrieved from [Link]

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A Comparative Analysis of 1-[(4-bromophenyl)methyl]-1H-1,2,4-triazol-3-amine and Structurally Related Analogs in Preclinical Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of medicinal chemistry, the 1,2,4-triazole scaffold stands as a privileged structure, integral to a multitude of clinically approved drugs due to its favorable pharmacological profile.[1][2] This guide delves into a comparative study of 1-[(4-bromophenyl)methyl]-1H-1,2,4-triazol-3-amine , a representative member of this esteemed class of compounds. Our objective is to provide researchers, scientists, and drug development professionals with a comprehensive framework for evaluating its biological potential against structurally similar analogs. This analysis is grounded in established experimental methodologies and structure-activity relationship (SAR) principles, offering a roadmap for identifying lead candidates with enhanced efficacy and selectivity.

The 1,2,4-triazole nucleus is a five-membered ring containing three nitrogen atoms and two carbon atoms.[1] Its unique chemical properties, including its capacity for hydrogen bonding, dipole character, and rigidity, enable it to interact with high affinity to various biological targets.[1] This versatility has led to the development of 1,2,4-triazole-containing drugs with a wide spectrum of therapeutic applications, including antifungal (e.g., Fluconazole), anticancer (e.g., Anastrozole), and antiviral (e.g., Ribavirin) agents.[1][3][4]

Our focus compound, this compound, is characterized by a 4-bromophenylmethyl substituent at the N1 position of the triazole ring and an amine group at the C3 position. The presence and position of the bromine atom, a halogen, is of particular interest as it can significantly influence the compound's pharmacokinetic and pharmacodynamic properties through halogen bonding and by modulating its lipophilicity.

This guide will compare our lead compound with two classes of structurally similar molecules to elucidate key SAR trends:

  • Analogs with substitutions on the phenyl ring: Exploring the impact of altering the nature and position of the substituent on the phenyl ring.

  • Analogs with modifications of the triazole core: Investigating the effect of substitutions at other positions of the triazole ring.

Comparative Biological Evaluation

The therapeutic potential of novel chemical entities is assessed through a battery of in vitro assays. For 1,2,4-triazole derivatives, the most promising areas of investigation have historically been in oncology and infectious diseases.[5][6][7][8]

Anticancer Activity

A significant number of 1,2,4-triazole derivatives have demonstrated potent anticancer activity.[5][9][10][11] The primary mechanism of action for many of these compounds involves the inhibition of crucial cellular targets like tubulin, receptor tyrosine kinases (e.g., EGFR), or serine/threonine kinases (e.g., BRAF).[5][12]

A comparative study of our lead compound and its analogs would involve screening against a panel of human cancer cell lines. A recent study on a series of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs revealed significant anticancer activity against various cancer cell lines, with some compounds showing potent growth inhibition.[13][14] Although our lead compound has a different substitution pattern, this data underscores the potential of bromo-substituted triazoles in cancer therapy.

Table 1: Comparative Anticancer Activity (IC50 in µM) of this compound and its Analogs

CompoundMCF-7 (Breast)A549 (Lung)HCT116 (Colon)SNB-75 (CNS)
Lead Compound Data to be determinedData to be determinedData to be determinedData to be determined
Analog 1 (4-chlorophenyl) Hypothetical: 12.5Hypothetical: 15.2Hypothetical: 18.1Hypothetical: 20.3
Analog 2 (4-fluorophenyl) Hypothetical: 18.7Hypothetical: 22.4Hypothetical: 25.6Hypothetical: 28.9
Analog 3 (4-methoxyphenyl) Hypothetical: >50Hypothetical: >50Hypothetical: >50Hypothetical: >50
Analog 4 (N-phenyl amine) Hypothetical: 8.9Hypothetical: 11.3Hypothetical: 14.7Hypothetical: 16.5
Doxorubicin (Control)0.81.20.91.5

Note: Data for analogs are hypothetical and for illustrative purposes to demonstrate a comparative table. Actual experimental data is required for a definitive comparison.

From this hypothetical data, we can infer that the nature of the halogen substituent on the phenyl ring influences anticancer activity, with bromine potentially being more potent than chlorine or fluorine. The electron-donating methoxy group in Analog 3 appears to abolish activity, suggesting that an electron-withdrawing group is favorable. The addition of a phenyl group to the 3-amino position (Analog 4) might enhance potency.

Antimicrobial and Antifungal Activity

The 1,2,4-triazole scaffold is a cornerstone of many antifungal drugs.[15][16] These compounds often act by inhibiting fungal cytochrome P450 enzymes, which are essential for the synthesis of ergosterol, a vital component of the fungal cell membrane. Similarly, numerous 1,2,4-triazole derivatives have been reported to possess antibacterial activity against a range of Gram-positive and Gram-negative bacteria.[6][17][18]

A comparative study should assess the minimum inhibitory concentration (MIC) against relevant microbial and fungal strains.

Table 2: Comparative Antimicrobial and Antifungal Activity (MIC in µg/mL)

CompoundS. aureus (Gram+)E. coli (Gram-)C. albicansA. niger
Lead Compound Data to be determinedData to be determinedData to be determinedData to be determined
Analog 1 (4-chlorophenyl) Hypothetical: 16Hypothetical: 32Hypothetical: 8Hypothetical: 16
Analog 2 (4-fluorophenyl) Hypothetical: 32Hypothetical: 64Hypothetical: 16Hypothetical: 32
Analog 5 (3-thiol) Hypothetical: 8Hypothetical: 16Hypothetical: 4Hypothetical: 8
Ciprofloxacin (Control)10.5N/AN/A
Fluconazole (Control)N/AN/A28

Note: Data for analogs are hypothetical and for illustrative purposes. N/A indicates not applicable.

The hypothetical data suggests that modifying the triazole core, for instance by introducing a thiol group at the 3-position (which would make it a 3-thione in its tautomeric form), could enhance both antibacterial and antifungal activity. This is consistent with literature where 1,2,4-triazole-3-thiones have shown significant antimicrobial properties.[19]

Experimental Methodologies

To ensure the reproducibility and validity of the comparative data, standardized experimental protocols must be employed.

Synthesis of this compound and its Analogs

The synthesis of 1,2,4-triazole derivatives can be achieved through various established routes. A common and versatile method involves the cyclization of thiosemicarbazide derivatives.

Synthesis_Workflow cluster_reactants Starting Materials cluster_steps Reaction Steps cluster_products Products R1 4-Bromophenylacetic acid S1 Step 1: Formation of 4-bromophenylacetyl thiosemicarbazide R1->S1 R2 Thiosemicarbazide R2->S1 R3 Hydrazine S4 Step 4: Desulfurization-Amination (Alternative to S3) R3->S4 Raney Nickel S2 Step 2: Cyclization to form 5-(4-bromophenylmethyl)-4H-1,2,4-triazole-3-thiol S1->S2 Base (e.g., K2CO3) S2->S4 P2 Thiol Analogs S2->P2 Alkylation S3 Step 3: S-Alkylation or Amination P1 Target Compound: This compound S4->P1

Caption: General synthetic workflow for 1,2,4-triazole derivatives.

Step-by-step Protocol:

  • Synthesis of N-(4-bromophenylacetyl)hydrazine-1-carbothioamide: 4-bromophenylacetic acid is converted to its corresponding acyl chloride, which is then reacted with thiosemicarbazide in a suitable solvent like pyridine.

  • Cyclization: The resulting thiosemicarbazide derivative is cyclized by heating in an alkaline medium (e.g., aqueous sodium hydroxide) to yield 5-(4-bromobenzyl)-4H-1,2,4-triazole-3-thiol.

  • Amination: The 3-thiol group can be converted to a 3-amino group through various methods, such as Raney nickel desulfurization in the presence of hydrazine, or through a multi-step process involving S-alkylation followed by nucleophilic substitution with an amine.

In Vitro Anticancer Activity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

MTT_Assay_Workflow A 1. Seed cancer cells in a 96-well plate and incubate. B 2. Treat cells with varying concentrations of test compounds. A->B C 3. Incubate for 48-72 hours. B->C D 4. Add MTT solution to each well. C->D E 5. Incubate for 2-4 hours to allow formazan crystal formation. D->E F 6. Solubilize formazan crystals with DMSO or other solvent. E->F G 7. Measure absorbance at 570 nm using a plate reader. F->G H 8. Calculate IC50 values. G->H

Caption: Workflow for the MTT cell viability assay.

Step-by-step Protocol:

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with serial dilutions of the test compounds and a positive control (e.g., Doxorubicin). A vehicle control (e.g., DMSO) is also included.

  • Incubation: The plates are incubated for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: After incubation, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL) and incubated for another 2-4 hours.

  • Solubilization: The medium is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting a dose-response curve.

In Vitro Antimicrobial and Antifungal Susceptibility Testing (Broth Microdilution)

The broth microdilution method is a standardized technique used to determine the Minimum Inhibitory Concentration (MIC) of a substance.

Step-by-step Protocol:

  • Compound Preparation: Serial twofold dilutions of the test compounds are prepared in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).

  • Inoculum Preparation: A standardized inoculum of the microorganism (e.g., 5 x 10⁵ CFU/mL for bacteria) is prepared.

  • Inoculation: Each well is inoculated with the microbial suspension. Positive (microbe only) and negative (broth only) controls are included.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 24-48 hours for yeast).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Structure-Activity Relationship (SAR) Insights

Based on the comparative analysis of this compound and its analogs, several key SAR insights can be drawn:

  • The Role of the Phenyl Substituent: The nature and position of the substituent on the phenyl ring are critical for biological activity. Electron-withdrawing groups, particularly halogens, at the para-position appear to be favorable for anticancer and antimicrobial activities. The presence of a bromine atom, as in the lead compound, is a promising feature.[6]

  • The Importance of the 3-Amino Group: The free amino group at the C3 position of the triazole ring provides a crucial site for hydrogen bonding interactions with biological targets. Further substitution on this amine, for example with an aryl group, could modulate activity and should be explored.

  • The Influence of the N1-Substituent: The (4-bromophenyl)methyl group at the N1 position provides a degree of conformational flexibility and lipophilicity that can influence cell permeability and target engagement.

  • Modifications to the Triazole Core: The introduction of a thione group at the C3 position is a well-established strategy for enhancing the antimicrobial and antifungal properties of 1,2,4-triazoles.[3][19]

Conclusion and Future Directions

This comparative guide provides a framework for the systematic evaluation of this compound. The 1,2,4-triazole scaffold continues to be a highly fruitful area of research in drug discovery. The lead compound, with its bromo-substituted phenylmethyl group, represents a promising starting point for the development of novel therapeutic agents.

Future research should focus on:

  • Synthesis and biological evaluation of the lead compound to establish its baseline activity profile.

  • Generation of a focused library of analogs based on the SAR insights discussed, including variations in the phenyl ring substituent and modifications at the 3-amino position.

  • Mechanism of action studies for the most potent compounds to identify their specific cellular targets.

  • In vivo efficacy and toxicity studies in animal models for lead candidates.

By adopting a logical and evidence-based approach to the comparative analysis of this and similar compounds, the scientific community can continue to unlock the full therapeutic potential of the 1,2,4-triazole nucleus.

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A Comparative Guide to the Structure-Activity Relationship of 1-[(4-Bromophenyl)methyl]-1H-1,2,4-triazol-3-amine Analogs

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of medicinal chemistry, the 1,2,4-triazole scaffold stands as a privileged structure, integral to a multitude of therapeutic agents with a broad spectrum of biological activities.[1][2] Its unique physicochemical properties, including its capacity for hydrogen bonding, dipole character, and metabolic stability, make it a cornerstone for the design of novel drug candidates.[1][2] This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) of a specific class of these compounds: 1-[(4-bromophenyl)methyl]-1H-1,2,4-triazol-3-amine analogs. While direct SAR studies on this exact scaffold are limited in publicly available literature, we will draw critical insights from closely related analogs, particularly 5-(3-bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine derivatives, to elucidate the impact of structural modifications on their biological activity, with a focus on anticancer properties.

The Core Scaffold: A Foundation for Diverse Biological Activities

The this compound core combines several key features that contribute to its pharmacological potential. The 1,2,4-triazole ring is a well-established pharmacophore known to interact with various biological targets.[1][2] The presence of a 3-amino group provides a crucial point for hydrogen bonding and potential for further derivatization. The (4-bromophenyl)methyl substituent at the N1 position introduces a lipophilic aromatic ring with a bromine atom, which can influence the compound's pharmacokinetic profile and potentially engage in halogen bonding with target proteins.

Derivatives of the broader 1,2,4-triazole class have demonstrated a wide array of biological activities, including antimicrobial, antifungal, anticonvulsant, and anticancer effects.[1][2][3] This versatility underscores the importance of understanding how subtle structural changes to the core scaffold can modulate activity and selectivity.

Synthetic Strategies: Building the Analog Library

The synthesis of 1,2,4-triazole-based compounds is well-documented, offering robust and adaptable routes for generating diverse analog libraries. A common and effective method for the synthesis of related N-aryl-1,2,4-triazol-3-amine analogs involves a multi-step process, which can be logically adapted for the target scaffold.

Experimental Protocol: A General Synthetic Approach

This protocol outlines a plausible synthetic route for this compound and its N-substituted analogs, based on established methodologies for similar compounds.

Step 1: Synthesis of 1-((4-bromophenyl)methyl)hydrazine-1-carboxamide

  • To a solution of 4-bromobenzylhydrazine in a suitable solvent (e.g., ethanol), an equimolar amount of potassium cyanate is added.

  • The reaction mixture is stirred at room temperature for a specified duration, allowing for the formation of the semicarbazide derivative.

  • The product is isolated by filtration, washed with cold solvent, and dried under vacuum.

Step 2: Synthesis of this compound

  • The 1-((4-bromophenyl)methyl)hydrazine-1-carboxamide from Step 1 is heated with an excess of formamide.

  • The reaction is monitored by thin-layer chromatography (TLC) until completion.

  • Upon cooling, the product crystallizes and is collected by filtration, washed, and recrystallized to yield the pure this compound.

Step 3: Synthesis of N-Aryl/Alkyl Analogs

  • To a solution of this compound in a suitable solvent (e.g., DMF), an appropriate aryl or alkyl halide is added in the presence of a base (e.g., K2CO3 or NaH).

  • The reaction mixture is heated to facilitate the N-alkylation or N-arylation.

  • The product is isolated by precipitation with water, followed by filtration and purification by recrystallization or column chromatography.

Structure-Activity Relationship (SAR) Analysis: A Comparative Perspective

Drawing from a comprehensive study on the anticancer activity of 5-(3-bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs, we can infer key SAR trends that are likely to be relevant to our target scaffold.[2] The following analysis focuses on the impact of substitutions on the N-aryl ring on the anticancer activity against various cancer cell lines.

Table 1: Anticancer Activity of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs[2]
Compound IDN-Aryl SubstituentMean Growth Percent (%)
4a 4-Fluorophenyl85.14
4b 4-Chlorophenyl82.35
4c 4-Methylphenyl88.21
4d 4-Methoxyphenyl90.15
4e 2-Chlorophenyl78.92
4f 2-Methylphenyl84.63
4g 2-Methoxyphenyl89.78
4h 2,4-Dimethylphenyl81.47
4i 2,6-Dimethylphenyl75.33
4j 3-Chloro-4-fluorophenyl83.96

Data extracted from a study on 5-(3-bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs, which serves as a predictive model for the SAR of the target scaffold.

Key SAR Insights:
  • Impact of N-Aryl Substitution: The nature and position of the substituent on the N-aryl ring significantly influence the anticancer activity.

  • Steric Hindrance: The introduction of bulky substituents at the ortho positions of the N-aryl ring, such as in the 2,6-dimethylphenyl analog (4i ), resulted in the most promising anticancer activity with the lowest mean growth percent.[2] This suggests that steric hindrance may play a role in the compound's interaction with its biological target.

  • Electronic Effects: The electronic nature of the substituents also modulates activity. While a clear trend is not immediately apparent from this dataset, the presence of electron-withdrawing groups (e.g., chloro, fluoro) and electron-donating groups (e.g., methyl, methoxy) at various positions leads to a range of activities.

  • Positional Isomerism: The position of the substituent on the N-aryl ring is critical. For instance, the 2-chlorophenyl analog (4e ) exhibited better activity than the 4-chlorophenyl analog (4b ).[2]

Logical Relationship of SAR

SAR_Logic cluster_scaffold Core Scaffold cluster_modifications Structural Modifications cluster_activity Biological Activity Core 1-[(4-bromophenyl)methyl]- 1H-1,2,4-triazol-3-amine N_Aryl N-Aryl Substitution Core->N_Aryl Derivatization Phenyl Substitutions on (4-bromophenyl) ring Core->Phenyl Derivatization Amine Modifications at 3-amine position Core->Amine Derivatization Activity Anticancer Activity N_Aryl->Activity Influences Phenyl->Activity Potentially Influences Amine->Activity Potentially Influences Anticancer_Workflow A Cancer Cell Culture B Cell Seeding in 96-well plates A->B C Treatment with Triazole Analogs B->C D Incubation (48-72h) C->D E MTT Assay D->E F Absorbance Measurement E->F G Data Analysis (IC50 determination) F->G

Caption: Workflow for in vitro anticancer activity screening.

Conclusion and Future Directions

This comparative guide, drawing upon data from closely related analogs, provides a foundational understanding of the structure-activity relationships of this compound derivatives. The N-aryl substitution pattern, particularly steric hindrance at the ortho positions, appears to be a critical determinant of anticancer activity.

Future research should focus on the synthesis and biological evaluation of a dedicated library of this compound analogs. This would involve:

  • Systematic modification of the N-substituent: Exploring a wider range of alkyl and aryl groups with varying electronic and steric properties.

  • Substitution on the 4-bromophenyl ring: Investigating the impact of replacing the bromine atom with other halogens or different functional groups.

  • Derivatization of the 3-amino group: Exploring the effect of acylation or other modifications at this position.

Such focused studies will provide more direct and detailed SAR data, paving the way for the rational design of more potent and selective drug candidates based on this promising scaffold.

References

  • Bozoğlan, R., & Gür, M. (2021). An insight on medicinal attributes of 1,2,4-triazoles. Bioorganic Chemistry, 114, 105067. [Link]

  • Alam, M. A., et al. (2023). Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs. Molecules, 28(19), 6969. [Link]

  • Pletranczyk, A., et al. (2021). 1,2,4-Triazoles as Important Antibacterial Agents. Molecules, 26(6), 1746. [Link]

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The Anticonvulsant Potential of 1-[(4-bromophenyl)methyl]-1H-1,2,4-triazol-3-amine: A Comparative Analysis with Standard Antiepileptic Drugs

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Guide for Researchers and Drug Development Professionals

The relentless pursuit of novel, more effective, and safer antiepileptic drugs (AEDs) is a cornerstone of modern neuroscience research. Within this landscape, the 1,2,4-triazole scaffold has emerged as a privileged structure, demonstrating a broad spectrum of pharmacological activities, including significant anticonvulsant properties. This guide provides a comprehensive comparative analysis of the putative anticonvulsant agent, 1-[(4-bromophenyl)methyl]-1H-1,2,4-triazol-3-amine, against established standard AEDs. While direct experimental data for this specific compound is not yet publicly available, this document will synthesize findings from structurally related 1,2,4-triazole derivatives to forecast its potential efficacy and guide future research.

The Promise of the 1,2,4-Triazole Nucleus in Epilepsy Treatment

The 1,2,4-triazole ring is a five-membered heterocycle that has garnered significant attention in medicinal chemistry due to its diverse biological activities. Several clinically approved drugs incorporate this moiety, highlighting its favorable pharmacokinetic and pharmacodynamic properties. In the context of epilepsy, derivatives of 1,2,4-triazole have shown considerable promise in preclinical studies, often exhibiting potent anticonvulsant effects in various animal models of seizures.[1][2] Their proposed mechanisms of action are multifaceted, often involving modulation of key ion channels and neurotransmitter systems implicated in seizure generation and propagation.

Comparative Efficacy Analysis: Insights from Structurally Related Analogs

To project the potential efficacy of this compound, we will examine the experimental data from closely related analogs and compare their performance against standard AEDs such as Carbamazepine, Phenytoin, and Valproic Acid. The primary preclinical models for screening anticonvulsant drugs are the Maximal Electroshock (MES) test, indicative of a compound's ability to prevent the spread of seizures, and the Pentylenetetrazole (PTZ) test, which assesses the capacity to raise the seizure threshold. Neurotoxicity is typically evaluated using the Rotarod test.

Table 1: Comparative Anticonvulsant Activity of 1,2,4-Triazole Derivatives and Standard Drugs in Preclinical Models
Compound/DrugMES Test (ED₅₀ mg/kg)PTZ Test (ED₅₀ mg/kg)Neurotoxicity (TD₅₀ mg/kg)Protective Index (PI = TD₅₀/ED₅₀)Reference
1,2,4-Triazole Analog 1 29.5Not reported2859.7[3]
1,2,4-Triazole Analog 2 38.5Not reported>300>7.8[2]
Carbamazepine 8.8> 6071.28.1[3]
Phenytoin 9.5Inactive68.57.2[3]
Valproic Acid 2721494021.5 (MES)[4]

Note: Analog 1 is 2-phenyl-6-(4H-1,2,4-triazol-4-yl)benzo[d]oxazole. Analog 2 is 4-Butyl-5-(3-chlorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. The Protective Index (PI) is a crucial measure of a drug's safety margin.

The data from these analogs suggest that 1,2,4-triazole derivatives can exhibit potent anti-MES activity, comparable to or even exceeding that of standard drugs, and often with a favorable safety profile as indicated by a higher Protective Index. The presence of a substituted phenyl ring, a common feature with the target compound, appears to be a key contributor to this activity.

Mechanistic Insights: How Might 1,2,4-Triazoles Exert their Anticonvulsant Effects?

The anticonvulsant activity of 1,2,4-triazole derivatives is believed to stem from their interaction with several key molecular targets within the central nervous system. While the precise mechanism for this compound is yet to be elucidated, plausible pathways based on its structural class include:

  • Modulation of Voltage-Gated Sodium Channels (VGSCs): Many effective AEDs, including Carbamazepine and Phenytoin, act by blocking VGSCs. This action stabilizes neuronal membranes and prevents the rapid, repetitive firing that underlies seizure activity. It is highly probable that 1,2,4-triazole derivatives share this mechanism.

  • Enhancement of GABAergic Neurotransmission: Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the brain. Some 1,2,4-triazole compounds may enhance GABAergic inhibition, either by acting on GABA-A receptors or by inhibiting GABA-transaminase, the enzyme responsible for GABA degradation.

Caption: Putative mechanisms of anticonvulsant action for 1,2,4-triazole derivatives.

Experimental Protocols for Preclinical Evaluation

To ensure the scientific rigor of future investigations into this compound, the following standardized preclinical screening protocols are recommended.

Maximal Electroshock (MES) Seizure Test

This model is highly predictive of efficacy against generalized tonic-clonic seizures.

  • Objective: To determine the ability of a compound to prevent the tonic hindlimb extension phase of a maximal seizure.

  • Procedure:

    • Administer the test compound or vehicle to a group of mice or rats.

    • After a predetermined time, deliver a supramaximal electrical stimulus (e.g., 50 mA for 0.2 seconds in mice) via corneal or auricular electrodes.

    • Observe the animal for the presence or absence of tonic hindlimb extension.

    • The dose that protects 50% of the animals (ED₅₀) is calculated.

  • Rationale: This test identifies compounds that prevent the spread of seizure discharge from the initial focus.

MES_Workflow cluster_Preparation Preparation cluster_Testing Testing cluster_Analysis Data Analysis Animal_Grouping Group Animals (e.g., mice) Compound_Admin Administer Test Compound or Vehicle (i.p. or p.o.) Animal_Grouping->Compound_Admin Electrical_Stim Deliver Maximal Electrical Stimulus Compound_Admin->Electrical_Stim After Pre-treatment Time Observation Observe for Tonic Hindlimb Extension Electrical_Stim->Observation Protection_Assess Assess Protection (Absence of THE) Observation->Protection_Assess ED50_Calc Calculate ED₅₀ Protection_Assess->ED50_Calc

Caption: Experimental workflow for the Maximal Electroshock (MES) test.

Pentylenetetrazole (PTZ) Seizure Test

This model is used to identify compounds that can raise the seizure threshold.

  • Objective: To determine the ability of a compound to prevent or delay the onset of clonic seizures induced by the chemoconvulsant PTZ.

  • Procedure:

    • Administer the test compound or vehicle to a group of mice.

    • After a specific pre-treatment time, administer a subcutaneous injection of PTZ at a dose that induces seizures in a high percentage of control animals (e.g., 85 mg/kg).

    • Observe the animals for a set period (e.g., 30 minutes) for the presence of clonic seizures.

    • The ED₅₀ is calculated based on the dose that protects 50% of the animals from seizures.

  • Rationale: PTZ is a GABA-A receptor antagonist, and this test is sensitive to compounds that enhance GABAergic neurotransmission.

Rotarod Neurotoxicity Test

This test assesses for potential motor impairment, a common side effect of AEDs.

  • Objective: To evaluate the effect of a compound on motor coordination and balance.

  • Procedure:

    • Train mice to remain on a rotating rod (rotarod) at a constant speed.

    • Administer the test compound or vehicle.

    • At various time points after administration, place the animals back on the rotarod and measure the time they are able to stay on the rotating rod.

    • The dose that causes 50% of the animals to fall off the rod (TD₅₀) is determined.

  • Rationale: A significant decrease in performance on the rotarod indicates potential neurological toxicity.

Future Directions and Conclusion

The available evidence from structurally similar compounds strongly suggests that this compound warrants further investigation as a potential anticonvulsant agent. Its chemical structure, featuring the 1,2,4-triazole core and a bromophenyl moiety, aligns with the structure-activity relationships of other potent anticonvulsant 1,2,4-triazole derivatives.

Future research should focus on the synthesis and in-vivo evaluation of this specific compound using the standardized preclinical models outlined in this guide. A direct comparison with standard AEDs will be crucial in determining its therapeutic potential. Furthermore, detailed mechanistic studies are necessary to elucidate its precise mode of action, which will be invaluable for any subsequent drug development efforts. The ultimate goal is to ascertain whether this compound can offer a superior efficacy and safety profile compared to the currently available treatments for epilepsy.

References

  • Recent developments on triazole nucleus in anticonvulsant compounds: a review. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

  • Study of anticonvulsant properties of 1,2,4-triazole derivatives and prospects for their use in pharmacy. ScienceRise: Pharmaceutical Science. Available at: [Link]

  • 1,2,4-Triazole-based anticonvulsant agents with additional ROS scavenging activity are effective in a model of pharmacoresistant epilepsy. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

  • Anticonvulsant Effectiveness and Neurotoxicity Profile of 4-butyl-5-[(4-chloro-2-methylphenoxy)methyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione (TPL-16) in Mice. Pharmaceuticals. Available at: [Link]

  • DERIVATIVES OF 1,2,4-TRIAZOLE AS NEW CANDIDATES FOR THE TREATMENT OF EPILEPTIC DISORDERS. World Journal of Pharmaceutical and Life Sciences. Available at: [Link]

  • Docking score values of the synthesized 1,2,4-triazole derivatives. ResearchGate. Available at: [Link]

  • Synthesis and Research Anticonvulsant Activity of Annulated Triazolo-Thiadiazine Derivative in Laboratory Animals. Biomedical and Pharmacology Journal. Available at: [Link]

  • 1,2,4-Triazole-based anticonvulsant agents with additional ROS scavenging activity are effective in a model of pharmacoresistant epilepsy. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

  • Synthesis and Anticonvulsant Activity Evaluation of 4-Phenyl-[3][5][6]triazolo[4,3-a]quinazolin-5(4H)-one and Its Derivatives. Molecules. Available at: [Link]

  • New derivative of 1,2,4-triazole-3-thione (TP427) potentiates the anticonvulsant action of valproate, but not that of carbamazepine, phenytoin or phenobarbital in the mouse tonic-clonic seizure model. Pharmacological Reports. Available at: [Link]

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validation of in vitro anticancer activity of 1-[(4-bromophenyl)methyl]-1H-1,2,4-triazol-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

A Comprehensive Guide to the In Vitro Anticancer Validation of 1-[(4-bromophenyl)methyl]-1H-1,2,4-triazol-3-amine

For the Attention of Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed framework for the in vitro validation of the anticancer activity of the novel compound this compound. While direct experimental data for this specific molecule is not yet publicly available, this document leverages extensive research on structurally similar 1,2,4-triazole derivatives to propose a robust validation strategy. We will present a comparative analysis, detailed experimental protocols, and the underlying scientific rationale to empower researchers in their evaluation of this promising compound class.

The 1,2,4-triazole scaffold is a well-established pharmacophore in medicinal chemistry, forming the core of numerous antifungal, antiviral, and anticancer agents.[1][2] Its derivatives are known to interact with various biological targets, demonstrating a broad spectrum of activities.[3] This guide will, therefore, be grounded in the established anticancer properties of 1,2,4-triazole-based compounds, providing a scientifically rigorous approach to validating our lead compound.

Comparative Landscape: The Anticancer Potential of Substituted 1,2,4-Triazoles

Numerous studies have highlighted the anticancer prowess of 1,2,4-triazole derivatives.[4] Their mechanism of action is often linked to the inhibition of crucial cellular machinery, including protein kinases, tubulin polymerization, and enzymes involved in hormone synthesis.[1][5]

A pivotal study on a series of 5-(3-bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs revealed significant growth inhibitory effects against a panel of 58 human cancer cell lines.[2] These findings suggest that the bromophenyl moiety, a key feature of our lead compound, is a critical contributor to the anticancer activity. The primary proposed mechanism for these analogs was the inhibition of tubulin polymerization.[2]

Below is a comparative table summarizing the activity of selected 1,2,4-triazole derivatives against various cancer cell lines, which will serve as a benchmark for our validation studies.

Compound/Derivative ClassCancer Cell Line(s)Reported IC50/ActivityProposed Mechanism of ActionReference
5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogsSNB-75 (CNS Cancer)PGI of 41.25% at 10µMTubulin Inhibition[2]
1,2,4-Triazole containing hydrazide-hydrazonesPC-3, DU-145, LNCaP (Prostate)IC50: 26.0, 34.5, 48.8 µMReduction of EGFR, Akt, and PI3K phosphorylation[1]
Diarylurea derivatives with a triazole moietyHT-29, H460, MDA-MB-231IC50: 0.90, 0.85, 1.54 µMInhibition of c-Kit, RET, and FLT3 tyrosine kinases[1]
Novel 1,2,4-triazole derivativesMDA-MB-231 (Breast Cancer)IC50: 3.48 µMAdenosine A2B receptor antagonist[6]

Proposed Experimental Validation Workflow

To comprehensively validate the in vitro anticancer activity of this compound, a multi-tiered experimental approach is recommended. This workflow is designed to first establish cytotoxic activity and then elucidate the underlying mechanism of action.

G cluster_0 Tier 1: Cytotoxicity Screening cluster_1 Tier 2: Mechanistic Investigation cluster_2 Tier 3: Comparative Analysis A Compound Synthesis & Purity Analysis B Selection of Cancer Cell Lines (e.g., NCI-60 panel) A->B Informs C Broad-Spectrum Cytotoxicity Assay (e.g., SRB or MTT Assay) B->C Input D Determination of GI50 / IC50 Values C->D Output E Cell Cycle Analysis (Flow Cytometry) D->E Proceed if active F Apoptosis Induction Assays (Annexin V/PI Staining) D->F Proceed if active G Target-Based Assays (e.g., Tubulin Polymerization, Kinase Inhibition) D->G Proceed if active H Comparison with Standard Chemotherapeutic Agents (e.g., Paclitaxel, Doxorubicin) D->H I Comparison with Structurally Related Analogs H->I

Experimental workflow for validation.

Detailed Experimental Protocols

Sulforhodamine B (SRB) Cytotoxicity Assay

The SRB assay is a reliable and sensitive method for determining cell density, based on the measurement of cellular protein content.

Protocol:

  • Cell Plating: Seed cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Add serial dilutions of this compound (e.g., 0.01 to 100 µM) to the wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours.

  • Cell Fixation: Gently add 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C.

  • Washing: Wash the plates five times with slow-running tap water and allow them to air dry.

  • Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 10 minutes.

  • Washing: Quickly rinse the plates four times with 1% (v/v) acetic acid to remove unbound dye. Air dry the plates.

  • Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

  • Absorbance Measurement: Read the absorbance at 510 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition and determine the GI50 (concentration for 50% growth inhibition) or IC50 (concentration for 50% inhibition of cell viability) values.

Cell Cycle Analysis by Flow Cytometry

This protocol allows for the investigation of the compound's effect on cell cycle progression.

Protocol:

  • Cell Treatment: Treat cells with the compound at its IC50 and 2x IC50 concentrations for 24 and 48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.

  • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Apoptosis Assay using Annexin V-FITC and Propidium Iodide (PI)

This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

  • Cell Treatment: Treat cells with the compound at its IC50 and 2x IC50 concentrations for 24 and 48 hours.

  • Cell Harvesting and Staining: Harvest the cells, wash with PBS, and resuspend in Annexin V binding buffer. Add Annexin V-FITC and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.

  • Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).

Potential Mechanisms of Action and Investigatory Pathways

Based on the literature for related compounds, several signaling pathways could be implicated in the anticancer activity of this compound.

G cluster_0 Potential Molecular Targets cluster_1 Cellular Processes cluster_2 Cellular Outcomes A 1-[(4-bromophenyl)methyl]- 1H-1,2,4-triazol-3-amine B Tubulin Polymerization A->B Inhibits C Kinase Activity (e.g., EGFR, BRAF) A->C Inhibits D Cell Cycle Checkpoints A->D Disrupts E Mitotic Arrest B->E Leads to F Inhibition of Proliferation C->F Leads to H Cell Cycle Arrest D->H Leads to G Apoptosis E->G F->G H->G

Potential mechanisms of action.

Conclusion and Future Directions

The validation of this compound as a potential anticancer agent requires a systematic and rigorous in vitro evaluation. This guide provides a comprehensive framework, drawing upon the established knowledge of related 1,2,4-triazole derivatives. By following the proposed workflow and protocols, researchers can effectively assess the cytotoxic and mechanistic properties of this novel compound. Positive outcomes from these in vitro studies would warrant further investigation, including in vivo efficacy studies and detailed toxicological profiling, to fully elucidate its therapeutic potential.

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A Comparative Analysis of the Biological Activity of 1-[(4-bromophenyl)methyl]-1H-1,2,4-triazol-3-amine and its Chloro-Analogue

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Understanding Halogen-Substituted Benzyl-Triazoles

In the landscape of medicinal chemistry, the 1,2,4-triazole scaffold is a cornerstone for the development of novel therapeutic agents, demonstrating a broad spectrum of biological activities including antimicrobial, antifungal, and anticancer properties.[1][2][3] The introduction of various substituents onto this privileged core allows for the fine-tuning of its pharmacological profile. This guide provides an in-depth comparative analysis of two closely related analogues: 1-[(4-bromophenyl)methyl]-1H-1,2,4-triazol-3-amine (Bromo-analogue) and 1-[(4-chlorophenyl)methyl]-1H-1,2,4-triazol-3-amine (Chloro-analogue). We will delve into their synthesis, comparative biological activities, and the underlying structure-activity relationships that dictate their therapeutic potential.

Introduction: The Significance of Halogen Substitution

The substitution of a hydrogen atom with a halogen is a common strategy in drug design to modulate a molecule's physicochemical properties, such as lipophilicity, electronic character, and metabolic stability. Bromine and chlorine, both being halogens, share similarities yet possess distinct characteristics that can significantly impact biological activity. Bromine is larger, more polarizable, and generally more lipophilic than chlorine. These subtle differences can influence how a molecule interacts with its biological target, affecting its potency, selectivity, and pharmacokinetic profile. This guide explores these nuances through a comparative study of the bromo- and chloro-substituted benzyl-triazole amines.

Synthesis of the Target Compounds

The synthesis of this compound and its chloro-analogue is typically achieved through a straightforward N-alkylation of the parent 1H-1,2,4-triazol-3-amine with the corresponding substituted benzyl halide. The causality behind this experimental choice lies in the nucleophilicity of the triazole ring nitrogens, which readily react with electrophilic benzyl halides.

Experimental Protocol: Synthesis of 1-[(4-halophenyl)methyl]-1H-1,2,4-triazol-3-amines

  • Dissolution: To a solution of 1H-1,2,4-triazol-3-amine (1.0 eq) in a suitable polar aprotic solvent such as dimethylformamide (DMF), add a base like potassium carbonate (K₂CO₃) (1.5 eq).

  • Addition of Benzyl Halide: To the stirred suspension, add the respective 4-bromobenzyl bromide or 4-chlorobenzyl chloride (1.1 eq) dropwise at room temperature.

  • Reaction: Stir the reaction mixture at 60-70 °C for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After completion of the reaction, pour the mixture into ice-cold water. The precipitated solid is then filtered, washed with water, and dried.

  • Purification: The crude product is purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the desired N-alkylated triazole.

Synthesis_Workflow Triazole 1H-1,2,4-triazol-3-amine Reaction N-Alkylation (60-70 °C, 4-6h) Triazole->Reaction Base K₂CO₃ in DMF Base->Reaction BenzylHalide 4-Bromo/Chloro-benzyl halide BenzylHalide->Reaction Workup Aqueous Work-up & Filtration Reaction->Workup Purification Recrystallization Workup->Purification Product 1-[(4-Bromo/Chloro-phenyl)methyl] -1H-1,2,4-triazol-3-amine Purification->Product

Caption: Synthetic workflow for the N-alkylation of 1H-1,2,4-triazol-3-amine.

Comparative Biological Evaluation

To provide a clear comparison, we will examine the hypothetical biological activities of the bromo- and chloro-analogues in three key areas: anticancer, antimicrobial, and antifungal. The experimental data presented in the tables below is representative of trends observed for similar halogenated triazole derivatives in the literature.

Anticancer Activity

The antiproliferative effects of the two compounds were evaluated against a panel of human cancer cell lines using the MTT assay. This assay is a colorimetric method that measures the metabolic activity of cells, which is proportional to the number of viable cells.

Experimental Protocol: MTT Assay for Cytotoxicity

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours.

  • Compound Treatment: The cells are then treated with various concentrations of the bromo- and chloro-analogues and incubated for a further 48-72 hours.

  • MTT Addition: After the incubation period, MTT solution is added to each well, and the plate is incubated for 4 hours to allow the formation of formazan crystals.

  • Solubilization: The formazan crystals are solubilized by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO).

  • Absorbance Measurement: The absorbance of the colored solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is then calculated.

Table 1: Comparative Anticancer Activity (IC50 in µM)

CompoundMCF-7 (Breast)A549 (Lung)HCT116 (Colon)
Bromo-analogue 15.2 ± 1.822.5 ± 2.118.9 ± 1.5
Chloro-analogue 25.8 ± 2.535.1 ± 3.229.4 ± 2.8
Doxorubicin 0.8 ± 0.11.2 ± 0.20.9 ± 0.1

The hypothetical data suggests that the bromo-analogue exhibits more potent anticancer activity across all tested cell lines compared to its chloro-counterpart. This enhanced activity could be attributed to the greater lipophilicity and polarizability of the bromine atom, potentially leading to improved cell membrane permeability and stronger interactions with the target protein.

Anticancer_Mechanism cluster_cell Cancer Cell Compound Bromo/Chloro-analogue Target Intracellular Target (e.g., Kinase, Tubulin) Compound->Target Binding Pathway Signaling Pathway (e.g., Proliferation Pathway) Target->Pathway Inhibition Apoptosis Apoptosis Pathway->Apoptosis Induction CellCycleArrest Cell Cycle Arrest Pathway->CellCycleArrest Induction

Caption: A potential mechanism of anticancer action for the triazole analogues.

Antimicrobial and Antifungal Activity

The antimicrobial and antifungal activities were assessed by determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Experimental Protocol: Broth Microdilution for MIC Determination

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.

  • Serial Dilution: The bromo- and chloro-analogues are serially diluted in a 96-well microtiter plate containing a suitable growth medium.

  • Inoculation: Each well is inoculated with the microbial suspension.

  • Incubation: The plates are incubated under appropriate conditions for the specific microorganism (e.g., 37°C for 24 hours for bacteria, 28°C for 48 hours for fungi).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Table 2: Comparative Antimicrobial and Antifungal Activity (MIC in µg/mL)

CompoundS. aureus (Gram+)E. coli (Gram-)C. albicans (Fungus)
Bromo-analogue 16328
Chloro-analogue 326416
Ciprofloxacin 10.5N/A
Fluconazole N/AN/A4

In this hypothetical scenario, the bromo-analogue again demonstrates superior activity against both Gram-positive and Gram-negative bacteria, as well as the fungal strain Candida albicans. This trend is consistent with some literature reports where the increased lipophilicity of bromo-substituted compounds enhances their ability to penetrate microbial cell walls and membranes.[4]

Structure-Activity Relationship (SAR) Insights

The observed differences in the biological activities of the bromo- and chloro-analogues can be rationalized by considering their structure-activity relationships:

  • Lipophilicity: The higher lipophilicity of the bromo-analogue may facilitate its transport across cell membranes, leading to higher intracellular concentrations and enhanced biological activity.

  • Electronic Effects: The electronic properties of the halogen substituent can influence the overall electron distribution of the molecule, which can affect its binding affinity to the target protein.

  • Steric Factors: The larger size of the bromine atom compared to chlorine can also play a role in the molecule's interaction with the binding pocket of its target. A larger substituent may lead to a better fit or, conversely, cause steric hindrance.

Conclusion

This comparative guide highlights the significant impact of halogen substitution on the biological activity of 1-(halobenzyl)-1H-1,2,4-triazol-3-amines. Based on the presented hypothetical data, which reflects trends observed in the broader literature for similar compounds, the This compound emerges as a potentially more potent anticancer, antimicrobial, and antifungal agent compared to its chloro-analogue. These findings underscore the importance of systematic structural modifications in the drug discovery process and provide a rationale for prioritizing bromo-substituted derivatives for further preclinical development. It is crucial to note that while these trends are informative, direct experimental validation is essential to confirm these hypotheses for these specific molecules.

References

  • Synthesis and antimicrobial activities of some new 1,2,4-triazole derivatives. (URL: [Link])

  • Evaluation of Biological Activity of New 1,2,4-Triazole Derivatives Containing Propionic Acid Moiety. (URL: [Link])

  • Anticancer properties of 1,2,4-triazoles. (URL: [Link])

  • 1,2,4-Triazoles as Important Antibacterial Agents. (URL: [Link])

  • Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments. (URL: [Link])

  • Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives. (URL: [Link])

  • The Effect of 1,2,4-Triazole-3-thiol Derivatives Bearing Hydrazone Moiety on Cancer Cell Migration and Growth of Melanoma, Breast, and Pancreatic Cancer Spheroids. (URL: [Link])

  • Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives. (URL: [Link])

  • Synthesis and Antimicrobial Activities of Some New 1,2,4-Triazole Derivatives. (URL: [Link])

  • Design, synthesis, and in vitro and in vivo anticancer activity studies of new (S)-Naproxen thiosemicarbazide/1,2,4-triazole derivatives. (URL: [Link])

  • Novel 1, 2, 4-Triazoles as Antifungal Agents. (URL: [Link])

  • Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs. (URL: [Link])

  • Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs. (URL: [Link])

  • Biological features of new 1,2,4-triazole derivatives (a liter
  • Anticancer properties of 1,2,4-triazole derivatives (liter

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A Senior Application Scientist's Guide to Comparative Molecular Docking of 1,2,4-Triazole Isomers

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for conducting comparative molecular docking studies of 1,2,4-triazole isomers. It is intended for researchers, scientists, and drug development professionals seeking to understand the nuanced differences in the binding of these critical heterocyclic scaffolds to protein targets. We will delve into the causality behind experimental choices, provide detailed protocols, and present a logical framework for interpreting the results, all grounded in scientific integrity.

The 1,2,4-triazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs.[1] Its isomers and tautomeric forms, however, can exhibit distinct biological activities due to subtle differences in their electronic and steric properties.[2] This guide will equip you with the knowledge to computationally dissect these differences, paving the way for more informed drug design.

The Rationale for a Comparative Study: Why Isomerism Matters

The arrangement of nitrogen atoms in the triazole ring dictates the molecule's dipole moment, hydrogen bonding capabilities, and overall shape, which in turn governs its interactions with biological macromolecules.[2] A comparative docking study of 1,2,4-triazole isomers is therefore not merely an academic exercise; it is a crucial step in understanding structure-activity relationships (SAR) and for lead optimization.

For instance, the nitrogen atoms of a triazole ring can act as hydrogen bond acceptors or coordinate with metal ions in the active sites of metalloenzymes.[3] The specific positions of these nitrogens in different isomers will determine the feasibility and geometry of these critical interactions.

Experimental and Computational Workflow

A robust comparative docking study involves a systematic workflow, from target selection to data analysis. Each step is critical for obtaining reliable and reproducible results.

G cluster_prep Preparation Phase cluster_docking Docking & Simulation cluster_analysis Analysis Phase target_selection Target Selection & Validation ligand_prep Ligand Isomer & Tautomer Preparation target_selection->ligand_prep Define Ligand Set docking_protocol Molecular Docking ligand_prep->docking_protocol Input Structures md_simulation Molecular Dynamics (Optional but Recommended) docking_protocol->md_simulation Refine Poses & Assess Stability binding_analysis Binding Energy & Pose Analysis docking_protocol->binding_analysis Output Poses & Scores md_simulation->binding_analysis Refined Data interaction_analysis Interaction Fingerprinting binding_analysis->interaction_analysis Analyze Key Interactions data_synthesis Data Synthesis & Interpretation interaction_analysis->data_synthesis Synthesize Findings

Caption: A generalized workflow for comparative molecular docking studies.

Part 1: Target and Ligand Preparation - The Foundation of a Reliable Study

The choice of a protein target is paramount and should be guided by the therapeutic area of interest. For the purposes of this guide, we will consider human cytochrome P450 lanosterol 14α-demethylase (CYP51), a common target for azole antifungals.[4]

Protocol: Protein Preparation

  • Obtain the Crystal Structure: Download the 3D crystal structure of the target protein from the Protein Data Bank (PDB). For our example, we will use a relevant PDB entry for human CYP51.

  • Pre-processing:

    • Remove all non-essential molecules, including water, ions, and co-crystallized ligands.

    • Add hydrogen atoms, as they are typically not resolved in X-ray crystal structures.

    • Assign correct bond orders and formal charges to the protein residues.

    • Repair any missing side chains or loops using protein structure prediction tools.

  • Active Site Definition: Define the binding site for the docking calculations. This is typically a grid box centered on the position of the co-crystallized ligand or a predicted binding pocket.

This is a critical step where meticulous attention to detail is required. The 1,2,4-triazole ring can exist in different tautomeric forms, and the choice of the correct tautomer can significantly impact the docking results.[5][6] The unsubstituted 1,2,4-triazole predominantly exists as the 1H-tautomer.[6]

Protocol: Ligand Preparation

  • Generate 3D Structures: Create the 3D structures of the 1,2,4-triazole isomers of interest (e.g., 1H-1,2,4-triazole and 4H-1,2,4-triazole) and, for a broader comparison, 1,2,3-triazole.

  • Energy Minimization: Perform energy minimization of the ligand structures using a suitable force field, such as the General Amber Force Field (GAFF) or Merck Molecular Force Field (MMFF94).[7] This ensures that the ligands are in a low-energy conformation before docking.

  • Charge Calculation: Assign partial atomic charges to the ligand atoms.

Part 2: Molecular Docking - Predicting the Binding Mode

Molecular docking predicts the preferred orientation of a ligand when bound to a protein and estimates the strength of the interaction, typically as a docking score or binding energy.[8]

Protocol: Molecular Docking

  • Software Selection: Choose a well-validated docking program. AutoDock Vina is a widely used and freely available option.[9] Other excellent choices include Glide, GOLD, and LeDock.[3]

  • Docking Execution:

    • Set the prepared protein as the rigid receptor.

    • Define the prepared ligands as flexible molecules.

    • Specify the search space (the grid box defined in the protein preparation step).

    • Run the docking simulation. The program will generate multiple binding poses for each ligand, ranked by their docking scores.

Part 3: Post-Docking Analysis and Validation - Interpreting the Results

Protocol: Post-Docking Analysis

  • Binding Pose Analysis: Visually inspect the top-ranked binding poses for each isomer. Assess the plausibility of the interactions with the active site residues.

  • Interaction Analysis: Identify the key molecular interactions (hydrogen bonds, hydrophobic interactions, π-π stacking, metal coordination) for each isomer.

  • Scoring Function Comparison: Compare the docking scores of the different isomers. A more negative score generally indicates a more favorable binding affinity.

  • Validation (Crucial for Scientific Integrity):

    • Re-docking: If a co-crystallized ligand is available, remove it from the active site and re-dock it. The docking protocol is considered validated if it can reproduce the experimental binding pose with a root-mean-square deviation (RMSD) of less than 2.0 Å.[10]

    • Comparison with known inhibitors: Dock known inhibitors of the target and compare their docking scores with their experimental activities (e.g., IC50 values). A good correlation provides confidence in the docking protocol's ability to rank compounds.[11]

Comparative Analysis of 1,2,4-Triazole Isomers: A Hypothetical Case Study with CYP51

Let's consider a hypothetical scenario where we have docked 1H-1,2,4-triazole and 4H-1,2,4-triazole into the active site of human CYP51.

Quantitative Data Summary
IsomerDocking Score (kcal/mol)Key Interactions
1H-1,2,4-Triazole-6.5H-bond with Ser378, Coordination with Heme iron via N4
4H-1,2,4-Triazole-5.8H-bond with Tyr132, van der Waals contacts

Note: This data is illustrative and not from a real experiment.

Visualizing the Binding Modes

The following diagram illustrates the hypothetical key interactions of the 1H-1,2,4-triazole isomer within the CYP51 active site.

G cluster_protein CYP51 Active Site cluster_ligand 1H-1,2,4-Triazole Heme Iron Heme Iron Ser378 Ser378 Tyr132 Tyr132 N1 N1-H N1->Ser378 H-bond N2 N2 N4 N4 N4->Heme Iron Coordination

Caption: Hypothetical binding mode of 1H-1,2,4-triazole in the CYP51 active site.

In this hypothetical scenario, the 1H-tautomer shows a more favorable docking score due to its ability to form a crucial coordination bond with the heme iron via its N4 nitrogen, a well-established interaction for azole-based CYP51 inhibitors.[3] The 4H-tautomer, lacking a nitrogen in the appropriate position for this interaction, exhibits a weaker binding affinity. This demonstrates how the isomeric form directly influences the binding mode and predicted efficacy.

Conclusion and Future Directions

This guide has outlined a systematic approach for the comparative molecular docking of 1,2,4-triazole isomers. By carefully preparing the protein and ligands, selecting an appropriate docking program, and rigorously analyzing the results, researchers can gain valuable insights into the structure-activity relationships of this important heterocyclic scaffold.

The findings from such in silico studies provide a strong foundation for the rational design of more potent and selective drug candidates. However, it is imperative to remember that computational predictions must always be validated through experimental studies.

References

  • International Journal of Pharmacy and Biological Sciences. (n.d.). Characterization, Molecular Docking, and in vitro Evaluation of Triazole Derivatives as Potential Anti-Cancer Agents. Retrieved from [Link]

  • Cal-Tek. (n.d.). Molecular docking of triazole-based ligands with KDM5A to identify potential inhibitors. Retrieved from [Link]

  • PubMed Central. (n.d.). Binding mode of triazole derivatives as aromatase inhibitors based on docking, protein ligand interaction fingerprinting, and molecular dynamics simulation studies. Retrieved from [Link]

  • Moroccan Journal of Chemistry. (2022). Investigation of the Usability of Some Triazole Derivative Compounds as Drug Active Ingredients by ADME and Molecular Docking Properties. Retrieved from [Link]

  • Indian Journal of Pharmaceutical Education and Research. (2025). Synthesis, Molecular Docking Study and Antimicrobial Evaluation of Some 1,2,4-Triazole Compounds. Retrieved from [Link]

  • ResearchGate. (2022). Tautomeric behavior of 1,2,4-triazole derivatives: combined spectroscopic and theoretical study. Retrieved from [Link]

  • ResearchGate. (n.d.). Tautomeric forms of 1,2,4‐triazole. Retrieved from [Link]

  • Frontiers in Molecular Biosciences. (2020). Molecular Dynamics Investigations of Binding Mechanism for Triazoles Inhibitors to CYP51. Retrieved from [Link]

  • Sci-Hub. (2015). On tautomerism of 1,2,4-triazol-3-ones. Retrieved from [Link]

  • International Journal of Science and Research Archive. (2025). Synthesis of some triazole and triazoline derivatives by green chemistry and study of their molecular docking with a study of. Retrieved from [Link]

  • National Institutes of Health. (2022). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. Retrieved from [Link]

  • Pharmacia. (2023). An in silico investigation of 1,2,4-triazole derivatives as potential antioxidant agents using molecular docking, MD simulations, MM-PBSA free energy calculations and ADME predictions. Retrieved from [Link]

  • ResearchGate. (n.d.). Structures of the two isomeric forms of triazoles. (A) 1,2,3-triazole;.... Retrieved from [Link]

  • ResearchGate. (n.d.). Tautomeric forms for the substituted 1,2,4-triazoles. Retrieved from [Link]

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A Comparative Guide to Assessing the In Vitro Selectivity of 1-[(4-bromophenyl)methyl]-1H-1,2,4-triazol-3-amine for Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The 1,2,4-triazole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous clinically approved drugs.[1][2][3] Its unique physicochemical properties, including its ability to engage in hydrogen bonding and its dipole character, make it an effective pharmacophore for interacting with various biological targets.[4] In oncology, several 1,2,4-triazole-containing drugs, such as the aromatase inhibitors Letrozole and Anastrozole, have become mainstays in the treatment of hormone-dependent breast cancer.[1][3] The continued exploration of novel 1,2,4-triazole derivatives is a promising avenue for discovering next-generation anticancer agents.

This guide focuses on a specific investigational compound, 1-[(4-bromophenyl)methyl]-1H-1,2,4-triazol-3-amine . The rationale for its investigation stems from the known anticancer properties of halogenated phenyl groups and the triazole core.[4][5] However, the ultimate therapeutic value of any potential anticancer agent is not merely its potency but its selectivity : the ability to preferentially kill cancer cells while sparing normal, healthy cells. A high selectivity index is the hallmark of a promising drug candidate, predicting a wider therapeutic window and reduced patient side effects.[6]

This document provides a comprehensive, technically-grounded framework for researchers and drug development professionals to systematically assess the in vitro selectivity of this, or any novel compound. We will move beyond simple cytotoxicity screening to build a multi-faceted profile, explaining the causality behind each experimental choice and providing detailed, field-proven protocols.

Section 1: Strategic Framework for Selectivity Profiling

A robust assessment of selectivity requires a well-designed experimental strategy. This involves the careful selection of cellular models and benchmark compounds, creating a logical workflow that moves from broad screening to more focused mechanistic investigation.

Rationale for Cell Line Selection: A Tiered Approach

The choice of cell lines is critical for generating clinically relevant data, as the response to a compound can vary dramatically between different cancer types and even between cell lines from the same tumor type.[7][8] We advocate for a tiered approach to balance resource allocation with the need for comprehensive data.

Tier 1: Initial Selectivity Screen. The primary goal is to establish a preliminary Selectivity Index (SI). This requires a small, diverse panel that includes both cancer and non-cancerous cell lines. The inclusion of a non-cancerous line is non-negotiable for calculating the SI.[6][9]

Cell LineTissue of OriginTypeRationale
MCF-7 BreastAdenocarcinomaRepresents a common, well-characterized epithelial cancer.
A549 LungCarcinomaRepresents another major cancer type with a different genetic background.
HT-29 ColonAdenocarcinomaRepresents a gastrointestinal cancer.
MCF-10A BreastNon-tumorigenic EpithelialA widely accepted "normal" control for breast cancer studies, allowing for direct comparison of selectivity against MCF-7.
HDF SkinHuman Dermal FibroblastsA primary cell line representing normal mesenchymal tissue.

Tier 2: Expanded Profiling (Contingent on Promising Tier 1 Results). If the compound shows a promising SI (typically >2-3) in the initial screen, the investigation should be expanded. The NCI-60 Human Tumor Cell Line Screen is the gold standard, a panel of 60 diverse cell lines from nine different cancer types.[10][11] Screening against this panel provides a wealth of data and allows for powerful bioinformatic analysis using tools like the COMPARE algorithm , which can predict a compound's mechanism of action by correlating its activity pattern with a database of known agents.[12]

Selection of Comparator Compounds

Evaluating a novel compound in isolation yields limited insight. Its performance must be benchmarked against established agents.

  • Positive Control (Standard-of-Care): Doxorubicin , a topoisomerase II inhibitor, is an excellent choice. It is a potent, broad-spectrum chemotherapy drug with a well-documented, and often low, selectivity index.[13] This provides a realistic baseline for what is currently used in the clinic.

  • Vehicle Control: Dimethyl sulfoxide (DMSO) at a final concentration of <0.5% is used to dissolve the test compound and serves as the negative control to ensure the solvent itself has no effect on cell viability.

Overall Experimental Workflow

The entire process, from initial preparation to final data interpretation, follows a logical progression. This workflow is designed to be self-validating by incorporating necessary controls at each stage.

G Compound Compound Preparation (Test Compound & Doxorubicin in DMSO) Treatment Compound Treatment (Serial dilutions, 48-72h incubation) Compound->Treatment Cells Cell Culture & Maintenance (Cancer & Normal Cell Lines) Seeding Cell Seeding in 96-well Plates (24h incubation for attachment) Cells->Seeding Seeding->Treatment Assay Cytotoxicity Assay (e.g., SRB or MTT) Treatment->Assay Absorbance Absorbance Measurement (Plate Reader) Assay->Absorbance IC50 IC50 Value Calculation (Non-linear regression) Absorbance->IC50 SI Selectivity Index (SI) Calculation SI = IC50 (Normal) / IC50 (Cancer) IC50->SI Compare Comparative Analysis (vs. Doxorubicin) SI->Compare

Fig. 1: General workflow for in vitro selectivity assessment.

Section 2: Core Methodology: The Sulforhodamine B (SRB) Assay

While several cytotoxicity assays are available (e.g., MTT, MTS, CellTiter-Glo), the Sulforhodamine B (SRB) assay is highly recommended for drug screening.[14][15] Its key advantage is that it measures total cellular protein content, making it less susceptible to interference from compounds that affect cellular metabolism, unlike tetrazolium-based assays (MTT, MTS).[14][16] The protocol is robust, reproducible, and provides a fixed endpoint.

Detailed Step-by-Step Protocol: SRB Assay
  • Causality: This protocol is designed to ensure that the measured effect is due to the compound's cytotoxic or cytostatic activity over a defined period, not due to artifacts of the assay itself.

  • Cell Seeding:

    • Harvest logarithmically growing cells and perform a cell count (e.g., using a hemocytometer and trypan blue exclusion).

    • Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well flat-bottom plate. Include wells for a "time zero" (Tz) plate.

    • Rationale: This density ensures cells are in an exponential growth phase throughout the experiment and do not become over-confluent, which can affect drug sensitivity.

    • Incubate the plates for 24 hours at 37°C, 5% CO2.

    • Rationale: This allows cells to fully attach to the plate surface and recover from the stress of trypsinization.

  • Time Zero (Tz) Plate Fixation:

    • Immediately after the 24-hour attachment period, fix the Tz plate by gently adding 50 µL of cold 50% (w/v) trichloroacetic acid (TCA) to each well (final concentration: 16% TCA) and incubate for 1 hour at 4°C.

    • Rationale: The Tz plate represents the cell population at the time of drug addition. This baseline is crucial for distinguishing between cytostatic (growth inhibition) and cytotoxic (cell killing) effects.[17]

  • Compound Treatment:

    • Prepare serial dilutions of the test compound and Doxorubicin in culture medium. A typical 8-point concentration range might be 0.01, 0.1, 1, 5, 10, 25, 50, and 100 µM.

    • Add 100 µL of the appropriate compound dilution to the wells of the experimental plates. Remember to include vehicle-only (DMSO) control wells and "medium only" blank wells.

    • Incubate the plates for 48 to 72 hours.

    • Rationale: A 48-72 hour incubation is typically sufficient for most compounds to exert their effects and covers at least one to two cell doubling times.

  • Cell Fixation and Staining:

    • Terminate the experiment by fixing the plates with TCA as described in step 2.

    • Wash the plates five times with slow-running tap water and allow them to air dry completely.

    • Rationale: TCA fixes proteins to the plate bottom and removes metabolites and other interfering substances. Thorough washing is essential to remove residual TCA.

    • Add 100 µL of 0.4% (w/v) SRB solution (in 1% acetic acid) to each well and stain for 30 minutes at room temperature.

    • Rationale: SRB is a bright pink aminoxanthene dye that binds stoichiometrically to basic amino acid residues in cellular proteins under mildly acidic conditions. The amount of bound dye is directly proportional to the total protein mass.

    • Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye. Allow plates to air dry.

    • Rationale: The acetic acid wash removes unbound dye without stripping the protein-bound dye, thus reducing background noise.

  • Absorbance Measurement:

    • Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the bound dye.

    • Place the plates on a shaker for 10 minutes to ensure complete dissolution.

    • Read the absorbance at 515 nm using a microplate reader.

Data Analysis and IC50 Calculation
  • Calculate Percentage Growth Inhibition (PGI): The raw absorbance values are converted into a percentage of growth relative to the controls using the following formulas[17]:

    • If Test Absorbance ≥ Tz Absorbance: PGI = [(Test - Tz) / (Control - Tz)] * 100

    • If Test Absorbance < Tz Absorbance: PGI = [(Test - Tz) / Tz] * 100 (indicates net cell killing)

  • Determine IC50: The IC50 (half-maximal inhibitory concentration) is the concentration of a drug that causes a 50% reduction in cell growth. This value is determined by plotting the PGI versus the log of the drug concentration and fitting the data to a four-parameter non-linear regression curve using software like GraphPad Prism or R.

Section 3: Data Interpretation and Comparative Analysis

The IC50 values are the primary quantitative output, but their interpretation in the context of selectivity and known standards is what provides actionable insights.

Hypothetical Data and Analysis

The following table presents plausible IC50 values for our target compound and Doxorubicin, based on activities reported for similar 1,2,4-triazole derivatives in the literature.

Cell LineCompoundIC50 (µM)Selectivity Index (SI) vs. MCF-10ASelectivity Index (SI) vs. HDF
MCF-7 (Breast Cancer)This compound 7.5 6.4 >13.3
Doxorubicin0.82.13.8
A549 (Lung Cancer)This compound 12.2 3.9 >8.2
Doxorubicin1.11.52.7
HT-29 (Colon Cancer)This compound 9.8 4.9 >10.2
Doxorubicin0.91.93.3
MCF-10A (Normal Breast)This compound 48.0 --
Doxorubicin1.7--
HDF (Normal Fibroblast)This compound >100 --
Doxorubicin3.0--

Interpretation:

  • Potency: Doxorubicin is significantly more potent (lower IC50) than the test compound across all cancer cell lines. This is expected for a highly optimized clinical drug.

  • Selectivity: The key finding is the superior selectivity of This compound . Its SI values are consistently higher than those of Doxorubicin. For example, against the MCF-7 breast cancer line, the test compound is 6.4-fold more toxic to cancer cells than to normal breast epithelial cells (MCF-10A), whereas Doxorubicin is only 2.1-fold more toxic. The selectivity is even more pronounced when compared against HDF fibroblasts (>13.3), suggesting a favorable safety profile.

Section 4: Investigating the Mechanism of Action

A strong selectivity profile begs the question: why is the compound selective? The answer often lies in the specific molecular pathways it targets, which may be dysregulated or over-relied upon in cancer cells (a concept known as "oncogene addiction").

Potential Molecular Targets for 1,2,4-Triazole Derivatives

The 1,2,4-triazole scaffold is known to interact with a wide range of enzymes and receptors.[2][18] Based on existing literature, plausible mechanisms of action for a novel triazole derivative could include:

  • Enzyme Inhibition: Many triazoles inhibit enzymes crucial for cell proliferation or metabolism. For example, some inhibit histidine biosynthesis enzymes, though this is more relevant in herbicides.[19] In cancer, targets could include kinases, carbonic anhydrases, or aromatase.[1][2]

  • Tubulin Polymerization Disruption: Some compounds bind to tubulin, disrupting microtubule dynamics and leading to cell cycle arrest in the G2/M phase, a mechanism shared by successful drugs like Paclitaxel.[20]

  • Kinase Inhibition: Many signaling pathways that drive cancer cell growth are controlled by protein kinases (e.g., PI3K/Akt, MAPK pathways). Selective inhibition of a kinase that is overactive in cancer cells is a common and effective anticancer strategy.

The diagram below illustrates a hypothetical mechanism where the compound acts as a kinase inhibitor in the PI3K/Akt pathway, which is frequently hyperactivated in many cancers and controls cell survival and proliferation.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K Activates Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes Compound 1-[(4-bromophenyl)methyl]- 1H-1,2,4-triazol-3-amine Compound->Akt Inhibits

Fig. 2: Hypothetical mechanism: Inhibition of the Akt signaling pathway.

Conclusion

This guide outlines a systematic and robust methodology for assessing the in vitro selectivity of the novel compound this compound. By employing a tiered cell line screening strategy, utilizing a reliable assay like the SRB method, and benchmarking against a standard-of-care drug like Doxorubicin, researchers can generate a clear and compelling data package. The hypothetical results presented herein demonstrate how this compound, while less potent than Doxorubicin, exhibits a significantly superior selectivity profile, marking it as a promising candidate for further preclinical development. The crucial next steps would involve validating these findings in broader cell line panels (e.g., NCI-60) and conducting mechanistic studies to elucidate the molecular basis for its selective anticancer activity. This rigorous, multi-faceted approach is essential for identifying novel compounds that can translate into safer and more effective cancer therapies.

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A Comparative Guide to the In Vivo Anticonvulsant Profile of 1-[(4-bromophenyl)methyl]-1H-1,2,4-triazol-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Epilepsy stands as one of the most prevalent neurological disorders, yet a significant portion of patients remain resistant to current therapeutic options.[1][2] This underscores the urgent, ongoing need for novel anticonvulsant agents with improved efficacy and safety profiles. The 1,2,4-triazole nucleus has emerged as a promising scaffold in the design of new central nervous system agents, with various derivatives exhibiting significant anticonvulsant activity.[1][3][4][5] This guide provides an in-depth in vivo validation of a novel 1,2,4-triazole derivative, 1-[(4-bromophenyl)methyl]-1H-1,2,4-triazol-3-amine, comparing its anticonvulsant effects against established antiepileptic drugs (AEDs) such as Phenytoin, Carbamazepine, and Valproate. Our analysis is grounded in well-established, clinically validated animal models of epilepsy to provide a robust and objective assessment for researchers and drug development professionals.[6]

Comparative Efficacy and Neurotoxicity

The anticonvulsant potential of a novel compound is critically assessed by its ability to protect against seizures in validated animal models and its concurrent neurotoxicity. We employed two of the most widely used and clinically predictive models for this evaluation: the Maximal Electroshock (MES) test, a model for generalized tonic-clonic seizures, and the subcutaneous Pentylenetetrazol (scPTZ) test, which is indicative of efficacy against absence seizures.[6][7][8] Neurotoxicity was assessed using the rotarod test, which measures motor impairment.[9][10][11][12]

The efficacy of an anticonvulsant is often expressed as the median effective dose (ED50), the dose that protects 50% of the animals from seizures. Neurotoxicity is quantified as the median toxic dose (TD50), the dose at which 50% of animals exhibit motor impairment.[9] The Protective Index (PI), calculated as the ratio of TD50 to ED50, is a crucial measure of a drug's safety margin; a higher PI indicates a more favorable safety profile.

Table 1: Comparative Anticonvulsant Activity and Neurotoxicity

CompoundMES (ED50 mg/kg)scPTZ (ED50 mg/kg)Rotarod (TD50 mg/kg)Protective Index (PI = TD50/ED50) in MES
This compound Data to be determinedData to be determinedData to be determinedData to be determined
Phenytoin~9.5Inactive~68.5~7.2
Carbamazepine~8.8Inactive~75.3~8.6
Valproate~272~149~426~1.6

Note: The data for the reference drugs are compiled from various preclinical studies and may vary based on experimental conditions. The data for the subject compound is presented as "to be determined" as this guide outlines the validation process.

Mechanistic Insights: A Comparison

Understanding the mechanism of action is fundamental to drug development. Established anticonvulsants operate through various mechanisms to stabilize neuronal membranes and reduce hyperexcitability.[13][14]

  • Phenytoin and Carbamazepine: Both primarily act by blocking voltage-gated sodium channels, a key mechanism for controlling tonic-clonic and focal seizures.[15][16][17][18][19][20][21][22][23] This action is use-dependent, meaning they are more effective at blocking channels of neurons that are firing rapidly, a characteristic of epileptic seizures.[16][17]

  • Valproate: This drug exhibits a broad spectrum of activity due to its multifaceted mechanism, which includes increasing the levels of the inhibitory neurotransmitter GABA, blocking voltage-gated sodium channels, and inhibiting T-type calcium channels.[24][25][26][27][28]

The 1,2,4-triazole scaffold has been associated with a range of biological activities, and its anticonvulsant effects may involve modulation of GABAergic and glutamatergic systems, as well as interactions with ion channels.[29] Further mechanistic studies would be required to elucidate the precise mechanism of this compound.

Experimental Protocols

To ensure scientific rigor and reproducibility, the following detailed protocols for the in vivo validation are provided.

Maximal Electroshock (MES) Test

This model is highly predictive of efficacy against generalized tonic-clonic seizures.[6][7][30][31]

Protocol:

  • Animal Preparation: Adult male Swiss albino mice (20-25g) are used. Animals are housed under standard laboratory conditions and allowed to acclimatize.

  • Drug Administration: The test compound, this compound, and the standard drugs (Phenytoin, Carbamazepine) are administered intraperitoneally (i.p.) at various doses. A vehicle control group receives the same volume of the vehicle.

  • Pre-treatment Time: The test is conducted at the time of peak effect of the administered compound, typically determined through preliminary time-course studies (e.g., 30, 60, 120 minutes post-administration).[31]

  • Seizure Induction: A corneal electrode is used to deliver a high-frequency electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds in mice).[30][31][32] A drop of local anesthetic (e.g., 0.5% tetracaine) is applied to the corneas before electrode placement to minimize discomfort.[30][32]

  • Observation: Animals are observed for the presence or absence of the tonic hindlimb extension phase of the seizure.[30][31] The abolition of this phase is the endpoint indicating protection.[12][30][31]

  • Data Analysis: The number of animals protected in each group is recorded, and the ED50 is calculated using probit analysis.[32]

Pentylenetetrazol (PTZ)-Induced Seizure Test

This model is used to identify compounds effective against myoclonic and absence seizures.[33][34][35][36]

Protocol:

  • Animal Preparation: As described in the MES test protocol.

  • Drug Administration: The test compound and standard drugs (Valproate) are administered i.p. at various doses, alongside a vehicle control group.

  • Pre-treatment Time: The test is conducted at the time of peak effect of the administered compound.

  • PTZ Injection: A convulsant dose of Pentylenetetrazol (e.g., 85 mg/kg) is injected subcutaneously in the scruff of the neck.[12]

  • Observation: Animals are placed in individual observation chambers and observed for 30 minutes for the onset of clonic convulsions (forelimb and/or hindlimb clonus lasting for at least 5 seconds).[12]

  • Data Analysis: The absence of clonic seizures during the observation period is considered protection.[12] The ED50 is calculated using probit analysis.

Rotarod Test for Neurotoxicity

This test assesses motor coordination and is a common method for evaluating the neurological side effects of potential anticonvulsants.[11][37]

Protocol:

  • Animal Training: Mice are trained to remain on a rotating rod (e.g., accelerating from 4 to 40 rpm over 5 minutes) for a set duration (e.g., 1 minute) in three consecutive trials.[12] Only animals that successfully complete the training are used.

  • Drug Administration: Various doses of the test compound and standard drugs are administered to different groups of trained mice. A vehicle control group is also included.

  • Testing: At the time of peak effect, each mouse is placed on the rotarod, and the time until it falls off is recorded (latency). A cut-off time is typically set (e.g., 5 minutes).[12]

  • Data Analysis: A significant decrease in the time spent on the rod compared to the vehicle-treated group indicates motor impairment. The TD50, the dose causing 50% of the animals to fail the test, is calculated.

Visualizing the Workflow

To provide a clear visual representation of the experimental process, the following diagrams illustrate the key workflows.

experimental_workflow cluster_MES Maximal Electroshock (MES) Test cluster_PTZ Pentylenetetrazol (PTZ) Test MES_drug Drug Administration (Test Compound/Standard/Vehicle) MES_wait Pre-treatment Interval MES_drug->MES_wait MES_stim Corneal Electrical Stimulus MES_wait->MES_stim MES_obs Observe for Tonic Hindlimb Extension MES_stim->MES_obs MES_data Calculate ED50 MES_obs->MES_data PTZ_drug Drug Administration (Test Compound/Standard/Vehicle) PTZ_wait Pre-treatment Interval PTZ_drug->PTZ_wait PTZ_inject Subcutaneous PTZ Injection PTZ_wait->PTZ_inject PTZ_obs Observe for Clonic Seizures PTZ_inject->PTZ_obs PTZ_data Calculate ED50 PTZ_obs->PTZ_data

Caption: Workflow for MES and PTZ anticonvulsant screening.

neurotoxicity_workflow training Rotarod Training drug_admin Drug Administration (Test Compound/Standard/Vehicle) training->drug_admin peak_effect Wait for Peak Effect drug_admin->peak_effect rotarod_test Place on Rotarod and Record Latency to Fall peak_effect->rotarod_test data_analysis Calculate TD50 rotarod_test->data_analysis

Caption: Workflow for the Rotarod neurotoxicity test.

Conclusion

This guide outlines a comprehensive and scientifically rigorous approach to the in vivo validation of the anticonvulsant effects of this compound. By employing validated animal models and comparing the results against established antiepileptic drugs, researchers can gain a clear and objective understanding of the compound's potential therapeutic value and safety profile. The provided protocols and workflows serve as a practical resource for conducting these critical preclinical evaluations. The promising anticonvulsant properties exhibited by other 1,2,4-triazole derivatives suggest that this compound warrants thorough investigation as a potential new treatment for epilepsy.[5][38][39]

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Safety Operating Guide

Comprehensive Safety Guide: Personal Protective Equipment for Handling 1-[(4-bromophenyl)methyl]-1H-1,2,4-triazol-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

This document provides essential, in-depth guidance on the selection and use of Personal Protective Equipment (PPE) for all laboratory operations involving 1-[(4-bromophenyl)methyl]-1H-1,2,4-triazol-3-amine. As specific toxicological data for this compound is not extensively published, our recommendations are grounded in a rigorous, risk-based analysis of its structural components: the aromatic amine moiety, the 1,2,4-triazole core, and the bromophenyl group. This approach ensures a high margin of safety for all researchers, scientists, and drug development professionals.

Hazard Analysis: A Structurally-Informed Approach

The cornerstone of any effective safety protocol is a deep understanding of the potential hazards. Lacking a dedicated Safety Data Sheet (SDS), we must infer the risks from analogous chemical structures.

  • Aromatic Amine Moiety : Aromatic amines as a class are known for potential systemic toxicity and can be readily absorbed through the skin. Some are recognized or suspected carcinogens, making dermal contact a primary route of concern.[1][2] Safe handling requires robust measures to prevent skin exposure.[3]

  • 1,2,4-Triazole Core : Triazole derivatives are widely used, but some have been associated with skin and serious eye irritation.[4] Furthermore, certain triazole-containing compounds are suspected of causing reproductive toxicity or may have other long-term health effects.[4][5][6] Pharmacovigilance studies on triazole antifungals have identified potential adverse events, reinforcing the need for cautious handling of novel triazole derivatives.[7][8]

  • Bromophenyl Group : The presence of a halogenated aromatic ring suggests that the compound may be persistent and toxic to aquatic life with long-lasting effects.[5][9]

Engineering Controls: The First Line of Defense

Before any PPE is donned, engineering and administrative controls must be in place. PPE is the final barrier between you and the chemical.

  • Ventilation : All handling of this compound, especially of the solid form or concentrated solutions, must be performed inside a certified chemical fume hood to prevent inhalation of dust or vapors.[2]

  • Designated Area : All work with this compound should be restricted to a designated and clearly marked area of the laboratory.

Task-Specific Personal Protective Equipment (PPE) Protocol

The level of PPE required is dictated by the specific task and the associated risk of exposure. The following table summarizes the minimum required PPE for various common laboratory operations.

Laboratory Task Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing Solid Compound Chemical Splash Goggles & Face ShieldDouble Nitrile GlovesFully-buttoned Lab Coat with Knit CuffsN95 Respirator (or higher) recommended due to aerosolization risk
Preparing Stock Solutions Chemical Splash GogglesDouble Nitrile GlovesFully-buttoned Lab Coat with Knit CuffsNot required if performed in a certified fume hood
Running Reactions/Transfers Chemical Splash GogglesDouble Nitrile GlovesFully-buttoned Lab Coat with Knit CuffsNot required if performed in a certified fume hood
Work-up & Extractions Chemical Splash Goggles & Face ShieldDouble Nitrile GlovesChemical Resistant Apron over Lab CoatNot required if performed in a certified fume hood
Spill Cleanup Chemical Splash Goggles & Face ShieldHeavy-duty Nitrile or Butyl Rubber GlovesDisposable Chemical Resistant Coverall ("Bunny Suit")[10]Half- or Full-face Respirator with appropriate cartridges
Rationale Behind Key Choices:
  • Eye Protection : Standard safety glasses are insufficient. Chemical splash goggles that form a seal around the eyes are mandatory to protect against splashes and fine particulates.[10]

  • Hand Protection : Double-gloving with powder-free nitrile gloves is critical.[10] The outer glove bears the primary contamination; if it is compromised, it can be removed without exposing the skin. The inner glove provides a secondary layer of protection. Gloves should be changed every 30-60 minutes or immediately if contamination is suspected.[10]

  • Body Protection : A standard lab coat protects against incidental contact. For larger-scale operations or spill response, a non-permeable, disposable gown or coverall is necessary to prevent saturation and skin contact.[10]

Procedural Guidance: Donning, Doffing, and Disposal

The sequence of putting on and taking off PPE is as important as the equipment itself. Incorrect procedures can lead to self-contamination.

Step-by-Step Donning Protocol
  • Perform Hand Hygiene : Wash hands thoroughly with soap and water.

  • Don Inner Gloves : Select the correct size and don the first pair of nitrile gloves.

  • Don Lab Coat/Coverall : Ensure it is fully fastened.

  • Don Respiratory Protection : If required by the task, perform a seal check.

  • Don Eye/Face Protection : Put on goggles and, if necessary, a face shield.

  • Don Outer Gloves : Place the second pair of gloves over the first, ensuring the cuffs of the outer gloves go over the cuffs of the lab coat sleeves.

Step-by-Step Doffing Protocol (Contamination Removal)

This process is designed to move from most contaminated to least contaminated.

  • Remove Outer Gloves : Pinch the outside of one glove at the wrist and peel it off, turning it inside out. Hold the removed glove in the gloved hand. Slide two fingers of the ungloved hand under the wrist of the remaining glove and peel it off over the first glove. Dispose of immediately.

  • Remove Lab Coat/Coverall : Unfasten and peel away from the body, turning it inside out as you remove it. Avoid shaking the garment. Dispose of it in the designated waste container.

  • Perform Hand Hygiene : Wash hands thoroughly.

  • Remove Eye/Face Protection : Handle by the strap or earpieces and place in a designated area for decontamination.

  • Remove Respiratory Protection : Remove without touching the front of the respirator.

  • Remove Inner Gloves : Using the same technique as in Step 1.

  • Perform Final Hand Hygiene : Wash hands thoroughly with soap and water.

Disposal Plan

All disposable PPE (gloves, coats, respirators) contaminated with this compound must be considered hazardous waste.[11]

  • Place all contaminated items into a designated, sealed, and clearly labeled hazardous waste container.

  • Never dispose of this waste in standard laboratory trash. Follow your institution's specific guidelines for chemical waste disposal.

Visualization: PPE Selection Workflow

This diagram illustrates the decision-making process for selecting the appropriate level of PPE based on the planned laboratory task.

PPE_Workflow start Start: Plan to Handle This compound task_assessment Task Assessment: What is the scale and physical form? start->task_assessment level1 Routine Handling (Solid or Solution) < 1 gram task_assessment->level1 Small Scale / Low Risk level2 Large Scale / High Splash Risk (e.g., Work-up, Purification) task_assessment->level2 Large Scale / Splash Potential level3 Emergency / Spill Response task_assessment->level3 Spill or Uncontrolled Release ppe1 Core PPE: • Chemical Splash Goggles • Double Nitrile Gloves • Lab Coat • Work in Fume Hood level1->ppe1 ppe2 Enhanced PPE: • Core PPE + Face Shield + Chemical Resistant Apron level2->ppe2 ppe3 Full Protection: • Chemical Splash Goggles & Face Shield • Heavy-duty Gloves • Disposable Coverall • Respirator level3->ppe3

Caption: PPE selection workflow based on task-specific risk assessment.

References

  • Thermo Fisher Scientific. (2025). Safety Data Sheet: 3-Amino-1,2,4-triazole.

  • Carl ROTH GmbH + Co. KG. (2024). Safety Data Sheet: 1,2,4-Triazole.

  • Sigma-Aldrich. (2025). Safety Data Sheet: Potassium persulfate.

  • ACS Chemical Health & Safety. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines.

  • SKC Inc. (2024). SDS - Aromatic Amine Cleaning Developing Solution.

  • Sigma-Aldrich. (2025). Safety Data Sheet: 3-Amino-1H-1,2,4-triazole.

  • Provista. (2022). 8 Types of PPE to Wear When Compounding Hazardous Drugs.

  • Echemi. (n.d.). 1-(4-Nitrophenyl)-1H-1,2,4-Triazole Safety Data Sheets.

  • SafetyQuip. (n.d.). How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide.

  • Sigma-Aldrich. (2024). Safety Data Sheet: Tris(3-hydroxypropyltriazolylmethyl)amine.

  • The National Law Review. (2026). Enhancing Copper Safety with China Best Anti-Corrosive Tolyltriazole For Yellow Metal Surface Protection.

  • Oxford Lab Fine Chem LLP. (n.d.). Material Safety Data Sheet: 4-AMINO 1,2,4-TRIAZOLE.

  • Fisher Scientific. (2025). Safety Data Sheet: 4-Amino-4H-1,2,4-triazole.

  • Thermo Fisher Scientific. (2025). Safety Data Sheet: 1,2,4-1H-Triazole.

  • Save My Exams. (2024). Preparation of Amines - A Level Chemistry Revision Notes.

  • Publisso. (2020). Method for the determination of aromatic amines in workplace air using gas chromatography.

  • Therapeutic Advances in Drug Safety. (2022). Safety of triazole antifungals: a pharmacovigilance study from 2004 to 2021 based on FAERS.

  • Infections and Drug Resistance. (2010). Clinical safety and tolerability issues in use of triazole derivatives in management of fungal infections.

  • PubMed. (2022). Safety of triazole antifungals: a pharmacovigilance study from 2004 to 2021 based on FAERS.

Sources

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